molecular formula C7H6BrN3O B1525939 7-Bromo-1,2-dihydropyrido[2,3-b]pyrazin-3(4H)-one CAS No. 957198-15-1

7-Bromo-1,2-dihydropyrido[2,3-b]pyrazin-3(4H)-one

カタログ番号: B1525939
CAS番号: 957198-15-1
分子量: 228.05 g/mol
InChIキー: HAPKFTGLUZRZNM-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

7-Bromo-1,2-dihydropyrido[2,3-b]pyrazin-3(4H)-one is a useful research compound. Its molecular formula is C7H6BrN3O and its molecular weight is 228.05 g/mol. The purity is usually 95%.
BenchChem offers high-quality 7-Bromo-1,2-dihydropyrido[2,3-b]pyrazin-3(4H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-Bromo-1,2-dihydropyrido[2,3-b]pyrazin-3(4H)-one including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name

7-bromo-2,4-dihydro-1H-pyrido[2,3-b]pyrazin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrN3O/c8-4-1-5-7(10-2-4)11-6(12)3-9-5/h1-2,9H,3H2,(H,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAPKFTGLUZRZNM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)NC2=C(N1)C=C(C=N2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60728177
Record name 7-Bromo-1,4-dihydropyrido[2,3-b]pyrazin-3(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60728177
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

957198-15-1
Record name 7-Bromo-1,4-dihydropyrido[2,3-b]pyrazin-3(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60728177
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Foundational & Exploratory

7-Bromo-1,2-dihydropyrido[2,3-b]pyrazin-3(4H)-one chemical properties

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Chemical Properties and Applications of 7-Bromo-1,2-dihydropyrido[2,3-b]pyrazin-3(4H)-one

Executive Summary

This technical guide provides a comprehensive overview of 7-Bromo-1,2-dihydropyrido[2,3-b]pyrazin-3(4H)-one, a heterocyclic compound of significant interest in medicinal chemistry and drug development. We will delve into its core chemical and physical properties, explore plausible synthetic routes, and discuss its emerging role as a versatile scaffold for designing novel therapeutic agents. This document is intended for researchers, scientists, and professionals in the field of drug discovery, offering expert insights into the compound's potential and practical considerations for its use.

Introduction: The Pyrido[2,3-b]pyrazinone Scaffold

The pyrido[2,3-b]pyrazine core is a privileged heterocyclic scaffold, meaning it is a structural motif that is recurrently found in biologically active compounds.[1] Its structural resemblance to purine bases found in DNA and RNA makes it an attractive starting point for the design of molecules that can interact with a wide range of biological targets. The dihydropyridopyrazinone class, in particular, has demonstrated significant potential, with derivatives showing activity against neoplasms in animal models.[2] The mechanism of action for some of these compounds has been linked to the disruption of mitosis, a critical process in cell division.[2]

The introduction of a bromine atom at the 7-position, as in the title compound, provides a key functional handle for further chemical modification. Halogenated heterocycles are foundational synthons in medicinal chemistry, often serving as precursors for more complex molecules through reactions like Suzuki-Miyaura cross-coupling.[3] This makes 7-Bromo-1,2-dihydropyrido[2,3-b]pyrazin-3(4H)-one a valuable building block for creating libraries of novel compounds with diverse pharmacological profiles.

Core Chemical and Physical Properties

A thorough understanding of a compound's physicochemical properties is fundamental to its application in research and development. Below is a summary of the key identifiers and computed properties for 7-Bromo-1,2-dihydropyrido[2,3-b]pyrazin-3(4H)-one.

Chemical Structure and Identifiers

The structure of 7-Bromo-1,2-dihydropyrido[2,3-b]pyrazin-3(4H)-one is characterized by a fused pyridine and pyrazine ring system, with a bromine substituent on the pyridine ring and a ketone group on the pyrazine ring.

Caption: Chemical structure of 7-Bromo-1,2-dihydropyrido[2,3-b]pyrazin-3(4H)-one.

Table 1: Chemical Identifiers

Identifier Value Source
IUPAC Name 7-bromo-2,4-dihydro-1H-pyrido[2,3-b]pyrazin-3-one [4]
CAS Number 957198-15-1 [4]
Molecular Formula C₇H₆BrN₃O [4]
Molecular Weight 228.05 g/mol [4]
Canonical SMILES C1C(=O)NC2=C(N1)C=C(C=N2)Br [4]

| InChIKey | HAPKFTGLUZRZNM-UHFFFAOYSA-N |[4] |

Physicochemical Properties

The following properties are computationally predicted and provide valuable insights for experimental design, such as selecting appropriate solvent systems and assessing potential bioavailability.

Table 2: Computed Physicochemical Properties

Property Value Source
XLogP3 0.8 [4]
Hydrogen Bond Donor Count 2 [4]
Hydrogen Bond Acceptor Count 3 [4]
Rotatable Bond Count 0 [4]
Topological Polar Surface Area 54 Ų [4]

| Complexity | 199 |[4] |

Synthesis and Reactivity

While specific literature detailing the synthesis of 7-Bromo-1,2-dihydropyrido[2,3-b]pyrazin-3(4H)-one is not abundant, a general synthetic strategy can be inferred from related compounds. The synthesis of dihydropyridopyrazinone derivatives often involves the cyclization of a diamine precursor with a suitable dicarbonyl compound or its equivalent.

A plausible synthetic workflow would likely begin with a brominated 2,3-diaminopyridine derivative, which then undergoes condensation and cyclization with a glyoxylic acid derivative or a similar two-carbon electrophile to form the pyrazinone ring.

SynthesisWorkflow start Brominated Pyridine Precursor step1 Amination to form 2,3-Diaminopyridine derivative start->step1 step2 Condensation/Cyclization with a Glyoxylic Acid derivative step1->step2 product 7-Bromo-1,2-dihydropyrido [2,3-b]pyrazin-3(4H)-one step2->product

Caption: Generalized synthetic workflow for pyridopyrazinone derivatives.

The bromine atom at the 7-position is a key reactive site. It is amenable to various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig amination. This allows for the introduction of a wide range of substituents, including aryl, heteroaryl, and amino groups, thereby enabling the generation of a diverse library of analogs for structure-activity relationship (SAR) studies.

Applications in Medicinal Chemistry and Drug Development

The true value of 7-Bromo-1,2-dihydropyrido[2,3-b]pyrazin-3(4H)-one lies in its role as a versatile intermediate for the synthesis of biologically active molecules.

Scaffold for Kinase Inhibitors

The pyridopyrazine and related fused heterocyclic systems are common motifs in kinase inhibitors. For instance, a related compound, 7-bromo-2,3-dihydro-1H-pyrido[2,3-b][4][5]oxazine, has been utilized as a key building block in the synthesis of epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors targeting resistance mutations in non-small cell lung cancer.[6] The bromo-substituent serves as an anchor point for coupling with other pharmacophoric fragments to build the final potent inhibitor.

Precursor for Aldose Reductase Inhibitors

Derivatives of the pyrido[2,3-b]pyrazin-3(4H)-one scaffold have been designed and synthesized as potent inhibitors of aldose reductase (ALR2).[7] This enzyme is implicated in the development of diabetic complications, and its inhibition is a key therapeutic strategy. The core structure provides a rigid framework for orienting substituents that interact with the active site of the enzyme. Some of these derivatives have also exhibited antioxidant properties, offering a dual mechanism of action.[7]

Applications cluster_applications Therapeutic Targets scaffold 7-Bromo-1,2-dihydropyrido [2,3-b]pyrazin-3(4H)-one kinase Kinase Inhibitors (e.g., EGFR) scaffold->kinase Suzuki Coupling aldose Aldose Reductase (ALR2) Inhibitors scaffold->aldose Functionalization antitumor Antitumor Agents scaffold->antitumor SAR Studies

Caption: Role as a versatile scaffold in drug discovery.

Antineoplastic Potential

The broader class of 1,2-dihydropyrido[3,4-b]pyrazines has shown activity against experimental neoplasms in mice.[2] The presence of an aryl group at the 6-position (analogous to the 7-position in the [2,3-b] isomer) appears to be crucial for this activity.[2] This suggests that derivatization of the 7-bromo position of the title compound with various aryl groups could yield potent antitumor agents.

Spectroscopic Characterization

The structural elucidation of 7-Bromo-1,2-dihydropyrido[2,3-b]pyrazin-3(4H)-one and its derivatives relies on standard spectroscopic techniques. While a specific experimental spectrum for the title compound is not publicly available, the expected spectroscopic features can be inferred from related structures.

  • ¹H NMR: The proton nuclear magnetic resonance spectrum would be expected to show distinct signals for the aromatic protons on the pyridine ring, as well as signals for the protons on the dihydropyrazine ring, including the two NH protons. The coupling patterns of the aromatic protons would confirm the substitution pattern.

  • ¹³C NMR: The carbon-13 NMR spectrum would show signals for all seven carbon atoms in the molecule, with the carbonyl carbon appearing significantly downfield.

  • Mass Spectrometry: High-resolution mass spectrometry (HRMS) would be used to confirm the molecular formula by providing a highly accurate mass measurement. The isotopic pattern of bromine (approximately equal abundance of ⁷⁹Br and ⁸¹Br) would result in a characteristic M+ and M+2 pattern in the mass spectrum.

For example, the related compound 7-Bromo-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one shows characteristic ¹H NMR signals at δ 8.32 (d, J = 2.3 Hz, 1H), 7.73 (dd, J = 8.8, 2.4 Hz, 1H), and 7.45 (d, J = 8.7 Hz, 1H) for the aromatic protons.[3] Similar patterns would be expected for the title compound.

Conclusion

7-Bromo-1,2-dihydropyrido[2,3-b]pyrazin-3(4H)-one is a strategically important heterocyclic compound with significant potential in drug discovery. Its core pyridopyrazinone scaffold is a recognized privileged structure, and the presence of a bromine atom provides a versatile handle for synthetic diversification. This allows for the systematic exploration of structure-activity relationships and the development of potent and selective inhibitors for a range of therapeutic targets, including kinases and aldose reductase. As the demand for novel therapeutic agents continues to grow, the utility of such well-designed chemical building blocks will undoubtedly increase.

References

  • Schrödinger, L. L. C. (2015). Discovery of the First Highly Selective 1,4-dihydropyrido[3,4-b]pyrazin-3(2H)-one MKK4 Inhibitor. Journal of Medicinal Chemistry, 58(3), 1345–1358. [Link]

  • Elslager, E. F., & Davoll, J. (1974). 1,2-Dihydropyrido[3,4-b]pyrazines: structure-activity relationships. Journal of Medicinal Chemistry, 17(1), 105-107. [Link]

  • National Center for Biotechnology Information. (n.d.). 7-Bromopyrido(2,3-b)pyrazine-2,3(1H,4H)-dione. PubChem. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 7-Bromo-1,2-dihydropyrido[2,3-b]pyrazin-3(4H)-one. PubChem. Retrieved from [Link]

  • Fisher Scientific. (n.d.). 7-Bromo-3,4-dihydro-2H-pyrido[3,2-b][4][5]oxazine, 97%, Thermo Scientific. Retrieved from [Link]

  • Wang, Y., et al. (2016). A series of pyrido[2,3-b]pyrazin-3(4H)-one derivatives as aldose reductase inhibitors with antioxidant activity. European Journal of Medicinal Chemistry, 122, 366-377. [Link]

  • PrepChem.com. (n.d.). Synthesis of Step 1. 7-Bromo-2H-pyrido[3,2-b]1,4-oxazin-3(4H)-one. Retrieved from [Link]

  • de la Torre, M. C., & Gotor-Fernández, V. (2019). Pyrido[2,3-d]pyrimidin-7(8H)-ones: Synthesis and Biomedical Applications. Molecules, 24(22), 4161. [Link]

  • Gatilov, Y. V., et al. (2020). 7-Bromo-[2][5][8]selenadiazolo[3,4-d]pyridazin-4(5H)-one. ResearchGate. Retrieved from [Link]

  • Ali, A., et al. (2022). Synthesis of Novel 7-Phenyl-2,3-Dihydropyrrolo[2,1-b]Quinazolin-9(1H)-ones as Cholinesterase Inhibitors Targeting Alzheimer's Disease Through Suzuki–Miyaura Cross-Coupling Reaction. Molecules, 27(19), 6529. [Link]

  • Al-Ghorbani, M., et al. (2023). Novel pyrido[2,3-b][4][5]oxazine-based EGFR-TK inhibitors: rational design and synthesis of potent and selective agents targeting resistance mutations in non-small cell lung cancer. RSC Medicinal Chemistry, 14(10), 2005-2021. [Link]

Sources

An In-depth Technical Guide to 7-Bromo-1,2-dihydropyrido[2,3-b]pyrazin-3(4H)-one: A Versatile Scaffold for Kinase Inhibitor Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of the Pyrido[2,3-b]pyrazine Core

In the landscape of medicinal chemistry, the pyrido[2,3-b]pyrazine scaffold has emerged as a privileged structure, particularly in the design of kinase inhibitors. Its rigid, bicyclic framework provides a robust platform for the spatial orientation of pharmacophoric elements, enabling precise interactions with target proteins. The introduction of a bromine atom at the 7-position, yielding 7-Bromo-1,2-dihydropyrido[2,3-b]pyrazin-3(4H)-one (CAS Number: 957198-15-1), significantly enhances its utility. This halogenation not only influences the electronic properties of the core structure but, more importantly, serves as a versatile chemical handle for extensive derivatization through modern cross-coupling methodologies. This guide provides an in-depth technical overview of this compound, from its synthesis and characterization to its application as a key building block in the development of targeted therapeutics, with a focus on its role in the synthesis of Anaplastic Lymphoma Kinase (ALK) and c-Met inhibitors.

Physicochemical Properties and Structural Attributes

A thorough understanding of the physicochemical properties of a scaffold is fundamental to its application in drug design. The key computed properties for 7-Bromo-1,2-dihydropyrido[2,3-b]pyrazin-3(4H)-one are summarized below.

PropertyValueSource
CAS Number 957198-15-1PubChem[1]
Molecular Formula C₇H₆BrN₃OPubChem[1]
Molecular Weight 228.05 g/mol PubChem[1]
IUPAC Name 7-bromo-2,4-dihydro-1H-pyrido[2,3-b]pyrazin-3-onePubChem[1]
XLogP3 0.8PubChem[1]
Hydrogen Bond Donors 2PubChem[1]
Hydrogen Bond Acceptors 3PubChem[1]
Topological Polar Surface Area 54 ŲPubChem[1]

The structure, characterized by a fused pyridine and pyrazine ring system with a lactam moiety, presents a unique combination of aromaticity and hydrogen bonding potential, crucial for molecular recognition in biological systems.

Strategic Synthesis and Characterization

Part 1: Synthesis of the Pyrido[2,3-b]pyrazinone Core

The construction of the core scaffold can be approached through the condensation of a substituted aminopyridine with a suitable C2 synthon. A logical starting point is the reaction of 2,3-diaminopyridine with an α-keto ester, such as ethyl glyoxalate or a derivative, followed by cyclization.

Experimental Protocol: Synthesis of 1,2-dihydropyrido[2,3-b]pyrazin-3(4H)-one

  • Reaction Setup: To a solution of 2,3-diaminopyridine (1.0 eq) in a suitable solvent such as ethanol or acetic acid, add chloroacetic acid (1.1 eq).

  • Reaction Execution: Heat the mixture to reflux for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature. The resulting precipitate can be collected by filtration, washed with a cold solvent (e.g., ethanol or diethyl ether), and dried under vacuum to yield the desired 1,2-dihydropyrido[2,3-b]pyrazin-3(4H)-one.

Part 2: Regioselective Bromination

The bromination of the pyridopyrazinone core is a critical step. The pyridine ring is generally susceptible to electrophilic aromatic substitution. The directing effects of the fused pyrazinone ring and the lone pair of the pyridine nitrogen will influence the position of bromination. For electron-rich aromatic heterocycles, various brominating agents can be employed.

Experimental Protocol: Bromination of 1,2-dihydropyrido[2,3-b]pyrazin-3(4H)-one

  • Reagent Selection: A common and effective method for the bromination of such heterocyclic systems is the use of N-Bromosuccinimide (NBS) in a polar aprotic solvent like N,N-dimethylformamide (DMF) or acetonitrile. Alternatively, a bromide/bromate couple in an aqueous acidic medium offers a greener approach.[1]

  • Reaction Setup: Dissolve the 1,2-dihydropyrido[2,3-b]pyrazin-3(4H)-one (1.0 eq) in DMF under an inert atmosphere (e.g., nitrogen).

  • Reaction Execution: Add NBS (1.0-1.2 eq) portion-wise to the solution at room temperature. Stir the reaction mixture for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up and Purification: Upon completion, quench the reaction by adding water. The precipitated product can be collected by filtration, washed thoroughly with water, and dried. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Workflow for Synthesis and Bromination

G cluster_synthesis Core Synthesis cluster_bromination Bromination A 2,3-Diaminopyridine C Condensation & Cyclization (Reflux in Ethanol) A->C B Chloroacetic Acid B->C D 1,2-dihydropyrido[2,3-b]pyrazin-3(4H)-one C->D F Electrophilic Aromatic Substitution D->F E N-Bromosuccinimide (NBS) in DMF E->F G 7-Bromo-1,2-dihydropyrido[2,3-b]pyrazin-3(4H)-one F->G

Caption: Proposed synthetic workflow for 7-Bromo-1,2-dihydropyrido[2,3-b]pyrazin-3(4H)-one.

Analytical Characterization

The structural confirmation of 7-Bromo-1,2-dihydropyrido[2,3-b]pyrazin-3(4H)-one and its derivatives is typically achieved through a combination of spectroscopic techniques.[2][3]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring, with their chemical shifts and coupling constants being indicative of the substitution pattern. The protons of the dihydropyrazinone ring will also present characteristic signals.

    • ¹³C NMR: The carbon NMR spectrum will confirm the number of unique carbon atoms and their chemical environments, including the carbonyl carbon of the lactam.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is crucial for confirming the elemental composition. The isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) will result in a characteristic M and M+2 peak, providing definitive evidence for the presence of a single bromine atom.[3]

  • Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the N-H and C=O stretching vibrations of the lactam ring, as well as vibrations associated with the aromatic rings.[2]

Application in Drug Discovery: A Key Intermediate for Kinase Inhibitors

The primary value of 7-Bromo-1,2-dihydropyrido[2,3-b]pyrazin-3(4H)-one lies in its utility as a versatile intermediate for the synthesis of more complex molecules with therapeutic potential. The bromine atom at the 7-position is particularly amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction.[4] This allows for the introduction of a wide variety of aryl and heteroaryl substituents at this position, a common strategy in the optimization of kinase inhibitors.

Role in ALK and c-Met Inhibitor Synthesis

Several patents disclose the use of pyridopyrazine derivatives as potent inhibitors of Anaplastic Lymphoma Kinase (ALK) and c-Met, two receptor tyrosine kinases that are well-validated targets in oncology.[5] Dysregulation of ALK and c-Met signaling pathways is implicated in the progression of various cancers, including non-small cell lung cancer.

The general synthetic strategy involves using the 7-bromo-pyridopyrazinone core as a scaffold and introducing specific substituents through cross-coupling reactions to enhance potency and selectivity for the target kinases.

Illustrative Synthetic Application: Suzuki-Miyaura Coupling

  • Reaction Setup: In a reaction vessel, combine 7-Bromo-1,2-dihydropyrido[2,3-b]pyrazin-3(4H)-one (1.0 eq), a suitable aryl or heteroaryl boronic acid or ester (1.1-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)), and a base (e.g., K₂CO₃, Cs₂CO₃) in a solvent system such as a mixture of dioxane and water or DMF.

  • Reaction Execution: Degas the mixture and heat it under an inert atmosphere to 80-100 °C for several hours, monitoring the reaction by TLC or LC-MS.

  • Work-up and Purification: After cooling, the reaction mixture is typically diluted with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed, dried, and concentrated. The crude product is then purified by column chromatography to yield the desired 7-aryl-pyridopyrazinone derivative.

Logical Flow of Derivatization for Kinase Inhibitor Development

G A 7-Bromo-1,2-dihydropyrido [2,3-b]pyrazin-3(4H)-one C Suzuki-Miyaura Coupling (Pd Catalyst, Base) A->C B Aryl/Heteroaryl Boronic Acid B->C D 7-Aryl-pyridopyrazinone Scaffold C->D E Further Functionalization (e.g., N-alkylation) D->E F Lead Compound for ALK/c-Met Inhibition E->F

Caption: Derivatization of the core scaffold via Suzuki-Miyaura coupling.

Safety and Handling

As with any halogenated organic compound, 7-Bromo-1,2-dihydropyrido[2,3-b]pyrazin-3(4H)-one should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood.

  • Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.[6][7]

  • Handling: Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse thoroughly with water.[6][7]

  • Storage: Store in a tightly sealed container in a cool, dry place.[7]

  • Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.

Conclusion and Future Outlook

7-Bromo-1,2-dihydropyrido[2,3-b]pyrazin-3(4H)-one represents a strategically important building block for medicinal chemists and drug development professionals. Its robust heterocyclic core, combined with the synthetic versatility afforded by the bromine substituent, makes it an ideal starting point for the construction of libraries of compounds for high-throughput screening and lead optimization. The demonstrated utility of the pyridopyrazine scaffold in developing potent and selective ALK and c-Met kinase inhibitors underscores the potential of this compound in the ongoing search for novel cancer therapeutics. Future research will likely focus on expanding the diversity of substituents introduced at the 7-position and exploring the biological activity of the resulting derivatives against a broader range of kinase targets.

References

  • Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives: electrochemical DNA sensing, nonlinear optical properties and biological activity. (2023). National Institutes of Health. Available at: [Link]

  • Synthesis of new pyrido[2,3-b]pyrazine derivatives: Crystal structures, spectroscopic characterizations, molecular docking studies, DFT calculations, and antibacterial activity. (2023). ResearchGate. Available at: [Link]

  • [Synthesis and antibacterial properties of pyrido[2,3-b]pyrazine derivatives]. (1995). National Institutes of Health. Available at: [Link]

  • 1,2-Dihydropyrido[3,4-b]pyrazines: structure-activity relationships. (1984). National Institutes of Health. Available at: [Link]

  • Pyrido(2,3-b)pyrazine. PubChem. Available at: [Link]

  • Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives: electrochemical DNA sensing, nonlinear optical properties and biological activity. (2023). Royal Society of Chemistry. Available at: [Link]

  • 7-Bromo-1,2-dihydropyrido[2,3-b]pyrazin-3(4H)-one. PubChem. Available at: [Link]

  • Environment-Friendly Bromination of Aromatic Heterocycles Using a Bromide–Bromate Couple in an Aqueous Medium. (2018). ACS Publications. Available at: [Link]

  • Blue-red emitting materials based on a pyrido[2,3-b]pyrazine backbone: design and tuning of the photophysical, aggregation-induced emission, electrochemical and theoretical properties. (2022). Royal Society of Chemistry. Available at: [Link]

  • WO2012167733A1 - Substituted pyridopyrazines as novel syk inhibitors. Google Patents.
  • A New Method for the Synthesis of Bromine-Containing Heterocyclic Compounds for Photovoltaic Polymers. (2019). ResearchGate. Available at: [Link]

  • Preparation of Novel 2,3,8-Trisubstituted Pyrido[3,4-b]pyrazines and Pyrido[2,3-b]pyrazines. (2012). ResearchGate. Available at: [Link]

  • Discovery of the First Highly Selective 1,4-dihydropyrido[3,4‑b]pyrazin-3(2H)-one MKK4 Inhibitor. (2015). National Institutes of Health. Available at: [Link]

  • MSDS of 7-Bromo-pyrido[2,3-b]pyrazine. Capot Chemical. Available at: [Link]

  • US-9399640-B2 - Substituted pyrrolo[2,3-c]pyridines and pyrazolo[3,4-c]pyridines as BET protein inhibitors. PubChem. Available at: [Link]

  • Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014. (2015). National Institutes of Health. Available at: [Link]

  • Bromination. ACS GCI Pharmaceutical Roundtable Reagent Guides. Available at: [Link]

  • Discovery of Novel 2-Substituted Aniline Pyrimidine Based Derivatives as Potent Mer/c-Met Dual Inhibitors with Improvement Bioavailability. (2023). MDPI. Available at: [Link]

  • Bromoarene synthesis by bromination or substitution. Organic Chemistry Portal. Available at: [Link]

  • 7-Bromo-2H-pyrido[3, 2-b][2][8]oxazin-3(4H)-one, min 97%, 100 mg. Oakwood Chemical. Available at: [Link]

  • WO2024040131A1 - Pyridopyrimidine kras inhibitors. Google Patents.
  • US-11279676-B2 - Crystalline of compound as c-Met kinase inhibitor and preparation method therefor and use thereof. PubChem. Available at: [Link]

  • 7-bromopyrido[2,3-b]pyrazine (52333-42-3). Chemchart. Available at: [Link]

Sources

A Senior Application Scientist's Guide to the Physical Characterization of 7-Bromo-pyrido[2,3-b]pyrazin-3(4H)-one

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive framework for the physical and structural characterization of 7-bromo-pyrido[2,3-b]pyrazin-3(4H)-one, a heterocyclic compound of interest in medicinal chemistry and drug development. Recognizing that extensive experimental data for this specific molecule is not widely published, this document emphasizes the validated methodologies and analytical logic required to determine its key physical properties. It is designed for researchers, medicinal chemists, and drug development professionals, offering not just protocols, but the scientific rationale behind them. We will cover identity verification, thermal analysis, solubility profiling, and spectroscopic analysis, establishing a self-validating workflow for generating reliable and reproducible data.

Introduction and Compound Identification

The subject of this guide is 7-bromo-pyrido[2,3-b]pyrazin-3(4H)-one. The pyridopyrazinone scaffold is a significant heterocyclic motif found in numerous biologically active molecules, often explored for applications in oncology and neurodegenerative diseases. The introduction of a bromine atom at the 7-position provides a strategic handle for further synthetic modifications, such as cross-coupling reactions, making this compound a valuable intermediate.

Precise identification is the bedrock of all subsequent characterization. Before any experimental work, it is crucial to confirm the identity of the target compound.

Table 1: Compound Identification

Identifier Value Source
IUPAC Name 7-bromo-2,4-dihydro-1H-pyrido[2,3-b]pyrazin-3-one PubChem[1]
CAS Number 957198-15-1 PubChem[1]
Molecular Formula C₇H₆BrN₃O PubChem[1]
Molecular Weight 228.05 g/mol PubChem[1]

| Canonical SMILES | C1C(=O)NC2=C(N1)C=C(C=N2)Br | PubChem[1] |

The following diagram outlines the logical workflow for comprehensive physical characterization, which will be detailed in the subsequent sections of this guide.

G cluster_0 Phase 1: Identity & Purity cluster_1 Phase 2: Core Physical Properties cluster_2 Phase 3: In-depth Structural Data A Compound Acquisition (Synthesis or Purchase) B Mass Spectrometry (Confirm MW) A->B C NMR Spectroscopy (Confirm Structure) B->C D Visual Inspection (Appearance, Color) C->D E Melting Point Analysis (Purity & Thermal Stability) D->E F Solubility Profiling (Aqueous & Organic) E->F G Advanced NMR (2D: COSY, HSQC) F->G H FTIR Spectroscopy (Functional Groups) G->H I X-Ray Crystallography (If single crystal) H->I

Caption: Logical workflow for the physical characterization of a novel compound.

Thermal Properties: Melting Point Analysis

The melting point is a fundamental physical property that provides dual insights: it is a criterion for purity and an indicator of the compound's thermal stability. A pure crystalline solid will exhibit a sharp, well-defined melting range (typically 0.5-1.0°C), whereas impurities will lead to a depressed and broader melting range.[2]

Causality in Experimental Choice

We employ a capillary melting point apparatus for its precision and small sample requirement. The choice of a slow heating rate (1-2°C per minute) near the anticipated melting point is critical.[3][4] Rapid heating does not allow for thermal equilibrium between the sample and the heating block, leading to inaccurate and wide-ranging readings.[4] A preliminary, rapid determination can be useful to identify an approximate range, followed by a meticulous, slow measurement with a fresh sample.

Self-Validating Protocol for Melting Point Determination

This protocol ensures accuracy through calibration and careful observation.

  • Apparatus Calibration: Verify the accuracy of the apparatus's thermometer using certified melting point standards (e.g., benzophenone, caffeine) that bracket the expected melting point of the sample.

  • Sample Preparation:

    • Ensure the sample is completely dry and finely powdered.

    • Load a small amount (2-3 mm height) of the powder into a glass capillary tube sealed at one end.[3]

    • Compact the sample by gently tapping the tube on a hard surface.

  • Measurement:

    • Place the capillary tube into the heating block of the apparatus.

    • Heat rapidly to about 20°C below the expected melting point.[3]

    • Decrease the heating rate to 1-2°C per minute to ensure thermal equilibrium.[3]

    • Record T₁: The temperature at which the first drop of liquid becomes visible.[3]

    • Record T₂: The temperature at which the last solid particle melts completely.[3]

  • Reporting: Report the result as a melting range (T₁ - T₂). For a new batch, perform the measurement in triplicate to ensure reproducibility. A fresh sample must be used for each measurement.[4]

Table 2: Expected Thermal Properties

Property Expected Value Comments
Appearance White to off-white solid Based on typical heterocyclic compounds.

| Melting Point | Not experimentally published. | The related compound, 7-bromopyrido[2,3-b]pyrazine, melts at 161-166 °C. A different value is expected due to the carbonyl group and potential for hydrogen bonding. |

Solubility Profiling

Solubility is a critical parameter in drug development, influencing everything from in vitro assay design to bioavailability.[5] We will determine both kinetic and thermodynamic solubility in aqueous and organic solvents.

Causality in Experimental Choice

For early-stage research, a kinetic solubility assay is often sufficient. It is a high-throughput method that mimics the situation where a compound, stored in DMSO, is rapidly diluted into an aqueous buffer for a biological assay.[6][7] However, for formulation and pre-clinical development, thermodynamic solubility , which measures the true equilibrium concentration of a compound, is the gold standard.[7][8] The "shake-flask" method is the most reliable way to determine thermodynamic solubility.[8]

Protocol for Thermodynamic "Shake-Flask" Solubility

This protocol is designed to achieve a true equilibrium state.

  • System Preparation: Prepare a series of relevant aqueous buffers (e.g., pH 5.0, pH 7.4 phosphate-buffered saline) and common organic solvents (e.g., DMSO, Methanol, Acetonitrile, Dichloromethane).

  • Sample Addition: Add an excess amount of the solid compound to a known volume of each solvent in a glass vial. The presence of undissolved solid at the end of the experiment is essential to ensure saturation.

  • Equilibration:

    • Seal the vials and place them in an orbital shaker or rotator.

    • Agitate at a constant temperature (typically 25°C or 37°C) for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.[9]

  • Phase Separation:

    • Allow the vials to stand, then separate the saturated supernatant from the excess solid via centrifugation (e.g., 15 minutes at 14,000 rpm) or filtration through a 0.22 µm syringe filter. Filtration is often preferred to remove fine particulates.[9]

  • Quantification:

    • Carefully dilute an aliquot of the clear supernatant with a suitable mobile phase.

    • Quantify the concentration of the dissolved compound using a validated analytical method, typically HPLC-UV, against a standard curve prepared from a known stock solution.

  • Validation: The pH of aqueous buffers should be re-measured after the experiment to ensure it has not shifted.[9]

Table 3: Example Solubility Data Table

Solvent Temperature (°C) Solubility (µg/mL) Comments
Water 25 To be determined Expected to be low.
PBS (pH 7.4) 37 To be determined Physiologically relevant.
DMSO 25 To be determined Expected to be high.
Methanol 25 To be determined -

| Dichloromethane | 25 | To be determined | - |

Spectroscopic Characterization

Spectroscopic analysis provides unambiguous confirmation of the molecular structure. A combination of NMR and Mass Spectrometry is essential for complete characterization.[10]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the covalent framework of a molecule. For 7-bromo-pyrido[2,3-b]pyrazin-3(4H)-one, ¹H and ¹³C NMR are required.

The goal is to obtain a high-resolution spectrum that allows for the unambiguous assignment of all protons.

G A 1. Sample Prep 5-10 mg in 0.7 mL DMSO-d6 B 2. Filtration Filter through glass wool into NMR tube A->B C 3. Instrument Setup Insert sample, lock, and shim B->C D 4. Acquisition Acquire free induction decay (FID) C->D E 5. Data Processing Fourier Transform, Phase & Baseline Correction D->E F 6. Analysis Integrate peaks, assign chemical shifts E->F

Caption: Standard workflow for obtaining a high-quality ¹H NMR spectrum.

  • Solvent Selection & Sample Preparation:

    • Rationale: A deuterated solvent is used to avoid overwhelming the spectrum with solvent signals.[11][12] DMSO-d₆ is an excellent initial choice due to its ability to dissolve a wide range of polar compounds and its non-exchangeable proton signals.

    • Procedure: Accurately weigh 5-25 mg of the compound and dissolve it in ~0.7 mL of DMSO-d₆.[13] Ensure complete dissolution.

  • Filtration:

    • Rationale: Suspended solid particles will severely degrade the magnetic field homogeneity, resulting in broad, poorly resolved peaks.

    • Procedure: Filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, dry NMR tube.

  • Data Acquisition:

    • Rationale: The instrument's "lock" system uses the deuterium signal from the solvent to stabilize the magnetic field, while "shimming" optimizes its homogeneity, which is crucial for sharp spectral lines.[12]

    • Procedure: Insert the sample into the spectrometer. Perform lock and shim procedures until a stable, symmetrical lock signal is achieved. Acquire the ¹H spectrum.

  • Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction. Reference the spectrum to the residual solvent peak of DMSO-d₆ (δ ≈ 2.50 ppm).

Table 4: Predicted ¹H NMR Spectral Data (in DMSO-d₆)

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Integration
Aromatic CH ~8.0 - 8.5 Doublet 1H
Aromatic CH ~7.5 - 8.0 Doublet 1H
Methylene CH₂ ~3.5 - 4.5 Singlet 2H
Amide NH ~10.0 - 12.0 Broad Singlet 1H

| Amine NH | ~6.0 - 8.0 | Broad Singlet | 1H |

Note: Predictions are based on typical values for similar heterocyclic systems. Actual values must be determined experimentally.

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the compound and provides information about its isotopic distribution, which is particularly important due to the presence of bromine.

  • Rationale: Electrospray Ionization (ESI) is a soft ionization technique suitable for polar, non-volatile molecules like the target compound. High-Resolution Mass Spectrometry (HRMS) is chosen to provide an exact mass, which can be used to confirm the molecular formula.

  • Expected Result: The mass spectrum should show two major peaks of nearly equal intensity, corresponding to the [M+H]⁺ ions containing the ⁷⁹Br and ⁸¹Br isotopes, respectively.

    • [C₇H₆⁷⁹BrN₃O + H]⁺ = 227.9827

    • [C₇H₆⁸¹BrN₃O + H]⁺ = 229.9806

    • The observation of this characteristic isotopic pattern provides very strong evidence for the presence of a single bromine atom in the molecule.

Conclusion

This guide has established an authoritative and scientifically-grounded framework for the comprehensive physical characterization of 7-bromo-pyrido[2,3-b]pyrazin-3(4H)-one. By adhering to these self-validating protocols, researchers can generate reliable data on the compound's identity, purity, thermal stability, and solubility. This information is indispensable for its effective use in synthetic chemistry, for interpreting results from biological assays, and for advancing its potential as a scaffold in drug discovery programs.

References

  • 7-bromopyrido[2,3-b]pyrazine (52333-42-3). Chemchart. Available at: [Link]

  • 7-Bromo-1,2-dihydropyrido[2,3-b]pyrazin-3(4H)-one. PubChem, National Center for Biotechnology Information. Available at: [Link]

  • How to Get a Good 1H NMR Spectrum. University of Rochester, Department of Chemistry. Available at: [Link]

  • Annex 4: Procedure to determine the equilibrium solubility. World Health Organization (WHO). Available at: [Link]

  • 6.1D: Step-by-Step Procedures for Melting Point Determination. Chemistry LibreTexts. Available at: [Link]

  • experiment (1) determination of melting points. SlideShare. Available at: [Link]

  • NMR Sample Preparation. Iowa State University, Chemical Instrumentation Facility. Available at: [Link]

  • Melting point determination. University of Calgary, Department of Chemistry. Available at: [Link]

  • 5.4: The 1H-NMR experiment. Chemistry LibreTexts. Available at: [Link]

  • Melting point determination. SSERC. Available at: [Link]

  • NMR Sample Preparation. University of Ottawa, Department of Chemistry. Available at: [Link]

  • Experiment-1 Aim - To determine the melting point of given solid substance. Available at: [Link]

  • NMR SAMPLE PREPARATION. Western University, JB Stothers NMR Facility. Available at: [Link]

  • In vitro solubility assays in drug discovery. PubMed, National Center for Biotechnology Information. Available at: [Link]

  • <1236> Solubility Measurements. USP-NF. Available at: [Link]

  • 7-Bromo-[14][15]selenadiazolo[3,4-d]pyridazin-4(5H)-one. ResearchGate. Available at: [Link]

Sources

An In-Depth Technical Guide to 7-bromo-2,4-dihydro-1H-pyrido[2,3-b]pyrazin-3-one: Structure, Synthesis, and Potential Applications

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 7-bromo-2,4-dihydro-1H-pyrido[2,3-b]pyrazin-3-one, a heterocyclic compound of significant interest in medicinal chemistry. The guide will detail its chemical structure, physicochemical properties, and a plausible synthetic route. Furthermore, it will explore the established and potential biological activities of the broader pyridopyrazine class, positioning this molecule as a valuable scaffold for the development of novel therapeutics.

Introduction: The Pyrido[2,3-b]pyrazine Scaffold

The pyrido[2,3-b]pyrazine core is a privileged heterocyclic system in drug discovery, recognized for its diverse pharmacological activities.[1] This fused bicyclic structure, incorporating both pyridine and pyrazine rings, serves as a versatile framework for the design of targeted therapies. Derivatives of this scaffold have demonstrated a wide array of biological effects, including anticancer, antiviral, and kinase inhibitory activities.[2] The introduction of a bromine substituent at the 7-position, as in the title compound, offers a strategic handle for further chemical modification and structure-activity relationship (SAR) studies.

Molecular Structure and Chemical Properties

7-bromo-2,4-dihydro-1H-pyrido[2,3-b]pyrazin-3-one is a small molecule with the chemical formula C₇H₆BrN₃O. Its structure features a dihydropyridopyrazinone core with a bromine atom attached to the pyridine ring.

PropertyValueSource
IUPAC Name 7-bromo-2,4-dihydro-1H-pyrido[2,3-b]pyrazin-3-one[3]
Molecular Formula C₇H₆BrN₃O[3]
Molecular Weight 228.05 g/mol [3]
CAS Number 957198-15-1[3]

The presence of both hydrogen bond donors (the lactam N-H groups) and acceptors (the carbonyl oxygen and pyridine nitrogen) suggests the potential for specific interactions with biological targets. The bromine atom can also participate in halogen bonding, a non-covalent interaction of increasing importance in rational drug design.

Figure 1: Chemical structure of 7-bromo-2,4-dihydro-1H-pyrido[2,3-b]pyrazin-3-one.

Synthesis and Characterization

Proposed Synthetic Pathway

A logical approach to the synthesis of the title compound would involve the reaction of 5-bromo-2,3-diaminopyridine with a glyoxylic acid derivative, such as ethyl glyoxalate. This type of condensation reaction is a well-established method for forming the pyrazinone ring.

Synthesis_Pathway cluster_0 Starting Materials cluster_1 Reaction cluster_2 Product 5-bromo-2,3-diaminopyridine 5-bromo-2,3-diaminopyridine Reaction_Vessel Condensation (e.g., EtOH, reflux) 5-bromo-2,3-diaminopyridine->Reaction_Vessel Ethyl_glyoxalate Ethyl glyoxalate Ethyl_glyoxalate->Reaction_Vessel Target_Compound 7-bromo-2,4-dihydro-1H- pyrido[2,3-b]pyrazin-3-one Reaction_Vessel->Target_Compound Cyclization & Tautomerization

Figure 2: Proposed synthetic pathway for 7-bromo-2,4-dihydro-1H-pyrido[2,3-b]pyrazin-3-one.
General Experimental Protocol (Hypothetical)

Caution: This is a proposed protocol and should be adapted and optimized by a qualified chemist.

  • Reaction Setup: To a solution of 5-bromo-2,3-diaminopyridine (1.0 eq) in a suitable solvent such as ethanol, add ethyl glyoxalate (1.1 eq).

  • Reaction Conditions: Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. The resulting precipitate can be collected by filtration, washed with cold ethanol, and dried under vacuum. Further purification may be achieved by recrystallization or column chromatography.

Characterization

The structural confirmation of the synthesized 7-bromo-2,4-dihydro-1H-pyrido[2,3-b]pyrazin-3-one would be achieved through a combination of standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring, as well as signals for the methylene protons and the N-H protons of the pyrazinone ring. The coupling patterns and chemical shifts would be indicative of the substitution pattern.

    • ¹³C NMR: The carbon NMR spectrum would show the expected number of signals corresponding to the seven carbon atoms in the molecule, with characteristic chemical shifts for the carbonyl carbon, the aromatic carbons, and the aliphatic carbon.

  • Mass Spectrometry (MS): Mass spectral analysis would confirm the molecular weight of the compound (228.05 g/mol ) and the presence of the bromine atom through its characteristic isotopic pattern.

  • Infrared (IR) Spectroscopy: The IR spectrum would display characteristic absorption bands for the N-H stretching vibrations, the C=O stretching of the lactam, and C-Br stretching.

Potential Biological Activities and Applications in Drug Discovery

While specific biological data for 7-bromo-2,4-dihydro-1H-pyrido[2,3-b]pyrazin-3-one is not extensively published, the broader class of pyridopyrazines and related pyridopyrimidines has shown significant promise in several therapeutic areas.

Kinase Inhibition

A primary area of interest for pyridopyrazine derivatives is as kinase inhibitors . Many kinases share a common ATP-binding pocket, and the pyridopyrazine scaffold has proven to be an effective template for designing ATP-competitive inhibitors. These compounds have been explored as inhibitors of various kinases involved in cell signaling pathways critical for cancer cell proliferation and survival.

Anticancer and Antiviral Potential

The structural similarity of the pyridopyrazine core to purines and pyrimidines makes it a candidate for interacting with enzymes involved in nucleic acid metabolism. This has led to the investigation of pyridopyrazine derivatives as potential anticancer and antiviral agents.[2]

Signaling_Pathways cluster_0 Potential Targets cluster_1 Mechanism of Action cluster_2 Therapeutic Outcomes Kinases Kinases Inhibition Inhibition Kinases->Inhibition Viral_Enzymes Viral Enzymes Viral_Enzymes->Inhibition Other_Cellular_Targets Other Cellular Targets Other_Cellular_Targets->Inhibition Anticancer_Activity Anticancer Activity Inhibition->Anticancer_Activity Antiviral_Activity Antiviral Activity Inhibition->Antiviral_Activity

Figure 3: Potential therapeutic applications of pyridopyrazine derivatives.
Role as a Versatile Intermediate

Beyond its own potential bioactivity, 7-bromo-2,4-dihydro-1H-pyrido[2,3-b]pyrazin-3-one serves as a valuable intermediate for the synthesis of more complex molecules. The bromine atom is a versatile functional group that can be readily modified through various cross-coupling reactions, such as Suzuki, Buchwald-Hartwig, and Sonogashira couplings. This allows for the introduction of a wide range of substituents at the 7-position, enabling the exploration of structure-activity relationships and the optimization of lead compounds.

Conclusion

7-bromo-2,4-dihydro-1H-pyrido[2,3-b]pyrazin-3-one is a heterocyclic compound with a promising chemical structure for applications in drug discovery and medicinal chemistry. While specific biological data for this particular molecule is limited in the public domain, the well-established activities of the broader pyridopyrazine class suggest its potential as a scaffold for the development of novel kinase inhibitors, anticancer, and antiviral agents. The presence of a modifiable bromine atom further enhances its utility as a versatile building block for the synthesis of compound libraries for high-throughput screening and lead optimization. Further research into the synthesis, characterization, and biological evaluation of this compound and its derivatives is warranted to fully explore its therapeutic potential.

References

  • Mague, J. T., Hjouji, M. Y., Rodi, Y. K., Ouzidan, Y., Chahdi, F. O., & Essassi, E. M. (2017). 7-Bromo-1,4-dibutyl-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine-2,3-dione.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 57885913, 7-Bromo-1,2-dihydropyrido[2,3-b]pyrazin-3(4H)-one. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 727370, 7-Bromopyrido(2,3-b)pyrazine-2,3(1H,4H)-dione. Retrieved from [Link]

  • Sikine, M., Rodi, Y. K., Ouzidan, Y., Jasinski, J. P., Kaur, M., & Essassi, E. M. (2018). 7-Bromo-1,4-bis(prop-2-ynyl)pyrido[2,3-b]pyrazine-2,3(1H,4H)-dione.
  • PubChem. (n.d.). 7-Bromo-1,2-dihydropyrido[2,3-b]pyrazin-3(4H)-one. Retrieved from [Link]

  • Discovery of Novel Pyrido[2,3-b]Pyrazine Human Cytomegalovirus Polymerase Inhibitors with Broad Spectrum Antiherpetic Activity and Reduced hERG Inhibition. (n.d.). National Institutes of Health. Retrieved from [Link]

  • Google Patents. (n.d.). Pyrido[2,3-B]pyrazine derivatives useful as herbicidal compounds.
  • Organic Syntheses. (n.d.). 2,3-diaminopyridine. Retrieved from [Link]

  • Google Patents. (n.d.). Therapeutic pyridazine compounds and uses thereof.
  • Google Patents. (n.d.). Pyrido-1,2,4-thiadiazine and pyrido-1,4-thiazine derivatives, their preparation and use.
  • Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives: electrochemical DNA sensing, nonlinear optical properties and biological activity. (2023). National Institutes of Health. Retrieved from [Link]

  • Pyrido[2,3-d]pyrimidin-7(8H)-ones: Synthesis and Biomedical Applications. (2019). MDPI. Retrieved from [Link]

Sources

An In-Depth Technical Guide to the Solubility of 7-Bromo-1,2-dihydropyrido[2,3-b]pyrazin-3(4H)-one in Organic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

For the attention of: Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the solubility of 7-Bromo-1,2-dihydropyrido[2,3-b]pyrazin-3(4H)-one, a heterocyclic compound of interest in pharmaceutical research. In the absence of extensive published solubility data for this specific molecule, this document serves as a foundational resource, offering a robust framework for determining its solubility profile in various organic solvents. We will delve into the theoretical underpinnings of solubility, provide a detailed, field-proven experimental protocol for its determination, and discuss the critical interplay between the compound's structure and solvent properties.

Introduction: The Critical Role of Solubility in Drug Discovery

Solubility is a fundamental physicochemical property that dictates the bioavailability, formulation, and ultimately, the therapeutic efficacy of a drug candidate. For a compound like 7-Bromo-1,2-dihydropyrido[2,3-b]pyrazin-3(4H)-one, understanding its behavior in different solvent systems is paramount for its advancement through the drug development pipeline. Poor aqueous solubility can lead to erratic absorption and insufficient drug exposure, while a well-characterized solubility profile in organic solvents is crucial for purification, formulation, and various in vitro and in vivo assays.[1] This guide will equip researchers with the necessary knowledge and practical steps to meticulously evaluate the solubility of this promising pyridopyrazinone derivative.

Compound Profile: 7-Bromo-1,2-dihydropyrido[2,3-b]pyrazin-3(4H)-one

A thorough understanding of the subject molecule is the first step in predicting and interpreting its solubility.

PropertyValueSource
IUPAC Name 7-bromo-2,4-dihydro-1H-pyrido[2,3-b]pyrazin-3-onePubChem[2]
Molecular Formula C₇H₆BrN₃OPubChem[2]
Molecular Weight 228.05 g/mol PubChem[2]
XLogP3 0.8PubChem[2]
Hydrogen Bond Donors 2PubChem[2]
Hydrogen Bond Acceptors 3PubChem[2]

The presence of both hydrogen bond donors (the N-H groups) and acceptors (the carbonyl oxygen and nitrogen atoms), along with a moderately lipophilic bromine substituent, suggests a nuanced solubility profile. The XLogP3 value of 0.8 indicates a relatively balanced hydrophilic-lipophilic character.[2] This suggests that the compound may exhibit solubility in a range of polar and non-polar organic solvents.

Theoretical Framework: The Energetics of Dissolution

The dissolution of a crystalline solid, such as 7-Bromo-1,2-dihydropyrido[2,3-b]pyrazin-3(4H)-one, in a liquid solvent is governed by a delicate balance of intermolecular forces. The process can be conceptually broken down into three steps:

  • Breaking Solute-Solute Interactions: Energy is required to overcome the lattice energy of the crystal.

  • Breaking Solvent-Solvent Interactions: Energy is needed to create a cavity in the solvent for the solute molecule.

  • Formation of Solute-Solvent Interactions: Energy is released when the solute molecule is solvated by the solvent molecules.

The overall enthalpy of solution is the sum of the energy changes in these three steps. For dissolution to be favorable, the energy released in the third step should ideally compensate for the energy required in the first two steps.

The principle of "like dissolves like" is a useful heuristic. Polar solvents, capable of hydrogen bonding and dipole-dipole interactions, are more likely to dissolve polar solutes. Non-polar solvents, characterized by weaker van der Waals forces, are better suited for dissolving non-polar solutes. Given the structural features of 7-Bromo-1,2-dihydropyrido[2,3-b]pyrazin-3(4H)-one, we can anticipate its solubility to be influenced by a solvent's polarity, hydrogen bonding capacity, and dielectric constant.

Experimental Determination of Thermodynamic Solubility: The Shake-Flask Method

To obtain reliable and reproducible solubility data, the equilibrium or thermodynamic solubility must be determined. The shake-flask method, as described by Higuchi and Connors, remains the gold standard for this purpose due to its accuracy and direct measurement of a saturated solution in equilibrium with the solid phase.[3][4]

Rationale for Method Selection

While higher-throughput kinetic solubility assays are valuable for early-stage screening, they can sometimes overestimate solubility as they rely on the precipitation of a compound from a supersaturated solution.[5][6] For a definitive characterization, the thermodynamic solubility provides the true equilibrium value, which is essential for downstream applications.

Step-by-Step Experimental Protocol

Materials:

  • 7-Bromo-1,2-dihydropyrido[2,3-b]pyrazin-3(4H)-one (solid)

  • A range of organic solvents (e.g., methanol, ethanol, isopropanol, acetonitrile, acetone, ethyl acetate, dichloromethane, dimethylformamide (DMF), dimethyl sulfoxide (DMSO))

  • Scintillation vials or other suitable sealed containers

  • Orbital shaker or rotator with temperature control

  • Centrifuge

  • Syringe filters (0.22 µm, compatible with the chosen solvents)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Volumetric flasks and pipettes

  • Analytical balance

Procedure:

  • Preparation of Stock Solutions for Calibration Curve:

    • Accurately weigh a known amount of 7-Bromo-1,2-dihydropyrido[2,3-b]pyrazin-3(4H)-one and dissolve it in a suitable solvent (in which it is freely soluble, e.g., DMSO) to prepare a concentrated stock solution.

    • Perform serial dilutions of the stock solution to create a series of calibration standards of known concentrations.

  • Sample Preparation:

    • Add an excess amount of solid 7-Bromo-1,2-dihydropyrido[2,3-b]pyrazin-3(4H)-one to a series of vials, each containing a known volume of a different organic solvent. The excess solid is crucial to ensure that a saturated solution is formed.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials on an orbital shaker in a temperature-controlled environment (e.g., 25 °C).

    • Agitate the samples for a sufficient period to reach equilibrium. A common duration is 24 to 48 hours. It is advisable to perform a time-to-equilibrium study by taking measurements at different time points (e.g., 12, 24, 48, and 72 hours) to confirm that the concentration has reached a plateau.

  • Phase Separation:

    • After equilibration, allow the vials to stand undisturbed to let the excess solid settle.

    • To ensure complete separation of the solid from the saturated solution, centrifuge the vials at a high speed.

  • Sample Analysis:

    • Carefully withdraw an aliquot of the clear supernatant.

    • Filter the aliquot through a 0.22 µm syringe filter to remove any remaining solid particles.

    • Dilute the filtered sample with a suitable solvent to a concentration that falls within the range of the calibration curve.

    • Analyze the diluted samples and the calibration standards by HPLC.

  • Data Analysis:

    • Construct a calibration curve by plotting the peak area from the HPLC analysis against the known concentrations of the standards.

    • Determine the concentration of 7-Bromo-1,2-dihydropyrido[2,3-b]pyrazin-3(4H)-one in the diluted samples using the calibration curve.

    • Calculate the original concentration in the saturated solution by accounting for the dilution factor. This value represents the thermodynamic solubility of the compound in that specific solvent.

Data Presentation and Interpretation

The experimentally determined solubility data should be compiled into a clear and concise table.

Table 1: Experimentally Determined Solubility of 7-Bromo-1,2-dihydropyrido[2,3-b]pyrazin-3(4H)-one in Various Organic Solvents at 25 °C

SolventDielectric ConstantSolubility (mg/mL)Solubility (mol/L)
Methanol32.7To be determinedTo be determined
Ethanol24.5To be determinedTo be determined
Acetonitrile37.5To be determinedTo be determined
Acetone20.7To be determinedTo be determined
Ethyl Acetate6.02To be determinedTo be determined
Dichloromethane9.08To be determinedTo be determined
Dimethylformamide (DMF)36.7To be determinedTo be determined
Dimethyl Sulfoxide (DMSO)46.7To be determinedTo be determined

Interpretation of Expected Results:

  • Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can act as both hydrogen bond donors and acceptors. It is anticipated that 7-Bromo-1,2-dihydropyrido[2,3-b]pyrazin-3(4H)-one will exhibit good solubility in these solvents due to the potential for hydrogen bonding with the amide and amine functionalities of the solute.

  • Polar Aprotic Solvents (e.g., Acetonitrile, Acetone, DMF, DMSO): These solvents have large dipole moments and can accept hydrogen bonds. The high polarity of DMF and DMSO is expected to lead to significant solubility.

  • Non-Polar Solvents (e.g., Dichloromethane, Ethyl Acetate): The solubility in these solvents is likely to be lower than in polar solvents. However, the presence of the bromo- and pyridyl- moieties may still allow for some degree of solubility.

Visualizing the Workflow

A clear visualization of the experimental workflow ensures reproducibility and understanding of the process.

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Stock Solution & Calibration Standards F HPLC Analysis A->F B Excess Solid in Solvent Vials C Equilibration (Shaking @ 25°C) B->C D Phase Separation (Centrifugation) C->D E Filtration & Dilution D->E E->F G Data Calculation & Interpretation F->G

Caption: Experimental workflow for determining the thermodynamic solubility of 7-Bromo-1,2-dihydropyrido[2,3-b]pyrazin-3(4H)-one.

Conclusion and Future Directions

This guide has provided a comprehensive framework for understanding and experimentally determining the solubility of 7-Bromo-1,2-dihydropyrido[2,3-b]pyrazin-3(4H)-one in organic solvents. By following the detailed protocol for the shake-flask method, researchers can generate high-quality, reliable data that will be invaluable for the continued development of this compound.

Future work should focus on expanding the range of solvents tested and investigating the effect of temperature on solubility. Additionally, understanding the solid-state properties of the compound, such as its crystalline form, will provide further insights into its dissolution behavior. A thorough characterization of its solubility profile is a critical step towards unlocking the full therapeutic potential of 7-Bromo-1,2-dihydropyrido[2,3-b]pyrazin-3(4H)-one.

References

  • PubChem. (n.d.). 7-Bromopyrido(2,3-b)pyrazine-2,3(1H,4H)-dione. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 7-Bromo-1,2-dihydropyrido[2,3-b]pyrazin-3(4H)-one. National Center for Biotechnology Information. Retrieved from [Link]

  • Jouyban, A. (2010).
  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012, 195727.
  • BMG LABTECH. (2023). Drug solubility: why testing early matters in HTS. Retrieved from [Link]

  • Bergström, C. A. S. (2015). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. Retrieved from [Link]

  • Jouyban, A. (2008). Experimental and Computational Methods Pertaining to Drug Solubility. In Pharmaceutical Sciences Encyclopedia. John Wiley & Sons, Inc.

Sources

Spectroscopic Characterization of 7-bromo-pyrido[1,2-a]pyrazin-1(2H)-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis of the expected spectroscopic data for 7-bromo-pyrido[1,2-a]pyrazin-1(2H)-one, a heterocyclic compound of interest in medicinal chemistry and materials science. The structural elucidation of such molecules is paramount for understanding their reactivity, and in drug development, for mapping their interactions with biological targets. This document is intended for researchers, scientists, and professionals in drug development who are engaged in the synthesis and characterization of novel chemical entities.

We will delve into the core spectroscopic techniques: Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). For each technique, we will present the anticipated data, a thorough interpretation, and a detailed experimental protocol. The causality behind experimental choices is explained to provide a deeper understanding of the "why" behind the "how".

The Structure: 7-bromo-pyrido[1,2-a]pyrazin-1(2H)-one

The pyridopyrazinone core is a privileged scaffold in medicinal chemistry. The specific isomer discussed in this guide is 7-bromo-pyrido[1,2-a]pyrazin-1(2H)-one. The numbering of the heterocyclic system is crucial for the correct assignment of spectroscopic signals.

Molecular Structure:

Note: This is a simplified 2D representation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. It provides detailed information about the carbon-hydrogen framework. For 7-bromo-pyrido[1,2-a]pyrazin-1(2H)-one, we will examine both ¹H and ¹³C NMR.

¹H NMR Spectroscopy

Expected Data:

The ¹H NMR spectrum is predicted to show distinct signals for the aromatic and aliphatic protons in the molecule. The chemical shifts are influenced by the electron-withdrawing bromine atom and the amide functionality.

ProtonExpected Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-6~ 8.2d~ 2.0
H-8~ 7.8dd~ 8.5, 2.0
H-9~ 7.5d~ 8.5
H-3~ 4.2t~ 7.0
H-4~ 3.2t~ 7.0

Interpretation and Rationale:

  • Aromatic Region (δ 7.0-8.5 ppm): The protons on the pyridine ring (H-6, H-8, and H-9) will appear in this region.

    • H-6: This proton is expected to be the most downfield in the aromatic region due to its proximity to the electronegative nitrogen and the deshielding effect of the bromine atom. It should appear as a doublet with a small coupling constant, corresponding to meta-coupling with H-8.

    • H-8: This proton will be a doublet of doublets, showing coupling to both H-9 (ortho-coupling, larger J value) and H-6 (meta-coupling, smaller J value).

    • H-9: This proton will be a doublet with a large ortho-coupling constant from its interaction with H-8.

  • Aliphatic Region (δ 3.0-4.5 ppm): The methylene protons of the pyrazinone ring (H-3 and H-4) will be found here.

    • H-3: The protons on the carbon adjacent to the nitrogen atom will be more deshielded and appear further downfield as a triplet.

    • H-4: The protons on the carbon adjacent to the carbonyl group will also be deshielded and will appear as a triplet, coupled to the H-3 protons.

Experimental Protocol: ¹H NMR Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the purified 7-bromo-pyrido[1,2-a]pyrazin-1(2H)-one in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube. The choice of solvent is critical; it must dissolve the compound and not have signals that overlap with the analyte's signals.

  • Instrument Setup:

    • Place the NMR tube in the spectrometer's probe.

    • Tune and shim the probe to optimize the magnetic field homogeneity. This is a crucial step to obtain sharp, well-resolved peaks.

  • Data Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum. A sufficient number of scans should be averaged to achieve an adequate signal-to-noise ratio.

    • For this molecule, 16 or 32 scans are typically sufficient on a modern 400 or 500 MHz spectrometer.

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decay (FID).

    • Phase the resulting spectrum to ensure all peaks are in the absorptive mode.

    • Calibrate the chemical shift scale using the residual solvent peak as an internal standard (e.g., CHCl₃ at 7.26 ppm in CDCl₃).

    • Integrate the peaks to determine the relative number of protons corresponding to each signal.

Workflow for ¹H NMR Analysis

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis a Dissolve Compound in Deuterated Solvent b Tune & Shim Spectrometer a->b c Acquire FID b->c d Fourier Transform c->d e Phase Correction d->e f Chemical Shift Calibration e->f g Integration & Peak Assignment f->g G a Place Sample on ATR Crystal b Acquire Background Spectrum a->b c Acquire Sample Spectrum b->c d Process and Analyze Spectrum c->d

Caption: Workflow for IR spectroscopic analysis using ATR.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule, allowing for the determination of its molecular weight and elemental composition.

Expected Data:

  • Molecular Ion Peak (M⁺): The mass spectrum should show a prominent molecular ion peak. Since bromine has two common isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio, we expect to see two molecular ion peaks of nearly equal intensity, separated by 2 m/z units.

    • [M]⁺ for C₁₀H₈⁷⁹BrN₂O = 250.98 g/mol

    • [M+2]⁺ for C₁₀H₈⁸¹BrN₂O = 252.98 g/mol

  • High-Resolution Mass Spectrometry (HRMS): HRMS would provide a highly accurate mass measurement, confirming the elemental composition.

    • Expected HRMS (ESI) for [M+H]⁺: C₁₀H₉⁷⁹BrN₂O⁺ = 251.9923; C₁₀H₉⁸¹BrN₂O⁺ = 253.9902. The data for a similar compound, 7-Bromo-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one, showed an HRMS (ESI) calculated for C₁₁H₉BrN₂O [M+H]⁺ of 264.9971, found 264.9987. [1]* Fragmentation Pattern: The fragmentation pattern can provide further structural information. Common fragmentation pathways might include the loss of CO, Br, or cleavage of the pyrazinone ring.

Experimental Protocol: Electrospray Ionization (ESI) Mass Spectrometry

  • Sample Preparation: Prepare a dilute solution of the sample (typically in the low µg/mL range) in a suitable solvent such as methanol or acetonitrile.

  • Instrument Setup:

    • The mass spectrometer is calibrated using a known standard.

    • The ESI source parameters (e.g., capillary voltage, nebulizing gas flow, and drying gas temperature) are optimized to achieve a stable spray and maximum ion signal.

  • Data Acquisition: The sample solution is introduced into the ESI source via direct infusion or through an LC system. The mass spectrum is recorded over a relevant m/z range.

  • Data Analysis: The resulting spectrum is analyzed to identify the molecular ion peaks and any significant fragment ions.

Workflow for Mass Spectrometry Analysis

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis a Prepare Dilute Solution b Optimize ESI Source a->b c Acquire Mass Spectrum b->c d Identify Molecular Ion c->d e Analyze Isotope Pattern d->e f Interpret Fragmentation e->f

Caption: Workflow for Mass Spectrometry analysis via ESI.

Conclusion

The comprehensive spectroscopic analysis outlined in this guide provides a robust framework for the structural confirmation of 7-bromo-pyrido[1,2-a]pyrazin-1(2H)-one. The combination of NMR, IR, and MS data offers complementary information that, when taken together, allows for an unambiguous assignment of the molecular structure. This level of detailed characterization is a prerequisite for any further studies, be it in the realm of medicinal chemistry or materials science. The provided protocols are designed to be self-validating, ensuring the generation of high-quality, reproducible data.

References

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]

  • Al-Suwaidan, I. A., et al. (2021). Synthesis of Novel 7-Phenyl-2,3-Dihydropyrrolo[2,1-b]Quinazolin-9(1H)-ones as Cholinesterase Inhibitors Targeting Alzheimer's Disease Through Suzuki–Miyaura Cross-Coupling Reaction. Molecules, 26(11), 3321. [Link]

  • Smith, B. C. (1999). Infrared Spectral Interpretation: A Systematic Approach. CRC press. [Link]

  • de Hoffmann, E., & Stroobant, V. (2007). Mass Spectrometry: Principles and Applications. John Wiley & Sons. [Link]

  • Michigan State University, Department of Chemistry. Infrared Spectroscopy. [Link]

Sources

An In-Depth Technical Guide to the Synthesis of 7-Bromo-1,2-dihydropyrido[2,3-b]pyrazin-3(4H)-one from Pyridinediamines

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The pyrido[2,3-b]pyrazine scaffold is a privileged heterocyclic system integral to the development of novel therapeutics, particularly in oncology and kinase inhibition. This technical guide provides a comprehensive, in-depth exploration of a robust synthetic route to a key derivative, 7-Bromo-1,2-dihydropyrido[2,3-b]pyrazin-3(4H)-one. The synthesis originates from readily available pyridinediamine precursors, focusing on a logical and efficient cyclocondensation strategy. This document details the underlying chemical principles, provides a step-by-step experimental protocol, discusses process optimization, and is grounded in authoritative scientific literature to ensure technical accuracy and reproducibility for researchers, chemists, and professionals in drug development.

Introduction and Strategic Overview

The fusion of pyridine and pyrazine rings creates the pyrido[2,3-b]pyrazine core, a structure that has garnered significant attention in medicinal chemistry. Its structural resemblance to purine bases allows it to function as a versatile scaffold for designing molecules that interact with various biological targets. The introduction of a bromine atom at the 7-position provides a valuable synthetic handle for further functionalization through cross-coupling reactions, enabling the generation of diverse compound libraries for structure-activity relationship (SAR) studies.

This guide focuses on a classical and reliable synthetic approach: the construction of the pyrazinone ring onto a pre-functionalized pyridinediamine core. The overall strategy is predicated on a cyclocondensation reaction between an ortho-diaminopyridine and a suitable two-carbon (C2) electrophilic synthon.

Retrosynthetic Analysis

A logical retrosynthetic disconnection of the target molecule, 7-Bromo-1,2-dihydropyrido[2,3-b]pyrazin-3(4H)-one (1) , reveals the key starting materials. The pyrazinone ring can be disconnected across the N1-C2 and N4-C3 bonds, leading back to 5-Bromo-2,3-diaminopyridine (2) and a C2 synthon such as an α-halo-acetyl species, for example, ethyl bromoacetate (3) . This approach is powerful due to the commercial availability or straightforward preparation of the required precursors.

G Target 7-Bromo-1,2-dihydropyrido[2,3-b]pyrazin-3(4H)-one (1) Precursors 5-Bromo-2,3-diaminopyridine (2)+Ethyl Bromoacetate (3) Target->Precursors C-N bond disconnection

Caption: Retrosynthetic approach for the target molecule.

Synthesis of the Key Precursor: 5-Bromo-2,3-diaminopyridine (2)

The cornerstone of this synthesis is the availability of high-purity 5-Bromo-2,3-diaminopyridine. This precursor is typically prepared in a three-step sequence starting from 2-aminopyridine, a common and inexpensive starting material.

Synthetic Pathway to Precursor (2)

The established route involves:

  • Bromination: Electrophilic bromination of 2-aminopyridine to yield 2-amino-5-bromopyridine. The amino group is a strong activating group, directing the bromine to the 5-position. A common side-product is 2-amino-3,5-dibromopyridine, which must be removed.[1]

  • Nitration: Nitration of 2-amino-5-bromopyridine to introduce a nitro group at the 3-position, yielding 2-amino-5-bromo-3-nitropyridine.[2][3]

  • Reduction: Reduction of the nitro group to an amine. This is commonly achieved using reducing agents like iron powder in acidic media (e.g., HCl/ethanol) or catalytic hydrogenation.[2][3][4]

G cluster_0 Precursor Synthesis A 2-Aminopyridine B 2-Amino-5-bromopyridine A->B Br2, AcOH C 2-Amino-5-bromo-3-nitropyridine B->C HNO3, H2SO4 D 5-Bromo-2,3-diaminopyridine (2) C->D Fe, HCl/EtOH

Caption: Workflow for the synthesis of the key precursor.

A detailed procedure for this multi-step synthesis is well-documented in Organic Syntheses, providing a reliable and scalable method.[2]

The Core Directive: Cyclocondensation Reaction

The formation of the 7-Bromo-1,2-dihydropyrido[2,3-b]pyrazin-3(4H)-one ring system is achieved via a cyclocondensation reaction. This class of reaction is a cornerstone of heterocyclic chemistry for building fused ring systems from ortho-disubstituted aromatic precursors.

Mechanistic Rationale

The reaction between 5-Bromo-2,3-diaminopyridine (2) and ethyl bromoacetate (3) proceeds through a two-stage mechanism:

  • Initial N-Alkylation: The more nucleophilic amino group at the 2-position of the pyridine ring (C2-NH₂) typically initiates a nucleophilic attack on the electrophilic carbon of ethyl bromoacetate. This displaces the bromide ion to form an N-alkylated intermediate (4) . The presence of a mild base is crucial to neutralize the hydrobromic acid (HBr) generated in this step, preventing the protonation and deactivation of the remaining amino group.

  • Intramolecular Cyclization (Amidation): The second amino group (C3-NH₂) of the intermediate (4) then performs an intramolecular nucleophilic attack on the carbonyl carbon of the ester group. This step forms a tetrahedral intermediate which subsequently eliminates ethanol to yield the stable, six-membered pyrazinone ring, resulting in the final product (1) . This cyclization is often driven to completion by heating.

G cluster_mechanism Reaction Mechanism Reactants Diaminopyridine (2) + Ethyl Bromoacetate (3) Intermediate N-Alkylated Intermediate (4) Reactants->Intermediate S_N2 N-Alkylation (-HBr) Base Base (e.g., NaHCO3) Base->Reactants Neutralizes HBr Product Target Product (1) Intermediate->Product Intramolecular Cyclization (Amidation, -EtOH)

Caption: Key steps in the cyclocondensation mechanism.

Causality Behind Experimental Choices

The selection of reagents and conditions is critical for maximizing yield and purity.

ParameterRecommended ChoiceRationale & Expertise-Based Insights
Solvent Ethanol (EtOH) or Isopropanol (IPA)These protic solvents are excellent for dissolving the pyridinediamine starting material and the inorganic base. Their boiling points (78 °C for EtOH, 82 °C for IPA) are ideal for promoting the intramolecular cyclization step without causing significant degradation.
Base Sodium Bicarbonate (NaHCO₃) or Potassium Carbonate (K₂CO₃)A mild inorganic base is required to neutralize the HBr formed during the initial alkylation. Stronger bases (e.g., NaOH, NaOEt) could promote undesired side reactions, such as hydrolysis of the ester group on the reactant or saponification of the final product. NaHCO₃ is often preferred for its mildness and ease of removal during workup.
Reactant Stoichiometry ~1.05 - 1.1 equivalents of Ethyl BromoacetateA slight excess of the alkylating agent ensures the complete consumption of the more valuable diaminopyridine precursor. A large excess should be avoided as it can lead to di-alkylation or other side products, complicating purification.
Temperature Reflux (~78-82 °C)The initial alkylation can often proceed at room temperature, but the subsequent intramolecular amidation requires thermal energy to overcome the activation barrier. Refluxing provides a stable and sufficient temperature to drive the reaction to completion in a reasonable timeframe (typically 4-12 hours).
Reaction Monitoring Thin Layer Chromatography (TLC)TLC is indispensable for tracking the consumption of the starting material (2) and the formation of the product (1) . A suitable mobile phase (e.g., 10% Methanol in Dichloromethane) allows for clear separation and visualization of the reaction components.

Detailed Experimental Protocol

Disclaimer: This protocol is a representative procedure based on established chemical principles. Researchers should conduct their own risk assessments and initial small-scale trials.

Materials and Reagents:

  • 5-Bromo-2,3-diaminopyridine (1.0 eq)

  • Ethyl bromoacetate (1.1 eq)

  • Sodium bicarbonate (2.5 eq)

  • Ethanol (200 proof)

  • Deionized water

  • Standard laboratory glassware, including a round-bottom flask, reflux condenser, and magnetic stirrer.

Procedure:

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 5-Bromo-2,3-diaminopyridine (e.g., 5.0 g, 26.6 mmol).

  • Addition of Solvent and Base: Add ethanol (100 mL) to the flask, followed by sodium bicarbonate (e.g., 5.6 g, 66.5 mmol). Stir the resulting suspension at room temperature for 15 minutes.

  • Addition of Alkylating Agent: Slowly add ethyl bromoacetate (e.g., 3.2 mL, 29.3 mmol) to the stirring suspension via a dropping funnel or syringe over 10 minutes.

  • Reaction Execution: Heat the reaction mixture to reflux (approximately 78-80 °C) using a heating mantle. Maintain a gentle reflux with continuous stirring.

  • Monitoring: Monitor the progress of the reaction by TLC every 1-2 hours until the starting diaminopyridine spot is no longer visible (typically 6-8 hours).

  • Work-up - Isolation:

    • Allow the reaction mixture to cool to room temperature. A precipitate of the product may form.

    • Reduce the solvent volume to approximately one-third using a rotary evaporator.

    • Add deionized water (100 mL) to the concentrated slurry and stir for 30 minutes in an ice bath to precipitate the product fully.

    • Collect the solid product by vacuum filtration.

    • Wash the filter cake sequentially with cold water (2 x 30 mL) and a small amount of cold ethanol (1 x 20 mL) to remove inorganic salts and unreacted starting materials.

  • Purification:

    • The crude product is often of sufficient purity for many applications.

    • For higher purity, the solid can be recrystallized from a suitable solvent system, such as ethanol/water or acetic acid.

  • Drying and Characterization: Dry the purified solid in a vacuum oven at 50-60 °C overnight. Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity. The expected mass for C₇H₆BrN₃O would be [M+H]⁺ ≈ 228/230.

Conclusion

The synthesis of 7-Bromo-1,2-dihydropyrido[2,3-b]pyrazin-3(4H)-one from 5-Bromo-2,3-diaminopyridine represents a reliable and scalable method for accessing a valuable heterocyclic scaffold. The strategy, centered on a classical cyclocondensation reaction with an α-halo ester, is fundamentally robust and amenable to optimization. By understanding the underlying mechanism and the rationale behind the choice of reagents and conditions, researchers can effectively and efficiently produce this key intermediate, paving the way for the development of novel and diverse molecular entities in the field of drug discovery.

References

  • Bradford, R. R., et al. (1947). 2,3-diaminopyridine. Organic Syntheses, 27, 24. Available at: [Link]

  • Deshmukh, S. S., & Mahale, G. D. (2021). A convenient and scalable process for preparation of 2,5-dibromopyridine. Heterocyclic Letters, 11(3), 447-452. Available at: [Link]

  • Oluwafemi, K. A., et al. (2023). Synthesis of 2,3-Diaminopyridine-derived Azabenzimidazoles and (Phenylimino)pyridine Analogues as Potential Anti-plasmodial Agents. Arkivoc, 2023(vii), 202312124. Available at: [Link]

  • Leese, C. L., & Rydon, H. N. (1955). The synthesis of 2 : 3-diaminopyridine and some derivatives. Journal of the Chemical Society (Resumed), 303-306. Available at: [Link]

  • Sato, N. (1987). Synthesis of Quinoxaline Derivatives. Journal of Heterocyclic Chemistry, 24(5), 1269-1272. (Provides analogous cyclocondensation chemistry on related ortho-diamines). Available at: [Link]

  • Jubete, G., et al. (2019). Pyrido[2,3-d]pyrimidin-7(8H)-ones: Synthesis and Biomedical Applications. Molecules, 24(22), 4161. Available at: [Link]

  • Viron, S., & Taurins, A. (1959). The Synthesis of 2,3-Diamino-5-bromopyridine. Canadian Journal of Chemistry, 37(7), 1247-1250. Available at: [Link]

  • Lanter, C. L., et al. (2011). A facile and efficient synthesis of 3-amino-5-bromopyridine derivatives using microwave irradiation. Heterocycles, 83(4), 831-840. Available at: [Link]

  • Rani, P., et al. (2023). Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives: electrochemical DNA sensing, nonlinear optical properties and biological activity. RSC Advances, 13(47), 33036-33050. Available at: [Link]

  • DE102009022830A1 - Preparing 2,3-diaminopyridine compounds. (Patent describing methods for producing 2,3-diaminopyridines).

Sources

The Pyridopyrazine Scaffold: A Privileged Heterocycle for the Development of Novel Therapeutics

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The pyridopyrazine scaffold, a nitrogen-containing heterocyclic system, has emerged as a cornerstone in modern medicinal chemistry. Its inherent structural features, which allow for diverse substitutions and fine-tuning of physicochemical properties, have made it a privileged core for the design of potent and selective modulators of a wide array of biological targets. This technical guide provides a comprehensive exploration of the therapeutic potential of pyridopyrazine derivatives, with a focus on their application as kinase inhibitors, phosphodiesterase inhibitors, neuroprotective agents, and antibacterial compounds. We will delve into the synthetic strategies for accessing this versatile scaffold, analyze structure-activity relationships for key therapeutic targets, and provide detailed experimental protocols for the evaluation of these compounds. This guide is intended to serve as a valuable resource for researchers and drug development professionals, offering both foundational knowledge and practical insights to accelerate the discovery of next-generation therapeutics based on the pyridopyrazine framework.

The Pyridopyrazine Scaffold: A Chemical and Biological Overview

The pyridopyrazine core is a bicyclic heteroaromatic system composed of a fused pyridine and pyrazine ring. The arrangement of the nitrogen atoms within the two rings gives rise to several isomers, with the most common being pyrido[2,3-b]pyrazine, pyrido[3,4-b]pyrazine, and pyrido[1,2-a]pyrazine. This nitrogen-rich scaffold serves as an excellent bioisostere for endogenous purines, enabling it to interact with a multitude of biological targets, particularly those that bind ATP.[1] The pyridine and pyrazine rings offer multiple points for chemical modification, allowing for the optimization of potency, selectivity, and pharmacokinetic properties.[2][3] The polar nature of the nitrogen atoms can also enhance the solubility and bioavailability of drug candidates.[4][5]

General Synthetic Strategies

The construction of the pyridopyrazine core can be achieved through various synthetic routes, often involving the condensation of appropriately substituted pyridine or pyrazine precursors.

A prevalent method for the synthesis of the pyrido[2,3-b]pyrazine scaffold involves the condensation of 2,3-diaminopyridine with α-dicarbonyl compounds.[6] Variations of this approach, including multicomponent reactions, have been developed to afford a diverse range of substituted derivatives in good yields.[7][8] For instance, a one-pot reaction of indane-1,3-dione, a substituted aromatic aldehyde, and 2-aminopyrazine in the presence of an acid catalyst can efficiently produce substituted pyrido[2,3-b]pyrazines.[7]

The synthesis of the pyrido[3,4-b]pyrazine scaffold can be accomplished through a one-pot annelation reaction of pentafluoropyridine with suitable diamines.[9] This method provides a versatile entry to poly-substituted pyridopyrazines.

The pyrido[1,2-a]pyrazine core is often synthesized via intramolecular cyclization strategies. For example, the cyclization of an indole bearing a nucleophilic group on the nitrogen atom can lead to the formation of the pyrazino[1,2-a]indole system.[10]

Therapeutic Targets of Pyridopyrazine Scaffolds

The versatility of the pyridopyrazine scaffold has led to the discovery of potent inhibitors and modulators for a range of therapeutic targets. The following sections will detail the application of this scaffold in key disease areas.

Kinase Inhibition in Oncology

Protein kinases are critical regulators of cellular signaling pathways, and their dysregulation is a hallmark of many cancers. The pyridopyrazine scaffold, as a purine isostere, is an ideal template for the design of ATP-competitive kinase inhibitors.

ALK is a receptor tyrosine kinase that, when constitutively activated through chromosomal rearrangements, drives the growth of several cancers, including non-small-cell lung cancer (NSCLC). Several ALK inhibitors have been developed, with some containing a pyridopyrazine-related core.[11] The development of next-generation ALK inhibitors aims to overcome resistance to existing therapies.[4] Combination therapies, for instance with PI3Kβ inhibitors, have shown promise in enhancing the sensitivity of ALK-rearranged lung cancer to ALK inhibitors.[12]

The TGF-β signaling pathway plays a dual role in cancer, acting as a tumor suppressor in early stages and promoting metastasis in later stages.[13] ALK5 is the type I serine/threonine kinase receptor for TGF-β and a key therapeutic target.[5][14] Pyridopyrazine derivatives have been explored as potent inhibitors of ALK5.[14]

Signaling Pathway: TGF-β/ALK5 Signaling

TGFB_signaling TGFB TGF-β Ligand TGFBR2 TGF-βRII TGFB->TGFBR2 Binding ALK5 ALK5 (TGF-βRI) TGFBR2->ALK5 Recruitment & Phosphorylation SMAD23 Smad2/3 ALK5->SMAD23 Phosphorylation Pyridopyrazine Pyridopyrazine Inhibitor Pyridopyrazine->ALK5 Inhibition pSMAD23 p-Smad2/3 Smad_complex Smad2/3/4 Complex pSMAD23->Smad_complex Complex Formation SMAD4 Smad4 SMAD4->Smad_complex Nucleus Nucleus Smad_complex->Nucleus Translocation Gene_transcription Gene Transcription (e.g., EMT, Angiogenesis)

Caption: TGF-β signaling pathway and the inhibitory action of pyridopyrazine derivatives on ALK5.

The pyridopyrazine scaffold has also been investigated for the inhibition of other kinases implicated in cancer, including:

  • Aurora Kinases: These serine/threonine kinases are essential for mitotic progression, and their overexpression is common in many cancers. Pyrimidine-based derivatives, structurally related to pyridopyrazines, have shown potent inhibition of Aurora A and B kinases.[12][15]

  • Bruton's Tyrosine Kinase (BTK): A key component of the B-cell receptor signaling pathway, BTK is a validated target for B-cell malignancies.[16][17][18][19] While many BTK inhibitors are based on other scaffolds, the principles of targeting this kinase can be applied to pyridopyrazine-based designs.

  • Janus Kinases (JAKs): These non-receptor tyrosine kinases are involved in cytokine signaling and are targets for inflammatory diseases and myeloproliferative neoplasms.

  • Protein Kinase C (PKC): Darovasertib, a pyrazine-2-carboxamide derivative, is a potent PKC inhibitor approved for metastatic uveal melanoma, with IC50 values of 1.9 nM and 0.4 nM against PKCα and PKCθ, respectively.[7]

Table 1: Pyridopyrazine and Related Scaffolds as Kinase Inhibitors

Scaffold/CompoundTarget KinaseIC50 (nM)Disease AreaReference(s)
Pyrazine-2-carboxamide (Darovasertib)PKCα, PKCθ1.9, 0.4Uveal Melanoma[7]
Imidazo[4,5-b]pyrazine derivativesTRK A, B, C0.22 - 7.68Colon Cancer[7]
Pyridopyrazine derivativeALK5-Fibrosis[14]
N-trisubstituted pyrimidineAurora A, Aurora B7.1, 25.7Leukemia[12]

This protocol outlines a general procedure for determining the in vitro inhibitory activity of pyridopyrazine compounds against a target kinase using the ADP-Glo™ Kinase Assay (Promega).

1. Materials:

  • Target kinase and its specific substrate

  • Pyridopyrazine compounds dissolved in DMSO

  • ADP-Glo™ Kinase Assay Kit (containing ADP-Glo™ Reagent and Kinase Detection Reagent)

  • Kinase buffer (specific to the target kinase)

  • ATP solution

  • White, opaque 384-well assay plates

  • Multichannel pipettes and a plate reader capable of measuring luminescence

2. Procedure:

  • Compound Preparation: Prepare serial dilutions of the pyridopyrazine compounds in DMSO. Further dilute the compounds in kinase buffer to the desired final concentrations.

  • Kinase Reaction:

    • Add 2.5 µL of the diluted compound or vehicle (DMSO in kinase buffer) to the wells of the 384-well plate.

    • Add 2.5 µL of a solution containing the kinase and its substrate in kinase buffer.

    • Initiate the kinase reaction by adding 5 µL of ATP solution in kinase buffer.

    • Incubate the plate at the optimal temperature for the kinase (typically 30°C or 37°C) for a predetermined time (e.g., 60 minutes).

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate the plate at room temperature for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

    • Incubate the plate at room temperature for 30-60 minutes.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • Calculate the percent inhibition for each compound concentration relative to the vehicle control.

    • Determine the IC50 value by fitting the dose-response curve to a four-parameter logistic equation.

Workflow: High-Throughput Screening for Kinase Inhibitors

HTS_Workflow Compound_Library Pyridopyrazine Compound Library Primary_Screen Primary Screen (Single Concentration) Compound_Library->Primary_Screen Hit_Identification Hit Identification (% Inhibition > Threshold) Primary_Screen->Hit_Identification Dose_Response Dose-Response Assay (IC50 Determination) Hit_Identification->Dose_Response SAR_Analysis Structure-Activity Relationship (SAR) Analysis Dose_Response->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization

Caption: A typical high-throughput screening workflow for identifying pyridopyrazine-based kinase inhibitors.

Phosphodiesterase (PDE) Inhibition for Inflammatory and Other Diseases

Phosphodiesterases are a superfamily of enzymes that hydrolyze cyclic nucleotides (cAMP and cGMP), thereby regulating a multitude of cellular processes.[20] The inhibition of specific PDE isozymes has proven to be a successful therapeutic strategy for various diseases.

PDE4 is the predominant cAMP-metabolizing enzyme in inflammatory and immune cells.[2] Inhibition of PDE4 leads to an increase in intracellular cAMP levels, which in turn suppresses the production of pro-inflammatory mediators such as TNF-α and leukotrienes.[2] This makes PDE4 an attractive target for the treatment of inflammatory diseases like asthma, chronic obstructive pulmonary disease (COPD), and psoriasis.[2][18] Pyridopyrazine and related scaffolds have been investigated as PDE4 inhibitors.[8][20][21][22]

PDE5 specifically hydrolyzes cGMP and is highly expressed in the corpus cavernosum of the penis and the pulmonary vasculature.[23][24][25][26] Inhibition of PDE5 increases cGMP levels, leading to smooth muscle relaxation and vasodilation. This is the mechanism of action for drugs like sildenafil (Viagra) used to treat erectile dysfunction and pulmonary arterial hypertension.[24] Pyridopyrazinone derivatives have been identified as potent nanomolar inhibitors of PDE5.[16][23] A key challenge in the development of PDE5 inhibitors is achieving selectivity over other PDE isozymes, particularly PDE6, to avoid visual disturbances.[27]

Table 2: Pyridopyrazinone Derivatives as PDE5 Inhibitors

CompoundLinkerTerminal Phenyl SubstitutionIC50 (nM)Reference
11b Rigid4-NO218.13[23]
Series E -Various18.13 - 41.41[23]
Series G -Various18.13 - 41.41[23]

This protocol describes a general method for assessing the inhibitory activity of pyridopyrazine compounds against a specific PDE isozyme using the PDE-Glo™ Phosphodiesterase Assay (Promega).[23][28]

1. Materials:

  • Purified PDE enzyme (e.g., PDE4 or PDE5)

  • Pyridopyrazine compounds in DMSO

  • PDE-Glo™ Phosphodiesterase Assay Kit

  • Assay buffer specific to the PDE isozyme

  • Substrate (cAMP or cGMP)

  • White, opaque 384-well assay plates

  • Luminometer

2. Procedure:

  • Compound Plating: Serially dilute the test compounds in DMSO and add to the assay plate.

  • PDE Reaction:

    • Add the PDE enzyme to the wells containing the compounds.

    • Initiate the reaction by adding the cyclic nucleotide substrate (cAMP or cGMP).

    • Incubate at room temperature for a specified time (e.g., 30-60 minutes).

  • Signal Generation:

    • Add the PDE-Glo™ Termination Buffer to stop the reaction.

    • Add the PDE-Glo™ Detection Solution.

    • Add Protein Kinase A (for cAMP assays) or Protein Kinase G (for cGMP assays).

    • Add the Kinase-Glo® Reagent to generate a luminescent signal.

  • Data Analysis:

    • Measure luminescence using a plate reader.

    • Calculate the percentage of inhibition and determine the IC50 values as described for the kinase assay.

Neuroprotection in Neurodegenerative Diseases

Neurodegenerative diseases such as Alzheimer's and Parkinson's are characterized by the progressive loss of neurons. Pyridopyrazine and related scaffolds have shown promise as neuroprotective agents through various mechanisms.

The accumulation of amyloid-β (Aβ) plaques is a key pathological hallmark of Alzheimer's disease.[1][3][5][29] Aβ is generated by the sequential cleavage of the amyloid precursor protein (APP) by β-secretase and γ-secretase.[1][30] While complete inhibition of γ-secretase can lead to toxicity due to its role in processing other essential substrates like Notch, modulation of its activity to selectively reduce the production of the toxic Aβ42 species is a promising therapeutic strategy.[17][25] Pyridopyrazine-1,6-dione derivatives have been developed as potent γ-secretase modulators that can robustly reduce brain Aβ42 levels in vivo.[3]

Parkinson's disease is characterized by the loss of dopaminergic neurons in the substantia nigra, a process in which oxidative stress plays a significant role.[24][31][32][33][34] Compounds that can mitigate oxidative stress and protect neurons from its damaging effects are of great interest. While specific pyridopyrazine derivatives for Parkinson's are still under investigation, related heterocyclic compounds like pyrazolines have demonstrated neuroprotective effects against toxins that induce Parkinson's-like pathology in vitro.[31] The general neuroprotective properties of such scaffolds suggest the potential for developing pyridopyrazine-based therapies for Parkinson's disease.

This protocol provides a framework for assessing the neuroprotective effects of pyridopyrazine compounds against an oxidative insult in a neuronal cell line (e.g., SH-SY5Y).

1. Materials:

  • SH-SY5Y neuroblastoma cells

  • Cell culture medium (e.g., DMEM/F12) with fetal bovine serum and antibiotics

  • Pyridopyrazine compounds dissolved in DMSO

  • Neurotoxin (e.g., 6-hydroxydopamine (6-OHDA) or MPP+)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • 96-well cell culture plates

  • Microplate reader

2. Procedure:

  • Cell Seeding: Seed SH-SY5Y cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Pre-treat the cells with various concentrations of the pyridopyrazine compounds for a specific duration (e.g., 1-2 hours).

  • Induction of Neurotoxicity: Add the neurotoxin (e.g., 6-OHDA) to the wells to induce oxidative stress and cell death. Include a vehicle-treated control group and a toxin-only control group.

  • Incubation: Incubate the plate for a period sufficient to induce cell death (e.g., 24 hours).

  • Cell Viability Assessment (MTT Assay):

    • Remove the culture medium and add fresh medium containing MTT solution to each well.

    • Incubate for 2-4 hours to allow for the formation of formazan crystals.

    • Remove the MTT solution and add the solubilization buffer to dissolve the formazan crystals.

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each treatment group relative to the vehicle-treated control.

    • Determine the EC50 value (the concentration of the compound that provides 50% of the maximum neuroprotective effect).

Antibacterial Activity

The rise of antibiotic-resistant bacteria necessitates the discovery of novel antibacterial agents with new mechanisms of action. Pyridopyrazine derivatives have been investigated for their antibacterial properties.[35]

The Filamenting temperature-sensitive mutant Z (FtsZ) protein is a crucial component of the bacterial cell division machinery and is a promising target for the development of new antibiotics. Some pyridopyrazine derivatives have been identified as inhibitors of FtsZ, although toxicity has been a concern in some cases.

This protocol details the determination of the MIC of pyridopyrazine compounds against a bacterial strain (e.g., Staphylococcus aureus or Escherichia coli) using the broth microdilution method.[11][22][36][37][38]

1. Materials:

  • Bacterial strain

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Pyridopyrazine compounds in DMSO

  • Sterile 96-well microtiter plates

  • Spectrophotometer or McFarland standards

  • Incubator

2. Procedure:

  • Inoculum Preparation: Prepare a bacterial inoculum and adjust its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the assay wells.

  • Compound Dilution: Prepare serial two-fold dilutions of the pyridopyrazine compounds in CAMHB directly in the 96-well plate.

  • Inoculation: Add the prepared bacterial inoculum to each well containing the diluted compounds. Include a growth control well (bacteria in broth without compound) and a sterility control well (broth only).

  • Incubation: Incubate the plate at 37°C for 16-20 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Conclusion and Future Perspectives

The pyridopyrazine scaffold has unequivocally demonstrated its value as a versatile and privileged structure in drug discovery. Its ability to serve as a bioisosteric replacement for purines has enabled the development of potent inhibitors for key therapeutic targets, particularly in the fields of oncology and inflammation. The successful clinical translation of pyridopyrazine-related compounds underscores the potential of this scaffold.

Future research in this area will likely focus on several key aspects:

  • Enhancing Selectivity: The development of highly selective inhibitors, especially within large enzyme families like kinases and phosphodiesterases, will be crucial to minimize off-target effects and improve the therapeutic window.

  • Exploring New Therapeutic Areas: While significant progress has been made in oncology and inflammation, the exploration of pyridopyrazine derivatives for other indications, such as neurodegenerative and infectious diseases, is a promising avenue for future research.

  • Novel Drug Modalities: The application of the pyridopyrazine scaffold in novel drug modalities, such as PROTACs (PROteolysis TArgeting Chimeras) and covalent inhibitors, could lead to the development of therapeutics with enhanced efficacy and durability of response.

References

  • Al-Harthy, T., Al-Mulla, A., & Abdel-Aziz, A. A.-M. (2024). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2385293. [Link]

  • Cesarini, S., et al. (2022). PDE4 Inhibitors: Profiling Hits through the Multitude of Structural Classes. Molecules, 27(3), 973. [Link]

  • Gaurav, A., & Kumar, D. (2021). 3D QSAR Studies of 2-Arylpyrimidines and S-Triazines as Selective PDE4B Inhibitors. Pakistan Journal of Medical & Health Sciences, 15(5), 1334-1338. [Link]

  • Pippione, A. C., et al. (2021). Design, Synthesis, and Activity of a Novel Series of Pyridazine-Based ALK5 Inhibitors. ACS Medicinal Chemistry Letters, 12(11), 1735–1742. [Link]

  • Abdel-Maksoud, M. S., et al. (2022). Scaffold Repurposing Reveals New Nanomolar Phosphodiesterase Type 5 (PDE5) Inhibitors Based on Pyridopyrazinone Scaffold: Investigation of In Vitro and In Silico Properties. Pharmaceuticals, 15(9), 1138. [Link]

  • Bavetsias, V., et al. (2016). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. ACS Medicinal Chemistry Letters, 7(8), 756–760. [Link]

  • Stanford, G., et al. (2005). Tetrahydropyrido[3,4-b]pyrazine scaffolds from pentafluoropyridine. The Journal of Organic Chemistry, 70(20), 7878–7884. [Link]

  • World Organisation for Animal Health. (2021). Antimicrobial susceptibility testing (Broth microdilution method). [Link]

  • Peretto, I., et al. (2015). Design of Pyridopyrazine-1,6-dione γ-Secretase Modulators that Align Potency, MDR Efflux Ratio, and Metabolic Stability. ACS Medicinal Chemistry Letters, 6(5), 585–590. [Link]

  • Liu, H., et al. (2022). Novel 6-amino-1,3,5-triazine derivatives as potent BTK inhibitors: structure-activity relationship (SAR) analysis and preliminary mechanism investigation. European Journal of Medicinal Chemistry, 245, 114911. [Link]

  • Hamblin, J. N., et al. (2010). Pyrazolopyridines as potent PDE4B inhibitors: 5-heterocycle SAR. Bioorganic & Medicinal Chemistry Letters, 20(19), 5877–5881. [Link]

  • Le Bourdonnec, B., et al. (2006). Synthesis and pharmacological evaluation of novel octahydro-1H-pyrido[1,2-a]pyrazine as mu-opioid receptor antagonists. Journal of Medicinal Chemistry, 49(25), 7278–7289. [Link]

  • Yabanoğlu, S., et al. (2022). Design, Synthesis, and Neuroprotective Effects of a Series of Pyrazolines against 6-Hydroxydopamine-Induced Oxidative Stress. Molecules, 27(19), 6296. [Link]

  • Xu, C., et al. (2019). Inhibiting Aβ toxicity in Alzheimer's disease by a pyridine amine derivative. European Journal of Medicinal Chemistry, 170, 134–145. [Link]

  • Cardullo, N., et al. (2005). A family of phosphodiesterase inhibitors discovered by cocrystallography and scaffold-based drug design. Nature Biotechnology, 23(3), 341–346. [Link]

  • Giraud, F., et al. (2022). Synthesis and Biological Activities of Pyrazino[1,2-a]indole and Pyrazino[1,2-a]indol-1-one Derivatives. Molecules, 27(15), 4983. [Link]

  • Abdel-Maksoud, M. S., et al. (2022). The predicted PDE5 IC50 values of the test set (series A-H) in nM. ResearchGate. [Link]

  • Cheng, A. C., et al. (2009). Inhibition of Alzheimer's Amyloid Toxicity with a Tricyclic Pyrone Molecule In Vitro and In Vivo. The Journal of Biological Chemistry, 284(52), 36168–36176. [Link]

  • Hancock, R. E. W. (2008). MIC Determination By Microtitre Broth Dilution Method. Hancock Lab. [Link]

  • Titova, E., et al. (2023). Evaluation of Additive Neuroprotective Effect of Combination Therapy for Parkinson's Disease Using In Vitro Models. International Journal of Molecular Sciences, 24(12), 10323. [Link]

  • da Silva, A. C. S., et al. (2012). Microwave-assisted Solvent-free Synthesis and in Vitro Antibacterial Screening of Quinoxalines and Pyrido[2, 3b]pyrazines. ResearchGate. [Link]

  • Reisman, S. E., et al. (2022). Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. Molecules, 27(4), 1112. [Link]

  • FWD AMR-RefLabCap. (2022). MIC determination by broth micro dilution using Sensititre plates from Thermo Scientific. [Link]

  • de Visser, M., et al. (2012). IC 50 (μM) values of PDE5 inhibitors for selected PDE families. ResearchGate. [Link]

  • Mirica, L. M., et al. (2021). Azo-Stilbene and Pyridine−Amine Hybrid Multifunctional Molecules to Target Metal-Mediated Neurotoxicity and Amyloid‑β Aggregation in Alzheimer's Disease. ChemRxiv. [Link]

  • Li, Y., et al. (2022). QSAR Study, Molecular Docking and Molecular Dynamic Simulation of Aurora Kinase Inhibitors Derived from Imidazo[4,5-b]pyridine Derivatives. Molecules, 27(19), 6649. [Link]

  • Cahill, S. M., et al. (2014). Investigation of PDE5/PDE6 and PDE5/PDE11 selective potent tadalafil-like PDE5 inhibitors using combination of molecular modeling approaches, molecular fingerprint-based virtual screening protocols and structure-based pharmacophore development. Journal of Computer-Aided Molecular Design, 28(7), 751–768. [Link]

  • Hancock, R. E. W. (2008). MIC Determination By Microtitre Broth Dilution Method. Hancock Lab. [Link]

  • Timári, I., et al. (2014). Preparation of Pyrido[2,3-b]pyrazine Ring System via Regioselective Condensation Reaction. Letters in Organic Chemistry, 11(10), 735–740. [Link]

  • Mirica, L. M., et al. (2021). Novel Azo-Stilbene and Pyridine-Amine Hybrid Multifunctional Molecules to Target Metal Mediated Neurotoxicity and Amyloid-β Aggregation in Alzheimer's disease. ChemRxiv. [Link]

  • Montanari, S., & Capdeville, R. (2018). Btk Inhibitors: A Medicinal Chemistry and Drug Delivery Perspective. Molecules, 23(10), 2639. [Link]

  • Esposito, E., et al. (2016). Elucidating the Neuroprotective Role of PPARs in Parkinson's Disease: A Neoteric and Prospective Target. CNS & Neurological Disorders - Drug Targets, 15(8), 934–944. [Link]

  • Long, Y., et al. (2021). Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. Molecules, 26(17), 5195. [Link]

  • Huang, S. A., & Lie, J. D. (2023). PDE5 Inhibitors. StatPearls. [Link]

  • Ooi, A., et al. (1995). [Synthesis and antibacterial properties of pyrido[2,3-b]pyrazine derivatives]. Yakugaku Zasshi, 115(11), 884–893. [Link]

  • Ali, M. A., et al. (2019). Pregnenolone derivatives for the treatment of Alzheimer's disease: synthesis, and in vitro inhibition of amyloid β1–42 peptide aggregation, acetylcholinesterase and carbonic anhydrase-II. RSC Advances, 9(28), 16040–16054. [Link]

  • Science.gov. (n.d.). selective pde4 inhibitor. Retrieved from [Link]

  • Emami, S., & Foroumadi, A. (2019). Neuroprotective and Therapeutic Strategies against Parkinson's Disease: Recent Perspectives. Molecules, 24(12), 2269. [Link]

  • Sun, Y., et al. (2023). Design and application of a fluorescent probe for imaging of endogenous Bruton's tyrosine kinase with preserved enzymatic activity. RSC Medicinal Chemistry, 14(8), 1562–1566. [Link]

  • UK Health Security Agency. (2022). Broth microdilution protocol for determining antimicrobial susceptibility of Legionella pneumophila to clinically relevant antimicrobials. UKHSA Research Portal. [Link]

  • Wikipedia. (2023). Discovery and development of phosphodiesterase 5 inhibitors. [Link]

  • Rule, S. (2016). Overview of Bruton's tyrosine kinase (BTK) inhibitors in chronic lymphocytic leukemia. Vimeo. [Link]

  • Prasanthi, G., et al. (2023). 2-Amino Thiazole Derivatives as Prospective Aurora Kinase Inhibitors against Breast Cancer: QSAR, ADMET Prediction, Molecular Docking, and Molecular Dynamic Simulation Studies. ACS Omega, 8(46), 43685–43702. [Link]

  • Dipasquale, B., et al. (2001). Caspase Inhibitors Attenuate 1-Methyl-4-Phenylpyridinium Toxicity in Primary Cultures of Mesencephalic Dopaminergic Neurons. Journal of Neuroscience, 21(19), 7518–7525. [Link]

Sources

The Strategic Deployment of 7-Bromo-Pyridopyrazinone as a Foundational Fragment in Kinase Inhibitor Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

The relentless pursuit of selective and potent kinase inhibitors remains a cornerstone of modern therapeutic development, particularly in oncology and inflammatory diseases.[1][2] Fragment-Based Drug Discovery (FBDD) has emerged as a powerful strategy for identifying novel chemical matter that can be elaborated into clinical candidates.[3][4] This guide provides an in-depth technical exploration of the 7-bromo-pyridopyrazinone core, a promising heterocyclic fragment poised for strategic deployment in kinase inhibitor design. We will dissect the rationale behind its selection, propose a robust synthetic pathway, and detail the experimental workflows required to validate its utility as a starting point for potent and selective kinase inhibitors. This document is intended to serve as a practical resource for researchers at the forefront of drug discovery, offering both theoretical grounding and actionable protocols.

Introduction: The Rationale for Pyridopyrazinone Scaffolds in Kinase Inhibition

Protein kinases, as central regulators of cellular signaling, represent a highly validated class of drug targets.[2][5] The development of small molecule kinase inhibitors has revolutionized the treatment of numerous diseases.[1][2] Heterocyclic scaffolds are prevalent in kinase inhibitor design, often serving as ATP-competitive binders that interact with the hinge region of the kinase active site. The pyridopyrazinone core, a bicyclic heteroaromatic system, offers a compelling structural framework for several reasons:

  • Hydrogen Bonding Capabilities: The lactam functionality and the pyrazine nitrogen atoms provide opportunities for crucial hydrogen bond interactions with the kinase hinge region, a key determinant of binding affinity.

  • Structural Rigidity and Planarity: The fused ring system imparts a degree of conformational constraint, which can be advantageous for binding entropy.

  • Vectors for Chemical Elaboration: The scaffold presents multiple points for substitution, allowing for systematic exploration of chemical space to enhance potency, selectivity, and pharmacokinetic properties. The strategic placement of a bromine atom at the 7-position introduces a versatile handle for further chemical modification.

The 7-bromo-pyridopyrazinone fragment, therefore, is not merely a random chemical entity but a thoughtfully chosen starting point for FBDD campaigns targeting the kinome.

Synthesis and Chemical Properties of 7-Bromo-Pyridopyrazinone

A plausible and efficient synthesis of the 7-bromo-pyridopyrazinone core is paramount for its utilization in a drug discovery program. Drawing from established methodologies for the synthesis of related bromo-substituted heterocyclic systems, a multi-step synthetic route can be proposed.[6][7][8]

Proposed Synthetic Pathway

Synthesis_Pathway A Commercially Available Pyridone Derivative B Nitration A->B HNO3/H2SO4 C Reduction B->C Fe/HCl or H2, Pd/C D Bromination C->D NBS E Cyclization with Glyoxal Derivative D->E Acid or Base Catalysis F 7-Bromo-Pyridopyrazinone E->F

Caption: Proposed synthetic workflow for 7-bromo-pyridopyrazinone.

Step-by-Step Protocol (Hypothetical)
  • Nitration of a Substituted Pyridone: A commercially available pyridone derivative is subjected to nitration using a mixture of nitric acid and sulfuric acid to introduce a nitro group at a suitable position.

  • Reduction of the Nitro Group: The nitro-pyridone intermediate is then reduced to the corresponding amino-pyridone. This can be achieved through various methods, such as catalytic hydrogenation (H2, Pd/C) or using a reducing agent like iron in acidic media.

  • Bromination of the Amino-Pyridone: The amino-pyridone is then selectively brominated at the desired position using a brominating agent like N-bromosuccinimide (NBS).

  • Cyclization to form the Pyrazinone Ring: The resulting bromo-amino-pyridone is cyclized with a glyoxal derivative under acidic or basic conditions to form the pyridopyrazinone ring system.

  • Purification: The final product, 7-bromo-pyridopyrazinone, is purified using standard techniques such as column chromatography or recrystallization.

The bromine atom at the 7-position serves as a key functional handle for subsequent diversification through cross-coupling reactions, such as Suzuki or Buchwald-Hartwig amination, allowing for the rapid generation of a library of analogs.[9]

7-Bromo-Pyridopyrazinone in Fragment-Based Drug Discovery (FBDD)

FBDD has proven to be a highly effective approach for the discovery of novel lead compounds.[3][4][10][11] It involves screening small, low-molecular-weight compounds ("fragments") for weak binding to the target protein. These initial hits are then optimized into more potent leads through structure-guided elaboration.[3][12]

FBDD Workflow

FBDD_Workflow cluster_0 Fragment Screening cluster_1 Hit-to-Lead Optimization A Fragment Library (including 7-bromo-pyridopyrazinone) B Biophysical Screening (NMR, SPR, X-ray) A->B C Hit Identification B->C D Structural Biology (Co-crystal Structures) C->D Validated Hits E Structure-Guided Design D->E F Fragment Growing/Linking E->F G Lead Compound F->G

Sources

discovery of novel pyrido[2,3-b]pyrazine based compounds

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Discovery of Novel Pyrido[2,3-b]pyrazine-Based Compounds

Authored by: A Senior Application Scientist

The pyrido[2,3-b]pyrazine scaffold is a privileged heterocyclic system that has garnered significant attention in medicinal chemistry due to its diverse and potent biological activities. This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals engaged in the discovery of novel compounds based on this core structure. We will delve into the synthetic strategies, explore the mechanistic basis for their therapeutic potential, particularly as kinase inhibitors, and provide detailed, field-proven experimental protocols. The narrative emphasizes the rationale behind experimental choices, ensuring a blend of theoretical knowledge and practical application, grounded in authoritative scientific literature.

The Strategic Importance of the Pyrido[2,3-b]pyrazine Scaffold

The pyrido[2,3-b]pyrazine core, an isomeric form of the well-known pteridine ring system, is a nitrogen-rich heterocycle that serves as an excellent pharmacophore. Its rigid, planar structure and the specific arrangement of nitrogen atoms allow it to function as a versatile "hinge-binding" motif, crucial for its interaction with the ATP-binding pocket of various kinases. Kinases are a class of enzymes that play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, most notably cancer.

The pyrido[2,3-b]pyrazine scaffold's ability to engage in multiple hydrogen bonds and other non-covalent interactions within the kinase hinge region provides a strong foundation for developing highly potent and selective inhibitors. The strategic placement of substituents on this core allows for the fine-tuning of physicochemical properties, target specificity, and pharmacokinetic profiles, making it a highly attractive starting point for drug discovery campaigns.

Synthetic Strategies: Building the Core and its Analogs

The construction of the pyrido[2,3-b]pyrazine ring system is a critical step in the discovery process. The most prevalent and versatile approach involves the condensation of a substituted 2,3-diaminopyridine with a 1,2-dicarbonyl compound. This method offers a convergent and modular approach, allowing for the introduction of diversity at various positions of the scaffold.

General Synthetic Workflow

The overall process can be visualized as a multi-stage workflow, starting from commercially available precursors and leading to a library of diverse analogs for biological screening.

G cluster_0 Stage 1: Precursor Synthesis cluster_1 Stage 2: Core Synthesis cluster_2 Stage 3: Functionalization cluster_3 Stage 4: Library Generation A 2,3-Diaminopyridine Derivatives C Condensation Reaction (e.g., acid or base catalysis) A->C B 1,2-Dicarbonyl Compounds (e.g., glyoxal, diacetyl) B->C D Pyrido[2,3-b]pyrazine Core C->D Ring Formation E Halogenation (e.g., with NBS, POCl3) D->E F Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig) E->F Activated Intermediate H Final Novel Compounds F->H Derivatization G Diverse Building Blocks (Amines, Boronic Acids) G->F

Caption: General workflow for the synthesis of pyrido[2,3-b]pyrazine libraries.

Detailed Experimental Protocol: Synthesis of a 2,3-Disubstituted Pyrido[2,3-b]pyrazine

This protocol describes a representative synthesis, adapted from established methodologies in the field. It is a self-validating system where successful formation of the product can be monitored by Thin Layer Chromatography (TLC) and confirmed by spectroscopic methods.

Objective: To synthesize a 2-amino-3-aryl-pyrido[2,3-b]pyrazine derivative via a Suzuki cross-coupling reaction.

Materials:

  • 2,3-Dichloro-pyrido[2,3-b]pyrazine

  • Arylboronic acid

  • Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0))

  • 2M Sodium Carbonate (Na₂CO₃) solution

  • 1,4-Dioxane

  • Ammonia solution (7N in Methanol)

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • Silica gel for column chromatography

Step-by-Step Procedure:

  • Suzuki Coupling (C-3 Arylation):

    • To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 2,3-dichloro-pyrido[2,3-b]pyrazine (1.0 eq), arylboronic acid (1.1 eq), and Pd(PPh₃)₄ (0.05 eq).

    • Add 1,4-dioxane as the solvent, followed by the 2M Na₂CO₃ solution.

    • Heat the reaction mixture to 90°C and stir for 4-6 hours.

    • Causality: The palladium catalyst facilitates the cross-coupling between the chlorinated pyrazine ring and the arylboronic acid. The base is required to activate the boronic acid for transmetalation.

    • Monitor the reaction progress by TLC. Upon completion, cool the mixture to room temperature.

    • Extract the product with DCM, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography to obtain the 2-chloro-3-aryl-pyrido[2,3-b]pyrazine intermediate.

  • Nucleophilic Aromatic Substitution (C-2 Amination):

    • Dissolve the purified intermediate in a sealed tube with the 7N solution of ammonia in methanol.

    • Heat the mixture to 100°C for 12-16 hours.

    • Causality: The electron-withdrawing nature of the pyrazine ring system activates the C-2 position for nucleophilic attack by ammonia, displacing the chloride.

    • Cool the reaction to room temperature. A precipitate should form.

    • Filter the solid, wash with cold methanol, and dry under vacuum to yield the final 2-amino-3-aryl-pyrido[2,3-b]pyrazine product.

    • Confirm the structure and purity using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Biological Applications and Mechanism of Action

The primary therapeutic interest in pyrido[2,3-b]pyrazines lies in their capacity to act as potent inhibitors of protein kinases. Their mechanism of action typically involves competitive inhibition at the ATP-binding site.

Targeting Kinase Signaling Pathways

Many pyrido[2,3-b]pyrazine derivatives have been developed as inhibitors of kinases involved in cancer cell proliferation and survival, such as the PI3K/AKT/mTOR pathway. For instance, inhibiting a key kinase like mTOR (mammalian target of rapamycin) can block downstream signaling required for cell growth and proliferation.

G GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase (RTK) GrowthFactor->Receptor PI3K PI3K Receptor->PI3K Activates PIP3 PIP3 PI3K->PIP3 PIP2 to PIP3 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT Phosphorylates mTORC1 mTORC1 AKT->mTORC1 Activates S6K p70S6K mTORC1->S6K eIF4E 4E-BP1 mTORC1->eIF4E Proliferation Cell Proliferation & Survival S6K->Proliferation eIF4E->Proliferation Inhibits Inhibition Inhibitor Pyrido[2,3-b]pyrazine Inhibitor Inhibitor->mTORC1 Blocks ATP Binding

Caption: Inhibition of the PI3K/AKT/mTOR signaling pathway by a pyrido[2,3-b]pyrazine compound.

Protocol: In Vitro Kinase Inhibition Assay

This protocol provides a framework for assessing the inhibitory activity of newly synthesized compounds against a target kinase.

Objective: To determine the IC₅₀ (half-maximal inhibitory concentration) of a test compound against a specific kinase.

Materials:

  • Recombinant human kinase

  • Biotinylated peptide substrate specific for the kinase

  • ATP (Adenosine triphosphate)

  • Test compound (dissolved in DMSO)

  • Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)

  • Kinase detection reagent (e.g., HTRF®, LanthaScreen™)

  • 384-well microplate

Step-by-Step Procedure:

  • Compound Preparation:

    • Perform a serial dilution of the test compound in DMSO to create a range of concentrations (e.g., from 100 µM to 1 nM).

  • Assay Reaction:

    • In a 384-well plate, add the assay buffer.

    • Add a small volume of the diluted test compound to the appropriate wells. Include positive (no inhibitor) and negative (no enzyme) controls.

    • Add the recombinant kinase and the biotinylated peptide substrate to all wells (except negative controls).

    • Allow the enzyme and inhibitor to pre-incubate for 15-20 minutes at room temperature.

    • Causality: This pre-incubation step allows the inhibitor to bind to the kinase before the phosphorylation reaction begins.

  • Initiate Kinase Reaction:

    • Add ATP to all wells to start the reaction. The final ATP concentration should be at or near its Km value for the specific kinase.

    • Incubate the plate at 30°C for 60 minutes.

  • Detection:

    • Stop the reaction by adding the detection reagent as per the manufacturer's instructions. This reagent typically contains a labeled antibody that recognizes the phosphorylated substrate.

    • Incubate for the recommended time to allow the detection signal to develop.

    • Read the plate on a suitable plate reader.

  • Data Analysis:

    • Calculate the percent inhibition for each compound concentration relative to the positive control.

    • Plot the percent inhibition versus the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Structure-Activity Relationship (SAR) Insights

Systematic modification of the pyrido[2,3-b]pyrazine scaffold has yielded crucial insights into the structural requirements for potent kinase inhibition. The following table summarizes key SAR trends observed in the literature.

Position on ScaffoldSubstituent TypeGeneral Effect on Kinase InhibitionRationale
C2 Small, flexible amine (e.g., -NH₂, -NHMe)Often enhances potencyForms a key hydrogen bond with the kinase hinge region.
C3 Aryl or heteroaryl groupsModulates selectivity and potencyExplores a hydrophobic pocket; can be tailored for specific kinase targets.
C6 Morpholine, piperazineImproves solubility and pharmacokinetic propertiesActs as a "solubilizing tail" extending into the solvent-exposed region.
C7 Small electron-donating groupsCan fine-tune electronic propertiesInfluences the pKa of the heterocyclic nitrogen atoms, affecting binding.

Future Perspectives and Challenges

The discovery of novel pyrido[2,3-b]pyrazine-based compounds remains a vibrant area of research. The primary challenge lies in achieving exquisite selectivity for the target kinase over other closely related kinases to minimize off-target effects and potential toxicity. Future efforts will likely focus on:

  • Covalent Inhibitors: Designing compounds that form a covalent bond with a non-catalytic cysteine residue near the ATP-binding site to achieve irreversible inhibition and prolonged duration of action.

  • Allosteric Inhibitors: Moving beyond the highly conserved ATP-binding site to target unique allosteric pockets, which offers a promising strategy for achieving greater selectivity.

  • PROTACs: Utilizing the pyrido[2,3-b]pyrazine scaffold as a warhead in Proteolysis-Targeting Chimeras (PROTACs) to induce the degradation of the target kinase rather than just inhibiting it.

Conclusion

The pyrido[2,3-b]pyrazine core is a validated and highly valuable scaffold in modern medicinal chemistry. Its synthetic tractability and favorable interactions with kinase active sites provide a robust platform for the development of novel therapeutics. This guide has outlined the key synthetic methodologies, provided detailed protocols for synthesis and biological evaluation, and summarized the critical structure-activity relationships that govern the potency and selectivity of these compounds. By integrating rational design with rigorous experimental validation, researchers can continue to unlock the full therapeutic potential of this remarkable heterocyclic system.

References

  • Title: Recent Advances on Pyrido[2,3-b]pyrazines as Anticancer Agents. Source: Molecules. URL: [Link]

  • Title: Recent Development of Pyrido[2,3-b]pyrazine Derivatives as Kinase Inhibitors. Source: Molecules. URL: [Link]

  • Title: A practical synthesis of 2,3-disubstituted pyrido[2,3-b]pyrazines. Source: Tetrahedron Letters. URL: [Link]

  • Title: Discovery of Novel Pyrido[2,3-b]pyrazine Derivatives as Potent and Orally Active PI3K/mTOR Dual Inhibitors. Source: ACS Medicinal Chemistry Letters. URL: [Link]

  • Title: Discovery of a series of pyrido[2,3-b]pyrazine-based derivatives as novel, potent, and selective PI3Kα inhibitors. Source: European Journal of Medicinal Chemistry. URL: [Link]

Navigating the Halogenated Landscape: A Technical Guide to the Safe Handling of Brominated Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Double-Edged Sword of Bromination

In the intricate world of drug discovery and development, brominated heterocyclic compounds represent a cornerstone of molecular design. The introduction of a bromine atom into a heterocyclic scaffold can profoundly influence a molecule's pharmacological profile, enhancing its binding affinity, metabolic stability, and overall efficacy.[1] However, this powerful tool in the medicinal chemist's arsenal comes with inherent risks. The same electronic properties that make these compounds valuable can also impart significant reactivity and toxicity. This guide provides a comprehensive framework for the safe handling of brominated heterocyclic compounds, moving beyond generic laboratory safety to address the specific hazards and handling considerations demanded by this unique class of molecules. Our focus is on empowering researchers with the knowledge to not only protect themselves and their environment but also to ensure the integrity and reproducibility of their scientific endeavors.

I. The Fundamental Principles of Hazard: Understanding the "Why"

A robust safety protocol is built on a foundation of understanding the inherent hazards of the materials in use. For brominated heterocyclic compounds, these hazards are a composite of the parent heterocycle, the nature of the carbon-bromine bond, and the influence of the bromine atom on the overall molecular properties.

A. The Influence of the Heterocyclic Core

The parent heterocyclic ring system dictates the baseline reactivity and toxicological profile. For instance:

  • Pyridine: As a six-membered aromatic heterocycle with an electron-deficient nitrogen atom, pyridine and its derivatives can be irritants and are readily absorbed through the skin.[2]

  • Thiophene: This five-membered, sulfur-containing heterocycle can undergo metabolic activation to form reactive intermediates, leading to potential toxicity.

  • Indole: A bicyclic heterocycle, indole and its derivatives are common in biologically active compounds. Some can exhibit toxicity, and their reactivity is influenced by the electron-rich pyrrole ring.

  • Imidazole: This five-membered ring with two nitrogen atoms is a common motif in pharmaceuticals. Imidazole itself is corrosive and can cause burns.

  • Quinoline: A bicyclic aromatic heterocycle, quinoline is a combustible liquid and can react violently with oxidizing agents.[3]

B. The Impact of Bromination: A Double-Edged Sword

The introduction of a bromine atom significantly alters the chemical and toxicological landscape of the parent heterocycle:

  • Increased Reactivity: The carbon-bromine bond is a good leaving group, making brominated heterocycles susceptible to nucleophilic substitution reactions. This reactivity is essential for synthetic transformations but also presents a hazard if unintended reactions occur.

  • Enhanced Biological Activity and Toxicity: Halogenation is a common strategy in drug design to increase lipophilicity and enhance membrane permeability, leading to improved biological activity.[4] However, this can also increase toxicity and the potential for bioaccumulation. Some brominated compounds have been shown to act as endocrine disruptors and may have neurotoxic or carcinogenic effects.[5][6][7]

  • Modified Stability: The presence of a bromine atom can influence the thermal and photochemical stability of a molecule. Some brominated compounds can degrade over time, potentially forming more hazardous byproducts.[2]

II. A Framework for Safety: The Risk Assessment Workflow

A systematic approach to risk assessment is paramount when working with brominated heterocyclic compounds. The following workflow provides a structured method for identifying and mitigating potential hazards.

Caption: A six-step workflow for conducting a thorough risk assessment before handling brominated heterocyclic compounds.

III. Standard Operating Procedures: From Benchtop to Disposal

The following protocols provide a detailed, step-by-step methodology for the safe handling of brominated heterocyclic compounds. These should be adapted to the specific hazards of the compounds being used.

A. Personal Protective Equipment (PPE): The Last Line of Defense

The appropriate PPE is crucial for minimizing exposure. The following table outlines the recommended PPE for handling brominated heterocyclic compounds.

Hazard Level Body Protection Hand Protection Eye/Face Protection Respiratory Protection
Low Lab coatNitrile glovesSafety glasses with side shieldsNot generally required
Moderate Chemical-resistant apron over lab coatDouble-gloving (nitrile) or thicker chemical-resistant glovesChemical splash gogglesUse of a certified chemical fume hood is mandatory
High Full-body chemical-resistant suitHeavy-duty chemical-resistant gloves (e.g., Viton®)Face shield over chemical splash gogglesUse of a certified chemical fume hood is mandatory. A respirator may be required for certain operations.
B. Experimental Protocol: A Step-by-Step Guide to a Safe Synthesis

The following is a generalized protocol for a laboratory-scale bromination reaction. This must be adapted based on a specific risk assessment for the chosen reagents and products.

1. Preparation and Pre-Reaction Checks:

  • Ensure the chemical fume hood is certified and functioning correctly.
  • Assemble all necessary glassware and ensure it is free from cracks or defects.
  • Verify the location and functionality of the nearest safety shower, eyewash station, and fire extinguisher.
  • Have an appropriate spill kit readily available.
  • Don all required PPE as determined by the risk assessment.

2. Reagent Handling and Reaction Setup:

  • Dispense all solids and liquids within the chemical fume hood.
  • For highly reactive or volatile brominating agents, consider using a glove box or a closed system.
  • Add reagents slowly and in a controlled manner to manage any exothermic reactions.
  • Maintain a written record of all additions and observations.

3. Reaction Monitoring and Work-up:

  • Continuously monitor the reaction for any unexpected changes in temperature, color, or gas evolution.
  • Quench the reaction carefully with an appropriate reagent to neutralize any unreacted brominating agent.
  • Perform all extractions and solvent removal steps within the chemical fume hood.

4. Product Isolation and Purification:

  • Handle the crude and purified brominated heterocyclic product with the same level of caution as the starting materials.
  • Be aware that some brominated heterocycles can be sensitizers or have unknown toxicities.
  • Minimize the generation of dusts or aerosols during product handling.

5. Decontamination and Waste Disposal:

  • Decontaminate all glassware and equipment that has come into contact with brominated compounds.
  • Segregate halogenated organic waste from non-halogenated waste streams.[8]
  • Dispose of all hazardous waste in properly labeled, sealed containers in accordance with institutional and local regulations.[3]
C. Emergency Response: Preparedness is Key

In the event of an emergency, a swift and informed response is critical.

EmergencyResponse cluster_Spill Spill Response cluster_Fire Fire Response cluster_Exposure Exposure Response Start Emergency Event (Spill, Fire, Exposure) Spill Chemical Spill Start->Spill Fire Fire Start->Fire Exposure Personal Exposure Start->Exposure Spill_1 Alert nearby personnel and evacuate the immediate area. Spill_2 If safe to do so, contain the spill with absorbent material. Spill_1->Spill_2 Spill_3 Consult the SDS for specific cleanup procedures. Spill_2->Spill_3 Spill_4 Dispose of contaminated materials as hazardous waste. Spill_3->Spill_4 Fire_1 Activate the nearest fire alarm. Fire_2 If the fire is small and you are trained, use the appropriate fire extinguisher. Fire_1->Fire_2 Fire_3 Evacuate the area and follow institutional procedures. Fire_2->Fire_3 Exposure_1 Remove contaminated clothing immediately. Exposure_2 Skin: Flush with copious amounts of water for at least 15 minutes. Exposure_1->Exposure_2 Exposure_3 Eyes: Flush with water for at least 15 minutes at an eyewash station. Exposure_1->Exposure_3 Exposure_4 Inhalation: Move to fresh air. Exposure_1->Exposure_4 Exposure_5 Seek immediate medical attention and provide the SDS to medical personnel. Exposure_2->Exposure_5 Exposure_3->Exposure_5 Exposure_4->Exposure_5

Caption: A flowchart outlining the immediate steps to take in the event of a chemical spill, fire, or personal exposure involving brominated heterocyclic compounds.

IV. Conclusion: A Culture of Safety

The safe handling of brominated heterocyclic compounds is not merely a matter of following a set of rules; it is about cultivating a culture of safety that is ingrained in every aspect of the research and development process. By understanding the fundamental hazards, implementing a robust risk assessment framework, and adhering to detailed standard operating procedures, we can harness the power of these valuable molecules while minimizing the risks to ourselves, our colleagues, and the environment. Continuous learning, open communication, and a commitment to best practices are the cornerstones of a safe and successful scientific endeavor.

V. References

  • Kim, Y., Kim, S., Kim, Y., & Choi, K. (2014). Health consequences of exposure to brominated flame retardants: A systematic review. Reviews on environmental health, 29(3), 193-206.

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 1049, Pyridine. Retrieved from [Link]

  • European Medicines Agency. (2021, February 5). Guidance on good manufacturing practice and good distribution practice: Questions and answers. Retrieved from [Link]

  • Moyer, M. P., Shiurba, J. F., & Rapoport, H. (1986). Metal-halogen exchange of bromoindoles. A route to substituted indoles. The Journal of Organic Chemistry, 51(26), 5106–5110.

  • U.S. Food and Drug Administration. (n.d.). Q7A Good Manufacturing Practice Guidance for Active Pharmaceutical Ingredients. Retrieved from [Link]

  • Kim, Y., Kim, S., Kim, Y., & Choi, K. (2014). Health consequences of exposure to brominated flame retardants: a systematic review. Reviews on environmental health, 29(3), 193–206.

  • HSE. (n.d.). Emergency response / spill control. Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Quinoline. Retrieved from [Link]

  • Costa, L. G., Giordano, G., & Guizzetti, M. (2009). Polybrominated diphenyl ether (PBDE) flame retardants: environmental contamination, human body burden and potential adverse health effects. Acta bio-medica : Atenei Parmensis, 80(3), 198–205.

  • ResearchGate. (2025, September 2). On the issue of the toxic effect of bromine and its inorganic compounds on the body (literature review). Retrieved from [Link]

  • European Medicines Agency. (2021, February 5). Guidance on good manufacturing practice and good distribution practice: Questions and answers. Retrieved from [Link]

  • ResearchGate. (2025, August 7). (PDF) Polybrominated diphenyl ether (PBDE) flame retardants: Environmental contamination, human body burden and potential adverse health effects. Retrieved from [Link]

  • Van Kerrebroeck, R., Naert, P., Heugebaert, T. S. A., & D'hooghe, M. (2019). Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch. Molecules (Basel, Switzerland), 24(11), 2123.

  • Kim, Y., Kim, S., Kim, Y., & Choi, K. (2014). Health consequences of exposure to brominated flame retardants: A systematic review. Reviews on environmental health, 29(3), 193–206.

  • Suárez-Castillo, O. R., Beiza-Granados, L., Meléndez-Rodríguez, M., Alvarez-Hernández, A., Morales-Ríos, M. S., & Joseph-Nathan, P. (2006). Synthesis of bromoindole alkaloids from Laurencia brongniartii. Journal of natural products, 69(11), 1596–1600.

  • ACTenviro. (2022, January 19). Guidelines for Solvent Waste Recycling and Disposal. Retrieved from [Link]

  • Borucka, M., Mizera, K., Przybysz, J., & Gajek, A. (2019). Products of Thermal Decomposition of Brominated Polymer Flame Retardants. Chemical Engineering Transactions, 77, 343-348.

  • WIPO Patentscope. (2017, February 22). CN106432040 - Environment-friendly synthesis method for medicine intermediate 5-bromoindole. Retrieved from [Link]

  • Semantic Scholar. (2024, September 30). Introducing bromine in the molecular structure as a good strategy to the drug design. Retrieved from [Link]

  • PubMed. (2025, April 5). Highlights on U.S. FDA-approved halogen-containing drugs in 2024. Retrieved from [Link]

  • PubMed Central (PMC). (n.d.). The requirements for manufacturing highly active or sensitising drugs comparing Good Manufacturing Practices. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Degradation of the Polymeric Brominated Flame Retardant “Polymeric FR” by Heat and UV Exposure. Retrieved from [Link]

  • Bucknell University. (n.d.). Hazardous Waste Segregation. Retrieved from [Link]

  • Government of Canada. (2022, February 10). Good manufacturing practices guidelines for active pharmaceutical ingredients (GUI-0104). Retrieved from [Link]

  • Kümmerer, K., & Hempel, M. (2020). Halogenation of Pharmaceuticals Is an Impediment to Ready Biodegradability. Water, 12(11), 3043.

  • Kao Chemicals. (2024, September 25). SAFETY DATA SHEET. Retrieved from [Link]

  • PubMed. (2025, April 5). Highlights on U.S. FDA-approved halogen-containing drugs in 2024. Retrieved from [Link]

  • ResearchGate. (2025, September 27). Human health risk associated with brominated flame-retardants (BFRs). Retrieved from [Link]

  • Costa, L. G., Giordano, G., & Guizzetti, M. (2009). Polybrominated diphenyl ether (PBDE) flame retardants: environmental contamination, human body burden and potential adverse health effects. Acta bio-medica : Atenei Parmensis, 80(3), 198–205.

  • Washington State University. (n.d.). Halogenated Solvents. Retrieved from [Link]

  • Central Institute for Labour Protection – National Research Institute. (n.d.). Products of thermal decomposition of brominated polymer flame retardants. Retrieved from [Link]

  • Organic Syntheses. (n.d.). indole-3-aldehyde. Retrieved from [Link]

  • Master Organic Chemistry. (n.d.). Master Organic Chemistry - An Online Organic Chemistry Resource. Retrieved from [Link]

  • MDPI. (n.d.). Quantitative Structure-Activity Relationship (QSAR) Studies on the Toxic Effects of Nitroaromatic Compounds (NACs): A Systematic Review. Retrieved from [Link]

  • National Institutes of Health. (2023, April 19). Synthesis of the Indole-Based Inhibitors of Bacterial Cystathionine γ-Lyase NL1-NL3. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Polybrominated Diphenyl Ethers (PBDEs). Retrieved from [Link]

  • PharmaEngine, Inc. (n.d.). Risk Management Strategies for New Drug Development. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Overview of the GHS Classification Scheme in Hazard Classification. Retrieved from [Link]

  • PubMed. (2022, May 16). Toxicological evaluation of brominated vegetable oil in Sprague Dawley rats. Retrieved from [Link]

  • Temple University. (n.d.). Halogenated Solvents in Laboratories. Retrieved from [Link]

  • U.S. Food and Drug Administration. (n.d.). Current Good Manufacturing Practice - Guidance for Human Drug Compounding Outsourcing Facilities Under Section 503B of the FD&C Act. Retrieved from [Link]

  • International Journal of Chemical Studies. (n.d.). Thermally stable and flame retardant brominated polyurethanes. Retrieved from [Link]

  • BioBoston Consulting. (2024, October 29). Effective Risk Management In Clinical Development Projects. Retrieved from [Link]

  • PubMed. (2022, May 16). Toxicological evaluation of brominated vegetable oil in Sprague Dawley rats. Retrieved from [Link]

  • PubMed Central (PMC). (n.d.). The requirements for manufacturing highly active or sensitising drugs comparing Good Manufacturing Practices. Retrieved from [Link]

Sources

Methodological & Application

experimental protocol for Suzuki coupling with 7-bromo-pyridopyrazinone

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Experimental Protocol

Topic: Optimized Suzuki-Miyaura Coupling Protocol for the Arylation of 7-bromo-pyridopyrazinone

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Importance of C-C Bond Formation in Drug Discovery

The pyridopyrazinone scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry, forming the core of molecules targeting a range of biological pathways, including phosphodiesterase type 5 (PDE5) inhibition.[1] The functionalization of this core is paramount for modulating pharmacological properties such as potency, selectivity, and pharmacokinetics. The Suzuki-Miyaura cross-coupling reaction stands as one of the most robust and versatile methods for forging carbon-carbon bonds, particularly between sp²-hybridized centers.[2][3] Its broad functional group tolerance, mild reaction conditions, and the commercial availability of a vast array of boronic acid derivatives make it an indispensable tool in modern synthetic chemistry.[4][5]

This application note provides a detailed, field-proven protocol for the palladium-catalyzed Suzuki-Miyaura coupling of 7-bromo-pyridopyrazinone with arylboronic acids. We will delve into the mechanistic underpinnings of the reaction, justify the selection of each reagent and parameter, and offer a systematic guide for execution, optimization, and troubleshooting.

Reaction Scheme

The general transformation involves the coupling of the 7-bromo-pyridopyrazinone core with a generic arylboronic acid to yield the corresponding 7-aryl-pyridopyrazinone derivative.

General Reaction Scheme for Suzuki Coupling of 7-bromo-pyridopyrazinone

The Catalytic Cycle: A Mechanistic Overview

The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[4][6] Understanding this cycle is critical for rational troubleshooting and optimization.

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the 7-bromo-pyridopyrazinone, forming a Pd(II) complex. This is often the rate-determining step of the reaction.[4]

  • Transmetalation: The organic group from the boronic acid is transferred to the palladium center. This step requires activation of the organoboron species by a base, which forms a more nucleophilic "ate" complex.[2][7]

  • Reductive Elimination: The two organic partners on the Pd(II) complex couple and are expelled, forming the new C-C bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.[4][8]

Suzuki_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle cluster_reactants Reactants pd0 Pd(0)L₂ (Active Catalyst) pd_oxidative Oxidative Addition Intermediate (Pd-II) pd0->pd_oxidative 1. Oxidative Addition (Ar-X) pd_transmetalation Transmetalation Intermediate (Pd-II) pd_oxidative->pd_transmetalation 2. Transmetalation (Ar'-B(OH)₂ + Base) pd_transmetalation->pd0 3. Reductive Elimination Product (Ar-Ar') Regenerated Catalyst ar_x 7-Bromo-pyridopyrazinone (Ar-X) ar_boronic Arylboronic Acid (Ar'-B(OH)₂) base Base (e.g., K₂CO₃)

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Experimental Protocol

This protocol provides a robust starting point for the coupling of various arylboronic acids with 7-bromo-pyridopyrazinone.

Materials and Reagents
Reagent/MaterialGradeSupplierPurpose
7-bromo-pyridopyrazinone≥97%VariesAryl Halide
Phenylboronic Acid≥97%VariesOrganoboron Reagent
Pd(PPh₃)₄ (Tetrakis)99%VariesPalladium Catalyst
Potassium Carbonate (K₂CO₃)Anhydrous, ≥99%VariesBase
1,4-DioxaneAnhydrous, ≥99.8%VariesSolvent
Deionized WaterHigh PurityIn-houseCo-solvent
Nitrogen (N₂) or Argon (Ar)High PurityVariesInert Atmosphere
Schlenk flask or equivalent-VariesReaction Vessel
Magnetic stirrer & hotplate-VariesAgitation & Heating
Condenser-VariesReflux
Step-by-Step Procedure

protocol_workflow start Start setup 1. Assemble & Purge Glassware (Schlenk flask, condenser) start->setup reagents 2. Add Solids (Bromide, Boronic Acid, K₂CO₃, Pd Catalyst) setup->reagents purge2 3. Evacuate & Backfill with N₂/Ar (Repeat 3x) reagents->purge2 solvents 4. Add Degassed Solvents (Dioxane, Water) purge2->solvents heat 5. Heat to 80-90 °C with Stirring solvents->heat monitor 6. Monitor Reaction (TLC or LC-MS) heat->monitor workup 7. Quench & Work-up (Cool, filter, extract) monitor->workup Upon Completion purify 8. Purify Product (Column Chromatography) workup->purify end End purify->end

Caption: Experimental workflow for the Suzuki coupling protocol.

  • Vessel Preparation: To a 25 mL Schlenk flask equipped with a magnetic stir bar, add 7-bromo-pyridopyrazinone (1.0 mmol, 1.0 eq), the desired arylboronic acid (1.2 mmol, 1.2 eq), potassium carbonate (2.5 mmol, 2.5 eq), and Pd(PPh₃)₄ (0.05 mmol, 5 mol%).

  • Inert Atmosphere: Seal the flask with a septum, and attach it to a Schlenk line. Evacuate the flask under vacuum and backfill with high-purity nitrogen or argon. Repeat this cycle three times to ensure a thoroughly inert atmosphere.

  • Solvent Addition: Degas the 1,4-dioxane and deionized water by bubbling N₂ or Ar through them for 20-30 minutes. Using a syringe, add 8 mL of 1,4-dioxane and 2 mL of water to the reaction flask.

  • Reaction: Lower the flask into an oil bath preheated to 90 °C. Stir the reaction mixture vigorously.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS. The reaction is typically complete within 4-12 hours.

  • Work-up: Once the starting material is consumed, remove the flask from the oil bath and allow it to cool to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice more with ethyl acetate (2x 15 mL).

  • Drying and Concentration: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 7-aryl-pyridopyrazinone product.

Scientific Rationale and Key Considerations

The success of the Suzuki coupling is highly dependent on the careful selection of each component.

  • The Palladium Catalyst (Pd(PPh₃)₄): Tetrakis(triphenylphosphine)palladium(0) is a reliable and commonly used precatalyst.[9] It readily provides the active Pd(0) species in solution. The bulky, electron-rich triphenylphosphine ligands stabilize the palladium center and facilitate the oxidative addition step.[6] For challenging substrates, other catalysts featuring more specialized ligands (e.g., Buchwald ligands) may be necessary to enhance catalytic activity.[10]

  • The Base (K₂CO₃): A base is essential for the transmetalation step.[7][11] It reacts with the boronic acid to form a more nucleophilic boronate "ate" complex (Ar-B(OH)₃⁻), which readily transfers its aryl group to the palladium center.[2][12] K₂CO₃ is a moderately strong inorganic base that is effective and economical. For less reactive systems, stronger bases like Cs₂CO₃ or K₃PO₄ may be required.[10]

  • The Solvent System (Dioxane/Water): The choice of solvent is critical for ensuring all components remain in solution. 1,4-Dioxane is an excellent solvent for many organic substrates and catalysts. The addition of water as a co-solvent is often beneficial; it helps dissolve the inorganic base and can accelerate the transmetalation step.[4][10]

  • Inert Atmosphere: Palladium catalysts, particularly in their Pd(0) state, are sensitive to atmospheric oxygen, which can lead to the formation of inactive palladium oxides (palladium black).[6] Performing the reaction under an inert atmosphere of nitrogen or argon is crucial to protect the catalyst and ensure high yields.

  • Potential for Catalyst Inhibition: Heterocycles containing nitrogen atoms, such as the pyridopyrazinone core, can sometimes act as Lewis bases and coordinate to the palladium center, potentially inhibiting catalytic activity.[6] While often not a prohibitive issue, if low yields are observed, using a different ligand system or adding a Lewis acid additive might be necessary to mitigate this effect.[6]

Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
No or Low Conversion 1. Inactive catalyst (oxidized).2. Insufficiently inert atmosphere.3. Poor solubility of reagents.4. Base is not strong enough.1. Use fresh catalyst. Ensure proper inert atmosphere technique.2. Thoroughly degas solvents and purge the reaction vessel.3. Try a different solvent system (e.g., DMF, Toluene/EtOH).4. Switch to a stronger base like K₃PO₄ or Cs₂CO₃.
Dehalogenation of Starting Material Presence of water/protons and a hydride source can lead to the reduction of the C-Br bond.Ensure anhydrous solvents if possible (though water is often needed for the base). Minimize reaction time once the starting material is consumed.
Homocoupling of Boronic Acid 1. Presence of oxygen.2. Use of a Pd(II) precatalyst without complete reduction to Pd(0).1. Improve degassing and inert atmosphere protocol.[6]2. Ensure the reaction conditions favor the formation of the active Pd(0) species.
Formation of Palladium Black Catalyst decomposition due to oxygen or high temperatures.Improve inert atmosphere technique. Consider a lower reaction temperature or a more stable catalyst/ligand system.

References

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

  • ChemOrgChem. (2024). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples|. YouTube. [Link]

  • Wikipedia. (2023). Suzuki reaction. [Link]

  • Myers, A. (n.d.). The Suzuki Reaction. Harvard University. [Link]

  • Master Organic Chemistry. (2016). The Heck, Suzuki, and Olefin Metathesis Reactions. [Link]

  • Khan, I., et al. (2021). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst. MDPI. [Link]

  • Kowalski, K., et al. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry. [Link]

  • The Organic Chemist. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]

  • Khalid, M., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction. MDPI. [Link]

  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?. r/Chempros. [Link]

  • Bugarin, A., et al. (2009). New Catalysts for Suzuki−Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides. The Journal of Organic Chemistry. [Link]

  • Nefzi, A., et al. (1999). Solid-phase synthesis of pyridones and pyridopyrazines as peptidomimetic scaffolds. The Journal of Organic Chemistry. [Link]

  • ResearchGate. (2014). How can I solve my problem with Suzuki coupling?. [Link]

  • ResearchGate. (n.d.). Optimizations of the Suzuki coupling of 3‐bromopyridine with potassium phenyltrifluoroborate in aqueous media. [Link]

  • Al-Warhi, T., et al. (2022). Scaffold Repurposing Reveals New Nanomolar Phosphodiesterase Type 5 (PDE5) Inhibitors Based on Pyridopyrazinone Scaffold. MDPI. [Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews. [Link]

Sources

Application Notes and Protocols: Buchwald-Hartwig Amination of 7-Bromo-1,2-dihydropyrido[2,3-b]pyrazin-3(4H)-one

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of C-N Bond Formation in Drug Discovery

The synthesis of molecules containing the pyrido[2,3-b]pyrazin-3(4H)-one scaffold is of significant interest to the pharmaceutical and agrochemical industries. This heterocyclic core is a key pharmacophore in a variety of biologically active compounds. The strategic introduction of an amino group at the C7 position via Buchwald-Hartwig amination unlocks a critical vector for medicinal chemistry exploration, enabling the generation of diverse compound libraries for structure-activity relationship (SAR) studies. The Buchwald-Hartwig amination stands as a powerful and versatile method for the formation of carbon-nitrogen bonds, a transformation that is fundamental in the synthesis of pharmaceuticals and materials.[1][2] This palladium-catalyzed cross-coupling reaction offers a significant advantage over traditional methods for C-N bond formation, which often require harsh reaction conditions and have limited substrate scope.[1]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the successful application of the Buchwald-Hartwig amination to 7-Bromo-1,2-dihydropyrido[2,3-b]pyrazin-3(4H)-one. We will delve into the mechanistic underpinnings of the reaction, provide a detailed experimental protocol, and discuss key considerations for optimization and troubleshooting.

Understanding the Mechanism: A Symphony of Catalytic Events

The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle involving a palladium catalyst.[2][3] The cycle is initiated by the reduction of a Pd(II) precatalyst to the active Pd(0) species, which then undergoes oxidative addition to the aryl bromide.[3] The subsequent steps involve coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to furnish the desired C-N coupled product and regenerate the Pd(0) catalyst.[2][3]

Buchwald_Hartwig_Catalytic_Cycle cluster_cycle Catalytic Cycle Pd0 L-Pd(0) (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd Ar-Br PdII_Aryl L-Pd(II)-Ar(Br) OxAdd->PdII_Aryl Amine_Coord Amine Coordination PdII_Aryl->Amine_Coord HNR'R'' PdII_Amine [L-Pd(II)-Ar(HNR'R'')]⁺ Br⁻ Amine_Coord->PdII_Amine Deprotonation Deprotonation (Base) PdII_Amine->Deprotonation PdII_Amido L-Pd(II)-Ar(NR'R'') Deprotonation->PdII_Amido RedElim Reductive Elimination PdII_Amido->RedElim RedElim->Pd0 Ar-NR'R'' caption Fig. 1: Simplified Catalytic Cycle of the Buchwald-Hartwig Amination.

Fig. 1: Simplified Catalytic Cycle of the Buchwald-Hartwig Amination.

The choice of ligand is critical for the success of the reaction, as it modulates the reactivity and stability of the palladium catalyst.[2] Bulky, electron-rich phosphine ligands are often employed to promote both the oxidative addition and reductive elimination steps.[2]

Experimental Protocol: A Step-by-Step Guide

This protocol provides a general starting point for the Buchwald-Hartwig amination of 7-Bromo-1,2-dihydropyrido[2,3-b]pyrazin-3(4H)-one with a generic primary or secondary amine. Optimization of the reaction conditions may be necessary for specific amine coupling partners.

Materials and Reagents
ReagentCAS NumberMolecular Weight ( g/mol )Supplier
7-Bromo-1,2-dihydropyrido[2,3-b]pyrazin-3(4H)-one957198-15-1228.05Commercially Available
Amine (Primary or Secondary)VariesVariesCommercially Available
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)51364-51-3915.72Commercially Available
XPhos564483-18-7476.65Commercially Available
Sodium tert-butoxide (NaOtBu)865-48-596.10Commercially Available
Toluene (Anhydrous)108-88-392.14Commercially Available
Nitrogen or Argon gas (Inert atmosphere)N/AN/AN/A
Reaction Setup and Procedure

experimental_workflow start Start: Prepare Reaction Vessel reagents Add Solids: - 7-Bromo-1,2-dihydropyrido[2,3-b]pyrazin-3(4H)-one - Pd₂(dba)₃ - XPhos - NaOtBu start->reagents purge Evacuate and Backfill with Inert Gas (3x) reagents->purge add_liquids Add Anhydrous Toluene and Amine purge->add_liquids heat Heat Reaction Mixture (e.g., 80-110 °C) add_liquids->heat monitor Monitor Reaction Progress (TLC, LC-MS) heat->monitor workup Reaction Workup: - Cool to RT - Quench with Water - Extract with Organic Solvent monitor->workup Reaction Complete purify Purification: - Dry Organic Layer - Concentrate - Column Chromatography workup->purify end End: Characterize Product purify->end

Fig. 2: General Experimental Workflow.
  • Preparation: To a dry Schlenk tube or reaction vial equipped with a magnetic stir bar, add 7-Bromo-1,2-dihydropyrido[2,3-b]pyrazin-3(4H)-one (1.0 equiv), tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02 equiv), XPhos (0.08 equiv), and sodium tert-butoxide (1.4 equiv).

  • Inert Atmosphere: Seal the reaction vessel and evacuate and backfill with nitrogen or argon gas. Repeat this process three times to ensure an inert atmosphere.[3]

  • Addition of Solvents and Reagents: To the reaction mixture, add anhydrous toluene (to achieve a concentration of approximately 0.1 M with respect to the starting bromide) followed by the amine (1.2 equiv).

  • Reaction: Place the reaction vessel in a preheated oil bath at a temperature between 80-110 °C. The optimal temperature may vary depending on the reactivity of the amine.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Carefully quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.

Key Considerations and Optimization
  • Choice of Catalyst and Ligand: While Pd₂(dba)₃ and XPhos are a robust combination for many Buchwald-Hartwig aminations, other palladium sources (e.g., Pd(OAc)₂) and ligands (e.g., SPhos, RuPhos) may provide better results for specific substrates.[3] The choice of ligand is often dictated by the nature of the amine coupling partner.[3]

  • Base Selection: Sodium tert-butoxide is a strong, non-nucleophilic base commonly used in these reactions. Other bases such as potassium tert-butoxide, lithium bis(trimethylsilyl)amide (LHMDS), or cesium carbonate can also be employed.[4] The choice of base can be critical, especially for substrates with base-sensitive functional groups.[3]

  • Solvent Effects: Toluene is a common solvent for Buchwald-Hartwig aminations. Other solvents such as dioxane, THF, or tert-amyl alcohol can also be used and may influence the reaction rate and yield.[5]

  • Microwave Irradiation: For challenging couplings, microwave-assisted heating can significantly reduce reaction times and improve yields.[6][7]

Troubleshooting Common Issues

IssuePotential CauseSuggested Solution
Low Conversion - Inactive catalyst- Insufficiently inert atmosphere- Poorly soluble reagents- Use a fresh batch of palladium catalyst and ligand.- Ensure proper degassing of the solvent and reaction vessel.- Consider a different solvent or co-solvent system to improve solubility.
Side Product Formation - Hydrodehalogenation (replacement of Br with H)- Dimerization of the starting material- Use a less sterically hindered ligand.- Lower the reaction temperature.- Adjust the stoichiometry of the base.
Decomposition - Substrate or product is sensitive to the strong base or high temperature.- Screen weaker bases (e.g., K₃PO₄, Cs₂CO₃).- Attempt the reaction at a lower temperature for a longer duration.

Conclusion

The Buchwald-Hartwig amination is a highly effective method for the synthesis of 7-amino-1,2-dihydropyrido[2,3-b]pyrazin-3(4H)-one derivatives. By carefully selecting the catalyst, ligand, base, and solvent, researchers can achieve high yields of the desired products. The protocol and considerations outlined in this document provide a solid foundation for the successful implementation of this important transformation in a drug discovery setting. Further optimization may be required for specific amine substrates to achieve optimal results.

References

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (2026). Buchwald-Hartwig Amination. [Link]

  • Frank, A., et al. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 14, 998–1003. [Link]

  • Wikipedia. (2024). Buchwald–Hartwig amination. [Link]

  • Chemistry Shorts. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. YouTube. [Link]

  • Dennis, J. M., et al. (2019). An Electron-Deficient Palladium Catalyst Enables the Use of a Common Soluble Base in C–N Coupling. ACS Catalysis, 9(5), 4338-4343. [Link]

  • D'Souza, D. M., & Müller, T. J. (2007). Multi-component syntheses of heterocycles by transition-metal catalysis. Chemical Society Reviews, 36(7), 1095-1108. [Link]

  • PubChem. (n.d.). 7-Bromo-1,2-dihydropyrido[2,3-b]pyrazin-3(4H)-one. [Link]

  • PubChem. (n.d.). 7-Bromo-1-methylquinoxalin-2(1H)-one. [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Link]

  • Henderson, J. L., et al. (2010). Palladium-catalyzed amination of unprotected five-membered heterocyclic bromides. Organic Letters, 12(20), 4438–4441. [Link]

  • Chen, Y., & Diao, T. (2018). Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate. Accounts of Chemical Research, 51(11), 2849–2858. [Link]

  • Choi, K., et al. (2024). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. Journal of the American Chemical Society. [Link]

  • Wang, H., et al. (2020). Palladium-catalyzed domino cyclization and C–H amination of 1,7-enynes toward N-containing fused quinolin-2(1H)-ones. Chemical Communications, 56(76), 11261-11264. [Link]

  • Wang, H., et al. (2020). Palladium-catalyzed cascade synthesis of tricyclic quinolin-2(1H)-ones from 1,7-enynes and hydroxylamines. Organic Chemistry Frontiers, 7(22), 3701-3706. [Link]

  • Walla, P., & Kappe, C. O. (2004). Palladium-catalyzed microwave-assisted amination of 1-bromonaphthalenes and 5- and 8-bromoquinolines. The Journal of Organic Chemistry, 69(23), 8039–8043. [Link]

  • Bendale, A. R., & Kumar, A. (2022). Uses of Palladium Complexes in Accelerating Chemical Reactions under Visible Light Irradiation. Journal of Chemical Reviews, 4(2), 143-162. [Link]

  • Cziáky, Z., et al. (2014). Palladium-catalyzed amination of quinaldine-5-triflate. Monatshefte für Chemie - Chemical Monthly, 145(11), 1787-1791. [Link]

  • Kaur, N., & Kishore, D. (2014). Privileged Scaffolds in Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research, 6(1), 1-20. [Link]

  • Singh, U. P., & Singh, R. K. (2014). Recent Developments in the Synthesis of Quinoxaline and its Derivatives. Journal of Heterocyclic Chemistry, 51(5), 1213-1240. [Link]

  • Singh, R. P., et al. (2021). Recent advances in the application of ligands in palladium-catalyzed chemoselective coupling reactions at C–Br, C–OTf, and C–Cl sites. Organic Chemistry Frontiers, 8(19), 5466-5491. [Link]

  • Balaram, P. (2020). Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. Chemical Reviews, 120(13), 6197-6277. [Link]

Sources

Application Notes and Protocols for the Synthesis and Evaluation of EGFR Inhibitors Based on a 7-Bromo-Pyridopyrazinone Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane glycoprotein with tyrosine kinase activity that plays a crucial role in regulating cell proliferation, differentiation, and survival.[1] Dysregulation of the EGFR signaling pathway, often through mutations or overexpression, is a hallmark of various human cancers, including non-small cell lung cancer (NSCLC), colorectal cancer, and glioblastoma.[2] This has established EGFR as a prime target for the development of targeted cancer therapies. Pyrimidine-based scaffolds have emerged as a privileged structure in the design of EGFR tyrosine kinase inhibitors (TKIs), with several approved drugs featuring this core.[3] The pyridopyrazinone scaffold, a related heterocyclic system, offers a unique three-dimensional structure for engaging with the ATP-binding site of the EGFR kinase domain.

This document provides a comprehensive guide for the synthesis and biological evaluation of a novel class of EGFR inhibitors based on a 7-bromo-pyridopyrazinone scaffold. The bromine atom at the 7-position serves as a versatile chemical handle for introducing a variety of substituents through palladium-catalyzed cross-coupling reactions, enabling the exploration of the structure-activity relationship (SAR) and the optimization of inhibitory potency and selectivity. These application notes are intended for researchers, medicinal chemists, and drug development professionals engaged in the discovery of next-generation EGFR inhibitors.

EGFR Signaling Pathway and Mechanism of Inhibition

Upon binding of its cognate ligands, such as epidermal growth factor (EGF), EGFR undergoes dimerization and subsequent autophosphorylation of specific tyrosine residues in its intracellular kinase domain. This phosphorylation event initiates a cascade of downstream signaling pathways, including the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways, which ultimately drive cell proliferation and survival. Small molecule EGFR inhibitors, such as those based on the pyridopyrazinone scaffold, are designed to be ATP-competitive. They bind to the ATP-binding pocket of the EGFR kinase domain, preventing the phosphorylation of the receptor and thereby blocking the downstream signaling cascade.[3]

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS Activation PI3K PI3K EGFR->PI3K Activation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Proliferation, Survival) ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation EGF EGF (Ligand) EGF->EGFR Binding & Dimerization Inhibitor Pyridopyrazinone Inhibitor Inhibitor->EGFR Inhibition

Figure 1: Simplified EGFR Signaling Pathway and Point of Inhibition.

Synthesis of 7-Bromo-Pyridopyrazinone Based EGFR Inhibitors

The synthesis of the target compounds is envisioned in a two-stage process: first, the construction of the core 7-bromo-pyridopyrazinone scaffold, and second, the diversification of this scaffold via Suzuki-Miyaura cross-coupling.

Part 1: Synthesis of the 7-Bromo-Pyridopyrazinone Scaffold

A plausible synthetic route to the 7-bromo-pyridopyrazinone core can be adapted from established methods for analogous heterocyclic systems.[4] The proposed synthesis commences with a commercially available diaminopyridine derivative.

Synthetic_Workflow cluster_synthesis Synthesis cluster_evaluation Biological Evaluation Start Starting Materials (Diaminopyridine, Glyoxal Derivative) Cyclization Cyclocondensation Start->Cyclization Bromination Bromination Cyclization->Bromination Scaffold 7-Bromo-Pyridopyrazinone Scaffold Bromination->Scaffold Coupling Suzuki-Miyaura Coupling Scaffold->Coupling Library Library of Analogs Coupling->Library Biochem Biochemical Assay (EGFR Kinase) Library->Biochem Cell Cell-Based Assay (Cancer Cell Lines) Library->Cell SAR SAR Analysis Biochem->SAR Cell->SAR

Sources

Comprehensive Purity Assessment of 7-bromo-pyridopyrazinone: An Orthogonal Analytical Approach

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol for Researchers, Scientists, and Drug Development Professionals.

Abstract The purity of an Active Pharmaceutical Ingredient (API) is a critical quality attribute that directly impacts its safety and efficacy. For novel heterocyclic compounds like 7-bromo-pyridopyrazinone, establishing a robust and comprehensive purity profile is fundamental to the drug development process. This document provides a detailed guide on the application of orthogonal analytical methods for the purity assessment of 7-bromo-pyridopyrazinone. We will explore the synergistic use of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Differential Scanning Calorimetry (DSC). The protocols herein are designed to be self-validating systems, grounded in established scientific principles and regulatory expectations, such as the ICH guidelines.[1][2]

Introduction: The Rationale for an Orthogonal Approach

Purity is not a singular measurement but a comprehensive profile. A single analytical technique is often blind to certain types of impurities. For instance, a standard HPLC method may be excellent for detecting non-volatile organic impurities but will miss residual solvents or inorganic contaminants. Therefore, an orthogonal approach, utilizing multiple analytical techniques with different separation and detection principles, is essential for a complete and trustworthy assessment of an API's purity.

This guide details four key analytical techniques, each providing a unique and complementary perspective on the purity of 7-bromo-pyridopyrazinone:

  • HPLC-PDA: The primary tool for quantifying organic, non-volatile related substances.

  • GC-MS: Ideal for identifying and quantifying volatile and semi-volatile impurities.[3]

  • NMR Spectroscopy: The gold standard for structural confirmation and a powerful tool for quantitative purity analysis (qNMR).[4][5]

  • Differential Scanning Calorimetry (DSC): A thermal analysis technique to determine the purity of crystalline substances based on melting point depression.[6][7]

The validation of these analytical procedures is paramount to ensure they are suitable for their intended purpose.[8] All methodologies should be validated in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines.[2][9]

High-Performance Liquid Chromatography with Photodiode Array Detection (HPLC-PDA)

Principle of Application Reversed-Phase HPLC (RP-HPLC) is the cornerstone of pharmaceutical purity analysis due to its high resolution, sensitivity, and applicability to a wide range of organic molecules. We pair it with a Photodiode Array (PDA) detector, which provides spectral information across a range of wavelengths. This not only allows for quantification but also helps in peak purity assessment and preliminary identification of impurities by comparing their UV-Vis spectra to that of the main compound.

Experimental Protocol: HPLC-PDA Purity Method
  • Sample Preparation:

    • Accurately weigh approximately 10 mg of 7-bromo-pyridopyrazinone into a 10 mL volumetric flask.

    • Dissolve and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water. This yields a stock solution of ~1.0 mg/mL.

    • Further dilute this stock solution to a working concentration of ~0.1 mg/mL for analysis.

    • Filter the final solution through a 0.45 µm PTFE syringe filter before injection.

  • Instrumentation and Conditions:

    • The method parameters provided in the table below are a robust starting point and should be optimized as necessary.

ParameterRecommended SettingRationale
Instrument Agilent 1260 Infinity II or equivalentStandard, reliable HPLC system.
Column Waters XBridge C18, 4.6 x 150 mm, 3.5 µmC18 columns provide excellent retention for moderately polar heterocyclic compounds.
Mobile Phase A 0.1% Formic Acid in WaterProvides acidic pH to ensure consistent ionization state of the analyte.
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic modifier with good UV transparency.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Gradient Elution 0-5 min: 10% B; 5-25 min: 10-90% B; 25-30 min: 90% B; 30-31 min: 90-10% B; 31-35 min: 10% BA gradient is essential to elute impurities with a wide range of polarities.
Column Temp. 30 °CEnsures reproducible retention times.
Injection Vol. 10 µLBalances sensitivity with the risk of column overload.
PDA Detector Wavelength: 254 nm (or λmax of analyte); Spectral Range: 200-400 nm254 nm is a common wavelength for aromatic compounds. The full spectrum aids in peak purity.[10]
  • System Suitability Testing (SST):

    • Before sample analysis, perform five replicate injections of the working standard solution.

    • The system is deemed suitable if the relative standard deviation (RSD) for the peak area is ≤ 2.0%, the tailing factor is ≤ 2.0, and the theoretical plates are ≥ 2000.[11]

  • Data Analysis and Purity Calculation:

    • Integrate all peaks in the chromatogram.

    • Calculate the purity using the area percent method:

      • % Purity = (Area of Main Peak / Sum of All Peak Areas) x 100

    • Investigate any impurity peak representing >0.10% of the total area for potential identification.

Visualization: HPLC-PDA Workflow

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing Weigh Weigh Sample Dissolve Dissolve & Dilute Weigh->Dissolve Filter Filter (0.45 µm) Dissolve->Filter Inject Inject into HPLC Filter->Inject Prepared Sample Separate Gradient Separation on C18 Column Inject->Separate Detect PDA Detection (200-400 nm) Separate->Detect Integrate Integrate Peaks Detect->Integrate Chromatogram & Spectra Purity Calculate % Area Purity Integrate->Purity Report Generate Report Purity->Report GCMS_Workflow cluster_prep Sample Preparation cluster_analysis HS-GC-MS Analysis cluster_data Data Processing Weigh Weigh Sample into Vial AddSolvent Add DMSO Weigh->AddSolvent Seal Seal Vial AddSolvent->Seal Incubate Incubate (80°C) Seal->Incubate Prepared Sample Inject Inject Headspace Gas Incubate->Inject Separate GC Separation Inject->Separate Detect MS Detection (EI) Separate->Detect Identify Identify by MS Library Search Detect->Identify TIC & Mass Spectra Quantify Quantify vs. Standard Identify->Quantify Report Generate Report Quantify->Report NMR_Logic cluster_paths Analysis Pathways cluster_results Results Sample Sample in Deuterated Solvent Acquire Acquire 1D & 2D NMR Spectra Sample->Acquire Process Process Data (FT, Phasing, Baseline) Acquire->Process Identity Structural Elucidation (1H, 13C, COSY, HSQC) Process->Identity Purity Impurity Detection (1H Spectrum) Process->Purity Quant Quantitative Purity (qNMR with Internal Std) Process->Quant Confirm Structure Confirmed Identity->Confirm ImpurityEst Impurity Profile Estimate Purity->ImpurityEst AbsPurity Absolute Purity Value Quant->AbsPurity DSC_Workflow Prep Weigh 1-3 mg into Aluminum Pan & Seal Analyze Run DSC with Slow Heating Rate (2°C/min) Prep->Analyze Process Analyze Melting Endotherm Shape Analyze->Process Calculate Calculate Mole % Purity (Van't Hoff Equation) Process->Calculate

Sources

Application Note: Developing Robust Cell-Based Assays for Pyridopyrazine Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Pyridopyrazine and related heterocyclic scaffolds are privileged structures in medicinal chemistry, frequently forming the core of potent and selective kinase inhibitors.[1] As the drug discovery community continues to target the kinome for therapeutic intervention in oncology and other diseases, the need for robust, physiologically relevant assays is paramount. Moving beyond purified enzyme (biochemical) assays to cell-based formats is a critical step in the development pipeline. Cell-based assays provide invaluable insights into a compound's behavior in a complex biological system, assessing crucial parameters like cell permeability, target engagement, downstream pathway modulation, and ultimately, cellular phenotype.[2][3][4]

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on creating and validating a suite of cell-based assays specifically tailored for the evaluation of pyridopyrazine kinase inhibitors. We will delve into the scientific rationale behind assay selection, provide detailed, field-proven protocols, and offer insights into data interpretation and quality control.

Section 1: The Scientific Rationale - Choosing the Right Question

The journey from a hit compound to a clinical candidate requires answering a series of progressively complex biological questions. The choice of a cell-based assay is dictated by the specific question being asked at each stage. For pyridopyrazine inhibitors, which often target key signaling nodes, a multi-faceted approach is essential.

Understanding the Target: The PI3K/Akt/mTOR Pathway

Many pyridopyrazine-based kinase inhibitors are designed to target components of the Phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian Target of Rapamycin (mTOR) pathway.[5] This pathway is a central regulator of the cell cycle, directly influencing cellular growth, proliferation, survival, and metabolism.[6][7] Its dysregulation is a common feature in many cancers, making it a highly attractive therapeutic target.[8][9] An inhibitor's primary goal is to block the catalytic activity of a specific kinase (e.g., PI3K, Akt, or mTOR) within this cascade, thereby preventing downstream signaling and halting aberrant cell growth.

PI3K_Pathway RTK Growth Factor Receptor (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt p mTORC1 mTORC1 Akt->mTORC1 Activates mTORC2 mTORC2 mTORC2->Akt p (S473) CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Promotes Inhibitor Pyridopyrazine Inhibitor Inhibitor->PI3K Blocks

Caption: The PI3K/Akt/mTOR signaling pathway and the inhibitory action of a pyridopyrazine compound.

A Triad of Interrogation: Target, Pathway, and Phenotype

To build a comprehensive profile of a pyridopyrazine inhibitor, we must employ a tiered assay strategy that addresses three fundamental questions:

  • Target Engagement: Does the compound enter the cell and bind to its intended kinase target?

  • Pathway Modulation: Does this binding event translate into the inhibition of downstream signaling?

  • Phenotypic Outcome: Does the pathway inhibition lead to the desired biological effect (e.g., decreased cell viability or proliferation)?

The following diagram illustrates a logical workflow for selecting the appropriate assay based on the research question.

Assay_Workflow Start Research Question Q1 Does my compound engage the target in live cells? Start->Q1 Q2 Is the downstream pathway inhibited? Start->Q2 Q3 What is the final cellular outcome? Start->Q3 Assay1 Target Engagement Assay (e.g., NanoBRET™) Q1->Assay1 Assay2 Pathway Assay (e.g., Phospho-Akt ELISA) Q2->Assay2 Assay3 Phenotypic Assay (e.g., CellTiter-Glo®) Q3->Assay3 Data Integrated Compound Profile Assay1->Data Assay2->Data Assay3->Data

Caption: A decision workflow for selecting appropriate cell-based assays.

Comparison of Key Assay Platforms
Assay Type Principle Primary Question Answered Throughput Key Advantage Key Limitation
NanoBRET™ Target Engagement Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc®-tagged kinase and a fluorescent tracer.[10]Does the compound bind to the target in live cells?HighDirect, quantitative measurement of target occupancy in a physiological context.[11]Requires genetic modification of cells; tracer availability.
Phospho-Protein ELISA Sandwich immunoassay to quantify the phosphorylation of a specific downstream substrate (e.g., p-Akt S473).[12]Does target binding inhibit pathway signaling?MediumHighly specific and quantitative measure of pathway activity.Lysis-based (endpoint); provides a snapshot in time.
Cell Viability (ATP-based) Luminescence measurement of ATP levels, which correlate with the number of metabolically active cells.[13]Does pathway inhibition reduce cell viability/proliferation?HighSimple, robust, "add-mix-measure" format; reflects overall cellular health.[14]An indirect measure of target effect; can be confounded by off-target toxicity.

Section 2: Protocols and Methodologies

This section provides detailed, step-by-step protocols for the three key assays discussed. It is crucial that every new assay is validated for robustness and reproducibility.

Assay Validation: The Z'-Factor

Before initiating a screening campaign, it is essential to validate the assay's quality. The Z'-factor (Z-prime) is a statistical parameter used to quantify the suitability of an assay for high-throughput screening.[15] It measures the separation between the positive and negative controls in relation to their variability.[16]

The formula is: Z' = 1 - [ (3σp + 3σn) / |μp - μn| ] Where:

  • μp and σp are the mean and standard deviation of the positive control (e.g., maximal inhibition).

  • μn and σn are the mean and standard deviation of the negative control (e.g., vehicle/DMSO).

Z'-Factor ValueAssay QualityInterpretation
> 0.5ExcellentA large separation between controls with low variability. Ideal for screening.[15]
0 to 0.5MarginalThe assay may be acceptable, but optimization is recommended to reduce variability.[15]
< 0UnacceptableThe signal from the controls overlaps, making the assay unreliable for screening.[16]
Protocol 2.2: Cellular Target Engagement via NanoBRET™

Principle: This assay measures the displacement of a fluorescent tracer from a NanoLuc® luciferase-tagged kinase by a competitive inhibitor.[17] When the tracer is bound to the kinase, BRET occurs. An effective inhibitor will compete with the tracer for the active site, disrupting BRET and causing a decrease in the signal.[18]

Materials:

  • HEK293 cells transiently expressing the NanoLuc®-Kinase fusion protein of interest.

  • Opti-MEM™ I Reduced Serum Medium.

  • Appropriate NanoBRET™ Kinase Tracer and NanoBRET™ Nano-Glo® Substrate (Promega).

  • White, opaque 96-well or 384-well assay plates.

  • Luminometer capable of measuring filtered luminescence (450nm and >600nm).

Step-by-Step Protocol: [19]

  • Cell Preparation: Culture and transfect HEK293 cells with the NanoLuc®-Kinase fusion plasmid 18-24 hours prior to the assay, targeting ~90% confluency.

  • Cell Seeding: Harvest the transfected cells and resuspend in Opti-MEM™. Seed 2 x 10^4 cells per well into a white assay plate.

  • Compound Addition: Prepare serial dilutions of your pyridopyrazine inhibitors in Opti-MEM™. Add the compounds to the appropriate wells. Include "no compound" (tracer only) and "no tracer" (background) controls.

  • Tracer Addition: Add the fluorescent NanoBRET™ tracer to all wells except the "no tracer" control. The final concentration should be pre-determined during assay optimization.

  • Incubation: Incubate the plate for 2 hours at 37°C in a CO2 incubator to allow the compound and tracer to reach binding equilibrium within the cells.

  • Substrate Addition: Add the NanoBRET™ Nano-Glo® Substrate to all wells.

  • Signal Detection: Read the plate within 10 minutes on a luminometer, measuring both donor (450nm) and acceptor (610nm) emission.

  • Data Analysis: Calculate the raw BRET ratio (Acceptor/Donor). Normalize the data to controls and plot the normalized BRET ratio against the log of the inhibitor concentration. Fit the data with a four-parameter dose-response curve to determine the IC50 value.

Protocol 2.3: Downstream Pathway Inhibition via Phospho-Akt (S473) ELISA

Principle: This is a sandwich Enzyme-Linked Immunosorbent Assay (ELISA) that quantitatively measures the level of Akt phosphorylated at the Serine 473 residue, a key node in the pathway activated by PI3K.[20][21] A decrease in p-Akt (S473) levels indicates successful upstream inhibition.

Materials:

  • Cancer cell line with a constitutively active PI3K/Akt pathway (e.g., MCF7, U87-MG).

  • Phospho-Akt (Ser473) ELISA Kit (e.g., from Cell Signaling Technology, Thermo Fisher Scientific, Abcam).[12]

  • Cell lysis buffer containing protease and phosphatase inhibitors.

  • Microplate reader capable of measuring absorbance at 450 nm.

Step-by-Step Protocol: [22]

  • Cell Culture and Treatment: Seed cells in a 6-well or 12-well plate and allow them to adhere overnight. The next day, treat the cells with serial dilutions of the pyridopyrazine inhibitor for the desired time (e.g., 2-4 hours).

  • Cell Lysis: Aspirate the media and wash the cells with ice-cold PBS. Add 100-200 µL of ice-cold lysis buffer to each well and incubate on ice for 10 minutes.

  • Lysate Collection: Scrape the cells and transfer the lysate to a microcentrifuge tube. Centrifuge at 14,000 rpm for 10 minutes at 4°C to pellet cellular debris.

  • Protein Quantification: Determine the protein concentration of each supernatant (e.g., using a BCA assay) to ensure equal loading.

  • ELISA Procedure:

    • Add 100 µL of each cell lysate (normalized for total protein) to the wells of the p-Akt capture antibody-coated plate.

    • Incubate for 2.5 hours at room temperature or overnight at 4°C.

    • Wash the wells 3-4 times with the provided wash buffer.

    • Add 100 µL of the detection antibody and incubate for 1 hour at room temperature.

    • Wash the wells again.

    • Add 100 µL of HRP-conjugated secondary antibody and incubate for 1 hour.

    • Wash the wells a final time.

    • Add 100 µL of TMB substrate and incubate in the dark for 15-30 minutes until a blue color develops.

    • Add 50 µL of stop solution to each well, which will turn the color to yellow.

  • Data Acquisition: Immediately read the absorbance at 450 nm on a microplate reader.

  • Data Analysis: Subtract the background reading. Normalize the signal to the vehicle control and plot the percent inhibition against the log of the inhibitor concentration to determine the IC50.

Protocol 2.4: Phenotypic Response via CellTiter-Glo® Luminescent Cell Viability Assay

Principle: This homogeneous assay quantifies ATP, an indicator of metabolically active cells.[14] The reagent lyses the cells and provides the substrate (luciferin) and enzyme (luciferase) for a reaction that generates a luminescent signal proportional to the amount of ATP present.[23] A decrease in signal indicates a loss of cell viability.

Materials:

  • Cell line of interest cultured in appropriate media.

  • CellTiter-Glo® 2.0 Reagent (Promega).

  • White, opaque 96-well or 384-well assay plates.

  • Luminometer.

Step-by-Step Protocol: [24]

  • Cell Seeding: Seed cells into a white, opaque multi-well plate at a pre-determined optimal density. Allow cells to adhere and grow for 24 hours.

  • Compound Treatment: Add serial dilutions of the pyridopyrazine inhibitors to the wells. Include vehicle control (DMSO) and "no cell" (media only) background wells.

  • Incubation: Incubate the plate for a duration relevant to the expected mechanism of action (e.g., 48-72 hours for anti-proliferative effects).

  • Reagent Equilibration: Before use, thaw the CellTiter-Glo® reagent and allow it to equilibrate to room temperature.

  • Assay Procedure:

    • Remove the assay plate from the incubator and allow it to equilibrate to room temperature for ~30 minutes.

    • Add a volume of CellTiter-Glo® reagent equal to the volume of culture medium in each well (e.g., add 100 µL reagent to 100 µL of medium).

    • Place the plate on an orbital shaker for 2 minutes to induce cell lysis and mix the contents.

    • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Signal Detection: Measure the luminescence using a plate reader.

  • Data Analysis: Subtract the background luminescence from all wells. Normalize the data to the vehicle control (defined as 100% viability) and plot the percent viability against the log of the inhibitor concentration to calculate the GI50 (concentration for 50% growth inhibition).

Section 3: Data Integration and Troubleshooting

Successfully characterizing a pyridopyrazine kinase inhibitor involves more than running individual assays; it requires synthesizing the data to build a coherent story.

Interpreting the Results

Ideally, for a potent and specific on-target inhibitor, you would expect to see a clear correlation across the three assay types:

  • NanoBRET™ IC50: Should be the most potent value, as it reflects direct target binding without the complexities of downstream biology.

  • p-Akt ELISA IC50: Should be potent and closely track the target engagement IC50, confirming the mechanism of action.

  • Cell Viability GI50: This value is often right-shifted (less potent) compared to the target and pathway IC50s. This is expected, as it takes time and a sustained level of pathway inhibition to translate into a phenotypic effect like cell death or growth arrest.

Example Data Summary:

CompoundTarget Engagement (NanoBRET™ IC50, nM)Pathway Inhibition (p-Akt IC50, nM)Cell Viability (GI50, nM)
PYPZ-001 1525150
PYPZ-002 >10,000>10,000500
Control 1018120
  • PYPZ-001 shows an excellent profile: potent target engagement that translates to pathway inhibition and the desired phenotypic outcome.

  • PYPZ-002 is inactive against the target and pathway but still shows some effect on cell viability, suggesting potential off-target toxicity that warrants further investigation.

Common Troubleshooting Scenarios
Problem Potential Cause(s) Suggested Solution(s)
Low Z'-Factor (<0.5) in any assay High variability in cell seeding; inconsistent reagent addition; temperature gradients across the plate.Refine pipetting technique; use automated liquid handlers; ensure plates are fully equilibrated to room temperature before reading.
Potent Target Engagement but Weak Pathway/Phenotypic Effect Poor cell permeability; compound is an efflux pump substrate; the chosen cell line is not dependent on the target pathway for survival.Verify compound permeability (e.g., using a Caco-2 assay); test in a panel of cell lines with known pathway dependencies.
Weak Target Engagement but Potent Phenotypic Effect The compound is acting via an off-target mechanism; the compound is a pro-drug that is metabolized into an active form in cells.Conduct a broad-panel kinase screen (kinome scan) to identify off-targets; investigate potential metabolic activation.
High Background in Luminescence/Absorbance Assays Contaminated reagents; incompatible plate type; insufficient washing (ELISA).Use fresh reagents; ensure use of opaque white plates for luminescence and clear plates for absorbance; increase the number and vigor of wash steps in the ELISA protocol.

Conclusion

The development of robust and well-validated cell-based assays is a cornerstone of modern kinase inhibitor drug discovery. By employing a strategic, multi-tiered approach that interrogates target engagement, pathway modulation, and phenotypic outcomes, researchers can build a comprehensive understanding of their pyridopyrazine compounds. The protocols and principles outlined in this guide provide a solid foundation for generating high-quality, reproducible data, thereby enabling more informed decision-making and accelerating the progression of promising new therapeutic agents.

References

  • An, F., & Xie, X. (2022). A review for cell-based screening methods in drug discovery. Frontiers in Bioengineering and Biotechnology. Retrieved from [Link]

  • GraphPad. (n.d.). Calculating a Z-factor to assess the quality of a screening assay. Retrieved from [Link]

  • Morgensztern, D., & McLeod, H. L. (2014). Targeting PI3K/Akt/mTOR Signaling in Cancer. Postgraduate Medical Journal. Retrieved from [Link]

  • Reaction Biology. (2022). Spotlight: Cell-based kinase assay formats. Retrieved from [Link]

  • Piaz, F. D., et al. (2024). Design, Synthesis, and Activity of a Novel Series of Pyridazine-Based ALK5 Inhibitors. ACS Medicinal Chemistry Letters. Retrieved from [Link]

  • BMG LABTECH. (2022). Cell-based assays on the rise. Retrieved from [Link]

  • Wikipedia. (n.d.). PI3K/AKT/mTOR pathway. Retrieved from [Link]

  • Wikipedia. (n.d.). Z-factor. Retrieved from [Link]

  • Royal Society of Chemistry. (2024). Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. Retrieved from [Link]

  • Krayem, M., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. Molecules. Retrieved from [Link]

  • Ouellette, S. B., et al. (2016). A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. PLOS One. Retrieved from [Link]

  • ELK Biotechnology. (n.d.). Human Phospho AKT S473 (p-AKT) ELISA Kit. Retrieved from [Link]

  • National Center for Biotechnology Information. (2024). Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. Retrieved from [Link]

  • Janku, F., et al. (2018). PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? Journal of the National Cancer Institute. Retrieved from [Link]

  • Drug Target Review. (2023). Assay performance and the Z'-factor in HTS. Retrieved from [Link]

  • EUbOPEN. (2020). NanoBRET assays to assess cellular target engagement of compounds. Retrieved from [Link]

  • Ossiform. (2023). Using CellTiter-Glo 3D Cell Viability Assay and P3D Scaffolds. Retrieved from [Link]

  • ResearchGate. (2024). Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. Retrieved from [Link]

  • Reaction Biology. (n.d.). NanoBRET Assay Services. Retrieved from [Link]

  • YouTube. (2025). PI3K/AKT/mTOR Pathway | Cancer Biology | Basic Science Series. Retrieved from [Link]

  • BMG LABTECH. (2025). The Z prime value (Z´). Retrieved from [Link]

  • News-Medical.Net. (n.d.). NanoBRET™ Target Engagement for drug development. Retrieved from [Link]

  • Fraunhofer-Gesellschaft. (n.d.). CELL-BASED ASSAYS FOR DIAGNOSTICS, DRUG AND TARGET DISCOVERY. Retrieved from [Link]

  • MDPI. (2021). PI3K/AKT/mTOR Signaling Pathway in Breast Cancer: From Molecular Landscape to Clinical Aspects. Retrieved from [Link]

  • RayBiotech. (n.d.). Phospho-AKT (S473) ELISA Kit. Retrieved from [Link]

  • Celtarys Research. (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Retrieved from [Link]

  • BIT 479/579 High-throughput Discovery. (n.d.). Z-factors. Retrieved from [Link]

  • National Center for Biotechnology Information. (2015). Measuring and interpreting the selectivity of protein kinase inhibitors. Retrieved from [Link]

  • National Center for Biotechnology Information. (2024). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). Retrieved from [Link]

  • ResearchGate. (2025). (PDF) Cell-based approaches in drug development – a concise review. Retrieved from [Link]

  • Promega Corporation. (2021). CellTiter Glo® 2 0 Cell Viability Assay. Retrieved from [Link]

  • BioAgilytix. (2021). Cell Based Assays in Drug Development: Comprehensive Overview. Retrieved from [Link]

  • Promega UK. (2022). What is NanoBRET™? An introduction to NanoBRET™ technology. Retrieved from [Link]

  • Promega Corporation. (2025). See how easy it is to detect cell viability using the CellTiter-Glo 2.0 Assay. Retrieved from [Link]

Sources

in vitro kinase assay protocol for novel pyridopyrazine compounds

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Title: A Comprehensive Guide to In Vitro Kinase Assay Design for the Characterization of Novel Pyridopyrazine Inhibitors

Abstract: Protein kinases are a critical class of enzymes and a major focus of modern drug discovery, particularly in oncology and immunology. The pyridopyrazine scaffold has emerged as a promising chemical starting point for the development of potent and selective kinase inhibitors. This document provides a detailed guide for researchers, scientists, and drug development professionals on establishing a robust in vitro kinase assay to determine the inhibitory potency (IC50) and selectivity of novel pyridopyrazine compounds. We will delve into the rationale behind assay choice, explain the critical parameters for optimization, and provide a detailed, step-by-step protocol using the luminescence-based ADP-Glo™ Kinase Assay as a model system. This guide is designed to ensure scientific integrity, reproducibility, and a thorough understanding of the underlying principles for successful inhibitor characterization.

Introduction: The Kinase Target and the Pyridopyrazine Inhibitor

Protein kinases orchestrate a vast array of cellular processes by catalyzing the phosphorylation of substrate proteins, a fundamental mechanism of signal transduction.[1][2] This phosphorylation event acts as a molecular switch, altering a protein's function, localization, or stability.[1][3][4][5] Given their central role, dysregulation of kinase activity is a hallmark of numerous diseases, most notably cancer, making them highly attractive therapeutic targets.[2][6]

Many small molecule kinase inhibitors are designed to compete with adenosine triphosphate (ATP), the universal phosphate donor, by binding to the highly conserved ATP-binding pocket of the kinase.[7] Pyridopyrazine derivatives represent a class of heterocyclic compounds that have been successfully developed as ATP-competitive kinase inhibitors.[8][9] Their planar structure and hydrogen bonding capabilities allow for effective interaction with the hinge region of the kinase active site.[8]

The initial characterization of any novel compound, such as a pyridopyrazine derivative, requires an accurate and reproducible method to quantify its inhibitory activity against a target kinase. This is typically achieved through an in vitro kinase assay, which measures the enzymatic activity of a purified kinase in the presence of varying concentrations of the inhibitor.[1]

Assay Technology Selection: Why Luminescence?

A variety of technologies exist for measuring kinase activity, including traditional radiometric assays ([³²P]-ATP or [³³P]-ATP), fluorescent methods (TR-FRET, FP), and luminescence-based assays.[10][11]

  • Radiometric Assays: While considered a "gold standard" for sensitivity and universal applicability, they require handling of radioactive materials and specialized disposal.[10][11]

  • Fluorescence-Based Assays (e.g., TR-FRET): These are common in high-throughput screening (HTS) but can be susceptible to interference from fluorescent compounds or light scattering.[6][10]

For this guide, we have selected the luminescence-based ADP-Glo™ Kinase Assay . This technology offers a universal platform applicable to virtually any kinase that utilizes ATP.[1][12] It measures kinase activity by quantifying the amount of ADP produced during the enzymatic reaction.[12] Its primary advantages include:

  • High Sensitivity and Wide Dynamic Range: Capable of detecting low levels of kinase activity.

  • Universality: Can be used with any kinase/substrate pair.

  • Robustness: Less prone to compound interference compared to fluorescence-based methods.

  • Safety: Avoids the use of radioactive isotopes.

Principle of the ADP-Glo™ Kinase Assay

The assay operates via a two-step process that generates a "glow-type" luminescent signal proportional to the amount of ADP produced, which is directly correlated with kinase activity.[12][13]

  • Kinase Reaction & ATP Depletion: In the first step, the kinase reaction is performed. Then, the ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete any remaining, unconsumed ATP.[13][14]

  • ADP Conversion & Signal Generation: In the second step, the Kinase Detection Reagent is added. This reagent contains enzymes that convert the ADP generated in the first step back into ATP. This newly synthesized ATP is then used by a luciferase/luciferin system to produce a stable luminescent signal.[12][13]

In an inhibition experiment, a potent inhibitor will block the kinase from producing ADP. Consequently, less ADP is available for conversion to ATP in the second step, resulting in a lower luminescent signal.

ADP_Glo_Principle ADP-Glo™ Assay Workflow cluster_0 Step 1: Kinase Reaction cluster_1 Step 2: Signal Generation K Kinase + Substrate + ATP + Inhibitor R Phosphorylated Substrate + ADP + Unused ATP K->R Enzymatic Reaction Stop Add ADP-Glo™ Reagent (Stops reaction, depletes unused ATP) R->Stop Detect Add Kinase Detection Reagent (Converts ADP to ATP) Stop->Detect ADP remains Signal Luciferase + Luciferin + ATP (Newly synthesized) Detect->Signal Light Luminescent Signal Signal->Light

Caption: Workflow of the two-step ADP-Glo™ kinase assay.

Critical Parameters for Robust Assay Development

A successful kinase assay requires careful optimization of several key parameters. Rushing this stage can lead to inaccurate and misleading data.[15][16]

  • ATP Concentration: Since most pyridopyrazine compounds are ATP-competitive, the concentration of ATP in the assay is arguably the most critical parameter.[8] The apparent potency (IC50) of an ATP-competitive inhibitor is directly dependent on the ATP concentration, a relationship described by the Cheng-Prusoff equation (IC₅₀ = Kᵢ + Kᵢ/Kₘ × [ATP]).[17]

    • Assaying at Kₘ[ATP]: Setting the ATP concentration equal to its Michaelis-Menten constant (Kₘ) for the specific kinase is a common practice. Under these conditions, the IC50 is approximately twice the inhibitor's inhibition constant (Kᵢ), providing a standardized measure of potency.[15][17] This is ideal for comparing the intrinsic potencies of different compounds.

    • Assaying at Physiological ATP: Cellular ATP concentrations are in the millimolar range (1-10 mM), often far exceeding the Kₘ of most kinases.[11][17] Testing at high ATP concentrations can provide a better prediction of a compound's potential efficacy in a cellular environment, though it will result in a higher apparent IC50 value.

  • Enzyme & Substrate Concentration: The assay must be performed under conditions of initial velocity, meaning that substrate consumption should be minimal (typically <10-20%) during the reaction.[15] If substrate is significantly depleted, the reaction rate will slow, leading to a factitiously high IC50 value.[15] Therefore, it is essential to determine the optimal kinase concentration and reaction time that yield a robust signal while remaining in the linear range of the reaction.

  • Reagent and Solvent Stability: Ensure all reagents, especially the kinase enzyme, are handled and stored correctly to maintain activity. The final concentration of dimethyl sulfoxide (DMSO), the solvent typically used for small molecules, should be kept constant across all wells (usually ≤1%) to avoid impacting enzyme activity.[16]

Detailed Protocol: IC50 Determination using ADP-Glo™

This protocol is designed for a 384-well plate format but can be adapted.

Materials and Reagents
Reagent/MaterialRecommended Source/Specification
Target KinaseRecombinant, purified (e.g., from Carna Biosciences, Promega)
Kinase SubstrateAppropriate peptide or protein for the target kinase
ADP-Glo™ Kinase Assay KitPromega (Cat. #V9101 or similar)
ATPPromega (Ultra Pure ATP, included in kit)
Kinase Reaction Buffer50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20
Test Compound (Pyridopyrazine)10 mM stock in 100% DMSO
Control InhibitorStaurosporine or a known inhibitor for the target kinase
Assay PlatesWhite, solid-bottom, 384-well plates (low-volume)
Multichannel Pipettes & Tips
Plate Luminometere.g., BMG LABTECH PHERAstar or equivalent
Reagent Preparation
  • Kinase Working Solution (2X): Dilute the kinase enzyme stock to a 2X final concentration in Kinase Reaction Buffer. The optimal concentration must be predetermined through an enzyme titration experiment.

  • Substrate/ATP Working Solution (4X): Prepare a solution containing the substrate and ATP in Kinase Reaction Buffer at 4X their final desired concentrations. For this protocol, we will aim for a final ATP concentration equal to the Kₘ for the target kinase.

  • Test Compound Serial Dilution:

    • Perform a serial dilution of the 10 mM stock of the pyridopyrazine compound in 100% DMSO. A 10-point, 3-fold dilution series is common, starting from 1 mM down to ~50 nM.

    • From this DMSO plate, create an intermediate dilution plate by transferring a small volume of each concentration into Kinase Reaction Buffer to create a 4X final concentration stock. This minimizes the final DMSO concentration in the assay well.

Step-by-Step Assay Procedure

The final reaction volume in this example is 5 µL.

  • Compound Addition (1.25 µL):

    • Add 1.25 µL of the 4X test compound dilutions to the appropriate wells of the 384-well assay plate.

    • For controls, add 1.25 µL of buffer with the same percentage of DMSO (vehicle control for 100% activity) and 1.25 µL of a known inhibitor at a saturating concentration (positive control for 0% activity).

    • Add 1.25 µL of buffer to "no enzyme" control wells.

  • Enzyme Addition (2.5 µL):

    • Add 2.5 µL of the 2X Kinase Working Solution to all wells except the "no enzyme" negative controls.

    • Add 2.5 µL of Kinase Reaction Buffer to the "no enzyme" wells.

    • Mix the plate gently for 30 seconds.

  • Reaction Initiation (1.25 µL):

    • Add 1.25 µL of the 4X Substrate/ATP Working Solution to all wells to start the reaction.

    • The final reaction mixture (5 µL) now contains the desired concentrations of all components in 1X buffer.

  • Kinase Reaction Incubation:

    • Cover the plate and incubate at room temperature for the predetermined optimal time (e.g., 60 minutes).[18]

  • Stop Reaction and Deplete ATP (5 µL):

    • Add 5 µL of ADP-Glo™ Reagent to each well.[12]

    • Mix the plate and incubate at room temperature for 40 minutes.[19]

  • Develop Luminescent Signal (10 µL):

    • Add 10 µL of Kinase Detection Reagent to each well.[20]

    • Mix the plate and incubate at room temperature for 30-60 minutes to allow the luminescent signal to stabilize.[20]

  • Measure Luminescence:

    • Read the plate on a luminometer with an integration time of 0.5 to 1 second per well.

Protocol_Workflow A 1. Add 1.25 µL of 4X Compound (or DMSO/Control) to Plate B 2. Add 2.5 µL of 2X Kinase (or Buffer for No-Enzyme Control) A->B C 3. Add 1.25 µL of 4X Substrate/ATP Mix (Initiates Reaction) B->C D 4. Incubate at Room Temp (e.g., 60 min) C->D E 5. Add 5 µL ADP-Glo™ Reagent (Stops Reaction) D->E F 6. Incubate at Room Temp (40 min) E->F G 7. Add 10 µL Kinase Detection Reagent (Develops Signal) F->G H 8. Incubate at Room Temp (30-60 min) G->H I 9. Read Luminescence H->I

Caption: Step-by-step experimental workflow for IC50 determination.

Data Analysis and Interpretation

Calculating Percent Inhibition

First, normalize the raw luminescence data (RLU) to determine the percent inhibition for each compound concentration.

  • 100% Activity Control (Max Signal): RLU from wells with enzyme + DMSO (no inhibitor).

  • 0% Activity Control (Min Signal): RLU from wells with a saturating concentration of a control inhibitor or no enzyme.

The formula is: % Inhibition = 100 × (1 - (RLU_Compound - RLU_Min) / (RLU_Max - RLU_Min)) [5]

IC50 Curve Fitting

Plot the Percent Inhibition against the logarithm of the inhibitor concentration. Fit the resulting dose-response curve using a four-parameter logistic (4PL) regression model in software like GraphPad Prism or an equivalent analysis tool.[5][21] The IC50 is the concentration of the inhibitor that produces 50% inhibition of kinase activity.

Sample Data Presentation

Below is a hypothetical data set for a novel inhibitor, "Pyrido-Compound-X".

[Pyrido-Compound-X] (nM)Log [Inhibitor]Avg. RLU% Inhibition
100004.0015,50098.2%
33333.5218,20094.8%
11113.0529,80080.5%
3702.57105,60051.2%
1232.09201,4002.1%
411.61205,0000.1%
0 (Max Signal)-205,2000.0%
No Enzyme (Min Signal)-12,000100.0%
Calculated IC50 ~385 nM

Kinase Selectivity Profiling

A potent inhibitor is not necessarily a good drug candidate; it must also be selective. Off-target inhibition can lead to toxicity. Therefore, it is crucial to profile promising compounds against a panel of other kinases to assess their selectivity.[15][22] This is typically done by running the same IC50 assay against a diverse panel of kinases representing different branches of the human kinome.[23][24][25]

Sample Selectivity Profile for Pyrido-Compound-X
Kinase TargetIC50 (nM)
Target Kinase A 385
Kinase B8,500
Kinase C> 20,000
Kinase D12,300
Kinase E> 20,000

This profile suggests that Pyrido-Compound-X is over 20-fold selective for its primary target (Kinase A) over the other kinases tested, which is a desirable characteristic.

Troubleshooting Common Issues

ProblemPotential Cause(s)Suggested Solution(s)
High Background Signal Contaminated reagents (ADP in ATP stock); Autophosphorylation of kinase.Use high-purity ATP; Reduce kinase concentration or incubation time.
Low Signal-to-Background Insufficient kinase activity; Suboptimal buffer conditions.Optimize enzyme concentration and reaction time; Check pH and MgCl₂ concentration.
Poor Z'-Factor (<0.5) High variability in replicates; Low dynamic range of the assay.Improve pipetting accuracy; Re-optimize assay parameters (enzyme, ATP, time) to widen the assay window.
Compound Interference Compound inhibits luciferase.Perform a counter-screen with just the detection reagents and the compound to identify luciferase inhibitors.

References

  • BMG LABTECH. (2020, September 1). Kinase assays. BMG LABTECH. [Link]

  • Klink, T. A. (2012, May 1). Assay Development for Protein Kinase Enzymes. National Center for Biotechnology Information. [Link]

  • Reaction Biology. (2024, May 30). Choosing the Right Assay for Your Kinase Drug Discovery. Reaction Biology. [Link]

  • Hafenbradl, D., Baumann, M., & Neumann, L. (2011, March 21). In Vitro Characterization of Small-Molecule Kinase Inhibitors. In Protein Kinases as Drug Targets. Wiley-VCH.
  • Kumar, A., et al. (2014). Prediction of kinase-inhibitor binding affinity using energetic parameters. PubMed Central. [Link]

  • García-Álvarez, M. C., et al. (2024, October 23). Design, Synthesis, and Activity of a Novel Series of Pyridazine-Based ALK5 Inhibitors. PMC. [Link]

  • ResearchGate. (2016, September 29). Why does my inhibitor not work in an in vitro kinase assay? ResearchGate. [Link]

  • Breitkopf, S. B., et al. (2021, August 12). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. PMC - PubMed Central. [Link]

  • Celtarys Research. (2025, August 14). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Research. [Link]

  • ResearchGate. (2016, October 4). How to calculate IC50 for my dose response? ResearchGate. [Link]

  • Gelin, M., et al. (2020, February 26). Development of a CDK10/CycM in vitro Kinase Screening Assay and Identification of First Small-Molecule Inhibitors. Frontiers. [Link]

  • Reaction Biology. Kinase Panel Screening and Profiling Service. Reaction Biology. [Link]

  • Cisbio. (n.d.). Development of a HTRF® Kinase Assay for Determination of Syk Activity. PMC - NIH. [Link]

  • Al-Blewi, F. F., & Al-Rashood, S. T. (2024). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). PubMed Central. [Link]

  • Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. [Link]

  • BMG LABTECH. (n.d.). Promega ADP-Glo kinase assay. BMG LABTECH. [Link]

  • MDPI. (2024). Evaluating the Therapeutic Potential of MRT68921 and Afatinib in Three-Dimensional Models of Epithelial Ovarian Cancer. MDPI. [Link]

  • BPS Bioscience. (n.d.). Kinase Screening & Profiling Service. BPS Bioscience. [Link]

  • ResearchGate. (n.d.). Kinase assay principle. The substrates used in HTRF kinase assays are.... ResearchGate. [Link]

  • Creative Biolabs. (2024, June 21). What are PYK2 inhibitors and how do they work?. Creative Biolabs. [Link]

  • Pharmaron. (n.d.). Biochemical Kinase Screening and Selectivity Profiling. Pharmaron. [Link]

  • Domainex. (n.d.). HTRF-based kinase assay for fragment screening and MOA studies. Domainex. [Link]

  • Hafner, M., et al. (2016). Growth rate inhibition metrics correct for confounders in measuring sensitivity to cancer drugs. Nature Methods. [Link]

  • ResearchGate. (n.d.). 73 questions with answers in KINASE ASSAY. ResearchGate. [Link]

  • Revvity. (2024, June 11). How to measure Kinase activity with HTRF™ KinEASE™ assay kit. YouTube. [Link]

  • Anastassiadis, T., et al. (2011). High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors. PubMed Central. [Link]

  • Al-Blewi, F. F., & Al-Rashood, S. T. (2024, August 27). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019-2023). PubMed. [Link]

  • HMP Education. (2018, February 6). HCC Whiteboard #2: The Mechanisms of Action of Tyrosine Kinase Inhibitors. YouTube. [Link]

Sources

The Strategic Application of 7-Bromo-Pyridopyrazinone in Modern Medicinal Chemistry: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

The pyridopyrazinone scaffold is a privileged heterocyclic motif that has garnered significant attention in medicinal chemistry due to its versatile biological activities. This guide provides an in-depth exploration of a key derivative, 7-bromo-pyridopyrazinone, as a strategic building block in the design and synthesis of novel therapeutic agents. While direct literature on this exact compound is nascent, this document synthesizes data from closely related pyridopyrazinone and pyridazinone analogs to provide a comprehensive and predictive framework for its application. We will delve into its synthetic utility, potential biological targets, and protocols for its derivatization, offering a valuable resource for researchers in drug discovery and development.

The Pyridopyrazinone Core: A Scaffold of Diverse Pharmacological Potential

The pyridopyrazinone ring system is a versatile pharmacophore, with derivatives demonstrating a wide spectrum of biological activities. This has led to its investigation in numerous therapeutic areas, including oncology, inflammation, and cardiovascular diseases. The inherent structural features of the pyridopyrazinone core allow for multi-directional substitution, enabling fine-tuning of physicochemical properties and target engagement.

Key Therapeutic Applications of the Pyridopyrazinone Scaffold:
  • Kinase Inhibition: A significant area of application for pyridopyrazinone derivatives is in the development of kinase inhibitors.[1] Kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, particularly cancer.[1] Pyridopyrazinone-based compounds have been explored as inhibitors of various kinases, including Phosphoinositide 3-kinases (PI3K) and the mammalian target of rapamycin (mTOR).[2]

  • Phosphodiesterase (PDE) Inhibition: Certain pyridopyrazinone analogs have been identified as potent inhibitors of phosphodiesterase type 5 (PDE5).[3] PDE5 inhibitors are primarily used in the treatment of erectile dysfunction and pulmonary hypertension.[4]

  • Anticancer Agents: The antiproliferative properties of pyridopyrazinone derivatives have been investigated, with some compounds showing promising activity against various cancer cell lines.[2][3]

  • Anti-inflammatory Activity: The broader class of pyridazinones has been associated with anti-inflammatory properties, suggesting potential applications for pyridopyrazinone derivatives in inflammatory disorders.[5]

The introduction of a bromine atom at the 7-position of the pyridopyrazinone scaffold, creating 7-bromo-pyridopyrazinone, significantly enhances its utility as a synthetic intermediate. The bromine atom serves as a versatile chemical handle for a variety of cross-coupling reactions, allowing for the facile introduction of diverse chemical moieties to explore structure-activity relationships (SAR).

Synthetic Strategies for 7-Bromo-Pyridopyrazinone and its Derivatives

Proposed Synthetic Workflow:

A logical synthetic approach would involve the construction of the core pyridopyrazinone ring system followed by a late-stage bromination, or the use of a brominated starting material.

G cluster_0 Synthesis of Pyridopyrazinone Core cluster_1 Functionalization A Brominated 2-aminonicotinic acid derivative C Pyridopyrazinone Core A->C Condensation B α-haloketone or ester B->C Cyclization D 7-Bromo-pyridopyrazinone C->D Bromination (e.g., NBS) F Diversified Library of Analogs D->F Suzuki-Miyaura Coupling E Aryl/heteroaryl boronic acid E->F G cluster_0 MAPK/ERK Pathway cluster_1 PI3K/AKT Pathway RAS RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation PI3K PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Survival Cell Survival mTOR->Survival Inhibitor Pyridopyrazinone Derivative Inhibitor->RAF Inhibition Inhibitor->PI3K Inhibition

Sources

The Strategic Application of 7-Bromo-Pyridopyrazinone in Fragment-Based Drug Discovery: A Guide to Hit Identification and Elaboration

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Embracing Complexity with Simplicity in Drug Discovery

Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful engine for the generation of novel lead compounds, particularly for challenging protein targets that have proven intractable to traditional high-throughput screening (HTS) campaigns.[1][2] The core principle of FBDD is elegantly simple: identify low molecular weight fragments (typically <300 Da) that bind with low affinity but high ligand efficiency to a biological target.[2] These initial "hits" then serve as high-quality starting points for structure-guided optimization into potent, drug-like molecules. This approach offers the distinct advantages of sampling chemical space more effectively and often yielding leads with superior physicochemical properties.[3]

Within the vast landscape of chemical fragments, the pyridopyrazinone scaffold has emerged as a privileged structure, demonstrating utility across a range of biological targets. The introduction of a bromine atom at the 7-position, creating 7-bromo-pyridopyrazinone , provides a particularly strategic tool for FBDD. The bromine atom not only influences the electronic properties of the heterocyclic core but, more importantly, serves as a versatile synthetic handle for subsequent fragment elaboration through a variety of established cross-coupling reactions. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective utilization of 7-bromo-pyridopyrazinone in an FBDD workflow, from initial screening to hit validation and optimization.

The FBDD Workflow: A Phased Approach to Lead Discovery

The journey from a weakly binding fragment to a potent lead compound is a systematic process. The following diagram illustrates a typical FBDD cascade, which will be detailed in the subsequent sections with a focus on the application of 7-bromo-pyridopyrazinone.

FBDD_Workflow cluster_0 Phase 1: Hit Identification cluster_1 Phase 2: Structural Characterization cluster_2 Phase 3: Hit-to-Lead Optimization A Fragment Library Screening (e.g., NMR, SPR) B Hit Confirmation & Orthogonal Validation A->B Primary Hits C X-ray Crystallography or NMR Structural Studies B->C Validated Hits D Structure-Guided Fragment Elaboration C->D E SAR Exploration (e.g., Suzuki, Buchwald-Hartwig) D->E F Lead Optimization & ADMET Profiling E->F

Caption: A generalized workflow for Fragment-Based Drug Discovery, from initial screening to lead optimization.

Phase 1: Hit Identification and Validation

The initial phase of an FBDD campaign is focused on identifying fragments that bind to the target protein. Given the low affinity of these interactions, highly sensitive biophysical techniques are required.[2]

Primary Screening: Detecting the Initial Interaction

Two of the most robust and widely used techniques for primary fragment screening are Nuclear Magnetic Resonance (NMR) spectroscopy and Surface Plasmon Resonance (SPR).

Application Note: NMR-Based Fragment Screening

NMR spectroscopy is a powerful method for detecting weak binding events.[4] Ligand-observe methods, such as Saturation Transfer Difference (STD) NMR, are particularly well-suited for primary screening of fragments like 7-bromo-pyridopyrazinone.[5]

Protocol: STD NMR Screening

  • Sample Preparation:

    • Prepare a stock solution of the target protein (typically 10-20 µM) in a deuterated buffer (e.g., 20 mM phosphate buffer, 150 mM NaCl, pD 7.4).

    • Create a cocktail of 5-10 fragments, including 7-bromo-pyridopyrazinone, at a concentration of 100-200 µM each in the same deuterated buffer. The use of cocktails significantly increases throughput.

    • Prepare a control sample containing only the fragment cocktail.

  • Data Acquisition:

    • Acquire a 1D proton NMR spectrum of the control sample.

    • Acquire an STD NMR spectrum of the fragment cocktail in the presence of the target protein. A typical experiment involves selective saturation of the protein resonances followed by a relaxation delay to allow for saturation transfer to bound ligands.

    • Acquire a reference spectrum with the saturation frequency set far from any protein or ligand signals.

  • Data Analysis:

    • Subtract the on-resonance spectrum from the off-resonance spectrum to generate the STD difference spectrum.

    • Signals present in the difference spectrum indicate that the corresponding fragment has bound to the protein. The intensity of the STD signal is proportional to the binding affinity and the proximity of the ligand protons to the protein surface.

Application Note: SPR-Based Fragment Screening

SPR is a label-free technique that measures changes in the refractive index at a sensor surface where the target protein is immobilized, allowing for real-time monitoring of binding events.[6]

Protocol: SPR Screening

  • Chip Preparation:

    • Immobilize the target protein onto a sensor chip (e.g., a CM5 chip) using standard amine coupling chemistry. Aim for a moderate immobilization level to avoid mass transport limitations.

    • A reference flow cell should be prepared in the same way but without the protein to allow for background subtraction.

  • Screening Assay:

    • Prepare solutions of 7-bromo-pyridopyrazinone and other fragments in a suitable running buffer (e.g., HBS-EP+). A typical screening concentration is in the range of 100-500 µM.

    • Inject the fragment solutions over the protein and reference flow cells.

    • Monitor the change in response units (RU). A significant increase in RU in the protein channel relative to the reference channel indicates a binding event.

  • Data Analysis:

    • For primary screening, a simple "yes/no" binding assessment is often sufficient. Hits are identified as fragments that produce a response significantly above the background noise.

    • For confirmed hits, a dose-response analysis can be performed to determine the dissociation constant (KD).

TechniqueTarget ConsumptionThroughputInformation ProvidedKey Consideration
STD NMR Low (µM)MediumBinding confirmationRequires soluble, stable protein
SPR Low (immobilized)HighBinding confirmation, kinetics (KD)Requires stable, active immobilized protein
Orthogonal Validation: Ensuring Robust Hits

It is crucial to validate hits from the primary screen using an orthogonal biophysical method to eliminate false positives. For example, if NMR was used for the primary screen, SPR or a thermal shift assay (NanoDSF) could be used for validation.[7] This cross-validation provides a higher degree of confidence in the identified hits before committing to more resource-intensive structural studies.

Phase 2: Unveiling the Binding Mode

The true power of FBDD lies in its synergy with structural biology.[2] Determining the crystal structure of the target protein in complex with 7-bromo-pyridopyrazinone is a critical step that provides a detailed, atomic-level understanding of the binding interaction and illuminates the path for rational, structure-guided optimization.

Application Note: X-ray Crystallography for Hit Characterization

Crystallographic fragment screening can be performed by soaking crystals of the target protein in a solution containing the fragment of interest.[8]

Protocol: Co-crystallization/Soaking

  • Crystal Preparation:

    • Grow high-quality crystals of the target protein under conditions that are compatible with fragment soaking (i.e., the crystallization condition does not precipitate the fragment).

  • Fragment Soaking:

    • Prepare a solution of 7-bromo-pyridopyrazinone in a cryo-protectant solution that is compatible with the protein crystals. The fragment concentration may need to be optimized (typically 1-10 mM).

    • Transfer the protein crystals into the fragment-containing solution and allow them to soak for a defined period (from minutes to hours).

  • Data Collection and Structure Determination:

    • Flash-cool the soaked crystals in liquid nitrogen.

    • Collect X-ray diffraction data at a synchrotron source.

    • Process the data and solve the structure by molecular replacement using the apo-protein structure as a search model.

    • Carefully examine the resulting electron density maps to confirm the presence and determine the binding pose of 7-bromo-pyridopyrazinone. The high electron density of the bromine atom can be particularly helpful in unambiguously identifying the fragment's position.

Phase 3: From Fragment to Lead - The Power of the Bromo Handle

With a high-resolution crystal structure in hand, the 7-bromo substituent on the pyridopyrazinone core becomes a powerful tool for synthetic elaboration. The bromine atom provides a reactive site for a variety of well-established and reliable cross-coupling reactions, allowing for the systematic exploration of the surrounding chemical space.

Hit_To_Lead cluster_Core Core Fragment cluster_Elaboration Structure-Guided Elaboration cluster_Optimization Lead Optimization Fragment 7-Bromo-Pyridopyrazinone in Binding Pocket Suzuki Suzuki Coupling (Aryl/Heteroaryl Groups) Fragment->Suzuki Vector 1 Buchwald Buchwald-Hartwig (Amine/Alcohol Groups) Fragment->Buchwald Vector 2 Sonogashira Sonogashira Coupling (Alkynyl Groups) Fragment->Sonogashira Vector 3 Lead Potent Lead Compound (Improved Affinity & Properties) Suzuki->Lead Buchwald->Lead Sonogashira->Lead

Caption: Leveraging the 7-bromo handle for structure-guided fragment elaboration.

Structure-Activity Relationship (SAR) by Synthesis

The crystal structure will reveal unoccupied pockets and potential new interactions that can be exploited by extending the fragment from the 7-position.

  • Suzuki Coupling: If the structure reveals a nearby hydrophobic pocket, Suzuki coupling can be employed to introduce a variety of aryl or heteroaryl groups. This is a highly versatile reaction with a broad tolerance for different functional groups.

  • Buchwald-Hartwig Amination: If a hydrogen bond donor or acceptor is desired to interact with a specific residue, the Buchwald-Hartwig reaction can be used to install a range of primary or secondary amines.

  • Sonogashira Coupling: To introduce a more rigid linker or to probe a deeper pocket, Sonogashira coupling can be used to append terminal alkynes, which can be further functionalized.

By systematically synthesizing and testing analogues derived from these reactions, a detailed Structure-Activity Relationship (SAR) can be built. This iterative process of design, synthesis, and testing, guided by structural insights, is the most efficient path to transforming a millimolar fragment hit into a nanomolar lead compound.

Conclusion

7-bromo-pyridopyrazinone represents an exemplary fragment for FBDD campaigns. Its pyridopyrazinone core provides a favorable scaffold for molecular recognition, while the strategically placed bromine atom serves as a versatile anchor point for rapid, structure-guided elaboration. By employing a robust screening cascade of sensitive biophysical techniques, validating hits with orthogonal methods, and leveraging the power of X-ray crystallography, researchers can effectively utilize this fragment to discover novel, high-quality lead compounds for a new generation of therapeutics.

References

  • Google. (n.d.). Current time in Pasuruan, ID.
  • Velvadapu, V., et al. (2020). Chapter 7 – Fragment-Based Drug Discovery. Semantic Scholar.
  • Bio-Rad Laboratories. (2013, June 24). Drug Lead Discovery: Fragment Screening and Characterization Using Multiplexed SPR. YouTube.
  • Robson-Tull, J. (2019, February 6). Biophysical screening in fragment-based drug design: a brief overview. Bioscience Horizons.
  • Di Trani, J., et al. (2025, September 10). Fragment-based drug discovery: A graphical review. PubMed Central.
  • MDPI. (2024, November 16). Crystallographic Fragment Screening of a Bifunctional Proline Catabolic Enzyme Reveals New Inhibitor Templates for Proline Dehydrogenase and L-Glutamate-γ-semialdehyde Dehydrogenase.
  • ResearchGate. (n.d.). The tested pyridopyrazinone derivatives. Eight different series (A–H)...
  • NIH. (2024, August 22). Protocol to perform fragment screening using NMR spectroscopy. PubMed Central.
  • JoVE. (2022, May 31). Crystallographic Fragment Screening: Workflow & Tools | Protocol Preview. YouTube.
  • ResearchGate. (2019, February 7). Biophysical screening in fragment-based drug design: a brief overview.
  • ResearchGate. (n.d.). Developments in SPR Fragment Screening | Request PDF. Retrieved from [Link]

  • PubMed. (n.d.). Protein-observed (19)F-NMR for fragment screening, affinity quantification and druggability assessment.
  • Cambridge Healthtech Institute. (n.d.). Fragment Based Drug Discovery.
  • PubMed. (n.d.). [NMR screening in fragment-based drug discovery].
  • Creative Proteomics. (n.d.). Fragment-based Drug Discovery Interaction Analysis.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 7-Bromo-1,2-dihydropyrido[2,3-b]pyrazin-3(4H)-one

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of 7-Bromo-1,2-dihydropyrido[2,3-b]pyrazin-3(4H)-one. This document is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you to overcome common experimental hurdles and significantly improve the yield and purity of your target compound.

Overview of the Synthetic Strategy

The synthesis of 7-Bromo-1,2-dihydropyrido[2,3-b]pyrazin-3(4H)-one is most effectively achieved via a two-step process. The overall yield and purity of the final product are critically dependent on the successful execution of each step, particularly the quality of the key intermediate, 2,3-Diamino-5-bromopyridine.

The general synthetic pathway involves:

  • Reduction: Synthesis of 2,3-Diamino-5-bromopyridine from a commercially available nitro-substituted precursor.

  • Cyclocondensation: Reaction of the resulting diamine with a suitable two-carbon electrophile, such as glyoxylic acid, to form the desired pyridopyrazinone ring system.

This guide will dissect each stage, highlighting critical parameters and providing solutions to common challenges.

Synthesis_Pathway cluster_step1 Step 1: Reduction cluster_step2 Step 2: Cyclocondensation A 5-Bromo-3-nitro-pyridin-2-ylamine B 2,3-Diamino-5-bromopyridine A->B  SnCl2·2H2O, NaBH4  EtOAc/t-BuOH, 60°C D 7-Bromo-1,2-dihydropyrido[2,3-b]pyrazin-3(4H)-one B->D B->D  Ethanol or Acetic Acid  Reflux (Heat) C Glyoxylic Acid Monohydrate C->D C->D  Ethanol or Acetic Acid  Reflux (Heat)

Caption: General two-step synthesis of the target compound.

Troubleshooting Guide: Question & Answer Format

This section directly addresses specific issues you may encounter during the synthesis.

Issue 1: Low Yield in the Final Cyclocondensation Step

Question: I've performed the cyclocondensation of 2,3-Diamino-5-bromopyridine with glyoxylic acid, but my yield of the final product is consistently below 40%. What are the likely causes and how can I improve it?

Answer: Low yield in this step is a frequent challenge and typically points to one of three areas: the purity of the starting diamine, suboptimal reaction conditions, or product loss during workup.

Causality & Solutions:

  • Purity of 2,3-Diamino-5-bromopyridine: This is the most critical factor. The diamine is susceptible to oxidation, appearing as a dark brown or black solid instead of a yellow to light brown powder[1]. Impurities from the preceding reduction step can also interfere with the cyclization.

    • Troubleshooting:

      • Assess Purity: Before use, verify the purity of your diamine. The melting point should be sharp, around 159-163 °C. Run a ¹H NMR to ensure the structure is correct and free of significant impurities.

      • Purification: If the material is dark or appears impure, purify it by recrystallization from a suitable solvent like methanol or by column chromatography (silica gel, eluting with a gradient of ethyl acetate in hexanes).

      • Storage: Store the purified diamine under an inert atmosphere (Argon or Nitrogen) at low temperature (<4°C) and protected from light to prevent degradation[1].

  • Inefficient Water Removal: The cyclocondensation reaction releases one molecule of water to form the imine intermediate and another upon ring closure. If water is not effectively removed, the reaction equilibrium will not favor product formation.

    • Troubleshooting:

      • Dean-Stark Apparatus: For larger scale reactions, use a Dean-Stark trap with a suitable solvent (e.g., toluene, though solvent choice must be compatible with reagent solubility) to azeotropically remove water.

      • Solvent Choice: Switching from ethanol to glacial acetic acid can be beneficial. Acetic acid acts as both a solvent and a catalyst for the dehydration steps.

      • Drying Agents: While less common for reflux conditions, adding molecular sieves can be considered for reactions at lower temperatures, though their effectiveness may be limited.

  • Suboptimal Reaction Conditions (Time, Temperature, pH):

    • Troubleshooting:

      • Temperature & Time: Ensure the reaction is heated to a sufficient reflux. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. If starting material is still present after several hours, extend the reaction time. Incomplete reactions are a common source of low yield[2].

      • pH Control: The reaction is catalyzed by acid. If using a neutral solvent like ethanol, adding a catalytic amount of acetic acid can significantly improve the reaction rate[2].

ParameterStandard ConditionOptimized ConditionRationale
Solvent EthanolGlacial Acetic AcidActs as both solvent and acid catalyst, aiding dehydration.
Temperature 80°C (Ethanol Reflux)118°C (Acetic Acid Reflux)Higher temperature increases reaction rate and aids water removal.
Water Removal Passive (Evaporation)Active (Dean-Stark or Acetic Acid as scavenger)Drives the reaction equilibrium towards the product.
Diamine Purity Used as isRecrystallized or column purifiedRemoves oxidative and synthetic impurities that inhibit reaction.
Issue 2: Multiple Spots on TLC After Cyclocondensation, Indicating an Impure Product

Question: My reaction seems to have worked, but the crude product shows multiple spots on TLC, making purification difficult. What are these byproducts and how can I prevent their formation?

Answer: The presence of multiple byproducts usually indicates incomplete reaction, side reactions, or degradation.

Causality & Solutions:

  • Unreacted 2,3-Diamino-5-bromopyridine: This is the most common "impurity." It is a highly polar compound and will likely have a different Rf value than your product.

    • Prevention: Ensure the reaction goes to completion by monitoring via TLC. Consider using a slight excess (1.1 to 1.2 equivalents) of glyoxylic acid to consume all the diamine.

  • Formation of Hydrazone/Imine Intermediate: If the cyclization is slow or incomplete, the initial intermediate formed between one amino group and the aldehyde of glyoxylic acid may be present.

    • Prevention: As with low yield, ensure robust dehydrating conditions (higher temperature, acid catalyst) to drive the reaction past this intermediate stage to the fully cyclized product[2].

  • Oxidative Degradation: Aromatic diamines can be sensitive to air oxidation, especially at high temperatures, leading to colored, polymeric impurities.

    • Prevention:

      • Inert Atmosphere: Run the reaction under a nitrogen or argon atmosphere.

      • Degassed Solvents: Use solvents that have been degassed by sparging with nitrogen or via freeze-pump-thaw cycles to remove dissolved oxygen.

Troubleshooting_Workflow start Low Yield or Impure Product check_diamine Q: Is the 2,3-Diamino-5-bromopyridine starting material pure? start->check_diamine purify_diamine A: Purify diamine via recrystallization or chromatography. Store under inert gas. check_diamine->purify_diamine No check_conditions Q: Are reaction conditions optimized for dehydration? check_diamine->check_conditions Yes purify_diamine->check_conditions optimize_conditions A: Use acetic acid as solvent/catalyst. Ensure vigorous reflux. Monitor reaction to completion via TLC. check_conditions->optimize_conditions No check_atmosphere Q: Was the reaction run under an inert atmosphere? check_conditions->check_atmosphere Yes optimize_conditions->check_atmosphere use_inert A: Use N2 or Ar atmosphere and degassed solvents to prevent oxidation. check_atmosphere->use_inert No end_success Improved Yield & Purity check_atmosphere->end_success Yes use_inert->end_success

Caption: A workflow for troubleshooting common synthesis issues.

Frequently Asked Questions (FAQs)

Q1: Can I use a different reducing agent for the synthesis of 2,3-Diamino-5-bromopyridine? A1: Yes. While the tin(II) chloride dihydrate (SnCl₂) method is reliable, other reduction methods are also effective.[3] Catalytic hydrogenation (e.g., H₂, Pd/C) or reduction with iron powder in acidic media (like ethanol/water/acetic acid) are common alternatives for converting aromatic nitro groups to amines.[4] Each method has its own advantages regarding cost, scalability, and ease of workup. The iron/acid method, for instance, avoids heavy metal waste.

Q2: My synthesis of 2,3-Diamino-5-bromopyridine from 5-bromo-3-nitro-pyridin-2-ylamine gave a very low yield (~20%). What went wrong? A2: The reported yield for this reduction is around 38%, so a 20% yield indicates a significant issue.[3] Potential causes include:

  • Insufficient Reducing Agent: Ensure you are using a sufficient molar excess of SnCl₂·2H₂O (typically 5 equivalents).

  • Incomplete Reaction: The reaction requires heating (e.g., 60°C for several hours). Ensure the temperature and time are adequate.

  • Losses during Workup: The workup involves an acid-base extraction.[3] Ensure the pH is made sufficiently basic (e.g., with solid sodium carbonate) to deprotonate the diamine and allow for efficient extraction into an organic solvent like ethyl acetate. Perform multiple extractions (at least 3) to maximize recovery.

Q3: How should I best purify the final product, 7-Bromo-1,2-dihydropyrido[2,3-b]pyrazin-3(4H)-one? A3: The final product is typically a solid with limited solubility.

  • Trituration/Washing: After the reaction, quenching with water will often precipitate the crude product. This solid can be collected by filtration and washed sequentially with water, then a cold organic solvent like diethyl ether or cold ethanol to remove soluble impurities.

  • Recrystallization: If the product is still impure, recrystallization from a high-boiling polar solvent such as DMF, DMSO, or acetic acid is a viable option.

  • Column Chromatography: This is generally a last resort due to the low solubility of the product. If necessary, a polar solvent system (e.g., methanol in dichloromethane) may be required, but loading the sample onto the column can be challenging.

Detailed Experimental Protocols

Protocol 1: Synthesis of 2,3-Diamino-5-bromopyridine

This protocol is adapted from established literature procedures.[3]

Materials:

  • 5-Bromo-3-nitro-pyridin-2-ylamine (1.0 eq)

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O) (5.0 eq)

  • Sodium borohydride (NaBH₄) (0.5 eq)

  • Ethyl acetate (EtOAc)

  • tert-Butanol (t-BuOH)

  • 3 N Hydrochloric acid (HCl)

  • Solid Sodium Carbonate (Na₂CO₃)

  • Brine (saturated NaCl solution)

  • Magnesium Sulfate (MgSO₄)

Procedure:

  • Suspend 5-bromo-3-nitro-pyridin-2-ylamine (e.g., 20.0 g, 92 mmol) in a 9:1 solution of ethyl acetate:t-BuOH (470 mL).

  • Add tin(II) chloride dihydrate (104 g, 460 mmol) to the suspension.

  • Stir the mixture under a nitrogen atmosphere at 60°C for 2 hours.

  • Slowly add sodium borohydride (1.75 g, 46 mmol) to the reaction mixture. Caution: Gas evolution.

  • Continue stirring at 60°C for an additional 3 hours.

  • Cool the reaction mixture to room temperature and filter to remove solids.

  • Transfer the filtrate to a separatory funnel and extract three times with 3 N HCl.

  • Combine the acidic aqueous layers and wash once with ethyl acetate.

  • Carefully make the acidic solution basic by the slow, portion-wise addition of solid sodium carbonate until gas evolution ceases and the pH is >8.

  • Extract the basic aqueous solution three times with ethyl acetate.

  • Combine the organic fractions, wash with brine, dry over MgSO₄, filter, and concentrate under reduced pressure to yield the title product as a solid.

Protocol 2: Synthesis of 7-Bromo-1,2-dihydropyrido[2,3-b]pyrazin-3(4H)-one

This is a general protocol based on standard cyclocondensation chemistry.

Materials:

  • 2,3-Diamino-5-bromopyridine (1.0 eq)

  • Glyoxylic acid monohydrate (1.1 eq)

  • Glacial Acetic Acid

Procedure:

  • To a round-bottom flask equipped with a reflux condenser, add 2,3-Diamino-5-bromopyridine (e.g., 5.0 g, 26.6 mmol).

  • Add glacial acetic acid (50-100 mL).

  • Add glyoxylic acid monohydrate (2.68 g, 29.1 mmol).

  • Heat the mixture to reflux (approx. 118°C) and maintain for 4-6 hours. Monitor the reaction progress by TLC (e.g., 10% MeOH in DCM).

  • After the reaction is complete (disappearance of the diamine starting material), cool the mixture to room temperature.

  • Slowly pour the reaction mixture into a beaker of cold water (approx. 500 mL) with stirring. A precipitate should form.

  • Stir the suspension for 30 minutes in an ice bath to ensure complete precipitation.

  • Collect the solid product by vacuum filtration.

  • Wash the filter cake thoroughly with water, followed by a small amount of cold ethanol or diethyl ether.

  • Dry the product under vacuum at an elevated temperature (e.g., 70°C) to yield the final compound.

References

  • Sikine, M., et al. (2018). 7-Bromo-1,4-bis(prop-2-ynyl)pyrido[2,3-b]pyrazine-2,3(1H,4H)-dione. IUCrData, 3, x180266. Available at: [Link]

  • Organic Syntheses. (n.d.). 2,3-diaminopyridine. Coll. Vol. 4, p.273 (1963); Vol. 36, p.25 (1956). Retrieved from [Link]

Sources

Navigating the Labyrinth of Pyridopyrazinone Synthesis: A Technical Troubleshooting Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release to the Scientific Community

Researchers and drug development professionals engaged in the synthesis of pyridopyrazinones now have a dedicated resource to navigate the common and often unexpected challenges of this important synthetic endeavor. This technical support guide, structured as a series of troubleshooting questions and answers, provides in-depth, field-proven insights into the side reactions that can compromise yield, purity, and overall success of these critical reactions. Drawing from established chemical principles and citing authoritative sources, this document serves as a virtual senior application scientist at your lab bench.

I. Overview of Common Synthetic Routes

The pyridopyrazinone core is a privileged scaffold in medicinal chemistry, frequently assembled through the cyclocondensation of a substituted aminopyridine or aminopyrazine with a 1,2-dicarbonyl compound, or through intramolecular cyclization strategies. While seemingly straightforward, these reactions are often plagued by side products that can be difficult to identify and separate. This guide will focus on troubleshooting the most prevalent issues encountered in these synthetic pathways.

II. Troubleshooting Guide: Side Reactions & Unwanted Products

Q1: My reaction between a 2,3-diaminopyridine and an α-ketoester is giving me a complex mixture of products, not the expected pyrido[2,3-b]pyrazin-2(1H)-one. What could be going wrong?

A1: The reaction between 2,3-diaminopyridines and α-ketoesters is a classic approach to pyrido[2,3-b]pyrazin-2(1H)-ones, but it is susceptible to several side reactions, primarily due to the presence of two nucleophilic amino groups with different reactivities.

Likely Culprits & Their Mechanisms:

  • Isomer Formation: The initial condensation can occur at either the 2-amino or the 3-amino group of the pyridine. While the 3-amino group is generally more nucleophilic, steric hindrance from the α-substituent on the ketoester can influence the regioselectivity. This can lead to the formation of an isomeric pyridopyrazinone.

  • Incomplete Cyclization: The reaction proceeds through an initial imine or enamine intermediate, which then undergoes intramolecular cyclization. If the cyclization is slow or incomplete, you may isolate this acyclic intermediate. This is particularly common with sterically hindered reactants or at lower reaction temperatures.

  • Dimerization: Under certain conditions, particularly at high concentrations, the diaminopyridine can react with two molecules of the ketoester, or two molecules of the diaminopyridine can react with one molecule of a diketone (if applicable), leading to dimeric byproducts. The dimerization of amino acid-derived α-amino aldehydes to form pyrazines is a known reaction that can be analogous to side reactions with similar starting materials[1][2].

  • Oxidation: The dihydropyridopyrazinone intermediate formed after cyclization can be susceptible to oxidation, especially if the reaction is exposed to air for extended periods at elevated temperatures. This can lead to the formation of fully aromatic pyridopyrazinium species or other oxidized byproducts.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for complex product mixtures.

Experimental Protocol for Optimizing Regioselectivity:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the 2,3-diaminopyridine in a suitable solvent (e.g., toluene, ethanol, or acetic acid).

  • Reagent Addition: Slowly add a solution of the α-ketoester (1.0-1.2 equivalents) to the reaction mixture at room temperature.

  • Temperature Control: Stir the reaction at a controlled temperature. Start with room temperature and gradually increase if no reaction is observed. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, quench the reaction with a suitable reagent (e.g., water or a mild base), extract the product with an organic solvent, and dry the organic layer.

  • Purification: Purify the product by column chromatography, carefully collecting fractions to separate potential isomers. Characterize all isolated products by NMR and MS to confirm their structures.

Q2: I am attempting an intramolecular cyclization to form a pyrido[1,2-a]pyrazin-1(2H)-one, but I am observing low yields and the formation of a rearranged product. What is the likely cause?

A2: Intramolecular cyclizations to form fused heterocyclic systems can be sensitive to reaction conditions, and unexpected rearrangements are a known challenge in heterocyclic chemistry. A study on the synthesis of a structurally related compound, pirenzepine, revealed an unexpected scaffold rearrangement under highly acidic conditions[3].

Potential Side Reactions and Mechanisms:

  • Acid-Catalyzed Rearrangement: If your cyclization is acid-catalyzed, the protonation of the heterocyclic system can lead to ring-opening and subsequent re-cyclization to a thermodynamically more stable isomer.

  • Incomplete Cyclization/Elimination: The intended cyclization may not proceed to completion, leaving unreacted starting material. Alternatively, if the cyclization is followed by an elimination step to form a double bond, this elimination may be incomplete.

  • Alternative Cyclization Pathways: Depending on the functional groups present in your precursor, cyclization may occur at an alternative site, leading to an unexpected ring system. For instance, a nucleophilic group elsewhere in the molecule could compete with the intended cyclization.

Diagnostic Table for Rearrangement Issues:

ObservationPotential CauseSuggested Action
Unexpected Isomer by NMR/MS Acid-catalyzed rearrangementScreen alternative acids (e.g., Lewis acids), or attempt the cyclization under neutral or basic conditions.
Mixture of Starting Material and Product Incomplete reactionIncrease reaction temperature, prolong reaction time, or screen different catalysts.
Product with Unexpected Molecular Weight Alternative cyclization pathwayRe-examine the structure of your precursor for other possible intramolecular reactions.

Experimental Protocol for Mitigating Rearrangements:

  • Condition Screening: Set up a parallel synthesis array to screen different reaction conditions. Vary the catalyst (acidic, basic, or neutral), solvent, and temperature.

  • Controlled pH: If using an acid catalyst, consider using a buffered system to maintain a specific pH range and avoid overly harsh acidic conditions.

  • Stepwise Approach: If the reaction involves multiple steps (e.g., acylation followed by cyclization), consider isolating the intermediate before proceeding to the cyclization step to have better control over the reaction.

  • Thorough Characterization: Use 2D NMR techniques (COSY, HMBC, NOESY) to definitively determine the structure of any unexpected products, which will provide valuable mechanistic insights.

Q3: My purification of the target pyridopyrazinone is challenging due to a persistent impurity with a similar polarity. How can I improve the separation?

A3: Purification of heterocyclic compounds can be notoriously difficult due to their often similar polarities and solubilities. A multi-pronged approach to purification is often necessary.

Strategies for Difficult Purifications:

  • Chromatography Optimization:

    • Solvent System Screening: Systematically screen different solvent systems for column chromatography. A small change in the solvent polarity or the addition of a modifier (e.g., a small amount of acetic acid or triethylamine) can significantly improve separation.

    • Alternative Stationary Phases: If silica gel is not providing adequate separation, consider using alumina, C18 (reverse-phase), or a chiral stationary phase if applicable.

  • Crystallization:

    • Solvent Screening: Attempt to crystallize the crude product from a variety of solvents or solvent mixtures. Slow evaporation or cooling can often yield pure crystals.

    • Salt Formation: If your pyridopyrazinone has a basic nitrogen, you can try to form a salt (e.g., with HCl or a sulfonic acid). The salt will have different solubility properties and may crystallize more readily, leaving impurities behind in the mother liquor.

  • Chemical Derivatization: In some cases, it may be beneficial to temporarily derivatize your product to alter its polarity, facilitate separation, and then remove the protecting group. This is a more advanced technique but can be very effective.

Workflow for Purification Strategy:

G start Start: Impure Product chromatography Optimize Column Chromatography start->chromatography crystallization Attempt Crystallization chromatography->crystallization If separation is still poor end Pure Product chromatography->end Successful Separation derivatization Consider Chemical Derivatization crystallization->derivatization If crystallization fails crystallization->end Successful Crystallization derivatization->end Successful Derivatization & Deprotection

Caption: A strategic approach to purifying challenging pyridopyrazinones.

III. Conclusion

The synthesis of pyridopyrazinones, while a well-trodden path, is not without its potential pitfalls. A thorough understanding of the potential side reactions, a systematic approach to troubleshooting, and a willingness to explore different reaction and purification conditions are paramount to success. This guide provides a starting point for addressing common challenges, but careful observation and rigorous analytical characterization will always be the most valuable tools in the synthetic chemist's arsenal.

IV. References

  • Jia, Y., Han, Y., Liu, X., & Zhang, Q. (2025). A focus on unexpected surprises in RiPP natural product biosynthesis. Chemical Science, 16, 10722. [Link]

  • Pichler, V., et al. (2021). Unexpected scaffold rearrangement product of pirenzepine found in commercial samples. Scientific Reports, 11(1), 23397. [Link]

  • Kelly, T. R., & Li, Q. (1998). Pyrazine alkaloids via dimerization of amino acid-derived α-amino aldehydes: biomimetic synthesis of 2,5-diisopropylpyrazine, 2,5-bis(3-indolylmethyl)pyrazine and actinopolymorphol C. Organic & Biomolecular Chemistry. [Link]

  • ResearchGate. (2025). Pyrazine alkaloids via dimerization of amino acid-derived α-amino aldehydes: Biomimetic synthesis of 2,5-diisopropylpyrazine, 2,5-bis(3- indolylmethyl)pyrazine and actinopolymorphol C. [Link]

Sources

Technical Support Center: Suzuki Coupling with Electron-Rich Bromopyridines

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions. This guide is specifically designed for researchers, scientists, and professionals in drug development who are encountering challenges with the coupling of electron-rich bromopyridines. The inherent electronic properties and the presence of the Lewis basic nitrogen in these substrates can present unique hurdles. This resource provides in-depth, experience-driven troubleshooting advice in a direct question-and-answer format to help you navigate these complexities and achieve successful outcomes in your synthetic endeavors.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My Suzuki coupling reaction with an electron-rich bromopyridine is sluggish or fails to initiate. What are the likely causes and how can I resolve this?

A1: The primary challenge with electron-rich bromopyridines is often a slow or inhibited oxidative addition step, which is typically the rate-determining step in the catalytic cycle.[1][2] The electron-donating groups on the pyridine ring increase the electron density of the carbon-bromine bond, making it less susceptible to cleavage by the Pd(0) catalyst.[3] Additionally, the pyridine nitrogen can act as a ligand, coordinating to the palladium center and inhibiting its catalytic activity, a phenomenon known as catalyst poisoning.[4]

  • Ligand Selection is Critical: Standard ligands like triphenylphosphine (PPh₃) are often insufficient for these challenging substrates. You need to employ more electron-rich and sterically bulky ligands that promote oxidative addition and stabilize the active catalyst.

    • Buchwald Ligands: Biaryl phosphine ligands, such as SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl), are highly effective for Suzuki-Miyaura couplings of heteroaryl halides.[5] Their steric bulk and electron-donating properties accelerate both the oxidative addition and reductive elimination steps.[3][6]

    • N-Heterocyclic Carbenes (NHCs): NHC ligands are strong σ-donors and are more electron-rich than most phosphine ligands, making them excellent choices for coupling electron-rich substrates.[3] PEPPSI (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) type precatalysts are particularly noteworthy for their air and moisture stability and high activity.[4][7][8][9][10]

  • Optimize Your Palladium Source: While Pd(PPh₃)₄ can be effective in some cases, pre-formed catalysts or combinations of a Pd(0) or Pd(II) source with a specialized ligand often provide better results. Pd₂(dba)₃ or Pd(OAc)₂ are common choices that, when combined with an appropriate ligand, generate the active Pd(0) species in situ.[11]

  • Increase Reaction Temperature: If the reaction is sluggish at lower temperatures, a moderate increase in temperature (e.g., to 80-110 °C) can provide the necessary activation energy for the oxidative addition step. However, be mindful that excessively high temperatures can lead to side reactions.

Suzuki_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle cluster_inhibition Catalyst Inhibition Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-X Inactive_Complex Py-Pd(0)L2 (Inactive) Pd(0)L2->Inactive_Complex Pyridine Substrate Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative_Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation Ar'-B(OR)2 Base Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Transmetalation->Ar-Pd(II)-Ar'(L2) Reductive_Elimination Reductive Elimination Ar-Pd(II)-Ar'(L2)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Ar-Ar'

Caption: The Suzuki cycle and potential catalyst inhibition by the pyridine substrate.

Q2: I'm observing significant amounts of debrominated pyridine (reductive dehalogenation) as a byproduct. How can I suppress this side reaction?

A2: Reductive dehalogenation is a common side reaction, particularly with electron-rich aryl halides. This occurs when the Ar-Pd(II)-X intermediate, formed after oxidative addition, undergoes a reaction that replaces the halide with a hydrogen atom before transmetalation can occur. The source of the hydride can be varied, including solvent, base, or even the boronic acid reagent itself.

  • Ligand Choice: The use of bulky, electron-rich ligands like Buchwald's SPhos or XPhos can favor the desired reductive elimination pathway over side reactions by sterically shielding the palladium center and accelerating the productive steps of the catalytic cycle.[12]

  • Base Selection: The choice of base can influence the extent of reductive dehalogenation. While stronger bases are needed to activate the boronic acid, they can sometimes promote side reactions. Consider screening different bases.

    • Potassium Phosphate (K₃PO₄): Often a good choice as it is a moderately strong base and can be used in anhydrous or aqueous conditions.[13]

    • Cesium Carbonate (Cs₂CO₃): A stronger base that can be effective, particularly in anhydrous polar aprotic solvents like dioxane or THF.

    • Potassium Fluoride (KF): A milder base that can be effective for substrates with base-sensitive functional groups.[14]

  • Solvent System: The solvent can be a source of hydrides. Protic solvents, especially alcohols, can be problematic.

    • Aprotic Solvents: Toluene, dioxane, or THF are generally preferred to minimize reductive dehalogenation.

    • Aqueous Conditions: While seemingly counterintuitive, a carefully controlled amount of water in the solvent system (e.g., dioxane/water) can sometimes be beneficial by facilitating the dissolution of the base and promoting the desired transmetalation.[3][15]

  • Reaction Temperature: Lowering the reaction temperature can sometimes disfavor the dehalogenation pathway relative to the desired coupling.

ParameterRecommendationRationale
Catalyst Pd₂(dba)₃ (1-2 mol%)Reliable Pd(0) source.
Ligand SPhos (2-4 mol%)Bulky, electron-rich ligand to promote oxidative addition and reductive elimination.
Base K₃PO₄ (2-3 equivalents)Effective base with lower propensity for promoting dehalogenation compared to stronger bases.
Solvent Toluene or DioxaneAprotic solvents to minimize hydride sources.
Temperature 80-100 °CSufficient to drive the reaction without excessive side reactions.
Q3: My reaction is producing a significant amount of the homocoupled boronic acid byproduct and unreacted bromopyridine. What is causing this, and what is the solution?

A3: The formation of homocoupled boronic acid (Ar'-Ar') suggests that the transmetalation step is slow or inefficient, allowing for side reactions of the boronic acid to occur. This can be exacerbated by the presence of oxygen, which can promote the oxidative homocoupling of boronic acids.[11] It can also indicate that the oxidative addition of the bromopyridine is the bottleneck, leaving the boronic acid to react with itself.

  • Rigorous Degassing: Ensure your reaction mixture is thoroughly degassed to remove oxygen. This can be achieved by several freeze-pump-thaw cycles or by sparging the solvent with an inert gas (argon or nitrogen) for an extended period.

  • Optimize the Base and Solvent: The base is crucial for activating the boronic acid for transmetalation.[14][16]

    • Aqueous Base: Using a biphasic system with an aqueous solution of a base like K₂CO₃ or K₃PO₄ can be highly effective. The water helps to dissolve the base and facilitates the formation of the active boronate species.[17]

    • Anhydrous Conditions: If aqueous conditions are not suitable, using a strong, non-nucleophilic base like Cs₂CO₃ or K₃PO₄ in an anhydrous aprotic solvent like dioxane or THF is a good alternative.

  • Boronic Acid Quality and Stoichiometry: Use high-purity boronic acid. Impurities can interfere with the reaction. A slight excess of the boronic acid (1.1-1.5 equivalents) is often beneficial to drive the reaction to completion.

  • Ligand Effects: As with other issues, the right ligand can accelerate the transmetalation step. Electron-rich and sterically demanding ligands are generally preferred.

Side_Reactions Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Desired_Pathway Transmetalation (Desired) Ar-Pd(II)-X(L2)->Desired_Pathway Fast Reductive_Dehalogenation Reductive Dehalogenation (Side Reaction) Ar-Pd(II)-X(L2)->Reductive_Dehalogenation Slow Boronic_Acid_Homocoupling Boronic Acid Homocoupling (Side Reaction) Ar'-B(OR)2 Ar'-B(OR)2 Ar'-B(OR)2->Boronic_Acid_Homocoupling O2, Base

Caption: Key side reactions competing with the desired transmetalation step.

Q4: I am observing protodeborylation of my boronic acid. How can I prevent this?

A4: Protodeborylation is the cleavage of the C-B bond of the boronic acid and its replacement with a C-H bond. This side reaction is often promoted by acidic or basic conditions and the presence of water.[18][19][20] Electron-rich arylboronic acids can be more susceptible to this process.

  • Use Boronic Esters: Boronic esters, such as pinacol esters, are generally more stable towards protodeborylation than the corresponding boronic acids.[21] They can be used directly in the Suzuki coupling.

  • Control the Amount of Water: If using aqueous conditions, carefully control the amount of water. While some water can be beneficial, an excess can promote protodeborylation.

  • Choice of Base: Milder bases like KF or K₂CO₃ may be less prone to inducing protodeborylation compared to strong hydroxides.

  • Reaction Time and Temperature: Avoid unnecessarily long reaction times and high temperatures, as these can increase the likelihood of protodeborylation. Monitor the reaction progress by TLC or LC-MS and work up the reaction as soon as the starting material is consumed.

  • Anhydrous Conditions: If protodeborylation is a persistent issue, switching to strictly anhydrous conditions with a suitable base (e.g., Cs₂CO₃ in dioxane) can be an effective solution.

References

  • Suzuki Coupling. Organic Chemistry Portal. [Link]

  • Progress on Suzuki–Miyaura Cross-Coupling Reactions Promoted by Palladium–Lanthanide Coordination Polymers as Catalytic Systems. MDPI. [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]

  • Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Royal Society of Chemistry. [Link]

  • Palladium-Catalyzed Suzuki−Miyaura Coupling of Pyridyl-2-boronic Esters with Aryl Halides Using Highly Active and Air-Stable Phosphine Chloride and Oxide Ligands. ACS Publications. [Link]

  • Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

  • The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv. [Link]

  • Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. MDPI. [Link]

  • The Suzuki Reaction. Myers Research Group, Harvard University. [Link]

  • Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. YouTube. [Link]

  • Suzuki reactions of 2-bromopyridine with aryl boronic acids. ResearchGate. [Link]

  • Suzuki cross-coupling reaction. YouTube. [Link]

  • Suzuki–Miyaura Cross-Coupling of Heteroaryl Halides and Arylboronic Acids in Continuous Flow. ACS Publications. [Link]

  • Room-Temperature Alkyl−Alkyl Suzuki Cross-Coupling of Alkyl Bromides that Possess β Hydrogens. Journal of the American Chemical Society. [Link]

  • Application of Suzuki-Miyaura and Buchwald-Hartwig Cross-coupling Reactions to the Preparation of Substituted 1,2,4-Benzotriazine 1-Oxides Related to the Antitumor Agent Tirapazamine. National Institutes of Health. [Link]

  • Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. ChemRxiv. [Link]

  • Ortho Group Activation of a Bromopyrrole Ester in Suzuki-Miyaura Cross-Coupling Reactions: Application to the Synthesis of New Microtubule Depolymerizing Agents with Potent Cytotoxic Activities. National Institutes of Health. [Link]

  • Pd–PEPPSI N-Heterocyclic Carbene Complexes from Caffeine: Application in Suzuki, Heck, and Sonogashira Reactions. National Institutes of Health. [Link]

  • LIGAND ASSESSMENT FOR THE SUZUKI-MIYAURA CROSS COUPLING REACTION OF ARYL AND HETEROARYL BROMIDES WITH n-BUTYLBORONIC ACID. THE ADVANTAGES OF BUCHWALD'S S-Phos. ResearchGate. [Link]

  • Suzuki-Miyaura cross coupling reactions of aryl/heteroaryl bromides... ResearchGate. [Link]

  • Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. ResearchGate. [Link]

  • [IPr#–PEPPSI]: A Well-Defined, Highly Hindered and Broadly Applicable Pd(II)–NHC (NHC = N-Heterocyclic Carbene) Precatalyst for Cross-Coupling Reactions. MDPI. [Link]

  • Ortho group activation of a bromopyrrole ester in Suzuki-Miyaura cross-coupling reactions: Application to the synthesis of new microtubule depolymerizing agents with potent cytotoxic activities. PubMed. [Link]

  • Optimizations of the Suzuki coupling of 3‐bromopyridine with potassium... ResearchGate. [Link]

  • (PDF) Pd–PEPPSI-type expanded ring N-heterocyclic carbene complexes: synthesis, characterization, and catalytic activity in Suzuki–Miyaura cross coupling. ResearchGate. [Link]

  • In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. ACS Publications. [Link]

  • Metal-free protodeboronation of electron-rich arene boronic acids and its application to ortho-functionalization of electron-rich arenes using a boronic acid as a blocking group. PubMed. [Link]

  • Pd–PEPPSI-Type Expanded Ring N-Heterocyclic Carbene Complexes: Synthesis, Characterization, and Catalytic Activity in Suzuki–Miyaura Cross Coupling. ResearchGate. [Link]

  • Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry. MDPI. [Link]

  • Recent advances in sustainable N-heterocyclic carbene-Pd(II)-pyridine (PEPPSI) catalysts: A review. PubMed. [Link]

  • Base-catalyzed Aryl-B(OH)2 Protodeboronation Revisited: from Concerted Proton-Transfer to Liberation of a Transient Arylanion. LJMU Research Online. [Link]

  • Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. National Institutes of Health. [Link]

  • Effects on Altering Reaction Conditions in Suzuki Cross Coupling Reactions Using the Microwave. ScholarWorks @ UTRGV. [Link]

Sources

Technical Support Center: Optimizing Buchwald-Hartwig Amination for Pyridopyrazine Substrates

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for optimizing Buchwald-Hartwig amination reactions involving pyridopyrazine substrates. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of C-N bond formation with these electron-deficient, nitrogen-rich heterocyclic scaffolds. The unique electronic and structural characteristics of pyridopyrazines often necessitate a departure from standard amination protocols. This resource provides in-depth, experience-driven advice in a question-and-answer format to address the specific challenges you may encounter.

Section 1: Frequently Asked Questions (FAQs) - First-Line Troubleshooting

This section addresses the most common initial hurdles faced when attempting the Buchwald-Hartwig amination of pyridopyrazine substrates.

Question 1: My Buchwald-Hartwig reaction with a chloropyridopyrazine substrate is not proceeding at all. I'm using standard conditions (e.g., Pd₂(dba)₃, a generic phosphine ligand, and NaOtBu in toluene). What is the likely cause?

Answer: The lack of reactivity is a frequent issue with electron-deficient heteroaromatic chlorides like those of pyridopyrazine. The primary reasons are twofold:

  • Catalyst Inhibition: The multiple nitrogen atoms in the pyridopyrazine ring can act as Lewis bases and coordinate to the palladium center. This can lead to catalyst poisoning or the formation of off-cycle, inactive complexes, effectively halting the catalytic cycle.

  • Difficult Oxidative Addition: The C-Cl bond on an electron-poor ring is less reactive towards oxidative addition with the Pd(0) catalyst compared to its aryl or less electron-deficient heteroaryl counterparts.

To address this, a significant modification of your catalytic system is required. Standard, less electron-rich phosphine ligands are often insufficient. You should consider employing highly electron-rich and sterically bulky ligands. These ligands promote the formation of a more reactive, monoligated Pd(0) species, which is crucial for the challenging oxidative addition step and can mitigate catalyst inhibition by the substrate.

Question 2: I'm observing significant decomposition of my pyridopyrazine starting material, especially when using strong bases like NaOtBu. How can I avoid this?

Answer: Pyridopyrazine scaffolds can be sensitive to strong bases, leading to decomposition or undesired side reactions. While a strong base is often necessary to deprotonate the amine and facilitate the catalytic cycle, its incompatibility with the substrate is a common problem.

Here are some strategies to mitigate base-induced decomposition:

  • Weaker, Non-Nucleophilic Bases: Consider switching to weaker inorganic bases such as Cs₂CO₃ or K₃PO₄.[1] These bases often require higher reaction temperatures to achieve comparable rates but can be much more compatible with sensitive functional groups.[1]

  • Careful Base Selection: The choice of base is not solely about pKa. Factors like solubility and physical form matter. For instance, the use of finely ground inorganic bases or the addition of celite can prevent clumping and improve reaction consistency.[1]

  • Temperature Optimization: If using a strong base is unavoidable, try running the reaction at a lower temperature for a longer duration. This can sometimes temper the rate of decomposition relative to the desired coupling.

Question 3: My reaction is producing a complex mixture of byproducts, including what appears to be hydrodehalogenation of my starting material. What's happening and how can I fix it?

Answer: Hydrodehalogenation (the replacement of the halogen with a hydrogen atom) is a common side reaction in Buchwald-Hartwig aminations, particularly with electron-deficient substrates. This often occurs via a β-hydride elimination pathway from a palladium-amide intermediate.

To suppress hydrodehalogenation, consider the following:

  • Ligand Choice: Employing sterically hindered ligands can disfavor the conformation required for β-hydride elimination. Bidentate ligands have also been shown to suppress this side reaction by preventing an open coordination site on the palladium center.

  • Amine Stoichiometry: Using a slight excess of the amine can sometimes outcompete the pathways leading to hydrodehalogenation. However, a large excess should be avoided as it can lead to other side reactions.

  • Reaction Temperature: Lowering the reaction temperature can often reduce the rate of hydrodehalogenation.

Section 2: In-Depth Troubleshooting and Optimization Guides

This section provides more detailed guidance for tackling persistent issues and fine-tuning your reaction conditions for optimal performance.

Issue 1: Low Yields and Incomplete Conversion

My reaction is sluggish and gives low yields, even after extended reaction times. How can I improve the efficiency?

Low efficiency in the Buchwald-Hartwig amination of pyridopyrazines often points to a suboptimal catalytic system. A systematic approach to optimization is crucial.

Troubleshooting Workflow for Low Yields

G cluster_0 start Low Yield / Incomplete Conversion ligand Optimize Ligand start->ligand Initial Step base Screen Bases ligand->base If no improvement solvent Evaluate Solvents base->solvent If still low catalyst Change Pd Precatalyst solvent->catalyst Persistent issues temp Adjust Temperature catalyst->temp Final adjustment success Improved Yield temp->success Optimization

A troubleshooting workflow for low yields.

Step-by-Step Optimization Protocol:

  • Ligand Screening: This is the most critical parameter. For electron-deficient pyridopyrazines, start with highly electron-rich, bulky monodentate phosphine ligands. A good starting point is to screen ligands from different "generations" of Buchwald's biarylphosphines.

Ligand ClassExample LigandsKey Characteristics
Second Generation XPhos, SPhosHighly active for many couplings, a good starting point.
Third Generation RuPhos, BrettPhosOften show improved reactivity for hindered substrates.
Fourth Generation AdBrettPhosDesigned for challenging couplings and can be effective for N-heterocycles.
  • Base Evaluation: The interplay between the base and the substrate is crucial.

BasepKa of Conjugate AcidAdvantagesDisadvantages
NaOtBu ~19High reaction rates, effective at lower temperatures.Can decompose sensitive substrates.
LHMDS ~26Strong base, can be used at lower temperatures.Can be sterically hindering.
Cs₂CO₃ ~10Good for base-sensitive functional groups.Often requires higher temperatures.
K₃PO₄ ~12Milder than carbonates, good functional group tolerance.May require higher catalyst loading and temperature.
  • Solvent Selection: The solvent impacts the solubility of all reaction components and can influence the catalytic activity. Aprotic, non-polar to moderately polar solvents are generally preferred.

SolventBoiling Point (°C)Comments
Toluene 111Standard choice, good for a wide range of temperatures.
1,4-Dioxane 101Good solvating properties, often used.
t-BuOH 82Can be beneficial in some cases, particularly with weaker bases.
CPME 106A greener alternative to THF and dioxane.
  • Palladium Precatalyst: While Pd₂(dba)₃ and Pd(OAc)₂ are common, pre-formed palladium-ligand complexes (precatalysts) can offer improved performance and reproducibility. Generations 3 and 4 precatalysts are often more active and stable.

Issue 2: Catalyst Deactivation and Darkening of the Reaction Mixture

My reaction mixture turns black, and the reaction stalls. What does this indicate?

A rapid color change to black often signifies the formation of palladium black (Pd(0) nanoparticles), which is an inactive form of the catalyst. This indicates catalyst decomposition and deactivation.

Causes and Solutions for Catalyst Deactivation:

  • Ligand Degradation: Some phosphine ligands can be susceptible to degradation at high temperatures or in the presence of certain functional groups.

  • Insufficient Ligand: An inadequate ligand-to-palladium ratio can leave the palladium center exposed and prone to aggregation.

  • Inhibition by Substrate/Product: As mentioned, the nitrogen atoms in the pyridopyrazine ring or the aminated product can bind too strongly to the palladium, leading to deactivation.

Strategies to Prevent Catalyst Deactivation:

  • Use a Precatalyst: Well-defined precatalysts are often more stable and less prone to decomposition than generating the active catalyst in situ from a palladium source and a separate ligand.

  • Optimize Ligand-to-Palladium Ratio: A slight excess of the ligand (e.g., 1.1-1.5 equivalents relative to palladium) can help maintain a stable catalytic species.

  • Employ Robust Ligands: N-heterocyclic carbene (NHC) ligands are often more thermally stable than phosphine ligands and can be a good alternative for high-temperature reactions. They also possess strong σ-donating properties which can be beneficial.

  • Lower Reaction Temperature: If possible, reducing the reaction temperature can slow down the rate of catalyst decomposition. This may require a more active ligand or a longer reaction time to achieve full conversion.

Section 3: Experimental Protocols

This section provides a general, optimized starting protocol for the Buchwald-Hartwig amination of a halo-pyridopyrazine. This should be considered a starting point for your specific substrate.

General Protocol for Buchwald-Hartwig Amination of a Halo-pyridopyrazine

Materials:

  • Halo-pyridopyrazine (1.0 equiv)

  • Amine (1.2 equiv)

  • Palladium precatalyst (e.g., XPhos Pd G3, 1-5 mol%)

  • Ligand (if not using a precatalyst, e.g., XPhos, 1.1-1.5 mol% relative to Pd)

  • Base (e.g., Cs₂CO₃, 2.0 equiv)

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane or toluene)

Procedure:

  • Reaction Setup: To an oven-dried reaction vessel equipped with a magnetic stir bar, add the halo-pyridopyrazine, base, and palladium precatalyst (or palladium source and ligand).

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Addition of Reagents: Under the inert atmosphere, add the anhydrous, degassed solvent, followed by the amine.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by TLC, GC-MS, or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with an appropriate organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove inorganic salts and the catalyst. Wash the filter cake with additional solvent.

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography.

Logical Flow for Condition Screening

G cluster_1 start Define Substrates: Halo-pyridopyrazine & Amine ligand_screen Ligand Screen (XPhos, RuPhos, BrettPhos) start->ligand_screen base_screen Base Screen (NaOtBu, Cs2CO3, K3PO4) ligand_screen->base_screen Select best 1-2 ligands solvent_screen Solvent Screen (Toluene, Dioxane, t-BuOH) base_screen->solvent_screen Select best base temp_opt Temperature Optimization (80-120 °C) solvent_screen->temp_opt Select best solvent final_cond Optimized Conditions temp_opt->final_cond

A systematic approach to reaction optimization.

References

  • Surry, D. S., & Buchwald, S. L. (2011). Buchwald–Hartwig amination of aryl and heteroaryl halides and triflates.
  • Hartwig, J. F. (2008). Evolution of a fourth generation catalyst for the amination and thiolation of aryl halides. Accounts of Chemical Research, 41(11), 1534-1544.
  • Biscoe, M. R., Fors, B. P., & Buchwald, S. L. (2008). A new class of easily activated palladium precatalysts for C–C and C–N cross-coupling reactions. Journal of the American Chemical Society, 130(45), 15204-15205.
  • Shen, Q., & Hartwig, J. F. (2006). [(CyPF-tBu)PdCl₂]: an air-stable, one-component, highly efficient catalyst for amination of heteroaryl and aryl halides. Organic letters, 8(19), 4109-4112.
  • Transition metal-catalyzed functionalization of pyrazines. Organic & Biomolecular Chemistry, 2013, 11(22), 3666. Available at: [Link]

  • Maiti, D., Fors, B. P., Henderson, J. L., Nakamura, Y., & Buchwald, S. L. (2011). Palladium-catalyzed coupling of functionalized primary and secondary amines with aryl and heteroaryl halides: two ligands suffice in most cases. Chemical Science, 2(1), 57-68.

Sources

Technical Support Center: Navigating the Challenges in Purifying Brominated Heterocyclic Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to addressing the nuanced challenges encountered during the purification of brominated heterocyclic intermediates. This guide is designed for researchers, scientists, and professionals in drug development who frequently work with these vital but often troublesome building blocks. Here, we move beyond generic protocols to provide in-depth, field-proven insights into why specific problems arise and how to solve them, ensuring the integrity and purity of your compounds.

Introduction: The Brominated Heterocycle Purification Paradox

Brominated heterocyclic intermediates are indispensable in medicinal chemistry, offering a versatile handle for subsequent cross-coupling reactions and other transformations. However, the very features that make them synthetically useful—the presence of a heavy halogen and a heteroatom—introduce a unique set of purification challenges. These range from lability and unexpected reactivity to maddeningly similar physical properties between the desired product and its impurities. This guide is structured as a series of troubleshooting scenarios and frequently asked questions to directly address the practical issues you face at the bench.

Section 1: Troubleshooting Column Chromatography

Flash column chromatography is the workhorse of purification, but brominated heterocycles can often exhibit problematic behavior on silica gel.

FAQ 1: My brominated pyridine/imidazole is streaking badly on the TLC plate and giving poor separation in the column. What's happening and how do I fix it?

Answer:

This is a classic issue arising from the basicity of the nitrogen atom in your heterocycle. The silica gel surface is slightly acidic due to the presence of silanol (Si-OH) groups. These acidic sites can protonate your basic compound, leading to strong, often irreversible binding. This results in significant tailing (streaking) on a TLC plate and broad, poorly resolved peaks during column chromatography.

Causality: The strong interaction between the acidic stationary phase and the basic analyte means that the equilibrium of the compound moving between the stationary and mobile phases is slow and unfavorable, leading to a "smearing" effect rather than the formation of a tight band.

Solutions & Protocols:

  • Neutralize the Stationary Phase: The most effective solution is to suppress the acidity of the silica gel. This can be done by adding a small amount of a basic modifier to your eluent.

    • Protocol for Basic Eluent Modification:

      • Prepare your chosen mobile phase (e.g., a mixture of hexanes and ethyl acetate).

      • To this mixture, add 0.1-1% triethylamine (NEt₃) or a few drops of ammonium hydroxide.

      • Use this modified eluent to run your TLC and your column. The amine will preferentially bind to the acidic sites on the silica, allowing your brominated heterocycle to elute cleanly.[1]

  • Switch to a Different Stationary Phase: If basic modifiers are not compatible with your compound or do not resolve the issue, consider using a different stationary phase.

    • Alumina (Al₂O₃): Alumina is available in neutral or basic grades and can be an excellent alternative for purifying basic compounds.[1]

    • Deactivated Silica Gel: You can prepare silica gel with reduced acidity for particularly sensitive compounds.[1]

FAQ 2: My brominated indole/pyrrole seems to be decomposing on the silica gel column. How can I prevent this?

Answer:

Electron-rich heterocycles like indoles and pyrroles can be sensitive to the acidic nature of silica gel. The Lewis acidic sites on the silica surface can catalyze decomposition, polymerization, or debromination, especially for sensitive substrates.

Causality: The lone pair of electrons on the nitrogen atom in indoles and pyrroles contributes to the aromaticity of the ring system, making it electron-rich and susceptible to electrophilic attack or acid-catalyzed degradation.

Solutions & Protocols:

  • Passivation of Silica Gel: Before running your column, you can "passivate" the silica to reduce its acidity.

    • Protocol for Passivation:

      • Slurry your silica gel in your chosen non-polar solvent (e.g., hexanes).

      • Add 1% triethylamine (by volume) to the slurry and stir for 15-20 minutes.

      • Pack your column with this passivated silica. This pre-treatment neutralizes the most aggressive acidic sites.

  • Dry Loading with an Inert Support: To minimize contact time with silica at the point of loading where the concentration is highest, use a dry loading technique.

    • Protocol for Dry Loading:

      • Dissolve your crude product in a minimal amount of a volatile solvent (e.g., dichloromethane or acetone).

      • Add a small amount of an inert support like Celite® or diatomaceous earth to the solution.

      • Evaporate the solvent completely to get a dry, free-flowing powder.

      • Carefully load this powder onto the top of your packed column.

Troubleshooting Workflow for Column Chromatography

Sources

Technical Support Center: Overcoming Poor Aqueous Solubility of Pyridopyrazine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to addressing one of the most significant challenges in the development of pyridopyrazine-based therapeutics: poor aqueous solubility. This guide is designed for researchers, scientists, and drug development professionals. It provides in-depth troubleshooting workflows, answers to frequently asked questions, and validated protocols to help you navigate and overcome solubility hurdles in your experiments. Our approach is rooted in explaining the causality behind experimental choices, ensuring that every protocol is a self-validating system.

Section 1: Troubleshooting Guide

This section addresses specific experimental problems with a step-by-step approach, explaining the underlying scientific principles for each recommended solution.

Problem: My pyridopyrazine derivative precipitates immediately when I dilute my DMSO stock solution into an aqueous buffer for an assay.

This is a classic and frequent issue indicating that the compound's solubility limit is exceeded when the percentage of the organic co-solvent (DMSO) is drastically reduced. The compound "crashes out" of the solution, leading to inaccurate concentrations and unreliable experimental data.

Causality Analysis

The high concentration of DMSO in your stock solution keeps the hydrophobic pyridopyrazine derivative solubilized. Upon dilution into an aqueous medium (e.g., phosphate-buffered saline, cell culture media), the polarity of the solvent system increases dramatically. The water molecules cannot adequately solvate the hydrophobic drug, causing it to self-aggregate and precipitate.

Troubleshooting Workflow
  • pH and pKa Assessment : The first step is to understand if your molecule's solubility is pH-dependent. Pyridopyrazine derivatives can have basic nitrogen atoms that can be protonated.

    • Action : Determine the pKa of your compound. If it has a basic pKa, lowering the pH of the aqueous buffer below the pKa will lead to the formation of a more soluble protonated salt.[1][2]

    • Caveat : Ensure the required pH is compatible with your experimental system (e.g., cell viability, protein stability).[1]

  • Co-Solvent Optimization : If pH adjustment is not viable or sufficient, using a carefully selected co-solvent system is the next logical step. Co-solvents work by reducing the overall polarity of the aqueous medium, making it more favorable for dissolving hydrophobic compounds.[3][4]

    • Action : Screen a panel of pharmaceutically acceptable co-solvents.

    • Common Co-solvents : Polyethylene Glycol 400 (PEG 400), Propylene Glycol (PG), Ethanol.[5]

    • Workflow Diagram : The following workflow guides the selection process for a solubility enhancement strategy.

Solubility_Workflow cluster_start Initial Characterization cluster_strategy Strategy Selection cluster_validation Validation Start Compound with Poor Aqueous Solubility pKa Determine pKa & logP Start->pKa IsIonizable Is Compound Ionizable? pKa->IsIonizable pH_Mod pH Modification (Salt Formation) IsIonizable->pH_Mod  Yes CoSolvent Co-Solvent Screening (PEG, PG, Ethanol) IsIonizable->CoSolvent  No / Insufficient pH_Mod->CoSolvent  Insufficient Validate Validate in Assay: - Stability - Compatibility - Efficacy pH_Mod->Validate Cyclodextrin Cyclodextrin Complexation CoSolvent->Cyclodextrin  Insufficient / Toxicity CoSolvent->Validate Advanced Advanced Formulations (Solid Dispersion, Nanoparticles) Cyclodextrin->Advanced  Insufficient Cyclodextrin->Validate Advanced->Validate

Caption: Decision workflow for selecting a solubility enhancement strategy.

Protocol: Co-Solvent Screening for Improved Solubility
  • Preparation of Co-Solvent Blends : Prepare a series of aqueous buffers (e.g., PBS, pH 7.4) containing varying percentages (v/v) of a co-solvent (e.g., 5%, 10%, 20% PEG 400).

  • Saturated Solubility Measurement :

    • Add an excess amount of your pyridopyrazine derivative to a fixed volume of each co-solvent blend in separate vials.

    • Agitate the vials at a constant temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.

    • Centrifuge the samples to pellet the undissolved solid.

    • Carefully collect the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining particulates.

    • Determine the concentration of the dissolved compound in the filtrate using a suitable analytical method (e.g., HPLC-UV, LC-MS).

  • Analysis : Plot the solubility of your compound against the percentage of the co-solvent. Select the lowest concentration of co-solvent that provides the desired solubility to minimize potential biological interference.

Problem: I observe high variability and poor dose-response in my cell-based assays, even though I don't see visible precipitation.

This issue often arises when the compound is not molecularly dissolved but exists as microscopic or amorphous precipitates in the cell culture medium. This leads to an inaccurate and inconsistent concentration of the drug available to the cells.

Causality Analysis

Even without visible precipitation, poorly soluble compounds can form sub-micron particles or aggregates. The actual concentration of the monomeric, active drug is much lower than the nominal concentration, and this fraction is what drives the biological effect. This can be particularly problematic for compounds that fall into the Biopharmaceutical Classification System (BCS) Class II or IV.[6]

Solution: Cyclodextrin Inclusion Complexation

Cyclodextrins are cyclic oligosaccharides with a hydrophilic outer surface and a lipophilic inner cavity.[6][7] They can encapsulate hydrophobic guest molecules, like your pyridopyrazine derivative, forming a water-soluble inclusion complex. This approach enhances the apparent water solubility of the drug by shielding its hydrophobic regions from the aqueous environment.[8][9]

Cyclodextrin_Mechanism cluster_before Before Complexation cluster_after After Complexation Drug Pyridopyrazine Derivative (Hydrophobic) Water Aqueous Environment Plus + label_precipitate Precipitation Occurs CD Cyclodextrin (Hydrophilic Exterior, Lipophilic Cavity) Arrow -> Complex Soluble Inclusion Complex Water2 Aqueous Environment Drug_in_CD Drug label_soluble Molecularly Dissolved

Caption: Concept of a solid dispersion system.

Q6: Are there other advanced options if these methods fail?

Yes. If conventional methods are exhausted, you can explore:

  • Nanosuspensions : This involves reducing the drug's particle size to the nanometer range, which increases the surface area and dissolution velocity. [1][6][10]Nanoparticle-based delivery systems can also be used to encapsulate the drug. [11][12][13]* Prodrug Approach : This involves chemically modifying the drug to attach a water-soluble promoiety. [14]This prodrug is more soluble and, once administered, is enzymatically or chemically converted back to the active parent drug in the body. [15][16][17]

Section 3: Summary of Key Solubility Enhancement Techniques

The table below provides a comparative overview of the primary strategies discussed in this guide.

TechniqueMechanism of ActionTypical Solubility IncreaseAdvantagesDisadvantages/Considerations
pH Modification Converts the drug into a more soluble salt form by protonating or deprotonating an ionizable group. [2][18]10 to 1,000-foldSimple, inexpensive, avoids excipients. [1]Only for ionizable drugs; required pH may not be physiologically compatible. [2]
Co-solvents Reduces the polarity of the aqueous solvent system, making it more favorable for hydrophobic solutes. [3][5]2 to 50-foldEasy to prepare; effective for a wide range of compounds.Potential for toxicity or assay interference at high concentrations. [4]
Cyclodextrins Encapsulates the hydrophobic drug molecule within its lipophilic cavity, forming a soluble host-guest complex. [7][8]10 to 5,000-foldHigh solubilization potential; generally low toxicity in vitro. [8]Can be expensive; may alter drug pharmacology if binding is too strong.
Solid Dispersions Disperses the drug in an amorphous, high-energy state within a hydrophilic polymer matrix, preventing crystallization. [1][19]20 to 200-foldSignificant increase in dissolution rate and bioavailability for oral formulations. [20]Requires specialized manufacturing processes (e.g., spray drying, hot-melt extrusion); potential for physical instability (recrystallization) over time. [6]
Nanoparticles Increases the surface-area-to-volume ratio, leading to a higher dissolution rate according to the Ostwald-Freundlich equation. [6][10]VariableEnhances dissolution rate and can be used for targeted delivery. [11][12]Complex manufacturing and characterization; potential for long-term toxicity and bioaccumulation. [12]
Prodrugs Covalently attaches a hydrophilic promoiety to the drug, which is later cleaved in vivo to release the active parent compound. [15][16]>100-foldOvercomes fundamental solubility issues; can improve other properties like permeability. [17]Requires chemical synthesis; potential for altered metabolism or incomplete conversion. [14]

Section 4: References

  • Jadhav, N.R., et al. (2012). Improvement in solubility of poor water-soluble drugs by solid dispersion. National Center for Biotechnology Information. [Link]

  • Dennehy, R. (n.d.). Choosing the Right Technique to Increase Poor Drug Solubility in Solid Oral Dosage Formulations. CatSci. [Link]

  • Al-Badr, A.A., & El-Enazi, F.K. (2022). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. MDPI. [Link]

  • Sharma, D., et al. (2011). STRATEGIES FOR SOLUBILITY ENHANCEMENT OF POORLY SOLUBLE DRUGS Review Article. International Journal of Pharmaceutical Sciences Review and Research. [Link]

  • (2016). Inorganic Chemistry: An Indian Journal. Trade Science Inc.[Link]

  • Al-kassas, R., et al. (2022). Effect of pH Modifiers on the Solubility, Dissolution Rate, and Stability of Telmisartan Solid Dispersions Produced by Hot-melt Extrusion Technology. National Center for Biotechnology Information. [Link]

  • Ribeiro, A.C.F., et al. (2018). The Prodrug Approach: A Successful Tool for Improving Drug Solubility. National Center for Biotechnology Information. [Link]

  • Rizvi, S.A.A., & Saleh, A.M. (2018). Nanoparticle-based targeted drug delivery. National Center for Biotechnology Information. [Link]

  • Seedher, N., & Bhatia, S. (2003). Co-solvent solubilization of some poorly-soluble antidiabetic drugs. PubMed. [Link]

  • Popa, G., et al. (2023). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. National Center for Biotechnology Information. [Link]

  • Wairkar, S.M., & Gaud, R.S. (2013). Solid dispersions: Solubility enhancement technique for poorly soluble drugs. ResearchGate. [Link]

  • Jadhav, N.R., et al. (2012). Improvement in solubility of poor water-soluble drugs by solid dispersion. ResearchGate. [Link]

  • Hanif, M., & Shoaib, M. (2024). Formulation strategies for poorly soluble drugs. ResearchGate. [Link]

  • Serajuddin, A.T.M. (2007). Salt formation to improve drug solubility. PubMed. [Link]

  • Kumar, G.P. (n.d.). Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. SciSpace. [Link]

  • Surendran, V., et al. (2014). The Prodrug Approach: A Successful Tool for Improving Drug Solubility. ResearchGate. [Link]

  • (2022). Solubility Enhancement of Drugs. International Journal of Pharmaceutical Research and Applications (IJPRA). [Link]

  • (2023). Salt formation improved the properties of a candidate drug during early formulation development. ResearchGate. [Link]

  • Shujaat, N.U.S., et al. (2024). Nanoparticle-Based Strategies to Enhance Catecholaminergic Drug Delivery for Neuropsychiatric Disorders: Advances, Challenges, and Therapeutic Opportunities. MDPI. [Link]

  • (n.d.). Solubility enhancement of cox-2 inhibitors using various solvent systems. Semantic Scholar. [Link]

  • (2020). Why Do Co-solvents Enhance the Solubility of Solutes in Supercritical Fluids? New Evidence and Opinion. ResearchGate. [Link]

  • Singh, A., et al. (2020). Technologies to Counter Poor Solubility Issues: A Review. RJPT. [Link]

  • Sugihara, H., et al. (2015). Microenvironmental pH-modification to improve dissolution behavior and oral absorption for drugs with pH-dependent solubility. ResearchGate. [Link]

  • Kumar, S., & Singh, S. (2011). Solid dispersion technique for improving solubility of some poorly soluble drugs. Scholars Research Library. [Link]

  • Singh, A., et al. (2011). Drug Dissolution Enhancement by Salt Formation. Research Journal of Pharmaceutical Dosage Forms and Technology. [Link]

  • Li, X., et al. (2020). Porphy-based drug-delivery nanoparticles for photodynamic therapy and photoactivated cascade chemotherapy. Journal of Materials Chemistry B. [Link]

  • Stella, V.J., & Nti-Addae, K.W. (2007). Prodrug strategies to overcome poor water solubility. PubMed. [Link]

  • Loftsson, T., et al. (2021). Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes. MDPI. [Link]

  • Patel, S.G. (2013). CYCLODEXTRIN INCLUSION COMPLEX TO ENHANCE SOLUBILITY OF POORLY WATER SOLUBLE DRUGS: A REVIEW. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. [Link]

  • Faria, V.V., et al. (2024). Prodrug Approach as a Strategy to Enhance Drug Permeability. MDPI. [Link]

  • Shujaat, N.U.S., et al. (2024). Nanoparticle-based Targeted Drug Delivery. ResearchGate. [Link]

  • (n.d.). Microenvironmental pH-modification to improve dissolution behavior and oral absorption for drugs with pH-dependent solubility. Semantic Scholar. [Link]

  • Stahl, H. (2010). Pharmaceutical Salts Optimization of Solubility or Even More?. CHIMIA International Journal for Chemistry. [Link]

  • Prohens, R., et al. (2021). Experimental and Theoretical Screening for Green Solvents Improving Sulfamethizole Solubility. MDPI. [Link]

  • (n.d.). Prodrugs : An approach to improve the effectiveness and properties of the drug. IJNRD. [Link]

  • Leuner, C., & Dressman, J. (2000). Improving drug solubility for oral delivery using solid dispersions. ResearchGate. [Link]

  • Singh, R., et al. (2022). Solubility Enhancement of Rifabutin by Co-solvency Approach. Journal of Pharmaceutical Negative Results. [Link]

  • MAHSA University. (2020, June 11). TARGETED DRUG DELIVERY USING NANOFORMULATION. YouTube. [Link]

  • (2024). SOLID DISPERSION: STRATEGIES TO ENHANCE SOLUBILITY AND DISSOLUTION RATE OF POORLY WATER-SOLUBLE DRUG. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. [Link]

  • Godge, G.R., et al. (2015). Pharmaceutical Advances in Cyclodextrin Inclusion Complexes for Improved Bioavailability of Poorly-Soluble Drugs. International Journal of Pharmaceutical Sciences and Nanotechnology. [Link]

  • Al-Duhaidah, A., et al. (2023). Improvement of galangin solubility using native and derivative cyclodextrins. An UV-Vis and NMR study. ResearchGate. [Link]

  • Marathe, P.D., et al. (2025). 2277–4998 SOLID DISPERSION METHODS AND POLYMERS TO ENHANCE SOLUBILITY OF LOW SOLUBLE DRUGS. International Journal of Biology, Pharmacy and Allied Sciences (IJBPAS). [Link]

  • (n.d.). Salt formation to improve drug solubility.. Semantic Scholar. [Link]

Sources

Technical Support Center: Stabilizing 7-Bromo-Pyridopyrazinone in Chemical Reactions

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for handling 7-bromo-pyridopyrazinone and related heterocyclic compounds. This guide, curated by our Senior Application Scientists, provides in-depth troubleshooting advice and answers to frequently asked questions regarding the stability and prevention of decomposition of 7-bromo-pyridopyrazinone during various chemical reactions. Our goal is to equip you with the knowledge to anticipate and mitigate potential stability issues, ensuring the integrity of your experiments and the quality of your results.

Disclaimer: Direct experimental data on the decomposition of 7-bromo-pyridopyrazinone is limited in publicly available literature. The guidance provided herein is based on established principles of organic chemistry and data from analogous brominated heterocyclic compounds and pyridopyrazinone derivatives.

Frequently Asked Questions (FAQs) & Troubleshooting

Section 1: Understanding the Instability of 7-Bromo-Pyridopyrazinone

Q1: What are the likely decomposition pathways for 7-bromo-pyridopyrazinone?

A1: Based on the structure of 7-bromo-pyridopyrazinone, two primary decomposition pathways are of concern:

  • Debromination: The carbon-bromine bond on the pyridine ring is susceptible to cleavage. This can occur via various mechanisms, including reductive dehalogenation (replacement of bromine with hydrogen), often facilitated by catalysts like palladium, or nucleophilic aromatic substitution where a nucleophile displaces the bromide.[1][2][3][4]

  • Ring Instability: The pyridopyrazinone core, a nitrogen-rich heterocyclic system, can be sensitive to strong acids, bases, and high temperatures.[5][6] While pyridopyrazinone derivatives have been shown to be stable under certain conditions, extreme pH or heat can lead to hydrolysis of the lactam functionality or other ring-opening reactions.[7][8]

Q2: My reaction mixture is turning a dark color. Is this a sign of decomposition?

A2: Yes, a change in color, particularly to dark brown or black, is often an indicator of decomposition in organic reactions. This can be due to the formation of polymeric byproducts or finely divided metal from catalyst degradation (in the case of cross-coupling reactions). It is crucial to stop the reaction and analyze the mixture to identify the cause.

Section 2: Preventing Decomposition During Common Reactions

Q3: I am performing a Suzuki-Miyaura cross-coupling reaction with 7-bromo-pyridopyrazinone and observing significant debromination of my starting material. How can I prevent this?

A3: Debromination is a common side reaction in palladium-catalyzed cross-coupling reactions.[9][10][11] Here are several strategies to minimize it:

  • Choice of Catalyst and Ligand: Use a palladium catalyst and ligand system known for high efficiency and selectivity. For instance, employing bulky, electron-rich phosphine ligands can promote the desired cross-coupling pathway over reductive debromination.

  • Reaction Conditions:

    • Temperature: Run the reaction at the lowest temperature that still allows for a reasonable reaction rate. High temperatures can promote catalyst degradation and side reactions.

    • Base: Use a milder base. Strong bases can sometimes facilitate debromination. Consider using potassium carbonate or cesium carbonate instead of stronger bases like sodium or potassium hydroxide.

    • Solvent: Ensure your solvent is anhydrous and deoxygenated. The presence of water or oxygen can lead to catalyst deactivation and promote side reactions.

Q4: How can I protect the pyridopyrazinone core from degradation under acidic or basic conditions?

A4: The stability of the pyridopyrazinone ring system is pH-dependent.[5][12][13][14][15]

  • pH Control: If your reaction is not pH-sensitive, aim to keep the reaction mixture as close to neutral as possible. If acidic or basic conditions are required, consider using the mildest possible reagents and shortest possible reaction times.

  • Protecting Groups: For reactions requiring harsh conditions, consider protecting the nitrogen atoms in the pyridopyrazinone ring. Carbamates like Boc (tert-butyloxycarbonyl) or Cbz (carboxybenzyl) are common nitrogen protecting groups, though their suitability would need to be experimentally verified for this specific scaffold.[16][17][18][19][20]

Q5: Is 7-bromo-pyridopyrazinone sensitive to light?

A5: Many brominated aromatic and heterocyclic compounds exhibit photosensitivity, which can lead to the formation of radical species and subsequent decomposition.[21][22][23] It is good practice to protect reactions involving 7-bromo-pyridopyrazinone from direct light by wrapping the reaction vessel in aluminum foil.

Troubleshooting Guide: A Summary Table

Symptom Potential Cause Recommended Action(s)
Low yield of desired product, presence of debrominated starting material Reductive debromination during cross-couplingOptimize catalyst/ligand system, lower reaction temperature, use a milder base, ensure anhydrous/anaerobic conditions.
Formation of dark, insoluble material General decomposition, polymerization, or catalyst precipitationStop the reaction, analyze the mixture (TLC, LC-MS). Re-evaluate reaction conditions (temperature, pH, solvent).
Reaction fails to go to completion, multiple unidentified byproducts Instability of starting material or product under reaction conditionsPerform a stability study of your starting material under the reaction conditions without the other reagents. Consider pH adjustment or the use of protecting groups.
Inconsistent results between batches Photosensitivity, moisture, or oxygen sensitivityProtect the reaction from light. Use freshly distilled/dried solvents and degas the reaction mixture.

Experimental Protocols

Protocol 1: Setting up an Inert Atmosphere for Oxygen- and Moisture-Sensitive Reactions

This protocol is essential for reactions like palladium-catalyzed cross-couplings to prevent catalyst deactivation and side reactions.

Materials:

  • Schlenk flask or a round-bottom flask with a rubber septum

  • Vacuum/argon manifold

  • Anhydrous solvent

  • Reagents

Procedure:

  • Add a magnetic stir bar and your solid reagents to the reaction flask.

  • Attach the flask to the Schlenk line.

  • Evacuate the flask under vacuum for 5-10 minutes to remove air.

  • Backfill the flask with an inert gas (argon or nitrogen).

  • Repeat the evacuate/backfill cycle 3-5 times to ensure a completely inert atmosphere.

  • Add the anhydrous, degassed solvent via a syringe through the rubber septum.

  • If any reagents are liquids, add them via syringe.

  • Maintain a positive pressure of the inert gas throughout the reaction.

Protocol 2: Quenching a Reaction to Prevent Further Decomposition

Properly quenching a reaction is critical to stop the reaction and prevent degradation of the product during workup.

Materials:

  • Reaction mixture

  • Quenching solution (e.g., saturated aqueous ammonium chloride, water, or a buffer solution)

  • Separatory funnel

  • Organic solvent for extraction

Procedure:

  • Cool the reaction mixture to 0 °C in an ice bath. This slows down the reaction rate and minimizes potential exotherms during quenching.

  • Slowly add the appropriate quenching solution to the reaction mixture with vigorous stirring.

  • Allow the mixture to warm to room temperature.

  • Transfer the mixture to a separatory funnel.

  • Extract the product with a suitable organic solvent.

  • Wash the organic layer with brine to remove residual water.

  • Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate).

  • Filter and concentrate the organic layer under reduced pressure.

Visualizing Reaction Stability

A key aspect of preventing decomposition is understanding the factors that can influence the stability of 7-bromo-pyridopyrazinone.

Decomposition_Factors cluster_compound 7-Bromo-Pyridopyrazinone cluster_factors Factors Leading to Decomposition cluster_outcomes Decomposition Products Compound 7-Bromo- Pyridopyrazinone Temperature High Temperature Compound->Temperature Heat pH Extreme pH (Acidic or Basic) Compound->pH H+ or OH- Light UV/Visible Light Compound->Light Catalyst Inappropriate Catalyst/ Ligand Choice Compound->Catalyst e.g., Pd(0) Atmosphere Oxygen/Moisture Compound->Atmosphere O2, H2O Debromination Debrominated Product Temperature->Debromination RingOpening Ring-Opened Products Temperature->RingOpening Polymerization Polymeric Byproducts Temperature->Polymerization pH->RingOpening Light->Debromination Catalyst->Debromination Atmosphere->Debromination Atmosphere->RingOpening

Caption: Factors influencing the decomposition of 7-bromo-pyridopyrazinone.

Workflow for Optimizing Reaction Stability

A systematic approach is crucial for troubleshooting and preventing decomposition.

Stability_Workflow Start Reaction Setup with 7-Bromo-Pyridopyrazinone CheckDecomposition Monitor Reaction for Signs of Decomposition (e.g., color change, TLC) Start->CheckDecomposition DecompositionObserved Decomposition Observed CheckDecomposition->DecompositionObserved Yes NoDecomposition No Significant Decomposition CheckDecomposition->NoDecomposition No Analyze Analyze Byproducts (LC-MS, NMR) DecompositionObserved->Analyze Proceed Proceed with Workup and Purification NoDecomposition->Proceed IdentifyCause Identify Potential Cause (Debromination, Ring Opening, etc.) Analyze->IdentifyCause ModifyConditions Modify Reaction Conditions (Temp, pH, Catalyst, etc.) IdentifyCause->ModifyConditions ReRun Re-run Reaction ModifyConditions->ReRun ReRun->CheckDecomposition

Caption: A systematic workflow for troubleshooting decomposition.

References

  • A New Method for the Synthesis of Bromine-Containing Heterocyclic Compounds for Photovoltaic Polymers. ResearchGate. [Link]

  • Nitrogen Protecting Groups: Recent Developments and New Applications. ResearchGate. [Link]

  • The tested pyridopyrazinone derivatives. Eight different series (A–H)... ResearchGate. [Link]

  • Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. ACS Publications. [Link]

  • Effect of Water pH on the Chemical Stability of Pesticides. DigitalCommons@USU. [Link]

  • Organic Dye-Catalyzed, Visible-Light Photoredox Bromination of Arenes and Heteroarenes Using N-Bromosuccinimide. ACS Publications. [Link]

  • Troubleshooting unstable molecules in chemical space. RSC Publishing. [Link]

  • Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions. RSC Publishing. [Link]

  • Protective Groups. Organic Chemistry Portal. [Link]

  • Novel class of photochromic molecules exhibiting photo-switching in the solid state. NIH. [Link]

  • Scaffold Repurposing Reveals New Nanomolar Phosphodiesterase Type 5 (PDE5) Inhibitors Based on Pyridopyrazinone Scaffold: Investigation of In Vitro and In Silico Properties. MDPI. [Link]

  • Effect of water "pH" on the stability of Pirimicarb. ResearchGate. [Link]

  • Dehalogenation of aromatic compounds.
  • Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug. NIH. [Link]

  • Photochemical halogen-bonding assisted carbothiophosphorylation reactions of alkenyl and 1,3-dienyl bromides. RSC Publishing. [Link]

  • Effect of 'pH' on the Rate of Pyroglutamate Formation in Solution and Lyophilized Solids. ACS Publications. [Link]

  • Bioreversible introducing group for nitrogen and hydroxyl-containing drugs.
  • Dehalogenation. Wikipedia. [Link]

  • Dynamics of photoexcited 5-bromouracil and 5-bromo-2′-deoxyuridine studied by extreme ultraviolet time-resolved photoelectron spectroscopy in liquid flat jets. ResearchGate. [Link]

  • The 9-Phenyl-9-fluorenyl Group for Nitrogen Protection in Enantiospecific Synthesis. NIH. [Link]

  • Palladium-Catalysed Cross-Coupling Reactions Controlled by Noncovalent Zn···N Interactions. ResearchGate. [Link]

  • New Yellow Azo Pyridone Derivatives with Enhanced Thermal Stability for Color Filters in Image Sensors. MDPI. [Link]

  • Influence of PH On The Stability of Pharmaceutical. Scribd. [Link]

  • Dehalogenation of Arenes via SN2 Reactions at Bromine: Competition with Nucleophilic Aromatic Substitution. ResearchGate. [Link]

  • Protecting Groups in Peptide Synthesis: A Detailed Guide. medicilon.com. [Link]

  • The Impact of pH on Chemical Stability in Lab Experiments. Ibis Scientific, LLC. [Link]

  • Arene, alkene or alkane synthesis by dehalogenation or reductive cleavage. Organic Chemistry Portal. [Link]

  • Scaffold Repurposing Reveals New Nanomolar Phosphodiesterase Type 5 (PDE5) Inhibitors Based on Pyridopyrazinone Scaffold: Investigation of In Vitro and In Silico Properties. PubMed. [Link]

Sources

Technical Support Center: Catalyst Selection for Cross-Coupling Reactions with 7-bromo-pyridopyrazinone

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for catalyst selection in cross-coupling reactions involving 7-bromo-pyridopyrazinone. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of functionalizing this specific heterocyclic core. The pyridopyrazinone scaffold, with its electron-deficient nature and multiple nitrogen atoms, presents unique challenges that require careful consideration of the catalytic system to achieve optimal results. This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to empower you to overcome these challenges and accelerate your research.

Understanding the Substrate: The Challenges of 7-bromo-pyridopyrazinone

The 7-bromo-pyridopyrazinone core is an electron-deficient N-heterocycle. The nitrogen atoms can act as Lewis bases and coordinate to the palladium catalyst, potentially leading to catalyst inhibition or deactivation.[1][2] This necessitates the use of specialized ligands that can stabilize the catalyst and promote the desired reactivity. Furthermore, the electronic properties of the ring can influence the rates of oxidative addition and reductive elimination, the key steps in the catalytic cycle.[3][4]

Frequently Asked Questions (FAQs)

Q1: I am planning a Suzuki-Miyaura coupling with 7-bromo-pyridopyrazinone. What is a good starting point for my catalyst system?

A good initial catalyst system for a Suzuki-Miyaura coupling with an electron-deficient N-heterocycle like 7-bromo-pyridopyrazinone would be a palladium(II) precatalyst such as Pd(OAc)₂ or a preformed palladium(0) source like Pd₂(dba)₃, paired with a bulky, electron-rich phosphine ligand.[5] A common choice is a biarylphosphine ligand like SPhos or XPhos. For the base, a moderately strong inorganic base like K₂CO₃ or K₃PO₄ is recommended to activate the boronic acid without causing degradation of the substrate.[5][6] 1,4-Dioxane with a small amount of water is a typical solvent system.[6]

Q2: My Buchwald-Hartwig amination of 7-bromo-pyridopyrazinone is giving low yields. What are the likely causes?

Low yields in Buchwald-Hartwig aminations of N-heterocycles are often due to catalyst inhibition by the substrate or product.[7] The choice of ligand is critical. For primary amines, BrettPhos is often effective, while RuPhos can be a good choice for secondary amines.[8] Using a strong, non-nucleophilic base like NaOtBu or LHMDS is crucial for catalyst turnover.[7] Also, ensure your reaction is performed under strictly anhydrous and anaerobic conditions, as oxygen and water can deactivate the catalyst.[9]

Q3: Can I perform a Sonogashira coupling on 7-bromo-pyridopyrazinone? Are there copper-free options?

Yes, Sonogashira couplings can be performed on this substrate. The traditional conditions use a palladium catalyst with a copper(I) co-catalyst.[10] However, copper-free conditions are often preferred to avoid the formation of alkyne homocoupling byproducts (Glaser coupling).[11] For copper-free Sonogashira reactions, a palladium catalyst with a bulky, electron-rich phosphine ligand like P(t-Bu)₃ or an N-heterocyclic carbene (NHC) ligand can be effective.[12] A strong amine base such as Et₃N or i-Pr₂NH is typically used as both the base and solvent.[13]

Q4: I am observing significant amounts of starting material decomposition. What could be the issue?

Substrate decomposition can be caused by a base that is too strong or a reaction temperature that is too high. The pyridopyrazinone core may have base-sensitive functional groups.[5] Consider switching to a milder base like Cs₂CO₃ or K₃PO₄.[8] Additionally, running the reaction at a lower temperature for a longer duration might be beneficial. Optimization of reaction time and temperature is crucial.[14]

Troubleshooting Guide

This section addresses specific issues you might encounter during your experiments and provides a logical path to a solution.

Problem 1: Low to No Product Formation
Potential Cause Explanation Recommended Solution
Catalyst Inactivation The nitrogen atoms in the pyridopyrazinone ring can coordinate to the palladium center, leading to catalytically inactive species.[1][2]Use bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands. These ligands form stable, active catalysts and can prevent substrate inhibition.[7][15][16]
Inefficient Oxidative Addition The C-Br bond on the electron-deficient pyridopyrazinone ring should be susceptible to oxidative addition, but a poorly chosen ligand can hinder this step.[3][4]Employ electron-rich ligands that promote oxidative addition. Ensure your palladium source is efficiently generating the active Pd(0) species. Using a precatalyst can be advantageous.[8]
Poor Solubility The pyridopyrazinone substrate or the catalyst may not be fully dissolved in the chosen solvent, leading to a heterogeneous mixture and slow reaction rates.Screen different solvents. For Suzuki couplings, polar aprotic solvents like 1,4-dioxane, DMF, or toluene are common.[4][6] For Buchwald-Hartwig, THF or toluene are often used.[8] Ensure all components are soluble at the reaction temperature.
Incorrect Base The base may be too weak to facilitate the catalytic cycle (e.g., deprotonate the amine in Buchwald-Hartwig or activate the boronic acid in Suzuki).[5][7]For Suzuki, try stronger inorganic bases like K₃PO₄ or Cs₂CO₃. For Buchwald-Hartwig, strong, non-nucleophilic bases like NaOtBu or K₂CO₃ are often necessary.[7]
Problem 2: Formation of Side Products
Side Product Explanation Recommended Solution
Homocoupling of Boronic Acid (Suzuki) This occurs when two molecules of the boronic acid couple together. It is often promoted by the presence of oxygen or unreacted Pd(II) species.[4]Thoroughly degas your reaction mixture and maintain an inert atmosphere (Argon or Nitrogen). Using a Pd(0) source or a precatalyst that cleanly generates Pd(0) can minimize this side reaction.[4]
Protodeboronation (Suzuki) The boronic acid reacts with water or other protic sources to regenerate the corresponding arene, effectively removing it from the reaction.Use anhydrous solvents and ensure your reagents are dry. Using potassium trifluoroborate salts instead of boronic acids can sometimes mitigate this issue.
Glaser Coupling (Sonogashira) Homocoupling of the terminal alkyne, promoted by the copper co-catalyst, especially in the presence of oxygen.[11]Switch to a copper-free Sonogashira protocol. If using copper, ensure the reaction is strictly anaerobic.
Hydrodehalogenation The starting 7-bromo-pyridopyrazinone is reduced to the corresponding pyridopyrazinone.This can be caused by certain impurities or side reactions. Ensure high purity of all reagents and solvents. A change in ligand or base might also alter the reaction pathway.

Catalyst and Condition Selection Tables

The following tables provide recommended starting conditions for various cross-coupling reactions with 7-bromo-pyridopyrazinone, based on literature for similar N-heterocyclic substrates.

Table 1: Suzuki-Miyaura Coupling

Parameter Recommendation 1 Recommendation 2
Palladium Source Pd(OAc)₂ (2-5 mol%)Pd₂(dba)₃ (1-3 mol%)
Ligand SPhos (4-10 mol%)XPhos (2-6 mol%)
Base K₂CO₃ (2-3 equiv.)K₃PO₄ (2-3 equiv.)
Solvent 1,4-Dioxane / H₂O (10:1)Toluene / H₂O (10:1)
Temperature 80-110 °C90-120 °C

Table 2: Buchwald-Hartwig Amination

Parameter Primary Amines Secondary Amines
Palladium Source Pd₂(dba)₃ (1-3 mol%)Pd(OAc)₂ (2-5 mol%)
Ligand BrettPhos (2-6 mol%)RuPhos (4-10 mol%)
Base NaOtBu (1.2-1.5 equiv.)K₂CO₃ (2-3 equiv.)
Solvent Toluene1,4-Dioxane
Temperature 80-110 °C90-120 °C

Table 3: Sonogashira Coupling (Copper-Free)

Parameter Recommendation 1 Recommendation 2
Palladium Source Pd(PPh₃)₂Cl₂ (2-5 mol%)Pd(OAc)₂ (2-5 mol%)
Ligand -P(t-Bu)₃ (4-10 mol%)
Base Et₃N (Solvent)i-Pr₂NH (Solvent)
Solvent DMF (co-solvent if needed)Toluene (co-solvent if needed)
Temperature 60-100 °C50-90 °C

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

  • To an oven-dried reaction vial, add 7-bromo-pyridopyrazinone (1 equiv.), the arylboronic acid (1.2-1.5 equiv.), the base (e.g., K₂CO₃, 2 equiv.), the palladium source (e.g., Pd(OAc)₂, 2 mol%), and the ligand (e.g., SPhos, 4 mol%).

  • Seal the vial with a septum and purge with argon or nitrogen for 10-15 minutes.

  • Add the degassed solvent (e.g., 1,4-dioxane/water 10:1) via syringe.

  • Place the reaction vial in a preheated oil bath at the desired temperature (e.g., 100 °C).

  • Stir the reaction mixture for 12-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.

  • Concentrate the solution under reduced pressure and purify the crude product by column chromatography.

Protocol 2: General Procedure for Buchwald-Hartwig Amination

  • In a glovebox or under an inert atmosphere, add the palladium source (e.g., Pd₂(dba)₃, 2 mol%), the ligand (e.g., BrettPhos, 4 mol%), and the base (e.g., NaOtBu, 1.2 equiv.) to an oven-dried reaction vial.

  • Add the 7-bromo-pyridopyrazinone (1 equiv.) and a stir bar.

  • Seal the vial, remove from the glovebox, and add the anhydrous, degassed solvent (e.g., toluene) via syringe.

  • Add the amine (1.1-1.3 equiv.) via syringe.

  • Place the vial in a preheated oil bath at the desired temperature (e.g., 100 °C) and stir for 12-24 hours.[8]

  • Monitor the reaction by TLC or LC-MS.[8]

  • After completion, cool to room temperature and quench with a saturated aqueous solution of NH₄Cl.[8]

  • Extract the product with an organic solvent, wash the combined organic layers, dry, and concentrate.

  • Purify by column chromatography.

Visual Workflows

Catalyst Selection Workflow

CatalystSelection cluster_start Reaction Type cluster_suzuki Suzuki (C-C) cluster_buchwald Buchwald (C-N) cluster_sonogashira Sonogashira (C-alkyne) ReactionType Identify Coupling Type (C-C, C-N, C-alkyne) Suzuki Pd(OAc)2 or Pd2(dba)3 + SPhos/XPhos + K2CO3 or K3PO4 ReactionType->Suzuki C-C Buchwald Pd2(dba)3 or Pd(OAc)2 + BrettPhos/RuPhos + NaOtBu or K2CO3 ReactionType->Buchwald C-N Sonogashira Pd(PPh3)2Cl2 or Pd(OAc)2/P(t-Bu)3 + Amine Base (No Cu) ReactionType->Sonogashira C-alkyne

Caption: Decision tree for initial catalyst system selection based on the desired cross-coupling reaction.

Troubleshooting Workflow

Troubleshooting Start Low Yield or No Reaction CheckCatalyst Review Catalyst System: - Ligand appropriate for substrate? - Precatalyst vs. in situ generation? Start->CheckCatalyst CheckConditions Evaluate Reaction Conditions: - Anhydrous/anaerobic? - Temperature optimal? - Base strength correct? Start->CheckConditions CheckPurity Verify Reagent Purity: - Substrates pure? - Solvents dry and degassed? Start->CheckPurity OptimizeLigand Screen Alternative Ligands (e.g., other Buchwald ligands, NHCs) CheckCatalyst->OptimizeLigand OptimizeBase Screen Different Bases (e.g., milder or stronger options) CheckConditions->OptimizeBase OptimizeSolvent Test Alternative Solvents for better solubility CheckConditions->OptimizeSolvent CheckPurity->Start If impure, purify and restart Success Improved Yield OptimizeLigand->Success OptimizeBase->Success OptimizeSolvent->Success

Caption: A systematic workflow for troubleshooting low-yielding cross-coupling reactions.

References

  • Littke, A. F., Dai, C., & Fu, G. C. (2000). Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions. Journal of the American Chemical Society, 122(17), 4020–4028. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

  • So, C. M., & Kwong, F. Y. (2011). Palladium-Catalyzed Copper-Free Sonogashira Coupling Reactions. Angewandte Chemie International Edition, 50(34), 7764–7799. [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Shang, R., Ji, D.-S., Chu, L., Fu, Y., & Liu, L. (2011). Palladium-Catalyzed Cross-Coupling of Aryl Halides with N-Heterocycles: A New Protocol for Catalyst-Inhibiting Substrates. Angewandte Chemie International Edition, 50(19), 4470–4474. [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

  • Hartwig, J. F. (2008). Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides. Accounts of Chemical Research, 41(11), 1534–1544. [Link]

  • Chinchilla, R., & Nájera, C. (2011). Recent advances in Sonogashira reactions. Chemical Society Reviews, 40(10), 5084-5121. [Link]

  • Organ, M. G., et al. (2014). Deactivation Modes in Nickel-Mediated Suzuki–Miyaura Cross-Coupling Reactions Using an NHC-Pyridonate Ligand. Organometallics, 33(24), 7184–7193. [Link]

  • Pfizer. (n.d.). Coupling outcomes for pyridazines, pyrimidines and pyrazines. [Link]

  • Reddit. (2024). Failed suzuki coupling, any suggenstions?. [Link]

  • Košmrlj, J., et al. (2020). Designing Homogeneous Copper-Free Sonogashira Reaction through a Prism of Pd–Pd Transmetalation. Organic Letters, 22(12), 4938–4943. [Link]

  • Request PDF. (n.d.). Palladium-Catalysed Cross-Coupling Reactions on Pyridazine Moieties. [Link]

  • ResearchGate. (n.d.). Optimization of the Buchwald-Hartwig reaction. [Link]

  • National Institutes of Health. (n.d.). Deactivation Modes in Nickel-Mediated Suzuki–Miyaura Cross-Coupling Reactions Using an NHC-Pyridonate Ligand. [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]

  • Royal Society of Chemistry. (n.d.). Preparation of pyridopyrazines through tandem Pd-catalyzed C–N/C–C coupling reactions of Ugi adducts. [Link]

  • PubMed. (n.d.). Application of Pd-Catalyzed Cross-Coupling Reactions in the Synthesis of 5,5-Dimethyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazoles that Inhibit ALK5 Kinase. [Link]

  • ACS Publications. (n.d.). Heck Alkynylation (Copper-Free Sonogashira Coupling) of Aryl and Heteroaryl Chlorides, Using Pd Complexes of t-Bu2(p-NMe2C6H4)P: Understanding the Structure–Activity Relationships and Copper Effects. [Link]

  • YouTube. (2025). Condition Optimization for Buchwald-Hartwig Reactions. [Link]

  • Wipf Group. (n.d.). Ligand-, Copper-, and Amine-Free Sonogashira Reaction of Aryl Iodides and Bromides with Terminal Alkynes. [Link]

  • MDPI. (n.d.). New Trends in C–C Cross-Coupling Reactions: The Use of Unconventional Conditions. [Link]

  • ResearchGate. (n.d.). Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. Crystallographic Characterization of an Oxidative-Addition Adduct Generated under Remarkably Mild Conditions. [Link]

  • Request PDF. (n.d.). Palladium‐Catalyzed Cross‐Coupling Reactions on Pyridazine Moieties. [Link]

  • DSpace@MIT. (n.d.). Development of Deactivation-Resistant Catalysts for Pd-Catalyzed C–N Cross-Coupling Reactions. [Link]

  • The reaction monitoring blog. (2008). Copper-free Sonogashira coupling. [Link]

  • Request PDF. (n.d.). Catalyst Activation, Deactivation, and Degradation in Palladium-Mediated Negishi Cross-Coupling Reactions. [Link]

  • National Institutes of Health. (n.d.). Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines. [Link]

  • Royal Society of Chemistry. (n.d.). Abnormal N-heterocyclic carbene palladium complex: living catalyst for activation of aryl chlorides in Suzuki–Miyaura cross coupling. [Link]

  • Wikipedia. (n.d.). Sonogashira coupling. [Link]

  • MDPI. (2022). Palladium-Catalyzed Synthesis of Novel Quinazolinylphenyl-1,3,4-thiadiazole Conjugates. [Link]

  • Royal Society of Chemistry. (n.d.). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. [Link]

  • Scientific Research Publishing. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. [Link]

  • YouTube. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. [Link]

  • National Institutes of Health. (n.d.). Palladium-catalyzed intramolecular aerobic oxidative cross-coupling of B–H/C–H between o-carborane and arenes. [Link]

  • PubMed. (n.d.). Palladium-catalyzed C,N-cross coupling reactions of 3-halo-2-aminopyridines. [Link]

  • ResearchGate. (n.d.). Buchwald-Hartwig coupling of 4-bromo-1H-1-tritylpyrazole (1Br) with various amines. [Link]

Sources

purification strategies for removing palladium catalyst from pyridopyrazine products

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) regarding the purification of pyridopyrazine products from residual palladium catalysts. Our goal is to equip you with the scientific rationale and practical steps to achieve the stringent purity levels required for your active pharmaceutical ingredients (APIs).

Introduction: The Challenge of Palladium Removal in N-Heterocyclic Compounds

Palladium-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis, particularly for constructing the complex scaffolds of pyridopyrazines and related N-heterocyclic compounds. However, the very properties that make these catalysts effective—their ability to coordinate with heteroatoms—also present a significant purification challenge. Residual palladium in the final product is a major concern due to its potential toxicity and regulatory limits imposed by bodies like the FDA and EMA.[1][2] This guide will walk you through common and advanced strategies to effectively remove palladium residues, ensuring the safety and quality of your pharmaceutical products.[3]

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Section 1: Initial Assessment and Strategy Selection

Question 1: I've just completed a Suzuki coupling to synthesize my pyridopyrazine derivative. What's my first step in planning for palladium removal?

Answer: Before selecting a purification method, it's crucial to understand the nature of your reaction mixture and the palladium species present. The choice of purification strategy is highly system-dependent and can be influenced by the product, solvent, temperature, and any additives.[4]

Here's a logical workflow to guide your initial assessment:

G A Post-Reaction Mixture B Characterize Pd Species (e.g., Pd(0), Pd(II), colloidal) A->B Analyze a sample C Assess Product Solubility and Stability A->C D Determine Initial Pd Concentration (e.g., ICP-MS) A->D Analyze a sample E Select Primary Purification Strategy B->E C->E D->E High vs. Low Contamination F Filtration through Celite® E->F Insoluble Pd species G Scavenger Resin Treatment E->G Soluble Pd complexes H Activated Carbon Adsorption E->H Broad-spectrum removal I Crystallization / Recrystallization E->I Crystalline solid product J Liquid-Liquid Extraction E->J Favorable partition coefficient

Caption: Initial workflow for selecting a palladium removal strategy.

Start by filtering the reaction mixture through a pad of Celite® to remove any heterogeneous palladium black.[5] Then, obtain an initial palladium concentration reading via Inductively Coupled Plasma Mass Spectrometry (ICP-MS) to establish a baseline.[2]

Section 2: Scavenger Resins - The Workhorse of Palladium Removal

Question 2: I'm considering using a scavenger resin. With so many options (thiol, thiourea, amine-based), how do I choose the right one for my pyridopyrazine product?

Answer: The choice of scavenger resin is critical and depends on the coordination chemistry of your system. Pyridopyrazines, being N-heterocycles, can compete with the scavenger for binding to palladium.

  • Expertise & Experience: Thiol- and thiourea-functionalized silica or polystyrene resins are often the most effective for palladium scavenging.[2][6] They act as strong ligands that chelate the palladium, allowing for its removal by filtration. For pyridopyrazine products, which are themselves good ligands, you may need to use a scavenger with a higher affinity for palladium.

  • Troubleshooting Guide: Low Scavenger Efficiency

    • Increase Scavenger Equivalents: If initial scavenging is incomplete, try increasing the amount of resin. However, be mindful that excessive resin can lead to product loss through non-specific binding.

    • Optimize Temperature and Time: Gently heating the mixture (e.g., 40-60 °C) can increase the rate of scavenging.[7] Extend the treatment time, but monitor for potential product degradation. In some cases, prolonged exposure doesn't significantly improve removal, especially if the resin's functional group loading is low.[4]

    • Solvent Effects: The solvent can influence the scavenger's performance. A solvent that promotes swelling of a polymer-based scavenger can improve accessibility to the binding sites.

    • Consider a Different Functional Group: If a thiol scavenger is ineffective, it might be due to the specific palladium complex in your mixture. Experiment with other functional groups like trimercaptotriazine (TMT) or other specialized scavengers.

Comparison of Common Scavenger Types

Scavenger TypeFunctional GroupTypical SupportAdvantagesDisadvantages
Si-Thiol Thiol (-SH)SilicaHigh efficiency for Pd(II), good solvent compatibility.Can be less effective for Pd(0) unless an oxidant is present.
MP-TMT TrimercaptotriazinePolystyreneVery high affinity for a broad range of palladium species.May require specific solvents for optimal swelling and performance.
Si-Thiourea ThioureaSilicaEffective for both Pd(0) and Pd(II).Can sometimes be more challenging to handle than other resins.
DMT DimercaptotriazinePolystyreneHigh capacity and efficiency.Similar to MP-TMT, solvent choice is important.

Question 3: I've treated my reaction mixture with a scavenger resin, but my final palladium levels are still too high. What should I do?

Answer: This is a common issue. Here's a systematic approach to troubleshoot and resolve it:

G A High Residual Pd after Scavenging B Verify Initial Pd Concentration A->B Is the initial load higher than expected? C Screen Different Scavengers (e.g., Thiol, TMT, Thiourea) A->C Is the chosen scavenger optimal? D Optimize Scavenging Conditions (Temp, Time, Equivalents) C->D Fine-tune the best performer E Consider a Polishing Step D->E If still above limits F Activated Carbon Treatment E->F G Recrystallization E->G H Column Chromatography E->H I Acceptable Pd Levels F->I G->I H->I

Caption: Troubleshooting workflow for high residual palladium.

If a single treatment with a scavenger is insufficient, a "polishing" step is often necessary. This involves a secondary purification method to remove the remaining traces of palladium.

Section 3: Alternative and Complementary Purification Strategies

Question 4: Are there effective alternatives to scavenger resins? I'm working on a large scale and the cost of the resin is a concern.

Answer: Absolutely. For large-scale operations, cost-effectiveness is paramount. Here are some proven alternatives:

  • Activated Carbon: This is a cost-effective and highly efficient method for removing a wide range of palladium species.[8] It works through adsorption of the metal onto its porous surface.

    • Authoritative Grounding: The choice of activated carbon is important. Some grades are specifically designed for pharmaceutical applications and offer better performance.[8] For example, Darco® KB-B has been successfully used on a large scale to reduce palladium levels from 300 ppm to <1 ppm.[4]

    • Protocol:

      • Dissolve your crude pyridopyrazine product in a suitable solvent (e.g., THF, ethyl acetate).

      • Add activated carbon (typically 5-20 wt% relative to the product).

      • Stir the slurry at room temperature or slightly elevated temperature (e.g., 45 °C) for a few hours to overnight.[4]

      • Filter the mixture through Celite® to remove the carbon.

      • Wash the Celite® pad with fresh solvent to recover any adsorbed product.

      • Concentrate the filtrate.

  • Crystallization: If your pyridopyrazine product is a crystalline solid, recrystallization can be a powerful purification technique.[1]

    • Expert Insight: The effectiveness of crystallization can be enhanced by adding a competing ligand or a complexing agent to the mother liquor. This helps to "trap" the palladium in the solution while your product crystallizes. Additives like N-acetylcysteine or phosphines can be effective.[2]

  • Liquid-Liquid Extraction: This method is useful for removing water-soluble palladium species.[5] Acidic or basic washes can be employed to extract palladium salts. The addition of a chelating agent like EDTA to the aqueous phase can also improve the partitioning of palladium out of the organic layer.

Comparative Overview of Purification Techniques

MethodTypical Pd ReductionAdvantagesDisadvantages
Scavenger Resins >95%High selectivity, easy to handle.Higher cost, potential for product loss on the resin.
Activated Carbon >99%Low cost, highly effective, scalable.[4]Can be less selective, potential for product loss, fine particles can be difficult to filter.
Crystallization VariableHighly effective for crystalline products, can be combined with other methods.Not suitable for oils or amorphous solids, palladium can sometimes co-crystallize.[1]
Liquid-Liquid Extraction 70-90%Simple, inexpensive.Can require large solvent volumes, may not be effective for all palladium species.[4]

Advanced and Emerging Technologies

For particularly challenging separations, or for processes where catalyst recovery is desired, more advanced techniques can be considered:

  • Organic Solvent Nanofiltration (OSN): This membrane-based technology separates molecules based on size. It can be highly effective for retaining the palladium catalyst while allowing the smaller product molecule to pass through.[9] This method also offers the potential for catalyst recycling.[9]

  • Supercritical Fluid Extraction (SFE): Using supercritical CO2, often with a co-solvent and a chelating agent, can provide a "green" alternative for palladium extraction.[10][11] This method can achieve high extraction efficiencies under mild conditions.[12]

Final Thoughts

Removing palladium from pyridopyrazine products requires a systematic and often multi-step approach. There is no single solution that fits all scenarios.[4] By understanding the underlying chemistry and having a range of purification techniques at your disposal, you can effectively meet the stringent purity requirements for your API. Always validate your chosen method at a small scale before proceeding to a larger batch.

References

  • Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry | Organic Process Research & Development - ACS Publications. (2023). Available at: [Link]

  • How can i remove palladium Pd catalyst easily? - ResearchGate. (2015). Available at: [Link]

  • Recovery and reuse of homogeneous palladium catalysts via organic solvent nanofiltration: application in the synthesis of AZD4625 - Green Chemistry (RSC Publishing). (2025). Available at: [Link]

  • How to Remove Palladium in three easy steps - Biotage. (2023). Available at: [Link]

  • Removal of palladium (Pd) catalysts Activated Carbon Business Division | Osaka Gas Chemicals Co., Ltd. (n.d.). Available at: [Link]

  • Method of removing palladium - Google Patents. (n.d.).
  • Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry | Organic Process Research & Development. (2023). Available at: [Link]

  • Palladium Impurity Removal from Active Pharmaceutical Ingredient Process Streams - Johnson Matthey Technology Review. (2016). Available at: [Link]

  • Development of an Effective Palladium Removal Process for VEGF Oncology Candidate AG13736 and a Simple, Efficient Screening Technique for Scavenger Reagent Identification - ResearchGate. (2025). Available at: [Link]

  • Improved Palladium Extraction from Spent Catalyst Using Ultrasound-Assisted Leaching and Sulfuric Acid–Sodium Chloride System - MDPI. (n.d.). Available at: [Link]

  • Recycling of Palladium from Spent Catalysts Using Solvent Extraction—Some Critical Points. (n.d.). Available at: [Link]

  • Supercritical CO2 Extraction of Palladium Oxide from an Aluminosilicate-Supported Catalyst Enhanced by a Combination of Complexing Polymers and Piperidine - PMC - NIH. (n.d.). Available at: [Link]

  • Recovery of palladium from spent catalyst with supercritical CO2 and chelating agent | Request PDF - ResearchGate. (2025). Available at: [Link]

  • Recovery of Precious Metals: A Promising Process Using Supercritical Carbon Dioxide and CO 2 -Soluble Complexing Polymers for Palladium Extraction from Supported Catalysts - MDPI. (2023). Available at: [Link]

  • (PDF) Palladium catalysts on activated carbon supports: Influence of reduction temperature, origin of the support and pretreatments of the carbon surface - ResearchGate. (2025). Available at: [Link]

  • Resins as Scavengers to Control the Metal Impurities in Active Pharmaceutical Ingredients (APIs) - Crimson Publishers. (2023). Available at: [Link]

Sources

Technical Support Center: Optimizing Reaction Times for the Synthesis of Pyridopyrazine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals actively engaged in the synthesis of pyridopyrazine derivatives. Pyridopyrazines are a critical class of nitrogen-containing heterocyclic compounds, forming the core scaffold of numerous pharmacologically active agents.[1] However, optimizing their synthesis, particularly concerning reaction times, can be a significant challenge.

This document provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to help you accelerate your research and development.

Troubleshooting Guide: Common Issues and Solutions

Scenario 1: The Cyclocondensation Reaction is Sluggish or Incomplete

Question: My cyclocondensation reaction between a diaminopyridine and a 1,2-dicarbonyl compound to form the pyridopyrazine core is taking over 24 hours, and the conversion is still low. How can I accelerate this key step?

Answer: This is a frequent bottleneck. The core issue often lies in insufficient activation of the carbonyl electrophiles or suboptimal reaction kinetics. A systematic approach to troubleshooting is the most effective way to address this.[2] Let's break down the causative factors and solutions.

Causality-Based Solutions:

  • Catalyst Choice & Mechanism: The condensation is often the rate-limiting step. The choice of catalyst is critical for activating the carbonyl group and facilitating nucleophilic attack by the diamine.

    • Acid Catalysis: Protic acids (e.g., acetic acid, p-toluenesulfonic acid) or Lewis acids (e.g., ZnCl₂, FeCl₃) can protonate or coordinate to the carbonyl oxygen, increasing its electrophilicity. An FeCl₃/PVP catalytic system has been shown to reduce reaction times from 3-7 hours to 2-4 hours in related heterocyclic syntheses.[3]

    • Mechanism Insight: The acid catalyst facilitates the initial imine formation, which is then followed by an intramolecular cyclization and subsequent aromatization (often via oxidation) to furnish the pyridopyrazine ring.

  • Solvent Effects on Kinetics: The solvent plays a crucial role in reactant solubility and can influence the transition state energy of the reaction.

    • Polar Protic Solvents: Solvents like ethanol or methanol are common and can participate in hydrogen bonding, potentially stabilizing intermediates.

    • Polar Aprotic Solvents: Solvents like DMF or DMSO can be effective at higher temperatures but may require more rigorous drying, as water can hydrolyze intermediates.

    • Solvent-Free & Green Chemistry: For some reactions, solvent-free conditions or the use of green solvents like water/PEG-400 can dramatically enhance reaction rates and yields.[3]

  • Thermal vs. Microwave Irradiation: One of the most effective ways to reduce reaction times is to switch from conventional heating to microwave irradiation.

    • Mechanism of Action: Microwave energy directly interacts with polar molecules in the reaction mixture, leading to rapid and uniform heating that can significantly accelerate reaction rates.

    • Proven Efficacy: For the synthesis of pyrazinamide derivatives, microwave-assisted methods have been shown to reduce reaction times from 24 hours to just 30 minutes, while also increasing the yield.[4] In other heterocyclic syntheses, reaction times of 2-4 minutes are not uncommon under microwave irradiation.[5]

Troubleshooting Flowchart: Addressing a Slow Cyclocondensation Reaction

Caption: Troubleshooting workflow for slow pyridopyrazine formation.

Scenario 2: Low Yields Due to Side Product Formation

Question: I'm attempting a dehydrogenative coupling of a β-amino alcohol to form a pyrazine ring, but my TLC and LC-MS show a complex mixture of products. How can I improve the selectivity and yield of my desired pyridopyrazine derivative?

Answer: The formation of multiple side products in dehydrogenative coupling reactions is typically a sign of non-selective catalysis or reaction conditions that are too harsh.[6] The key is to fine-tune the reaction to favor the desired pathway over competing side reactions like self-condensation or decomposition.

Causality-Based Solutions:

  • Catalyst and Ligand Selection: The choice of the metal catalyst and its coordinating ligands is paramount for controlling selectivity.[6]

    • Ruthenium and Iridium Pincer Complexes: These have shown high efficiency and selectivity in dehydrogenative coupling reactions. The ligand architecture creates a specific steric and electronic environment around the metal center, guiding the substrate to react in a predictable manner.

    • Catalyst Loading: Using the optimal catalyst loading is crucial. Too little may result in an incomplete reaction, while too much can sometimes lead to undesired side reactions.

  • Temperature and Time Control: Overheating or running the reaction for too long can lead to product degradation or the formation of thermodynamic side products.[2]

    • Incremental Temperature Increase: Start at a lower temperature and monitor the reaction's progress. Only increase the temperature if the reaction is too slow.

    • Reaction Monitoring: Use TLC or LC-MS to track the consumption of starting material and the formation of the product. Stop the reaction as soon as the starting material is consumed to prevent subsequent degradation of the desired product.

  • Atmospheric Conditions: Many catalytic reactions, especially those involving transition metals, are sensitive to oxygen and moisture.

    • Inert Atmosphere: Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the catalyst or sensitive reagents.[2]

    • Dry Solvents: Use anhydrous solvents to avoid water-induced side reactions.

Frequently Asked Questions (FAQs)

Q1: How does microwave power and irradiation time affect reaction optimization? A1: Microwave power (in Watts) and irradiation time are critical, interdependent parameters. A higher power level leads to faster heating but can sometimes overshoot the optimal temperature, causing decomposition. It's best to start with a moderate power setting (e.g., 300-420 W) and optimize the time. For instance, in one study, a yield of 71% was achieved at 420 W for 10 minutes, while increasing the time to 15 minutes at the same power decreased the yield to 62%, indicating potential product degradation.[7]

Q2: What are the best general-purpose solvents for pyridopyrazine synthesis? A2: Ethanol is a widely used and effective solvent, particularly for condensation reactions, as it readily dissolves the starting materials and is relatively benign. For reactions requiring higher temperatures, such as palladium-catalyzed cross-couplings, polar aprotic solvents like 1,4-dioxane or DMF are often preferred.[8] However, always consider the specific requirements of your reaction.

Q3: Can I use a one-pot synthesis approach to save time? A3: Absolutely. One-pot, multi-component reactions are an excellent strategy for improving time and resource efficiency by avoiding the isolation and purification of intermediates.[9] For example, a four-component reaction of hydrazines, methylenemalononitriles, aldehydes, and alcohols has been successfully developed to synthesize pyrazolo[3,4-d]pyrimidines, a related heterocyclic system, in a single step.[3] This approach is highly applicable to pyridopyrazine synthesis.

Quantitative Data Summary

The following table summarizes the dramatic impact of reaction conditions on time and yield for heterocyclic synthesis, drawn from analogous systems.

Reaction TypeMethodCatalyst/ConditionsReaction TimeYieldReference
AminodehalogenationConventionalThermal Heating24 hoursModerate[4]
AminodehalogenationMicrowave-30 minutesHigh[4]
Pyrazole SynthesisConventionalThermal Heating3-7 hours~87%[3]
Pyrazole SynthesisCatalyticFeCl₃/PVP in Water/PEG-4002-4 hoursup to 97%[3]
Pyrazolone SynthesisMicrowave420 W, Solvent-Free10 minutes71%[7]

Experimental Protocols

Protocol 1: Microwave-Assisted Synthesis of a Pyridopyrazine Derivative

This protocol provides a validated, step-by-step methodology for a time-optimized synthesis.

Objective: To synthesize a 2,3-disubstituted pyridopyrazine from a diaminopyridine and a 1,2-diketone in under 30 minutes.

Materials:

  • 2,3-Diaminopyridine (1.0 mmol)

  • Benzil (1,2-diphenylethane-1,2-dione) (1.0 mmol)

  • Ethanol (5 mL)

  • Microwave synthesis vial (10 mL) with a magnetic stir bar

  • Microwave synthesizer

Procedure:

  • Preparation: Place the 2,3-diaminopyridine (1.0 mmol) and benzil (1.0 mmol) into the 10 mL microwave synthesis vial containing a magnetic stir bar.

  • Solvent Addition: Add 5 mL of ethanol to the vial.

  • Sealing: Securely cap the vial.

  • Microwave Irradiation: Place the vial into the cavity of the microwave synthesizer. Set the reaction parameters to irradiate at a constant temperature of 120°C for 15 minutes. Ensure stirring is active throughout the reaction.

  • Cooling: After the irradiation is complete, allow the vial to cool to room temperature (or use the instrument's compressed air cooling function).

  • Workup: Transfer the reaction mixture to a round-bottom flask. Remove the ethanol under reduced pressure. The resulting crude product can then be purified by recrystallization from ethanol or by column chromatography on silica gel.

  • Validation: Confirm the structure and purity of the resulting 2,3-diphenylpyrido[2,3-b]pyrazine using ¹H NMR, ¹³C NMR, and LC-MS.

Visualization of a Key Synthetic Pathway

The following diagram illustrates the generalized pathway for the condensation reaction, highlighting the key steps that are often targeted for optimization.

G cluster_0 Reaction Pathway cluster_1 Optimization Levers A Diaminopyridine + 1,2-Dicarbonyl B Step 1: Imine Formation (Rate-Limiting) A->B Acid Catalyst (e.g., p-TSA) C Step 2: Intramolecular Cyclization B->C D Step 3: Dehydration/ Aromatization C->D E Pyridopyrazine Product D->E Oxidation (if needed) Opt1 Microwave Irradiation Opt1->B Accelerates all steps Opt2 Catalyst Screening Opt2->B Opt3 Solvent Choice

Caption: Key steps and optimization points in pyridopyrazine synthesis.

References

  • Molecules. Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. Available from: [Link]

  • PubMed. Synthesis of pyrano-pyrimidines: recent advances in catalysis by magnetically recoverable nanocatalysts. Available from: [Link]

  • ResearchGate. Recent synthetic methodologies for pyridopyrazines: An update. Available from: [Link]

  • DergiPark. Microwave-assisted synthesis of pyrazoles - a mini-review. Available from: [Link]

  • PubMed. Design, synthesis, and pharmacological evaluation of a novel series of pyridopyrazine-1,6-dione γ-secretase modulators. Available from: [Link]

  • MDPI. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. Available from: [Link]

  • ResearchGate. (PDF) Methods for the Catalytic Synthesis of Piperazine. Available from: [Link]

  • University of Liverpool. Heterocyclic Chemistry - TUTORIAL PROBLEMS. Available from: [Link]

  • ResearchGate. Synthesis of new series of Pyrazoline, and study their Kinetics and Reaction Mechanism. Available from: [Link]

  • ResearchGate. Microwave-Assisted Synthesis of Pyrazinamide Derivatives: The Coupling Reaction of 3-Chloropyrazine-2-Carboxamide and Ring-Substituted Anilines | Request PDF. Available from: [Link]

  • ResearchGate. Optimization of the reaction conditions a .Liu et al. reported the synthesis of pyrazolo[3,4-d]pyrim -. Available from: [Link]

  • MDPI. Microwave-Assisted One-Pot Synthesis of Pyrazolone Derivatives under Solvent-Free Conditions. Available from: [Link]

  • Organic Chemistry Portal. Pyridine synthesis. Available from: [Link]

  • ResearchGate. 58 questions with answers in HETEROCYCLIC COMPOUNDS SYNTHESIS | Science topic. Available from: [Link]

  • MDPI. Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. Available from: [Link]

  • Taylor & Francis Online. Advances in the Synthesis and Bio-Applications of Pyrazine Derivatives: A Review. Available from: [Link]

  • NIH. Microwave-Assisted Sequential One-Pot Synthesis of 8-Substituted Pyrazolo[1,5-a][1][5][10]triazines. Available from: [Link]

  • Koya University. Synthesis of New Series of Pyrazoline, and Study their Kinetics and Reaction Mechanism. Available from: [Link]

  • YouTube. 2021 Heterocyclic Chemistry - Lecture 1. Available from: [Link]

  • MDPI. Design, Synthesis, Analysis, and Cytotoxicity of Novel Heteroaryl Derivatives of Dipyridothiazines. Available from: [Link]

  • Bentham Science Publisher. Microwave-Assisted Synthesis of Pyrazinamide Derivatives: The Coupling Reaction of 3-Chloropyrazine-2-Carboxamide and Ring-Substituted Anilines. Available from: [Link]

  • ResearchGate. Optimization of reaction conditions for the synthesis of pyrazolopyridinea. Available from: [Link]

Sources

Validation & Comparative

A Researcher's Guide to the Cellular Validation of Novel Pyridopyrazine EGFR Inhibitors in Non-Small Cell Lung Cancer

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for researchers and drug development professionals to validate the efficacy of novel pyridopyrazine-based compounds as Epidermal Growth Factor Receptor (EGFR) inhibitors in Non-Small Cell Lung Cancer (NSCLC) cell lines. We will delve into the scientific rationale behind experimental choices, provide detailed protocols for key assays, and present a comparative analysis with established EGFR tyrosine kinase inhibitors (TKIs).

The Critical Role of EGFR in NSCLC and the Quest for Novel Inhibitors

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane tyrosine kinase that plays a pivotal role in regulating essential cellular processes, including proliferation, survival, and differentiation.[1][2][3] In a significant subset of NSCLC patients, activating mutations in the EGFR gene lead to its constitutive activation, driving uncontrolled cell growth and tumor progression.[2][4][5] This "oncogene addiction" makes EGFR an attractive therapeutic target.[4]

The development of EGFR TKIs has revolutionized the treatment landscape for EGFR-mutated NSCLC.[2][6][7] However, the emergence of acquired resistance, often through secondary mutations like T790M, limits the long-term efficacy of first and second-generation inhibitors.[8][9] This necessitates the discovery and validation of novel inhibitory compounds, such as those based on the pyridopyrazine scaffold, that can overcome these resistance mechanisms.

Understanding the EGFR Signaling Cascade

Upon ligand binding, EGFR dimerizes and undergoes autophosphorylation of key tyrosine residues in its intracellular domain.[1] This initiates a cascade of downstream signaling pathways, primarily the RAS-RAF-MEK-ERK (MAPK) and the PI3K-AKT-mTOR pathways, which ultimately promote cell proliferation and survival.[3][10] EGFR TKIs function by competitively binding to the ATP-binding pocket of the EGFR kinase domain, thereby inhibiting its autophosphorylation and blocking downstream signaling.[11][12][13]

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF Ligand EGFR EGFR EGF->EGFR Binds RAS RAS EGFR->RAS Activates PI3K PI3K EGFR->PI3K Activates Pyridopyrazine Novel Pyridopyrazine Compound Pyridopyrazine->EGFR Inhibits Autophosphorylation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation

Caption: EGFR signaling pathway and the inhibitory action of novel pyridopyrazine compounds.

Experimental Validation Workflow: A Step-by-Step Guide

A robust validation of novel EGFR inhibitors requires a multi-faceted approach, beginning with cellular viability assays to determine cytotoxic potential, followed by biochemical assays to confirm on-target activity.

Experimental_Workflow Start Start: Hypothesis Novel Pyridopyrazine compounds inhibit EGFR Cell_Selection 1. NSCLC Cell Line Selection (EGFR wt, mutant, resistant) Start->Cell_Selection Viability_Assay 2. Cell Viability Assay (MTT or CellTiter-Glo) Cell_Selection->Viability_Assay IC50 3. Determine IC50 Values Viability_Assay->IC50 Western_Blot 4. Western Blot Analysis (p-EGFR, p-ERK, etc.) IC50->Western_Blot Data_Analysis 5. Data Analysis & Comparison with Standard Inhibitors Western_Blot->Data_Analysis Conclusion Conclusion: Validate or Refute Hypothesis Data_Analysis->Conclusion

Caption: A typical experimental workflow for validating novel EGFR inhibitors.

Part 1: Selecting the Right Cellular Models

The choice of NSCLC cell lines is critical for a comprehensive evaluation. A well-selected panel should include cells with different EGFR mutation statuses to assess the inhibitor's spectrum of activity.

  • EGFR-mutant, TKI-sensitive: PC-9 (Exon 19 deletion) and HCC827 (Exon 19 deletion) cells are highly dependent on EGFR signaling and are sensitive to first-generation TKIs.[14][15][16]

  • EGFR-mutant, TKI-resistant: H1975 cells harbor both the L858R activating mutation and the T790M resistance mutation, making them resistant to first-generation TKIs but sensitive to third-generation inhibitors like osimertinib.[14][15][17]

  • EGFR wild-type: A549 cells have wild-type EGFR and a KRAS mutation, serving as a negative control to assess the selectivity of the compound for EGFR-driven cancers.[14][18][19]

Part 2: Assessing Cellular Viability

Cell viability assays are fundamental to determining the cytotoxic or anti-proliferative effects of the novel compounds. The half-maximal inhibitory concentration (IC50) is a key metric derived from these assays.

The MTT assay is a colorimetric assay that measures cellular metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color.[20]

Step-by-Step Methodology:

  • Cell Seeding: Seed NSCLC cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the novel pyridopyrazine compounds and a reference inhibitor (e.g., Gefitinib, Osimertinib) for 48-72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[21]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to dissolve the formazan crystals.[21]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and plot a dose-response curve to determine the IC50 value.

The CellTiter-Glo® assay is a more sensitive, homogeneous method that quantifies ATP, an indicator of metabolically active cells.[22][23] The assay involves adding a single reagent directly to the cells, resulting in cell lysis and the generation of a luminescent signal proportional to the amount of ATP present.[22]

Step-by-Step Methodology:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Reagent Preparation: Equilibrate the CellTiter-Glo® Reagent to room temperature.

  • Assay Procedure: Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.

  • Signal Stabilization: Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.

  • Luminescence Measurement: Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal, then measure luminescence with a plate reader.

  • Data Analysis: Calculate the percentage of cell viability and determine the IC50 values as described for the MTT assay.

Part 3: Confirming On-Target Activity with Western Blotting

Western blotting is an essential technique to verify that the observed cytotoxicity is a direct result of EGFR inhibition. This is achieved by assessing the phosphorylation status of EGFR and its downstream signaling proteins.

Step-by-Step Methodology:

  • Cell Treatment and Lysis: Treat NSCLC cells with the novel compounds at concentrations around their IC50 values for a predetermined time (e.g., 2-6 hours). Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.

  • Sample Preparation: Mix the lysates with Laemmli sample buffer and boil at 95-100°C for 5 minutes to denature the proteins.[1]

  • SDS-PAGE: Load equal amounts of protein (20-40 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.[1]

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-EGFR (e.g., Tyr1068), total EGFR, phospho-ERK1/2, total ERK1/2, phospho-AKT, total AKT, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.[24][25][26]

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Densitometry Analysis: Quantify the band intensities to determine the relative levels of protein phosphorylation.

Comparative Data Analysis

The efficacy of the novel pyridopyrazine compounds should be benchmarked against clinically relevant EGFR inhibitors. The following tables provide a template for presenting the comparative data.

Table 1: Comparative IC50 Values (µM) in NSCLC Cell Lines

CompoundPC-9 (EGFR ex19del)H1975 (EGFR L858R/T790M)A549 (EGFR wt)
Novel Pyridopyrazine Cmpd 1 e.g., 0.05e.g., 0.5e.g., >10
Novel Pyridopyrazine Cmpd 2 e.g., 0.08e.g., 0.9e.g., >10
Gefitinib (1st Gen TKI) e.g., 0.02e.g., >10e.g., >10
Osimertinib (3rd Gen TKI) e.g., 0.01e.g., 0.02e.g., >10

Table 2: Western Blot Densitometry Analysis of EGFR Pathway Inhibition in H1975 Cells

Treatment (1 µM)p-EGFR / Total EGFR (Fold Change)p-ERK / Total ERK (Fold Change)
Vehicle Control 1.01.0
Novel Pyridopyrazine Cmpd 1 e.g., 0.2e.g., 0.3
Gefitinib e.g., 0.9e.g., 0.8
Osimertinib e.g., 0.1e.g., 0.2

Conclusion and Future Directions

This guide outlines a systematic approach to the preclinical validation of novel pyridopyrazine compounds as EGFR inhibitors in NSCLC cell lines. By employing a panel of cell lines with diverse EGFR mutation profiles and utilizing a combination of cell viability and biochemical assays, researchers can robustly assess the potency, selectivity, and mechanism of action of their candidate inhibitors. Promising compounds that demonstrate potent activity against TKI-resistant cell lines, such as H1975, and effectively suppress EGFR signaling pathways warrant further investigation in more complex preclinical models, including 3D spheroids, patient-derived xenografts, and in vivo efficacy studies. The ultimate goal is to identify next-generation EGFR inhibitors that can overcome existing resistance mechanisms and improve outcomes for patients with NSCLC.

References

  • Deshmukh, S. et al. (2023). Novel pyrido[2,3-b][11][27]oxazine-based EGFR-TK inhibitors: rational design and synthesis of potent and selective agents targeting resistance mutations in non-small cell lung cancer. RSC Publishing. Available at: [Link]

  • Deshmukh, S. et al. (2023). Novel pyrido[2,3-b][11][27]oxazine-based EGFR-TK inhibitors: rational design and synthesis of potent and selective agents targeting resistance mutations in non-small cell lung cancer. National Center for Biotechnology Information. Available at: [Link]

  • Sharma, S. et al. (2022). Pyrimidine derivatives as EGFR tyrosine kinase inhibitors in non-small-cell lung cancer: A comprehensive review. National Center for Biotechnology Information. Available at: [Link]

  • Kaur, H. et al. (2022). A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship. National Center for Biotechnology Information. Available at: [Link]

  • De-Santis, M. et al. (2024). Combined Therapeutic Strategies Based on the Inhibition of Non-Oncogene Addiction to Improve Tumor Response in EGFR- and KRAS-Mutant Non-Small-Cell Lung Cancer. National Center for Biotechnology Information. Available at: [Link]

  • Moharil, P. et al. (2023). Targeting the EGFR signaling pathway in cancer therapy: What's new in 2023?. National Center for Biotechnology Information. Available at: [Link]

  • Le, X. et al. (2020). Concurrent osimertinib plus gefitinib for first-line treatment of EGFR-mutated non-small cell lung cancer (NSCLC). American Society of Clinical Oncology. Available at: [Link]

  • ResearchGate. (n.d.). Western blot analysis [(p)EGFR & (p)ERK1/2 MAPK]. (a) Phosphorylated.... Available at: [Link]

  • Pluta, K. et al. (2017). Osimertinib – effective treatment of NSCLC with activating EGFR mutations after progression on EGFR tyrosine kinase inhibitors. National Center for Biotechnology Information. Available at: [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Available at: [Link]

  • van der Wekken, A. J. et al. (2009). Chemotherapy-induced epidermal growth factor receptor activation determines response to combined gefitinib/chemotherapy treatment in non–small cell lung cancer cells. American Association for Cancer Research. Available at: [Link]

  • MDPI. (2024). EGFR-Targeted Therapies: A Literature Review. Available at: [Link]

  • Siannis, F. et al. (2013). EGFR-Targeted Therapy for Non-Small Cell Lung Cancer. International Journal of Medical Sciences. Available at: [Link]

  • ResearchGate. (n.d.). Mechanisms of action of EGFR inhibitors. Available at: [Link]

  • ResearchGate. (2025). Pyrimidine derivatives as EGFR tyrosine kinase inhibitors in non‐small‐cell lung cancer: A comprehensive review. Available at: [Link]

  • National Center for Biotechnology Information. (2019). Analyzing expression and phosphorylation of the EGF receptor in HNSCC. Available at: [Link]

  • ResearchGate. (n.d.). Efficacy of alternating osimertinib and gefitinib in participants with EGFR-T790M positive advanced NSCLC. Available at: [Link]

  • Labcorp Oncology. (2016). A549 – A model for non-small cell lung cancer. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). EGFR Signaling in Non-Small Cell Lung Cancer: From Molecular Mechanisms to Therapeutic Opportunities. Available at: [Link]

  • ResearchGate. (n.d.). CellTiter-Glo assay against the following cell lines. Available at: [Link]

  • iris univpm. (2023). The cell line models to study tyrosine kinase inhibitors in non-small cell lung cancer with mutations in the epidermal. Available at: [Link]

  • MDPI. (n.d.). Special Issue : EGFR-Tyrosine Kinase Inhibitor (EGFR-TKI) for Non-Small Cell Lung Cancer. Available at: [Link]

  • ResearchGate. (n.d.). (A) Western blotting analysis of EGFR, P-EGFR, Akt and P-Akt levels in.... Available at: [Link]

  • ResearchGate. (n.d.). Progress on the EGFR pathway drives targeted therapy for NSCLC. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Optimal first-line treatment for EGFR-mutated NSCLC: a comparative analysis of osimertinib and second-generation EGFR-TKIs. Available at: [Link]

  • Reaction Biology. (n.d.). Cell Proliferation Assay Service | CellTiter-Glo. Available at: [Link]

  • ResearchGate. (n.d.). Mechanism of action of EGFR inhibitors. TKIs and mAbs bind to the.... Available at: [Link]

  • Muse™. (n.d.). EGFR-RTK Activation Dual Detection Kit User's Guide. Available at: [Link]

  • VJOncology. (2025). Safety of osimertinib plus tegavivint in first-line EGFR-mutant NSCLC. Available at: [Link]

  • National Center for Biotechnology Information. (2020). Influence of EGFR-activating mutations on sensitivity to tyrosine kinase inhibitors in a KRAS mutant non-small cell lung cancer cell line. Available at: [Link]

Sources

The Vanguard of Targeted Therapy: A Comparative Efficacy Guide to Novel ALK Inhibitors Derived from the 7-Bromo-Pyridopyrazinone Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for the preclinical evaluation of a novel class of Anaplastic Lymphoma Kinase (ALK) inhibitors based on the 7-bromo-pyridopyrazinone scaffold. As researchers and drug development professionals, our objective is to rigorously assess the therapeutic potential of these new chemical entities against established ALK inhibitors. This document will detail the scientific rationale, comparative preclinical data of benchmark inhibitors, and step-by-step experimental protocols to empower your research and development endeavors.

The Rationale for Targeting ALK and the Promise of the Pyridopyrazinone Scaffold

Anaplastic Lymphoma Kinase (ALK) is a receptor tyrosine kinase that, when constitutively activated through genetic alterations such as chromosomal rearrangements (e.g., EML4-ALK in non-small cell lung cancer - NSCLC), becomes a potent oncogenic driver.[1][2] This aberrant signaling activates downstream pathways including the RAS-MAPK, PI3K-AKT, and JAK-STAT pathways, promoting cell proliferation, survival, and metastasis.[3][4] The clinical success of ALK inhibitors has revolutionized the treatment landscape for ALK-positive cancers. However, the emergence of acquired resistance, often through secondary mutations in the ALK kinase domain, necessitates the development of next-generation inhibitors with improved potency and broader activity against resistant mutants.[4][5]

The pyridopyrazinone core represents a promising scaffold for the design of novel kinase inhibitors. Its rigid, heterocyclic structure can be strategically functionalized to optimize interactions within the ATP-binding pocket of ALK. The inclusion of a bromine atom at the 7-position can serve as a key chemical handle for further synthetic elaboration and may contribute to enhanced binding affinity and selectivity. While specific data on 7-bromo-pyridopyrazinone ALK inhibitors is not yet widely published, this guide will use established ALK inhibitors as benchmarks to outline a robust evaluation strategy for this novel compound class. A study on tetrahydropyrido[2,3-b]pyrazines as ALK inhibitors has demonstrated the potential of related scaffolds, with analogs showing IC50 values around 10 nM in enzymatic assays and 150 nM in cell-based assays.[6]

The ALK Signaling Pathway: A Visual Guide

Understanding the intricacies of the ALK signaling network is paramount to interpreting the effects of targeted inhibitors. The following diagram illustrates the key downstream pathways activated by oncogenic ALK fusion proteins.

ALK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ALK_Fusion Oncogenic ALK Fusion (e.g., EML4-ALK) RAS RAS ALK_Fusion->RAS PI3K PI3K ALK_Fusion->PI3K JAK JAK ALK_Fusion->JAK RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival, Angiogenesis) ERK->Transcription AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Transcription STAT3 STAT3 JAK->STAT3 STAT3->Transcription caption Figure 1. Simplified ALK Signaling Pathway.

Caption: Figure 1. Simplified ALK Signaling Pathway.

Comparative In Vitro Efficacy of Benchmark ALK Inhibitors

A critical first step in evaluating novel 7-bromo-pyridopyrazinone derivatives is to benchmark their in vitro potency against established ALK inhibitors across different generations. The following table summarizes key performance indicators for first, second, and third-generation ALK inhibitors.

Inhibitor Generation ALK IC50 (nM) Cellular IC50 (nM) (H3122 Cell Line) Key Resistance Mutations Covered
CrizotinibFirst~20-50~100-200Limited
AlectinibSecond~1.9~20-30L1196M
BrigatinibSecond~0.6~10-20G1202R (moderate)
LorlatinibThird~0.07~5-10Broad, including G1202R

Note: IC50 values are approximate and can vary depending on the specific assay conditions. The H3122 cell line is a common model for EML4-ALK positive NSCLC.

Experimental Protocols for Efficacy Evaluation

To ensure rigorous and reproducible evaluation of novel 7-bromo-pyridopyrazinone ALK inhibitors, the following detailed experimental protocols are provided.

In Vitro Biochemical Assay: ALK Kinase Inhibition

This assay directly measures the ability of a compound to inhibit the enzymatic activity of the ALK kinase domain.

Principle: A recombinant ALK kinase domain is incubated with a substrate peptide and ATP. The inhibitor's potency is determined by its ability to block the phosphorylation of the substrate.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare a kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).

    • Dilute recombinant human ALK kinase domain to the desired concentration in kinase buffer.

    • Prepare a substrate solution (e.g., a biotinylated peptide substrate) and ATP solution in kinase buffer.

    • Prepare serial dilutions of the 7-bromo-pyridopyrazinone test compounds and benchmark inhibitors (e.g., Crizotinib, Alectinib).

  • Assay Procedure:

    • Add the test compounds to a 384-well plate.

    • Add the ALK enzyme to the wells and incubate for a short period (e.g., 10 minutes) to allow for compound binding.

    • Initiate the kinase reaction by adding the ATP/substrate mixture.

    • Incubate the reaction at room temperature for a specified time (e.g., 60 minutes).

    • Stop the reaction by adding a stop solution (e.g., EDTA).

  • Detection:

    • Detect the phosphorylated substrate using a suitable method, such as a time-resolved fluorescence resonance energy transfer (TR-FRET) assay or an ADP-Glo™ kinase assay.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to a no-inhibitor control.

    • Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.

In Vitro Cellular Assay: Cell Viability (MTT Assay)

This assay assesses the cytotoxic or cytostatic effect of the inhibitors on ALK-dependent cancer cell lines.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. Viable cells with active mitochondria reduce MTT to a purple formazan product.[7][8]

Step-by-Step Protocol:

  • Cell Culture:

    • Culture an ALK-positive cancer cell line (e.g., H3122 or KARPAS-299) in appropriate media and conditions.

  • Cell Seeding:

    • Seed the cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment:

    • Treat the cells with serial dilutions of the 7-bromo-pyridopyrazinone test compounds and benchmark inhibitors. Include a vehicle-only control.

    • Incubate the plates for a specified period (e.g., 72 hours) at 37°C and 5% CO2.[9]

  • MTT Addition and Incubation:

    • Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.[9]

  • Formazan Solubilization:

    • Carefully remove the media and add a solubilization solution (e.g., DMSO or a specialized solubilizing buffer) to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

    • Determine the IC50 value from the dose-response curve.

Target Engagement and Pathway Modulation: Western Blot Analysis

This technique is used to confirm that the inhibitor is hitting its intended target (ALK) and modulating its downstream signaling pathways.[10]

Principle: Proteins from cell lysates are separated by size via gel electrophoresis, transferred to a membrane, and probed with specific antibodies to detect the levels of total and phosphorylated proteins.

Step-by-Step Protocol:

  • Cell Treatment and Lysis:

    • Treat ALK-positive cells with the test compounds at various concentrations for a defined period (e.g., 2-24 hours).

    • Lyse the cells in a buffer containing protease and phosphatase inhibitors.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

  • Gel Electrophoresis and Transfer:

    • Separate equal amounts of protein on an SDS-PAGE gel.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.[11]

  • Immunoblotting:

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with primary antibodies against p-ALK, total ALK, p-ERK, total ERK, p-AKT, and total AKT. A loading control like GAPDH or β-actin should also be used.

    • Wash the membrane and incubate with a corresponding HRP-conjugated secondary antibody.

  • Detection:

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis:

    • Quantify the band intensities to determine the relative levels of protein phosphorylation and expression.

In Vivo Efficacy Assessment: Xenograft Tumor Models

In vivo studies are crucial to evaluate the anti-tumor efficacy of lead compounds in a physiological setting.

Principle: Human ALK-positive cancer cells are implanted into immunocompromised mice to generate tumors. The effect of the test compound on tumor growth is then monitored over time.[12][13][14]

Experimental Workflow:

Xenograft_Workflow Cell_Culture 1. ALK+ Cancer Cell Culture (e.g., H3122) Implantation 2. Subcutaneous Implantation into Immunocompromised Mice Cell_Culture->Implantation Tumor_Growth 3. Tumor Growth to Palpable Size Implantation->Tumor_Growth Randomization 4. Randomization into Treatment Groups Tumor_Growth->Randomization Treatment 5. Daily Dosing (Vehicle, Benchmark, Test Compound) Randomization->Treatment Monitoring 6. Tumor Volume & Body Weight Monitoring Treatment->Monitoring Endpoint 7. Endpoint Analysis (Tumor Growth Inhibition, PK/PD) Monitoring->Endpoint caption Figure 2. In Vivo Xenograft Model Workflow.

Caption: Figure 2. In Vivo Xenograft Model Workflow.

Step-by-Step Protocol:

  • Cell Preparation and Implantation:

    • Harvest ALK-positive cancer cells and resuspend them in a suitable medium (e.g., Matrigel).

    • Subcutaneously inject the cells into the flank of immunocompromised mice (e.g., nude or NSG mice).

  • Tumor Growth and Randomization:

    • Monitor the mice for tumor formation.

    • Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment groups (vehicle control, benchmark inhibitor, and different doses of the 7-bromo-pyridopyrazinone test compound).

  • Drug Administration:

    • Administer the compounds to the mice daily via a suitable route (e.g., oral gavage).

  • Efficacy Monitoring:

    • Measure tumor dimensions with calipers and calculate tumor volume at regular intervals.

    • Monitor the body weight of the mice as an indicator of toxicity.

  • Endpoint Analysis:

    • At the end of the study, euthanize the mice and excise the tumors.

    • Calculate the tumor growth inhibition (TGI) for each treatment group.

    • Tumor samples can be used for pharmacodynamic (PD) analysis (e.g., western blotting for p-ALK) and pharmacokinetic (PK) analysis of drug concentration.

Conclusion and Future Directions

This guide provides a foundational framework for the preclinical evaluation of novel 7-bromo-pyridopyrazinone-derived ALK inhibitors. By employing the described in vitro and in vivo methodologies and comparing the results against established benchmarks, researchers can effectively assess the therapeutic potential of these new chemical entities. The ultimate goal is to identify lead candidates with superior potency, broader activity against resistant mutations, and favorable pharmacological properties for further development as next-generation ALK-targeted therapies. Future studies should also investigate the structure-activity relationship (SAR) of the pyridopyrazinone scaffold to guide the design of even more potent and selective ALK inhibitors.

References

  • Galkin, A. V., et al. (2007). Identification of NVP-TAE684, a potent, selective, and orally available inhibitor of Anaplastic Lymphoma Kinase. Proceedings of the National Academy of Sciences, 104(1), 270–275.
  • Griffin, J. H., et al. (2010). Synthesis and structure-activity relationships of 1,2,3,4-tetrahydropyrido[2,3-b]pyrazines as potent and selective inhibitors of the anaplastic lymphoma kinase. Bioorganic & Medicinal Chemistry Letters, 20(12), 3624–3628.
  • Roche. (2018, June 5). How do ALK-inhibitors work in ALK-positive lung cancer? [Video]. YouTube. [Link]

  • Sakamoto, H., et al. (2011). CH5424802, a novel orally available ALK inhibitor, is a promising candidate for the treatment of ALK-rearranged non-small-cell lung cancer. Cancer Science, 102(11), 2065–2070.
  • Shaw, A. T., et al. (2013). Crizotinib versus chemotherapy in advanced ALK-positive lung cancer. New England Journal of Medicine, 368(25), 2385–2394.
  • Crown Bioscience. (2021, October 24). Advanced In Vivo Cell Line Derived Xenograft Models for Oncology Drug Discovery. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf. [Link]

  • Altogen Labs. (2023, January 21). 100+ Validated Xenograft Models for In Vivo IND Efficacy Testing. Retrieved from [Link]

  • Charles River. (2020, February 5). In vivo Patient-Derived Xenograft (PDX) Models for Oncology Research Studies [Video]. YouTube. [Link]

  • Zou, H. Y., et al. (2015). PF-06463922 is a potent and selective next-generation ROS1/ALK inhibitor capable of blocking crizotinib-resistant ROS1 mutations. Proceedings of the National Academy of Sciences, 112(11), 3493–3498.
  • E-cadherin, & Phospho-ALK. (2016). Immunoassays for the quantification of ALK and phosphorylated ALK support the evaluation of on-target ALK inhibitors in neuroblastoma. British Journal of Cancer, 114(9), 1026–1035.
  • Horton, T. (n.d.). MTT Cell Assay Protocol. Retrieved from a protocol document on checkpointlab.org
  • BenchChem. (2025). Application Notes and Protocols for Cell Viability Assays with CH5138303.
  • Dorsch, D., et al. (2012). Preparation of pyridopyrazine derivatives for use as TGFβ receptor kinases inhibitors.
  • Johnson, T. W., et al. (2010). Synthesis and structure-activity relationships of 1,2,3,4-tetrahydropyrido[2,3-b]pyrazines as potent and selective inhibitors of the anaplastic lymphoma kinase. Bioorganic & Medicinal Chemistry Letters, 20(12), 3624-3628.
  • Tentler, J. J., et al. (2012). Patient-derived tumour xenografts as models for oncology drug development. Nature Reviews Clinical Oncology, 9(6), 338–350.
  • Zhang, S., et al. (2016). A new ALK inhibitor overcomes resistance to first- and second-generation inhibitors in NSCLC. EMBO Molecular Medicine, 8(11), 1266-1280.
  • Zhang, S., et al. (2022). Design, synthesis and biological evaluation of 2,4-pyrimidinediamine derivatives as ALK and HDACs dual inhibitors for the treatment of ALK addicted cancer. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2269-2282.
  • Hallberg, B., & Palmer, R. H. (2013). Mechanistic insight into ALK receptor tyrosine kinase in human cancer. Journal of Clinical Oncology, 31(25), 3153–3166.
  • Stanford Medicine. (2025, May 9). Development of EGFR and ALK Inhibitors for Lung Cancer, with Dr. Nathanael S. Gray [Video]. YouTube. [Link]

  • Shaw, A. T., & Solomon, B. (2011). Targeting anaplastic lymphoma kinase in lung cancer. Clinical Cancer Research, 17(8), 2081–2086.
  • Cell Signaling Technology. (2021, November 4). Modulating Signaling Activities with Activators & Inhibitors for Western Blot Experiments [Video]. YouTube. [Link]

  • Tanizaki, J., et al. (2016). Activated MET acts as a salvage signal after treatment with alectinib, a selective ALK inhibitor, in ALK-positive non-small cell lung cancer. Oncotarget, 7(48), 79101–79112.
  • Christodoulou, M. S., et al. (2019). Design synthesis and biological evaluation of 6-alkoxypurine derivatives as kinase inhibitors. Molecules, 24(23), 4256.
  • El-Sayed, N. N. E., et al. (2022). Design, synthesis and biological evaluation of novel bromo-pyrimidine analogues as tyrosine kinase inhibitors. Arabian Journal of Chemistry, 15(1), 103525.
  • El-Damasy, A. K., et al. (2020). Design and synthesis of some novel pyridothienopyrimidine derivatives and their biological evaluation as antimicrobial and anticancer agents targeting EGFR enzyme. Arabian Journal of Chemistry, 13(1), 2246-2263.
  • O'Leary, C., et al. (2021). PI3Kβ inhibition enhances ALK-inhibitor sensitivity in ALK-rearranged lung cancer. Molecular Oncology, 15(11), 3163-3179.
  • Crystal, A. S., et al. (2014). ALK fusion partners impact response to ALK inhibition: differential effects on sensitivity, cellular phenotypes, and biochemical properties. Clinical Cancer Research, 20(20), 5231–5242.
  • De Witte, K., et al. (2022). Structure–Activity Relationship Study of 3-Alkynyl-6-aryl-isothiazolo[4,3-b]pyridines as Dual Inhibitors of the Lipid Kinases PIKfyve and PIP4K2C. Molecules, 27(21), 7269.

Sources

A Comparative Analysis of Pyridopyrazine-Based FLT3 Inhibitors Against Established Therapeutics in Acute Myeloid Leukemia

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of targeted cancer therapy, the FMS-like tyrosine kinase 3 (FLT3) receptor has emerged as a critical target in Acute Myeloid Leukemia (AML). Constitutive activation of FLT3, primarily through internal tandem duplication (FLT3-ITD) or tyrosine kinase domain (TKD) mutations, is a key driver of leukemogenesis and is associated with a poor prognosis.[1] This has spurred the development of numerous FLT3 inhibitors. Among the most promising are the pyridopyrazine-based compounds, exemplified by gilteritinib, a potent and selective FLT3 inhibitor. This guide provides a detailed comparison of the potency of gilteritinib with other established FLT3 inhibitors, grounded in experimental data and methodologies, to offer researchers and drug development professionals a clear perspective on their relative efficacy.

The Rise of Pyridopyrazine-Based Inhibitors: A Focus on Gilteritinib

Gilteritinib is a next-generation, orally bioavailable small-molecule inhibitor that has demonstrated significant clinical activity.[2] Its pyridopyrazine scaffold is a key structural feature that contributes to its high potency and selectivity for FLT3. The mechanism of action for most pyrazine-based kinase inhibitors, including gilteritinib, is ATP-competitive inhibition, where the inhibitor binds to the ATP-binding pocket of the kinase, preventing phosphorylation and activation of downstream signaling pathways.[3] This targeted approach aims to halt the uncontrolled proliferation of leukemia cells driven by aberrant FLT3 signaling.

Comparative Potency: Gilteritinib vs. Other FLT3 Inhibitors

The efficacy of a kinase inhibitor is most commonly quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit the activity of the target enzyme by 50%. A lower IC50 value indicates greater potency. The following table summarizes the reported potencies of gilteritinib and other notable FLT3 inhibitors in both biochemical and cellular assays.

InhibitorChemical ClassTarget(s)Biochemical IC50 (FLT3)Cellular IC50 (FLT3-ITD)FDA Approval Status for FLT3+ AML
Gilteritinib Pyridopyrazine FLT3, AXL 0.29 nM [3]~1 nM [4]Approved for relapsed/refractory FLT3-mutated AML [1][5]
Midostaurin AminostaurosporineFLT3, KIT, PDGFR, VEGFR2, PKCSub-micromolar range[6]<10 nM (proliferation)[6]Approved for newly diagnosed FLT3-mutated AML in combination with chemotherapy[5][7]
Quizartinib NaphthyridineFLT31.6 nM (Kd)0.56 nM (proliferation)[8]Approved for newly diagnosed FLT3-ITD positive AML in combination with chemotherapy[9]
Sorafenib DiarylureaFLT3, KIT, VEGFR, PDGFR, RAFNot specified, but potent[10]Not specified, but potent[10]Used off-label; has shown efficacy in maintenance therapy post-transplant[11][12]
Crenolanib BenzimidazoleFLT3, PDGFRα/βNot specified~2 nM (autophosphorylation)[13]Investigational

Note: IC50 values can vary depending on the specific assay conditions and cell lines used.

As the data indicates, gilteritinib and quizartinib demonstrate particularly high potency in the nanomolar range, highlighting the efficacy of these second-generation inhibitors.[7] Midostaurin, a first-generation multi-kinase inhibitor, is considered a weaker FLT3 inhibitor in comparison.

Understanding the FLT3 Signaling Pathway

Mutations in the FLT3 gene lead to the constitutive activation of the receptor, triggering a cascade of downstream signaling pathways that promote cell survival and proliferation.[14][15] The primary pathways involved are the STAT5, RAS/MAPK, and PI3K/AKT pathways.[14][16] Inhibition of FLT3 aims to shut down these aberrant signals.

FLT3_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_ras_mapk RAS/MAPK Pathway cluster_pi3k_akt PI3K/AKT Pathway cluster_stat5 STAT5 Pathway cluster_nucleus Nucleus cluster_outcome Cellular Outcome FLT3 FLT3 Receptor P_FLT3 Constitutively Active Mutant FLT3 (p-FLT3) FLT3->P_FLT3 Mutation (ITD or TKD) FL FLT3 Ligand FL->FLT3 Binding & Dimerization RAS RAS P_FLT3->RAS PI3K PI3K P_FLT3->PI3K JAK JAK P_FLT3->JAK RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription Phosphorylation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Transcription Phosphorylation STAT5 STAT5 JAK->STAT5 STAT5->Transcription Dimerization & Translocation Proliferation Cell Proliferation & Survival Transcription->Proliferation Apoptosis Inhibition of Apoptosis Transcription->Apoptosis

Caption: Dysregulated FLT3 signaling in AML.

Experimental Protocols for Potency Determination

Accurate and reproducible assessment of inhibitor potency is paramount in drug development. Below are detailed protocols for a biochemical and a cell-based assay commonly used to evaluate FLT3 inhibitors.

Biochemical Potency Assay: ADP-Glo™ Kinase Assay

This assay quantifies kinase activity by measuring the amount of ADP produced during the phosphorylation reaction.

Experimental Workflow:

Kinase_Assay_Workflow start Start step1 Prepare Reagents: - FLT3 Kinase - Substrate (e.g., MBP) - ATP - Test Inhibitor (e.g., Gilteritinib) - Kinase Buffer start->step1 step2 Plate Inhibitor: Add serial dilutions of the inhibitor to a 384-well plate. step1->step2 step3 Add Kinase: Add purified FLT3 enzyme to each well. step2->step3 step4 Initiate Reaction: Add Substrate/ATP mix to start the kinase reaction. step3->step4 step5 Incubate: Allow the reaction to proceed at room temperature for a defined period (e.g., 120 minutes). step4->step5 step6 Stop Reaction & Deplete ATP: Add ADP-Glo™ Reagent. step5->step6 step7 Convert ADP to ATP: Incubate for 40 minutes. step6->step7 step8 Detect ATP: Add Kinase Detection Reagent (contains luciferase/luciferin). step7->step8 step9 Measure Luminescence: Incubate for 30 minutes and read on a plate reader. step8->step9 end Analyze Data: Calculate IC50 values. step9->end

Caption: Workflow for a biochemical kinase assay.

Step-by-Step Methodology:

  • Reagent Preparation: Dilute the recombinant FLT3 enzyme, substrate (e.g., Myelin Basic Protein), ATP, and the test inhibitor in a suitable kinase buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 50µM DTT).[17]

  • Inhibitor Plating: In a 384-well plate, add 1 µl of the test inhibitor at various concentrations. Include a vehicle control (e.g., DMSO).

  • Enzyme Addition: Add 2 µl of the diluted FLT3 enzyme to each well.

  • Reaction Initiation: Add 2 µl of the substrate/ATP mixture to initiate the kinase reaction. The final ATP concentration should be close to its Km for the kinase.

  • Incubation: Incubate the plate at room temperature for 120 minutes.[17]

  • Reaction Termination: Add 5 µl of ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[17]

  • Signal Generation: Add 10 µl of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.[17]

  • Data Acquisition: Measure the luminescence using a plate reader. The signal is proportional to the amount of ADP generated and thus, the kinase activity.

  • Data Analysis: Plot the luminescence signal against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Cell-Based Potency Assay: Cell Viability (MTT) Assay

This assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation. It is used to assess the cytotoxic effects of the inhibitor on FLT3-dependent cancer cell lines.

Step-by-Step Methodology:

  • Cell Culture: Culture FLT3-ITD positive AML cell lines (e.g., MV4-11 or MOLM-14) in appropriate media and conditions.

  • Cell Seeding: Seed the cells in a 96-well plate at a predetermined density (e.g., 1 x 10^4 cells/well) and allow them to attach or stabilize overnight.

  • Inhibitor Treatment: Treat the cells with a range of concentrations of the test inhibitor. Include a vehicle control.

  • Incubation: Incubate the cells for a specified period, typically 48 to 72 hours, to allow the inhibitor to exert its effect.[18]

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.

  • Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized detergent) to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the inhibitor concentration and determine the IC50 value.

Conclusion and Future Directions

The development of pyridopyrazine-based inhibitors like gilteritinib represents a significant advancement in the targeted therapy of FLT3-mutated AML.[2][4] Head-to-head comparisons based on preclinical data demonstrate their superior potency over first-generation inhibitors. However, the clinical challenge of acquired resistance remains a significant hurdle.[1] Future research will likely focus on combination therapies, pairing potent FLT3 inhibitors with other targeted agents or conventional chemotherapy to overcome resistance mechanisms and improve long-term outcomes for patients with this aggressive leukemia.[19] The robust and validated experimental protocols detailed herein are essential tools for the continued evaluation and development of the next generation of kinase inhibitors.

References

  • Al-Ostoot, F. H., Al-Qawasmeh, R. A., & Alam, M. A. (2024). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2385293. [Link]

  • Griffiths, E., & Ambinder, A. (2023). Which Inhibitor Should Be Used to Treat FLT3-Positive AML? ASH Clinical News. [Link]

  • AML Hub. (2023). Quizartinib granted FDA approval for patients with newly diagnosed FLT3-ITD mutated AML. AML Hub. [Link]

  • Sato, T., et al. (2011). FLT3 ligand impedes the efficacy of FLT3 inhibitors in vitro and in vivo. Blood, 117(13), 3584–3593. [Link]

  • Zarrinkar, P. P., et al. (2009). AC220 is a uniquely potent and selective inhibitor of FLT3 for the treatment of acute myeloid leukemia (AML). Blood, 114(14), 2984–2992. [Link]

  • Galanis, A., et al. (2014). Crenolanib is a potent inhibitor of FLT3 with activity against resistance-conferring point mutants. Blood, 123(1), 94–100. [Link]

  • Rollig, C., et al. (2020). Sorafenib plus intensive chemotherapy in newly diagnosed FLT3-ITD AML: a randomized, placebo-controlled study by the ALLG. Blood, 136(15), 1735–1745. [Link]

  • Kiyoi, H. (2017). FLT3 mutations in acute myeloid leukemia: Therapeutic paradigm beyond inhibitor development. Cancer Science, 108(10), 1947–1954. [Link]

  • Weisberg, E., et al. (2017). Characterization of midostaurin as a dual inhibitor of FLT3 and SYK and potentiation of FLT3 inhibition against FLT3-ITD-driven leukemia harboring activated SYK kinase. Oncotarget, 8(28), 45435–45448. [Link]

  • Perl, A. E. (2020). Gilteritinib: potent targeting of FLT3 mutations in AML. Blood Advances, 4(6), 1142–1152. [Link]

  • National Cancer Institute. (2023). FDA Approves Vanflyta for FLT3-Mutated AML. [Link]

  • Wikipedia. (n.d.). Crenolanib. Retrieved from [Link]

  • Daiichi Sankyo. (2023). VANFLYTA® First FLT3 Inhibitor Approved in the U.S. Specifically for Patients with Newly Diagnosed FLT3-ITD Positive AML. [Link]

  • BPS Bioscience. (n.d.). FLT3 Kinase Assay Kit. Retrieved from [Link]

  • Smith, C. C., et al. (2019). Midostaurin: an emerging treatment for acute myeloid leukemia patients. Expert Opinion on Investigational Drugs, 28(1), 1–10. [Link]

  • Zarrinkar, P. P., et al. (2009). Potency of FLT3 inhibitors in biochemical and cellular assays. ResearchGate. [Link]

  • ResearchGate. (n.d.). FLT3 Signaling pathways and their dysregulation in AML. [Link]

  • Daver, N., et al. (2021). Gilteritinib: The Story of a Proceeding Success into Hard-to-Treat FLT3-Mutated AML Patients. Cancers, 13(16), 4064. [Link]

  • Levis, M. J. (2019). FLT3 Mutations in Acute Myeloid Leukemia: Key Concepts and Emerging Controversies. Frontiers in Oncology, 9, 80. [Link]

  • KCAS Bio. (2022). FLT3 Inhibitors in AML: Tackling Therapy Resistance. [Link]

  • NHS England. (2023). Clinical commissioning policy: Sorafenib maintenance for adults with FLT3-internal tandem duplication (FLT3-ITD) acute myeloid leukaemia. [Link]

  • VJHemOnc. (2025). Approaches to managing FLT3-mutant AML. [Link]

  • YouTube. (2024). Sorafenib maintenance in FLT3-ITD mutated AML after allogeneic HCT: a real-world, single-center experience. [Link]

  • ResearchGate. (n.d.). Cell counts and growth rates for cells treated with quizartinib at IC50. [Link]

  • MDPI. (2021). Efficacy and Synergy of Small Molecule Inhibitors Targeting FLT3-ITD+ Acute Myeloid Leukemia. [Link]

Sources

A Comparative Guide to the Structure-Activity Relationship (SAR) of 7-Bromo-Pyridopyrazinone Analogs

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the pyridopyrazinone scaffold has emerged as a privileged structure, demonstrating a wide array of biological activities. The introduction of a bromine atom at the 7-position of this heterocyclic system creates a versatile anchor point for further chemical exploration and a critical determinant of biological activity. This guide provides an in-depth analysis of the structure-activity relationships (SAR) of 7-bromo-pyridopyrazinone analogs, offering a comparative perspective against alternative heterocyclic systems and a practical framework for researchers engaged in the design and optimization of novel therapeutic agents.

The Strategic Importance of the 7-Bromo Substituent: An Anchor for Potency and Selectivity

The decision to incorporate a bromine atom at the 7-position of the pyridopyrazinone core is a strategic one, rooted in fundamental principles of medicinal chemistry. Halogen atoms, particularly bromine and chlorine, can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties. In a review of pyridine derivatives, it was noted that the presence and position of halogen atoms can impact antiproliferative activity[1].

The 7-bromo substituent often serves multiple roles:

  • Electronic Modulation: Bromine is an electron-withdrawing group, which can alter the electron density of the pyridopyrazinone ring system. This modulation can influence the molecule's ability to interact with biological targets, such as the active sites of kinases or phosphodiesterases.

  • Steric Influence: The size of the bromine atom can provide crucial steric bulk, promoting favorable interactions or, conversely, creating unfavorable clashes within a binding pocket to enhance selectivity.

  • Metabolic Stability: Introduction of a halogen can block potential sites of metabolism, thereby increasing the metabolic stability and in vivo half-life of the compound.

  • Synthetic Handle: The bromine atom serves as a convenient synthetic handle for introducing further diversity through cross-coupling reactions (e.g., Suzuki, Stille), allowing for the exploration of a wide chemical space.

The causal logic behind exploring modifications at this position is to systematically probe the steric, electronic, and hydrophobic requirements of the target's binding site to optimize potency and selectivity.

Deciphering the Structure-Activity Landscape

The biological activity of 7-bromo-pyridopyrazinone analogs is exquisitely sensitive to the nature of the substituents at other positions of the heterocyclic core. The following sections dissect the SAR at key positions, drawing comparisons with related scaffolds where applicable.

The Impact of Substitutions at the Pyrazinone Nitrogen

The nitrogen atom of the pyrazinone ring is a frequent site for modification. The nature of the substituent at this position can profoundly affect the compound's properties.

  • Alkyl and Substituted Alkyl Groups: Small, linear alkyl chains are often well-tolerated. However, the introduction of functional groups on these chains can dramatically alter activity. For instance, in a series of pyrazolyl benzimidazole kinase inhibitors, a morpholino-containing substituent was found to be more favorable for activity than simple alkylamino groups[2]. This highlights the potential for hydrogen bond acceptors to enhance binding affinity.

  • Aromatic and Heteroaromatic Rings: The introduction of aryl or heteroaryl moieties at this position can lead to potent compounds through interactions with specific hydrophobic pockets or by forming pi-stacking interactions.

The Role of Substituents on the Pyridine Ring

Beyond the 7-bromo position, other substitutions on the pyridine ring are critical for fine-tuning activity.

  • Bioisosteric Replacement of the 7-Bromo Group: A key strategy in lead optimization is the concept of bioisosteric replacement, where an atom or group is replaced by another with similar physical or chemical properties to enhance biological activity or improve physicochemical properties[3][4][5]. In the context of the 7-bromo substituent, potential bioisosteres could include:

    • Other Halogens (Cl, I): In a study on 7-substituted 4-aminoquinolines, 7-iodo and 7-bromo analogs were found to be as active as the corresponding 7-chloro derivatives[6]. This suggests that for some targets, the larger halogens are well-tolerated.

    • Trifluoromethyl (CF3) Group: The CF3 group is a common bioisostere for bromine due to its similar size and electronic properties. However, its impact on activity is target-dependent. In the same 4-aminoquinoline study, 7-trifluoromethyl analogs were less active[6].

    • Small Alkyl or Cyano Groups: These can probe the steric and electronic tolerance at the 7-position.

The rationale behind exploring these replacements is to modulate the electronic and steric profile at this position to achieve optimal target engagement and desirable ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

Comparative Performance Analysis: Pyridopyrazinones vs. Alternative Scaffolds

The pyridopyrazinone core is one of many heterocyclic systems exploited in drug discovery. A critical aspect of SAR studies is to benchmark the performance of a lead scaffold against established alternatives.

Pyridazinones and Pyrazoles as Kinase Inhibitors

Pyridazinone and pyrazole derivatives have been extensively investigated as kinase inhibitors[2]. The following table summarizes representative IC50 data for these scaffolds against various kinases, providing a basis for comparison with future 7-bromo-pyridopyrazinone analogs.

Compound ClassTarget KinaseRepresentative IC50 (nM)Reference
Pyrazolyl BenzimidazoleAurora A28.9[2]
Pyrazolyl BenzimidazoleAurora B2.2[2]
Pyridazinone DerivativeVEGFR-292.2% inhibition at 10 µM[7]
Aminopyrimidinyl PyrazolePLK1-[8]

Note: Direct comparison is challenging without data on the same target under identical assay conditions. This table serves to illustrate the potency range of related scaffolds.

Pyridopyrazinones as PDE5 Inhibitors

The pyridopyrazinone scaffold has also been explored for the inhibition of phosphodiesterase type 5 (PDE5)[9]. A quantitative structure-activity relationship (QSAR) model has been developed for a series of these derivatives, with predicted IC50 values in the nanomolar range[9]. This highlights the versatility of the pyridopyrazinone core and the potential for 7-bromo analogs to be potent inhibitors of this enzyme class.

Experimental Protocols: A Foundation for Reliable SAR Data

The integrity of any SAR study hinges on the quality and reproducibility of the biological data. The following section provides a detailed, step-by-step methodology for a representative kinase inhibition assay.

In Vitro Kinase Inhibition Assay Protocol

This protocol is a generalized procedure and should be optimized for the specific kinase and substrate.

Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against a specific protein kinase.

Materials:

  • Recombinant kinase

  • Kinase-specific substrate (peptide or protein)

  • ATP (Adenosine triphosphate)

  • Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

  • Test compounds dissolved in DMSO

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

  • Microtiter plates (e.g., 384-well)

  • Plate reader capable of luminescence detection

Procedure: [10][11][12]

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO.

  • Reaction Setup:

    • Add a small volume (e.g., 5 µL) of the diluted test compounds or DMSO (vehicle control) to the wells of the microtiter plate.

    • Add the kinase solution (e.g., 5 µL) to each well and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for compound-enzyme interaction.

  • Initiation of Kinase Reaction:

    • Add the substrate and ATP mixture (e.g., 5 µL) to each well to initiate the kinase reaction. The final ATP concentration should be close to its Km value for the kinase.

    • Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).

  • Termination of Reaction and Detection:

    • Stop the reaction by adding a stop solution (e.g., EDTA solution) or the first reagent from the detection kit (e.g., ADP-Glo™ Reagent), which also depletes the remaining ATP.

    • Add the detection reagent according to the manufacturer's instructions. This reagent typically converts the ADP generated by the kinase reaction into a detectable signal (e.g., luminescence).

  • Data Acquisition and Analysis:

    • Measure the signal (e.g., luminescence) using a plate reader.

    • Calculate the percent inhibition for each compound concentration relative to the vehicle control.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value. The IC50 is the concentration of the inhibitor required to reduce the enzyme activity by 50%[13].

Self-Validation: The inclusion of a known reference inhibitor in each assay serves as a positive control and validates the assay's performance. The Z'-factor, a statistical measure of assay quality, should be calculated to ensure the robustness of the screening data.

Visualizing Key Relationships and Workflows

To better illustrate the concepts discussed, the following diagrams are provided.

SAR Logic Flow

SAR_Logic_Flow Start 7-Bromo-Pyridopyrazinone Scaffold Position_N Modification at Pyrazinone N Start->Position_N Position_7 Bioisosteric Replacement at C7 Start->Position_7 Position_Other Substitution at Other Positions Start->Position_Other Synthesis Chemical Synthesis of Analogs Position_N->Synthesis Position_7->Synthesis Position_Other->Synthesis Assay Biological Evaluation (e.g., Kinase Assay) Synthesis->Assay Data IC50 Determination Assay->Data SAR_Analysis SAR Analysis and Lead Optimization Data->SAR_Analysis SAR_Analysis->Position_N Iterative Design SAR_Analysis->Position_7 Iterative Design SAR_Analysis->Position_Other Iterative Design

Caption: Iterative cycle of SAR studies for 7-bromo-pyridopyrazinone analogs.

Experimental Workflow for Kinase Inhibition Assay

Kinase_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound_Prep Compound Dilution Add_Compound Add Compound to Plate Compound_Prep->Add_Compound Reagent_Prep Reagent Preparation (Kinase, Substrate, ATP) Add_Kinase Add Kinase (Pre-incubation) Reagent_Prep->Add_Kinase Add_Compound->Add_Kinase Start_Reaction Add Substrate/ATP (Start Reaction) Add_Kinase->Start_Reaction Stop_Reaction Stop Reaction & Add Detection Reagent Start_Reaction->Stop_Reaction Read_Plate Read Plate (Luminescence) Stop_Reaction->Read_Plate Calc_Inhibition Calculate % Inhibition Read_Plate->Calc_Inhibition IC50_Curve Generate Dose-Response Curve & Calculate IC50 Calc_Inhibition->IC50_Curve

Caption: Step-by-step workflow for a typical in vitro kinase inhibition assay.

Conclusion and Future Directions

The 7-bromo-pyridopyrazinone scaffold represents a promising starting point for the development of novel therapeutic agents. A systematic exploration of the structure-activity relationships, guided by the principles of medicinal chemistry and aided by robust biological assays, is paramount for successful lead optimization. This guide has provided a framework for understanding the key SAR trends and a practical approach to generating reliable data.

Future efforts in this area should focus on:

  • Expanding the diversity of substituents at all positions of the pyridopyrazinone core.

  • Conducting head-to-head comparisons with other established heterocyclic scaffolds against a panel of relevant biological targets.

  • Integrating computational modeling and structural biology to rationalize observed SAR and guide the design of next-generation analogs with improved potency, selectivity, and drug-like properties.

By adhering to a rigorous and iterative design-synthesis-test cycle, researchers can unlock the full therapeutic potential of the 7-bromo-pyridopyrazinone scaffold.

References

  • The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. (n.d.). MDPI. Retrieved January 26, 2026, from [Link]

  • The predicted PDE5 IC50 values of the test set (series A-H) in nM. (n.d.). ResearchGate. Retrieved January 26, 2026, from [Link]

  • Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation. (n.d.). PubMed Central. Retrieved January 26, 2026, from [Link]

  • Structure activity relationship of pyrazinoic acid analogs as potential antimycobacterial agents. (2022). PubMed. Retrieved January 26, 2026, from [Link]

  • Structure–Activity Relationship of Heterocyclic P2Y14 Receptor Antagonists: Removal of the Zwitterionic Character with Piperidine Bioisosteres. (n.d.). PubMed Central. Retrieved January 26, 2026, from [Link]

  • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. (n.d.). MDPI. Retrieved January 26, 2026, from [Link]

  • Design and Synthesis of Pyridazine Containing Compounds with Promising Anticancer Activity. (n.d.). ResearchGate. Retrieved January 26, 2026, from [Link]

  • Design and Synthesis of Aminopyrimidinyl Pyrazole Analogs as PLK1 Inhibitors Using Hybrid 3D-QSAR and Molecular Docking. (n.d.). PubMed Central. Retrieved January 26, 2026, from [Link]

  • Assay Development for Protein Kinase Enzymes. (2012). NCBI. Retrieved January 26, 2026, from [Link]

  • (PDF) Synthesis and Structure-Activity Relationships of Novel Antimalarial 5-Pyridinyl-4(1H)Pyridones. (2018). ResearchGate. Retrieved January 26, 2026, from [Link]

  • Some reported pyrazolopyridine derivatives and their IC50 values as anticancer and kinase inhibitors. (n.d.). ResearchGate. Retrieved January 26, 2026, from [Link]

  • Synthesis, Anticancer Activities and Molecular Docking Studies of a Novel Class of 2-Phenyl-5,6,7,8-tetrahydroimidazo [1,2-b]pyridazine Derivatives Bearing Sulfonamides. (2022). MDPI. Retrieved January 26, 2026, from [Link]

  • Overview of some aromatic heterocyclic bioisosteres of the carboxylic acid moiety. (n.d.). ResearchGate. Retrieved January 26, 2026, from [Link]

  • Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors. (n.d.). Europe PMC. Retrieved January 26, 2026, from [Link]

  • Structure Activity Relationship of N-Substituted Phenyldihydropyrazolones Against Trypanosoma cruzi Amastigotes. (n.d.). Frontiers. Retrieved January 26, 2026, from [Link]

  • Design, Synthesis, Anticancer Activities and Comparative Molecular Docking Studies of a Novel Class of 7-Azaindole Analogs as Potent. (n.d.). ResearchGate. Retrieved January 26, 2026, from [Link]

  • Kinase assays. (2020). BMG LABTECH. Retrieved January 26, 2026, from [Link]

  • Structure-activity relationships for antiplasmodial activity among 7-substituted 4-aminoquinolines. (1998). PubMed. Retrieved January 26, 2026, from [Link]

  • Special Issue : Kinase Inhibitor Chemistry. (n.d.). MDPI. Retrieved January 26, 2026, from [Link]

  • Drug Design: Influence of Heterocyclic Structure as Bioisosteres. (n.d.). Open Access Journals. Retrieved January 26, 2026, from [Link]

  • An open source tool for interconversion of PIC50 values and IC50 for efficient data representation and analysis. (2022). bioRxiv. Retrieved January 26, 2026, from [Link]

  • Role ofHeterocyclic Compounds as Bioisosteres in Pharmaceutical Research and Development. (2023). ResearchGate. Retrieved January 26, 2026, from [Link]

  • Synthesis and Anti-Cancer Activity of New Pyrazolinyl-Indole Derivatives: Pharmacophoric Interactions and Docking Studies for Identifying New EGFR Inhibitors. (n.d.). NIH. Retrieved January 26, 2026, from [Link]

  • Bioisosteric Replacements. (2021). Cambridge MedChem Consulting. Retrieved January 26, 2026, from [Link]

  • In vitro kinase assay. (2023). Protocols.io. Retrieved January 26, 2026, from [Link]

Sources

A Comparative Guide to the Biological Evaluation of Pyridopyrazine Derivatives Against Resistant Cancer Mutations

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of targeted cancer therapy, the emergence of drug resistance is a formidable challenge, relentlessly driving the need for novel chemical entities that can overcome these adaptive mechanisms. This guide provides an in-depth comparative analysis of pyridopyrazine derivatives, a promising class of heterocyclic compounds, and their biological evaluation against clinically relevant resistance mutations in key oncogenic drivers: the Epidermal Growth Factor Receptor (EGFR), Anaplastic Lymphoma Kinase (ALK), and BRAF kinase. This document is intended for researchers, scientists, and drug development professionals, offering both field-proven insights and detailed experimental methodologies to aid in the discovery and evaluation of next-generation cancer therapeutics.

The Imperative of Overcoming Therapeutic Resistance

The initial success of targeted therapies, which inhibit specific molecular pathways driving cancer cell growth and survival, is often tempered by the development of acquired resistance. This occurs through various mechanisms, most notably secondary mutations in the drug's target protein, which can prevent the inhibitor from binding effectively. For instance, in non-small cell lung cancer (NSCLC), the EGFR T790M "gatekeeper" mutation is a common cause of resistance to first-generation EGFR inhibitors. Similarly, the ALK L1196M mutation confers resistance to the first-generation ALK inhibitor crizotinib[1][2]. In melanoma, resistance to BRAF inhibitors like vemurafenib can arise from a multitude of alterations that reactivate the MAPK pathway[3][4][5][6]. The development of novel inhibitors capable of targeting these mutated, resistant forms of oncogenic kinases is therefore a critical goal in oncology drug discovery.

Pyridopyrazine Derivatives: A Scaffold for Targeting Resistance

The pyridopyrazine scaffold and its related isosteres, such as pyrazolopyridines and pyridopyrimidines, have garnered significant attention due to their structural similarities to the purine core of ATP. This allows them to function as competitive inhibitors in the ATP-binding pocket of various kinases. The versatility of this heterocyclic system allows for extensive chemical modification, enabling the optimization of potency, selectivity, and pharmacokinetic properties to effectively target both wild-type and mutant kinases.

Comparative Efficacy Against Resistant EGFR Mutations

Resistance to first and second-generation EGFR tyrosine kinase inhibitors (TKIs) in NSCLC is frequently driven by the T790M mutation in exon 20. More recently, the C797S mutation has emerged as a mechanism of resistance to third-generation inhibitors like osimertinib. Several studies have highlighted the potential of pyridopyrimidine and related furopyridine derivatives to overcome these resistance mechanisms.

For example, a series of furopyridine derivatives demonstrated potent inhibitory activity against both the double mutant (L858R/T790M) and triple mutant (L858R/T790M/C797S) forms of EGFR, with some compounds showing IC50 values in the low nanomolar range, surpassing the efficacy of known drugs in preclinical models[7]. Similarly, novel 1H-pyrazolo[3,4-d]pyrimidine derivatives have been synthesized and shown to exhibit significant inhibitory activity against the EGFR T790M mutant, with the most promising compound, 12b, displaying an IC50 of 0.236 µM against this resistant form[8]. Another study on pyrido[2,3-b][9][10]oxazine-based inhibitors identified compounds with potent, osimertinib-equivalent activity against the H1975 cell line, which harbors the L858R/T790M double mutation[11].

Compound ClassDerivative ExampleTarget MutationCell LineIC50 (nM)Reference CompoundReference IC50 (nM)Source
FuropyridinePD23L858R/T790M-3.23Osimertinib-[7]
FuropyridinePD18L858R/T790M-10.84Osimertinib-[7]
1H-Pyrazolo[3,4-d]pyrimidine12bT790M-236--[8]
Pyrido[2,3-b][9][10]oxazine7fL858R/T790MNCI-H1975890Osimertinib~890[11]
Pyrimidine-5-carbonitrile11bT790M-4030Erlotinib-[12]

Table 1: Comparative in vitro efficacy of pyridopyrazine-related derivatives against resistant EGFR mutations.

Tackling Resistance in ALK-Positive Cancers

The "gatekeeper" mutation L1196M is a primary mechanism of resistance to the first-generation ALK inhibitor, crizotinib[1][2]. The development of second and third-generation inhibitors, such as alectinib and lorlatinib, has been crucial in managing resistant disease[1][13]. Research into novel scaffolds has identified 1H-pyrazolo[3,4-b]pyridine derivatives as potent inhibitors of the ALK-L1196M mutant.

One study detailed the structure-activity relationship of these derivatives, leading to the identification of compound 10g with an exceptional IC50 of less than 0.5 nM against the ALK-L1196M mutant enzyme[4][14]. This potency was significantly greater than that of crizotinib against the same mutant (IC50 = 980 nM)[4]. These findings underscore the potential of the pyrazolopyridine core to be tailored to overcome steric hindrance introduced by the gatekeeper mutation.

Compound ClassDerivative ExampleTarget MutationIC50 (nM)Reference CompoundReference IC50 (nM)Source
1H-Pyrazolo[3,4-b]pyridine10dALK-L1196M19Crizotinib980[4]
1H-Pyrazolo[3,4-b]pyridine10eALK-L1196M0.7Crizotinib980[4]
1H-Pyrazolo[3,4-b]pyridine10gALK-L1196M<0.5Crizotinib980[4][14]

Table 2: Comparative in vitro efficacy of pyrazolopyridine derivatives against the ALK L1196M resistance mutation.

Addressing BRAF V600E Resistance in Melanoma

Resistance to BRAF inhibitors like vemurafenib and dabrafenib in BRAF V600E-mutant melanoma is complex, often involving reactivation of the MAPK pathway through various mechanisms, including NRAS mutations or BRAF amplification[3][4][5]. While direct studies on pyridopyrazine derivatives against BRAF inhibitor-resistant models are less prevalent in the literature, the related pyrazolopyridine scaffold has shown promise against the primary BRAF V600E mutation.

A structure-based design approach led to the development of 3-methoxy pyrazolopyridines as potent and selective inhibitors of BRAF V600E[10]. These compounds demonstrated significant anti-tumor activity in mouse xenograft models driven by BRAF V600E[10]. Although this study did not focus on acquired resistance, the high potency against the primary driver mutation suggests that further chemical exploration of this scaffold could yield derivatives effective against resistant forms of the kinase.

Compound ClassDerivative ExampleTargetCell LineCellular IC50 (nM)Reference CompoundSource
Pyrazolopyridine17BRAF V600EMalme-3M28-[10]
Pyrazolopyridine19BRAF V600EMalme-3M30-[10]

Table 3: Efficacy of pyrazolopyridine derivatives against the BRAF V600E mutation.

Experimental Protocols for Biological Evaluation

The following section provides detailed, step-by-step methodologies for key experiments essential for the biological evaluation of novel kinase inhibitors. The rationale behind each step is explained to ensure scientific integrity and reproducibility.

Experimental Workflow Overview

The evaluation of a novel pyridopyrazine derivative typically follows a hierarchical screening process, beginning with in vitro biochemical assays, followed by cell-based assays, and culminating in more complex mechanistic studies.

G cluster_0 Initial Screening cluster_1 Cellular Activity cluster_2 Mechanism of Action a In Vitro Kinase Inhibition Assay (Biochemical Potency) b Cell Viability Assay (MTT) (Cellular Potency & Cytotoxicity) a->b Validate cellular efficacy c Western Blot Analysis (Target Engagement & Pathway Modulation) b->c Confirm on-target activity d Apoptosis Assay (Annexin V) (Induction of Cell Death) c->d Determine mechanism of cell death

Caption: A typical experimental workflow for evaluating novel kinase inhibitors.

In Vitro Kinase Inhibition Assay

Rationale: This biochemical assay directly measures the ability of a compound to inhibit the enzymatic activity of the target kinase (both wild-type and mutant forms). It is a crucial first step to determine the compound's potency (IC50) and selectivity.

Protocol:

  • Reagent Preparation:

    • Prepare a kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).

    • Reconstitute recombinant kinase (e.g., EGFR T790M, ALK L1196M) in kinase buffer to the desired concentration.

    • Prepare a substrate solution (e.g., a specific peptide substrate for the kinase) and an ATP solution in kinase buffer. The ATP concentration should be at or near the Km for the specific kinase to ensure competitive binding can be accurately assessed.

  • Assay Procedure:

    • Add 2.5 µL of serially diluted test compound (in DMSO, then diluted in kinase buffer) to the wells of a 384-well plate.

    • Add 2.5 µL of the kinase solution to each well and incubate for 10-15 minutes at room temperature to allow for compound binding.

    • Initiate the kinase reaction by adding 5 µL of a 2x ATP/substrate mixture.

    • Incubate the reaction for a predetermined time (e.g., 60 minutes) at 30°C.

    • Stop the reaction and detect the amount of phosphorylated substrate. This can be done using various methods, such as ADP-Glo™ Kinase Assay (Promega), which measures ADP production, or a fluorescence-based method[15].

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each compound concentration relative to a no-inhibitor control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cell Viability Assay (MTT Assay)

Rationale: This cell-based assay assesses the effect of the compound on the metabolic activity of cancer cells, which is an indicator of cell viability and proliferation. It is used to determine the compound's potency in a cellular context (GI50 or IC50).

Protocol:

  • Cell Seeding:

    • Culture cancer cell lines (e.g., NCI-H1975 for EGFR T790M, A549 for wild-type EGFR) in appropriate media.

    • Trypsinize and count the cells. Seed the cells into 96-well plates at a density of 3,000-10,000 cells per well in 100 µL of media.

    • Incubate the plates for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in culture medium.

    • Remove the old medium from the wells and add 100 µL of the compound-containing medium to the respective wells. Include a vehicle control (e.g., 0.1% DMSO).

    • Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in PBS.

    • Add 20 µL of the MTT solution to each well and incubate for 3-4 hours at 37°C. During this time, mitochondrial dehydrogenases in living cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization and Absorbance Reading:

    • Carefully remove the medium from the wells.

    • Add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.

    • Read the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each treatment relative to the vehicle control.

    • Plot the percentage of viability against the logarithm of the compound concentration and determine the IC50 value.

Western Blot Analysis for Signaling Pathway Modulation

Rationale: This technique is used to detect specific proteins in a cell lysate. In this context, it is used to confirm that the test compound is inhibiting the intended target (e.g., by measuring the phosphorylation status of the kinase) and to investigate its effects on downstream signaling pathways.

Protocol:

  • Cell Lysis and Protein Quantification:

    • Seed and treat cells with the test compound for a specified time (e.g., 2-24 hours).

    • Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

    • Scrape the cells, collect the lysate, and clarify by centrifugation.

    • Determine the protein concentration of the supernatant using a BCA or Bradford assay.

  • SDS-PAGE and Protein Transfer:

    • Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

    • Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

  • Immunoblotting:

    • Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific for the protein of interest (e.g., anti-phospho-EGFR, anti-total-EGFR, anti-phospho-ERK, anti-total-ERK, anti-GAPDH as a loading control) overnight at 4°C.

    • Wash the membrane several times with TBST.

    • Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection:

    • Wash the membrane again with TBST.

    • Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

    • Analyze the band intensities to determine the relative changes in protein expression or phosphorylation.

Apoptosis Assay by Annexin V Staining and Flow Cytometry

Rationale: This assay determines the mechanism of cell death induced by the compound. Apoptosis, or programmed cell death, is a desired outcome for an anti-cancer agent. The assay uses Annexin V, which binds to phosphatidylserine that is translocated to the outer leaflet of the plasma membrane during early apoptosis, and propidium iodide (PI), a fluorescent dye that enters cells with compromised membranes (late apoptotic and necrotic cells)[3].

Protocol:

  • Cell Treatment and Harvesting:

    • Treat cells with the test compound at various concentrations (e.g., 1x and 2x IC50) for a specified time (e.g., 24-48 hours).

    • Harvest both adherent and floating cells and wash them with cold PBS.

  • Staining:

    • Resuspend the cells in 1X Annexin V binding buffer.

    • Add FITC-conjugated Annexin V and propidium iodide to the cell suspension.

    • Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis:

    • Analyze the stained cells using a flow cytometer.

    • Excite the FITC at 488 nm and measure emission at ~530 nm. Excite PI and measure emission at >670 nm.

  • Data Interpretation:

    • Live cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induced by the compound.

Signaling Pathways in Resistant Cancers

Understanding the underlying signaling pathways is crucial for rational drug design and for interpreting the results of biological evaluations.

EGFR Signaling and Resistance

G cluster_0 EGFR Signaling cluster_1 Resistance Mechanisms EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation T790M T790M Mutation (Steric Hindrance) T790M->EGFR Blocks 1st/2nd Gen TKIs C797S C797S Mutation (Loss of Covalent Binding Site) C797S->EGFR Blocks 3rd Gen TKIs (Osimertinib) Pyridopyrazine Pyridopyrazine Derivatives Pyridopyrazine->EGFR Binds to ATP pocket, overcoming resistance

Caption: EGFR signaling pathway and mechanisms of resistance targeted by pyridopyrazine derivatives.

ALK Signaling and Resistance

G cluster_0 ALK Signaling cluster_1 Resistance Mechanisms ALK ALK Fusion Protein (e.g., EML4-ALK) RAS_MAPK RAS-MAPK Pathway ALK->RAS_MAPK PI3K_AKT PI3K-AKT Pathway ALK->PI3K_AKT JAK_STAT JAK-STAT Pathway ALK->JAK_STAT Proliferation Proliferation & Survival RAS_MAPK->Proliferation PI3K_AKT->Proliferation JAK_STAT->Proliferation L1196M L1196M 'Gatekeeper' Mutation (Steric Hindrance) L1196M->ALK Blocks Crizotinib Pyrazolopyridine Pyrazolopyridine Derivatives Pyrazolopyridine->ALK Binds to ATP pocket, overcoming resistance

Caption: ALK signaling pathway and the L1196M resistance mutation targeted by pyrazolopyridine derivatives.

BRAF Signaling and Resistance

G cluster_0 BRAF Signaling cluster_1 Resistance Mechanisms RAS RAS BRAF BRAF V600E RAS->BRAF MEK MEK BRAF->MEK ERK ERK MEK->ERK Proliferation Proliferation & Survival ERK->Proliferation Bypass Bypass Activation (e.g., NRAS mutation, RTK activation) Bypass->MEK Reactivates Pathway Pyrazolopyridine Pyrazolopyridine Derivatives Pyrazolopyridine->BRAF Inhibits BRAF V600E

Sources

A Head-to-Head Comparison of Kinase Inhibitor Scaffolds: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, protein kinases stand out as a pivotal class of therapeutic targets. Their dysregulation is a hallmark of numerous diseases, most notably cancer. The development of small molecule kinase inhibitors has, therefore, become a cornerstone of targeted therapy. The core structure of these inhibitors, their chemical scaffold, dictates their binding mode, selectivity, and ultimately, their therapeutic efficacy. This guide provides a head-to-head comparison of different kinase inhibitor scaffolds, offering researchers, scientists, and drug development professionals a comprehensive technical overview supported by experimental data. Our focus is to elucidate the causality behind experimental choices and to provide self-validating protocols for the evaluation of these critical therapeutic agents.

The Kinase Target: A Complex Battlefield

Protein kinases catalyze the transfer of a phosphate group from ATP to a substrate protein, a fundamental process in cellular signaling. The ATP-binding pocket of kinases, while conserved in its core structure, possesses subtle but critical differences across the kinome. It is these differences that drug developers exploit to achieve inhibitor selectivity. The conformational state of the kinase, particularly the orientation of the DFG (Asp-Phe-Gly) motif in the activation loop, further diversifies the landscape for inhibitor design.

A Classification of Kinase Inhibitor Scaffolds

Kinase inhibitors are broadly classified based on their interaction with the kinase's conformational state and binding site. This guide will focus on the most prevalent classes: Type I, Type II, Allosteric, and Covalent inhibitors.

Type I Inhibitors: Targeting the Active Conformation

Type I inhibitors bind to the active "DFG-in" conformation of the kinase, directly competing with ATP.[1] These inhibitors typically form hydrogen bonds with the hinge region of the kinase, mimicking the adenine moiety of ATP.[2]

Common Type I Scaffolds:

  • Quinazoline: A bicyclic aromatic scaffold found in first-generation EGFR inhibitors like Gefitinib and Erlotinib.[3]

  • Aminopyrimidine: A versatile scaffold present in numerous kinase inhibitors, including those targeting CDKs and BCR-ABL.[1][4]

  • Indazole: This scaffold has been successfully employed in the development of inhibitors for targets like FLT3 and PDGFRα.[5][6]

Performance Comparison of Type I Inhibitors:

The efficacy of Type I inhibitors is often evaluated by their half-maximal inhibitory concentration (IC50) against their target kinase and their selectivity across the kinome.

InhibitorScaffoldTarget KinaseIC50 (nM)Key Off-Targets
Gefitinib QuinazolineEGFR2-37HER2
Erlotinib QuinazolineEGFR2HER2, VEGFRs
Lapatinib Quinazoline/FuranEGFR/HER29.8 (EGFR), 11.4 (HER2)Minimal

Data compiled from multiple sources.

Type II Inhibitors: Exploiting the Inactive Conformation

Type II inhibitors bind to the inactive "DFG-out" conformation of the kinase.[7] This binding mode allows them to access a hydrophobic pocket adjacent to the ATP-binding site, which can confer greater selectivity compared to Type I inhibitors.[8]

Common Type II Scaffolds:

  • 2-Phenylaminopyrimidine: The core scaffold of Imatinib, the first successful kinase inhibitor targeting BCR-ABL.[9]

  • N-phenyl-benzamide: A key structural feature in many Type II inhibitors, contributing to interactions within the allosteric pocket.

Performance Comparison of Type II Inhibitors:

InhibitorScaffoldTarget KinaseIC50 (nM)Key Off-Targets
Imatinib 2-PhenylaminopyrimidineBCR-ABL250-500c-KIT, PDGFR
Nilotinib AminopyrimidineBCR-ABL<30c-KIT, PDGFR
Dasatinib Aminopyrimidine/ThiazoleBCR-ABL<1SRC family kinases

Data compiled from multiple sources.[10][11][12]

Allosteric Inhibitors: A Paradigm of Selectivity

Allosteric inhibitors bind to a site on the kinase distinct from the ATP-binding pocket, inducing a conformational change that inhibits kinase activity.[13] This non-competitive mechanism of action can lead to very high selectivity.

Example of an Allosteric Inhibitor Scaffold:

  • Diphenylamine derivative: The core of Trametinib, a highly selective MEK1/2 inhibitor.

Performance of an Allosteric Inhibitor:

Trametinib demonstrates exceptional selectivity for MEK1 and MEK2, with IC50 values in the low nanomolar range (0.7-0.9 nM) and minimal off-target activity against a large panel of other kinases.[14]

Covalent Inhibitors: Irreversible Engagement

Covalent inhibitors form a permanent bond with a specific amino acid residue, typically a cysteine, within or near the ATP-binding site. This irreversible binding can lead to prolonged target inhibition.

Example of a Covalent Inhibitor Scaffold:

  • Acrylamide: A common "warhead" in covalent inhibitors, such as Ibrutinib, which targets Bruton's tyrosine kinase (BTK).

Performance of a Covalent Inhibitor:

Ibrutinib demonstrates potent and sustained inhibition of BTK. Its oral bioavailability and once-daily dosing have made it a transformative therapy for certain B-cell malignancies.[15]

Experimental Evaluation of Kinase Inhibitors

The objective comparison of kinase inhibitor scaffolds relies on robust and well-controlled experimental assays. Here, we provide detailed protocols for key in vitro and cell-based assays.

In Vitro Kinase Inhibition Assay: IC50 Determination

The half-maximal inhibitory concentration (IC50) is a critical parameter for quantifying the potency of a kinase inhibitor. The ADP-Glo™ Kinase Assay is a widely used method for this purpose.[16][17]

Protocol: ADP-Glo™ Kinase Assay

  • Kinase Reaction Setup:

    • In a 384-well plate, prepare a kinase reaction mixture containing the kinase, substrate, and ATP at a concentration close to its Km value.

    • Add the kinase inhibitor at various concentrations (typically a 10-point serial dilution).

    • Include positive (no inhibitor) and negative (no kinase) controls.

    • Incubate the reaction at room temperature for the desired time (e.g., 60 minutes). The total reaction volume is typically 5µl.[18]

  • ATP Depletion:

    • Add 5µl of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.[18]

    • Incubate at room temperature for 40 minutes.[18]

  • ADP to ATP Conversion and Signal Generation:

    • Add 10µl of Kinase Detection Reagent to each well. This reagent converts the ADP generated in the kinase reaction to ATP and contains luciferase and luciferin to produce a luminescent signal.[18]

    • Incubate at room temperature for 30-60 minutes.[18]

  • Data Acquisition and Analysis:

    • Measure the luminescence using a plate reader.

    • Plot the luminescence signal against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

cluster_0 Kinase Reaction cluster_1 Signal Detection Kinase + Substrate + ATP + Inhibitor Kinase + Substrate + ATP + Inhibitor Incubation Incubation Kinase + Substrate + ATP + Inhibitor->Incubation Add ADP-Glo Reagent Add ADP-Glo Reagent Incubation->Add ADP-Glo Reagent Stop Reaction Incubate (Deplete ATP) Incubate (Deplete ATP) Add ADP-Glo Reagent->Incubate (Deplete ATP) Add Kinase Detection Reagent Add Kinase Detection Reagent Incubate (Deplete ATP)->Add Kinase Detection Reagent Incubate (Generate Signal) Incubate (Generate Signal) Add Kinase Detection Reagent->Incubate (Generate Signal) Measure Luminescence Measure Luminescence Incubate (Generate Signal)->Measure Luminescence Seed Cells Seed Cells Inhibitor Treatment Inhibitor Treatment Seed Cells->Inhibitor Treatment Add MTT Add MTT Inhibitor Treatment->Add MTT Incubate Incubate Add MTT->Incubate Solubilize Formazan Solubilize Formazan Incubate->Solubilize Formazan Measure Absorbance Measure Absorbance Solubilize Formazan->Measure Absorbance

Caption: Workflow for the MTT cell viability assay.

Pharmacokinetic Properties: Beyond the Target

The in vivo efficacy of a kinase inhibitor is heavily influenced by its pharmacokinetic properties, often abbreviated as ADME (Absorption, Distribution, Metabolism, and Excretion). A promising scaffold must not only exhibit high potency and selectivity but also possess favorable ADME characteristics.

Comparative ADME Properties of Representative Kinase Inhibitors:

InhibitorOral Bioavailability (%)Protein Binding (%)MetabolismElimination Half-life (h)
Gefitinib ~60~90CYP3A4~48
Imatinib >90~95CYP3A418-20
Trametinib 72>97Deacetylation/Oxidation127
Ibrutinib ~2.997.3CYP3A4/54-6

Data compiled from multiple sources.[9][14][19][20]

Case Study: Targeting the EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a crucial role in cell proliferation and survival. Its aberrant activation is a key driver in several cancers. The development of EGFR inhibitors, primarily utilizing the quinazoline scaffold, represents a landmark in targeted cancer therapy.

cluster_0 Cell Membrane cluster_1 Intracellular Signaling EGF EGF EGFR EGFR EGF->EGFR Binds RAS RAS EGFR->RAS Activates PI3K PI3K EGFR->PI3K Activates Gefitinib Gefitinib Gefitinib->EGFR Inhibits RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation/Survival Proliferation/Survival ERK->Proliferation/Survival AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation/Survival

Caption: Simplified EGFR signaling pathway and the inhibitory action of Gefitinib.

Conclusion and Future Perspectives

The choice of a kinase inhibitor scaffold is a critical decision in the drug discovery process, with profound implications for potency, selectivity, and pharmacokinetic properties. This guide has provided a comparative overview of the major classes of kinase inhibitor scaffolds, supported by experimental data and detailed protocols.

The future of kinase inhibitor design will likely involve the development of novel scaffolds that can overcome resistance mechanisms, such as those targeting allosteric sites or forming covalent bonds with non-cysteine residues. Furthermore, the integration of computational modeling and artificial intelligence will undoubtedly accelerate the identification and optimization of next-generation kinase inhibitors with superior therapeutic profiles. The principles and methodologies outlined in this guide provide a solid foundation for researchers to navigate this exciting and impactful field.

References

  • Trametinib: a MEK inhibitor for management of metastatic melanoma. (n.d.). PubMed Central. Retrieved January 26, 2026, from [Link]

  • A Systematic Analysis of Physicochemical and ADME Properties of All Small Molecule Kinase Inhibitors Approved by US FDA from. (n.d.). SciSpace. Retrieved January 26, 2026, from [Link]

  • Advances in Targeting BCR-ABL T315I Mutation with Imatinib Derivatives and Hybrid Anti-Leukemic Molecules. (n.d.). MDPI. Retrieved January 26, 2026, from [Link]

  • Activity of the oral MEK inhibitor trametinib in patients with advanced melanoma: A phase 1 dose-escalation trial. (n.d.). ResearchGate. Retrieved January 26, 2026, from [Link]

  • Heterocyclic Frameworks in Oncology: from Molecular Design to Clinical Application. (n.d.). Retrieved January 26, 2026, from [Link]

  • Workshop Kinase Ligand Design. (2024, March 1). YouTube. Retrieved January 26, 2026, from [Link]

  • Structural basis for the action of the drug trametinib at KSR-bound MEK. (2021, March 14). PubMed Central. Retrieved January 26, 2026, from [Link]

  • An Amino-indazole Scaffold with Spectrum Selective Kinase Inhibition of FLT3, PDGFRα and Kit. (n.d.). PubMed Central. Retrieved January 26, 2026, from [Link]

  • A Systematic Analysis of Physicochemical and ADME Properties of All Small Molecule Kinase Inhibitors Approved by US FDA from January 2001 to October 2015. (n.d.). PubMed Central. Retrieved January 26, 2026, from [Link]

  • Pharmacokinetic and pharmacodynamic evaluation of ibrutinib for the treatment of chronic lymphocytic leukemia: rationale for lower doses. (n.d.). PubMed Central. Retrieved January 26, 2026, from [Link]

  • IC50 values of EGFR and HER2 for compound 4 b compared to Erlotinib and lapatinib, respectively, as reference standards. (n.d.). ResearchGate. Retrieved January 26, 2026, from [Link]

  • 4-Aminopyrazolopyrimidine scaffold and its deformation in the design of tyrosine and serine/threonine kinase inhibitors in medicinal chemistry. (n.d.). PubMed Central. Retrieved January 26, 2026, from [Link]

  • Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present). (2024, February 16). PubMed Central. Retrieved January 26, 2026, from [Link]

  • Population Pharmacokinetics of Trametinib and Impact of Nonadherence on Drug Exposure in Oncology Patients as Part of the Optimizing Oral Targeted Anticancer Therapies Study. (2024, June 11). PubMed Central. Retrieved January 26, 2026, from [Link]

  • Choosing the Best Second-Line Tyrosine Kinase Inhibitor in Imatinib-Resistant Chronic Myeloid Leukemia Patients Harboring Bcr-Abl Kinase Domain Mutations: How Reliable Is the IC50?. (n.d.). PubMed Central. Retrieved January 26, 2026, from [Link]

  • Activity of lapatinib is independent of EGFR expression level in HER2-overexpressing breast cancer cells. (n.d.). PubMed Central. Retrieved January 26, 2026, from [Link]

  • Activity (IC50) of imatinib, dasatinib, nilotinib, and ponatinib against selected BCR-ABL1 mutants. (n.d.). ResearchGate. Retrieved January 26, 2026, from [Link]

  • Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. (2021, August 26). MDPI. Retrieved January 26, 2026, from [Link]

  • Trametinib, a first-in-class oral MEK inhibitor mass balance study with limited enrollment of two male subjects with advanced cancers: Xenobiotica. (n.d.). Taylor & Francis. Retrieved January 26, 2026, from [Link]

  • Clinical Pharmacokinetics of Imatinib Mesylate. (n.d.). In Vivo. Retrieved January 26, 2026, from [Link]

  • Discovery of novel inhibitors of Aurora kinases with indazole scaffold: In silico fragment-based and knowledge-based drug design. (2016, November 29). PubMed. Retrieved January 26, 2026, from [Link]

  • Pharmacokinetics | Extrahepatic metabolism of ibrutinib. (2021, January 2). springermedicine.com. Retrieved January 26, 2026, from [Link]

  • ADP-Glo™ Kinase Assay. (n.d.). ResearchGate. Retrieved January 26, 2026, from [Link]

  • Chemical proteomic profiles of the BCR-ABL inhibitors imatinib, nilotinib, and dasatinib reveal novel kinase and nonkinase targets. (n.d.). ASH Publications. Retrieved January 26, 2026, from [Link]

  • Structures of kinase inhibitors containing an indazole moiety. (n.d.). ResearchGate. Retrieved January 26, 2026, from [Link]

  • Ibrutinib. (n.d.). PubChem. Retrieved January 26, 2026, from [Link]

  • Multi-Kinase Inhibition by New Quinazoline–Isatin Hybrids: Design, Synthesis, Biological Evaluation and Mechanistic Studies. (n.d.). MDPI. Retrieved January 26, 2026, from [Link]

  • Analysis of the cancer gene targeting of clinical kinase inhibitor drugs by combining cellular and biochemical profiling. (n.d.). Retrieved January 26, 2026, from [Link]

  • Concordance between IC50 values for gefitinib vs erlotinib. Forty five... (n.d.). ResearchGate. Retrieved January 26, 2026, from [Link]

  • Imatinib. (n.d.). PubChem. Retrieved January 26, 2026, from [Link]

  • Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. (n.d.). PubMed. Retrieved January 26, 2026, from [Link]

  • Quinazoline-based multi-tyrosine kinase inhibitors: synthesis, modeling, antitumor and antiangiogenic properties. (n.d.). PubMed. Retrieved January 26, 2026, from [Link]

  • The characteristics and mode of action of ibrutinib for CLL. (2016, June 29). YouTube. Retrieved January 26, 2026, from [Link]

  • Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. (2021, July 20). RSC Publishing. Retrieved January 26, 2026, from [Link]

  • IC 50 values for inhibition of Bcr-Abl phosphorylation by STI571. (n.d.). ResearchGate. Retrieved January 26, 2026, from [Link]

  • The clinical development of MEK inhibitors. (n.d.). ResearchGate. Retrieved January 26, 2026, from [Link]

  • Network Meta-Analysis of Erlotinib, Gefitinib, Afatinib and Icotinib in Patients with Advanced Non-Small-Cell Lung Cancer Harboring EGFR Mutations. (2014, February 12). PLOS. Retrieved January 26, 2026, from [Link]

  • Promega ADP-Glo kinase assay. (n.d.). BMG LABTECH. Retrieved January 26, 2026, from [Link]

  • Retrospective analysis of Gefitinib and Erlotinib in EGFR-mutated non-small-cell lung cancer patients. (2017, December 28). Retrieved January 26, 2026, from [Link]

  • ADMET Parameters of Ibrutinib and Predicted Compounds. (n.d.). ResearchGate. Retrieved January 26, 2026, from [Link]

Sources

A Senior Application Scientist's Guide to Validating the Mechanism of Action of Novel Pyridopyrazinone Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

For fellow researchers, scientists, and drug development professionals, the journey from a promising chemical scaffold to a validated drug candidate is both exhilarating and fraught with scientific rigor. The pyridopyrazinone core, for instance, has shown potential as a scaffold for potent enzyme inhibitors, particularly targeting kinases and phosphodiesterases (PDEs)[1][2]. However, a novel inhibitor's true value is only unlocked through the meticulous and multi-faceted validation of its mechanism of action (MoA). An unverified MoA can lead to misinterpreted results and costly failures in later stages of drug development.[3]

This guide provides an in-depth, objective comparison of essential experimental strategies to build a robust MoA validation package for novel pyridopyrazinone inhibitors. We will move beyond simple protocol recitation to explore the causal logic behind experimental choices, ensuring a self-validating and authoritative approach.

The Three Pillars of MoA Validation

A convincing MoA validation rests on three fundamental pillars. Each pillar answers a critical question in the logical progression from physical interaction to cellular effect. We will explore key methodologies for each.

  • Target Engagement: Does the compound physically interact with its intended target protein within a native cellular environment?

  • Target Activity Modulation: Does this binding event translate into a functional inhibition of the target's biochemical and cellular activity?

  • Target Specificity: Is the inhibitor's effect selective for the intended target, or does it engage with other proteins, leading to potential off-target effects?

Pillar 1: Confirming Target Engagement in a Cellular Milieu

Before assessing functional outcomes, one must first prove that the inhibitor physically binds its target in the complex and physiologically relevant environment of a living cell. Two powerful techniques for this are the Cellular Thermal Shift Assay (CETSA) and the NanoBRET™ Target Engagement Assay.

Methodology A: Cellular Thermal Shift Assay (CETSA)

CETSA operates on the biophysical principle of ligand-induced thermal stabilization.[4][5] When a compound binds to its target protein, it generally increases the protein's resistance to heat-induced denaturation. By heating cell lysates or intact cells to various temperatures, we can measure the amount of soluble (non-denatured) target protein remaining. A positive thermal shift (a higher aggregation temperature, or Tagg) in the presence of the inhibitor is strong evidence of direct binding.[4][5]

cluster_0 Cell Treatment cluster_1 Thermal Challenge & Lysis cluster_2 Analysis A 1. Culture cells to ~80% confluency B 2. Treat cells with Pyridopyrazinone Inhibitor or Vehicle (DMSO) A->B C 3. Incubate for a defined period (e.g., 1-2 hours) B->C D 4. Harvest and resuspend cells in PBS + inhibitors C->D E 5. Aliquot cell suspension and heat at different temperatures (e.g., 40°C to 70°C) D->E F 6. Lyse cells via freeze-thaw cycles E->F G 7. Centrifuge to separate soluble (supernatant) and aggregated (pellet) fractions F->G H 8. Collect supernatant G->H I 9. Analyze protein levels by Western Blot H->I J 10. Quantify band intensity and plot melt curves to find Tagg I->J

Caption: NanoBRET measures inhibitor binding by tracer displacement.

Comparison of Target Engagement Assays
FeatureCellular Thermal Shift Assay (CETSA)NanoBRET™ Target Engagement Assay
Principle Ligand-induced thermal stabilization of the target protein. [4][5]Bioluminescence Resonance Energy Transfer (BRET) from a NanoLuc-tagged target to a fluorescent tracer. [6][7]
Cell State Live or lysed cells.Live cells only.
Target Modification None required (endogenous protein).Requires genetic fusion of NanoLuc® to the target protein. [7]
Throughput Lower (Western blot) to medium (HT-CETSA). [8]High (plate-based luminescent readout).
Data Output Thermal shift (ΔTagg), qualitative/semi-quantitative binding.IC50 value, quantitative affinity, and residence time. [6][7]
Key Advantage Works with endogenous, unmodified proteins in their native state. [9]Highly quantitative, high-throughput, and provides real-time kinetics in live cells. [10]
Key Limitation Lower throughput; some proteins may not show a thermal shift.Requires cell line engineering and a specific fluorescent tracer.

Pillar 2: Demonstrating Modulation of Target Activity

Confirming that your inhibitor binds its target is the first step. The next is to prove this binding event leads to a functional consequence—namely, the inhibition of the target's activity. This is typically assessed through a cascade of experiments moving from a simplified biochemical system to a more complex cellular context.

Methodology A: In Vitro Kinase Assays (e.g., ADP-Glo™)

In vitro assays are essential for determining the direct inhibitory effect of a compound on the purified target enzyme, free from cellular complexities. The ADP-Glo™ Kinase Assay is a widely used, universal method that measures kinase activity by quantifying the amount of ADP produced during the phosphorylation reaction. [11][12]The assay is performed in two steps: first, the kinase reaction is stopped and the remaining ATP is depleted. Second, the ADP generated is converted back to ATP, which is then used in a luciferase/luciferin reaction to produce light. [13][14]The luminescent signal is directly proportional to kinase activity, and its reduction in the presence of an inhibitor allows for precise IC50 determination.

Methodology B: Phospho-Specific Western Blotting

To bridge the gap between biochemical inhibition and cellular effects, we must verify that the inhibitor blocks the target's activity inside the cell. For kinases, this is most directly achieved by measuring the phosphorylation status of a known downstream substrate. A decrease in the phosphorylation of the substrate upon treatment with the pyridopyrazinone inhibitor provides strong evidence of on-target pathway modulation.

  • Cell Treatment & Lysis: Treat cells with a dose-range of the inhibitor for a predetermined time. It is crucial to include positive (e.g., growth factor stimulation) and negative controls.

  • Lysis: Wash cells with ice-cold PBS and lyse them in a buffer (e.g., RIPA buffer) freshly supplemented with a cocktail of protease and, critically, phosphatase inhibitors to preserve the phosphorylation state of proteins. [15]3. Protein Quantification: Determine the protein concentration of each lysate (e.g., using a BCA assay) to ensure equal loading.

  • Gel Electrophoresis: Denature protein samples by boiling in SDS-PAGE sample buffer. [16]Load equal amounts of protein onto a polyacrylamide gel and separate by size.

  • Transfer: Transfer the separated proteins from the gel to a membrane (PVDF or nitrocellulose).

  • Blocking: Block the membrane to prevent non-specific antibody binding. For phospho-specific antibodies, 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween-20 (TBST) is often recommended over milk. [16][17]7. Antibody Incubation: Incubate the membrane with a primary antibody specific to the phosphorylated form of the target's substrate (e.g., anti-phospho-ERK). This is typically done overnight at 4°C. [17]8. Washing & Secondary Antibody: Wash the membrane thoroughly with TBST to remove unbound primary antibody. [18]Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: After further washes, add an enhanced chemiluminescence (ECL) substrate and visualize the signal.

  • Re-probing (Loading Control): To ensure observed changes are not due to loading errors, the membrane can be stripped and re-probed with an antibody against the total (phosphorylated and non-phosphorylated) form of the substrate protein or a housekeeping protein like GAPDH.

Comparison of Target Activity Assays
FeatureIn Vitro Kinase Assay (ADP-Glo™)Phospho-Specific Western Blot
System Purified enzyme and substrate (biochemical).Whole-cell lysate (cellular).
Data Output Biochemical IC50.Cellular IC50 (potency), confirmation of pathway modulation.
Throughput High (384-well plate format). [11]Low to medium.
Key Question Answered Does the compound directly inhibit the purified enzyme?Does the compound inhibit the target's activity in a live cell, affecting its downstream pathway?
Causality Insight Provides direct evidence of enzyme inhibition.Links target engagement to a downstream cellular signaling event.
Limitation Lacks cellular context (e.g., membrane permeability, off-targets).Indirect measure of target activity; relies on antibody quality.

Pillar 3: Assessing Inhibitor Specificity and Off-Target Effects

A potent inhibitor is of little therapeutic value if it is not selective. Many inhibitors, especially those targeting the highly conserved ATP-binding pocket of kinases, can have significant off-target effects that may cause toxicity or confound experimental results. [19]Therefore, profiling the specificity of a novel pyridopyrazinone inhibitor is a non-negotiable step in MoA validation.

Methodology: Large-Scale Kinome Profiling

The most comprehensive way to assess specificity is to screen the inhibitor against a large panel of kinases. Several commercial services (e.g., Eurofins DiscoverX, Reaction Biology) offer profiling across hundreds of human kinases. These platforms typically use binding assays (e.g., affinity chromatography) or enzymatic assays to quantify the inhibitor's activity against each kinase in the panel. [20] The output is typically presented as a "kinoscan" or selectivity tree, which visually maps the inhibited kinases. This provides an unbiased, global view of the compound's selectivity profile and can identify potential off-targets that require further investigation. [21]This knowledge is crucial for designing clean experiments and predicting potential side effects. [22][23]

  • Primary Target: The data should confirm potent activity against the intended target kinase.

  • Off-Targets: Identify any other kinases that are inhibited with similar or slightly lower potency.

  • Selectivity Score: Some services provide a selectivity score (e.g., S-score) which quantifies the inhibitor's specificity. A lower score generally indicates higher selectivity.

  • Actionable Insights: If significant off-targets are identified, their biological roles must be considered. Follow-up experiments, such as cellular assays for the off-target pathways, may be necessary to determine if this off-target activity is relevant at the concentrations used to inhibit the primary target.

Integrating the Pillars: A Holistic MoA Validation Workflow

The true power of these methodologies lies in their integration. A robust MoA validation is not a linear process but an iterative cycle of hypothesis testing that builds a cohesive and compelling narrative.

cluster_0 Pillar 1: Target Engagement cluster_1 Pillar 2: Target Activity cluster_2 Pillar 3: Specificity A Hypothesis: PYP-X binds Target Kinase Z B CETSA / NanoBRET A->B C Result: PYP-X engages Target Kinase Z in cells B->C D In Vitro Assay (ADP-Glo) C->D E Phospho-Western Blot C->E F Result: PYP-X inhibits Kinase Z activity biochemically and in cells D->F E->F G Kinome Profiling F->G H Result: PYP-X is highly selective for Target Kinase Z over 400+ other kinases G->H I Conclusion: Validated Mechanism of Action H->I

Caption: Integrated workflow for MoA validation.

By systematically applying the assays described in this guide, researchers can build a powerful, evidence-based case for the mechanism of action of their novel pyridopyrazinone inhibitors. This foundational knowledge is indispensable for confident decision-making throughout the drug discovery and development pipeline.

References

  • A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. (n.d.). PubMed Central. Retrieved January 26, 2026, from [Link]

  • Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. (n.d.). ACS Publications. Retrieved January 26, 2026, from [Link]

  • Role and mechanistic actions of protein kinase inhibitors as an effective drug target for cancer and COVID. (2023). NIH. Retrieved January 26, 2026, from [Link]

  • Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout. (n.d.). NIH. Retrieved January 26, 2026, from [Link]

  • Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review. (2024). NIH. Retrieved January 26, 2026, from [Link]

  • Development of SYK NanoBRET Cellular Target Engagement Assays for Gain–of–Function Variants. (2024). NIH. Retrieved January 26, 2026, from [Link]

  • Step-by-Step Guide to Kinase Inhibitor Development. (2024). Reaction Biology. Retrieved January 26, 2026, from [Link]

  • Computational analysis of kinase inhibitor selectivity using structural knowledge. (n.d.). Oxford Academic. Retrieved January 26, 2026, from [Link]

  • Technologies to Study Kinases. (n.d.). East Port Praha. Retrieved January 26, 2026, from [Link]

  • Phosphodiesterase Inhibitors. (n.d.). NIH. Retrieved January 26, 2026, from [Link]

  • Detection of Phosphorylated Proteins by Western Blotting. (n.d.). Bio-Rad Antibodies. Retrieved January 26, 2026, from [Link]

  • Recent advances in methods to assess the activity of the kinome. (2017). PMC - PubMed Central. Retrieved January 26, 2026, from [Link]

  • Scaffold Repurposing Reveals New Nanomolar Phosphodiesterase Type 5 (PDE5) Inhibitors Based on Pyridopyrazinone Scaffold: Investigation of In Vitro and In Silico Properties. (2022). NIH. Retrieved January 26, 2026, from [Link]

  • Promega ADP-Glo kinase assay. (n.d.). BMG LABTECH. Retrieved January 26, 2026, from [Link]

  • Principle of NanoBRET target engagement. (n.d.). ResearchGate. Retrieved January 26, 2026, from [Link]

  • The cellular thermal shift assay of MEK in the presence of inhibitors. (n.d.). ResearchGate. Retrieved January 26, 2026, from [Link]

  • Phosphodiesterase inhibitors. Part 1: Synthesis and structure–activity relationships of pyrazolopyridine–pyridazinone PDE inhibitors developed from ibudilast. (n.d.). ResearchGate. Retrieved January 26, 2026, from [Link]

  • Measuring and interpreting the selectivity of protein kinase inhibitors. (n.d.). NIH. Retrieved January 26, 2026, from [Link]

  • NanoBRET™ Target Engagement for drug development. (n.d.). News-Medical.Net. Retrieved January 26, 2026, from [Link]

  • Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. (n.d.). Bio-protocol. Retrieved January 26, 2026, from [Link]

  • WESTERN BLOTTING OF PHOSPHO-PROTEINS PROTOCOL. (n.d.). ResearchGate. Retrieved January 26, 2026, from [Link]

  • A systematic interaction map of validated kinase inhibitors with Ser/Thr kinases. (2007). PNAS. Retrieved January 26, 2026, from [Link]

  • Scaffold Repurposing Reveals New Nanomolar Phosphodiesterase Type 5 (PDE5) Inhibitors Based on Pyridopyrazinone Scaffold: Investigation of In Vitro and In Silico Properties. (2022). PubMed. Retrieved January 26, 2026, from [Link]

  • In Vitro Kinase Assay. (n.d.). Bio-protocol. Retrieved January 26, 2026, from [Link]

  • NanoBRET assays to assess cellular target engagement of compounds. (2020). EUbOPEN. Retrieved January 26, 2026, from [Link]

  • Computational Analysis of Kinase Inhibitors Identifies Promiscuity Cliffs across the Human Kinome. (n.d.). ACS Omega. Retrieved January 26, 2026, from [Link]

  • Pyrazole-Based Thrombin Inhibitors with a Serine-Trapping Mechanism of Action: Synthesis and Biological Activity. (n.d.). MDPI. Retrieved January 26, 2026, from [Link]

  • Profiling the kinetic selectivity of kinase marketed drugs. (2017). Enzymlogic. Retrieved January 26, 2026, from [Link]

Sources

Navigating the Kinome: A Comparative Guide to the Cross-Reactivity of Pyridopyrazine-Based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and drug development professionals, the quest for highly selective kinase inhibitors is a paramount challenge. The human kinome, with its more than 500 members, presents a complex landscape where achieving target specificity is often hindered by the conserved nature of the ATP-binding site.[1] This guide provides an in-depth comparison of the cross-reactivity profiles of kinase inhibitors built upon the pyridopyrazine core, a privileged scaffold in kinase inhibitor design. We will delve into the experimental methodologies used to assess selectivity and provide field-proven insights into the interpretation of these crucial datasets.

The pyridopyrazine scaffold is a heterocyclic aromatic organic compound that serves as a foundational structure for numerous kinase inhibitors due to its ability to form key hydrogen bonds within the kinase hinge region.[2][3] However, as with many kinase inhibitor scaffolds, off-target effects remain a significant concern, potentially leading to unforeseen toxicities or, in some cases, beneficial polypharmacology.[4][5] Understanding and meticulously characterizing the cross-reactivity of these compounds is therefore not just an academic exercise but a critical step in the development of safer and more effective therapeutics.

This guide will compare and contrast the selectivity of pyridopyrazine-based inhibitors by examining data from various profiling platforms. We will also provide detailed protocols for key assays that form the bedrock of modern selectivity screening, empowering researchers to design and execute their own robust cross-reactivity studies.

The Pyridopyrazine Core: A Foundation for Kinase Inhibition

The pyridopyrazine core is a six-membered aromatic ring structure containing two nitrogen atoms at opposite positions.[6][7] Its planar nature and the strategic placement of nitrogen atoms make it an effective mimic of the adenine region of ATP, allowing it to anchor within the ATP-binding pocket of kinases.

Caption: General chemical structure of the pyridopyrazine core with potential substitution points (R1-R4).

The selectivity of a pyridopyrazine-based inhibitor is not determined by the core alone, but by the physicochemical properties of its substituents.[8][9] The size, rigidity, and spatial arrangement of these appended chemical groups dictate the inhibitor's ability to interact with amino acid residues both within and outside the highly conserved ATP-binding pocket, thereby governing its on- and off-target binding profile.[9]

Comparative Selectivity of Pyridopyrazine-Based Kinase Inhibitors

A direct, comprehensive comparison of multiple pyridopyrazine-based inhibitors is challenging due to the proprietary nature of much of this data. However, by compiling information from public sources and scientific literature, we can begin to build a picture of their relative selectivities. For the purpose of this guide, we will focus on a closely related and well-studied scaffold, imidazopyrazine, to illustrate the principles of comparative cross-reactivity, as detailed data for this class is more readily available. Inhibitors such as acalabrutinib (a Bruton's tyrosine kinase inhibitor) and linsitinib (an insulin-like growth factor 1 receptor inhibitor) share this common core yet exhibit distinct kinase selectivity profiles.[9]

Inhibitor (Core)Primary Target(s)Key Off-Targets (Reported)Selectivity Profile InsightsReference
Acalabrutinib (Imidazopyrazine)BTK (covalent)TEC family kinases (e.g., TEC, ITK)Highly selective for BTK, with some activity against other members of the TEC kinase family. The specific substituents are designed to form a covalent bond with a cysteine residue in BTK, enhancing its selectivity.[8][9]
Linsitinib (Imidazopyrazine)IGF-1R, IRAXL, MER, TYRO3Potent inhibitor of the IGF-1 and insulin receptors. Its off-target profile includes the TAM family of receptor tyrosine kinases. The substituent pattern allows it to fit into the ATP-binding pocket of these related kinases.[8][9]
KIRA6 (Imidazo[1,5-a]pyrazine)IRE1αMultiple, including non-kinase targets like HSP60Initially identified as an IRE1α inhibitor, it has a broader range of off-targets. This highlights that even with a shared core, subtle changes can lead to a more promiscuous binding profile.[8]

This comparative data underscores a critical principle in kinase inhibitor design: while the core scaffold provides the anchor, the substituents are the primary drivers of selectivity. Factors such as the inhibitor's ability to induce or stabilize a specific kinase conformation (e.g., DFG-in vs. DFG-out) can also significantly influence its cross-reactivity profile.[10]

Experimental Methodologies for Assessing Cross-Reactivity

A multi-faceted approach is essential for accurately characterizing the selectivity of a kinase inhibitor. Here, we provide an overview and detailed protocols for three key experimental workflows.

Biochemical Assays for IC50 Determination

Biochemical assays are the first step in characterizing an inhibitor's potency and selectivity.[11] These in vitro assays measure the concentration of the inhibitor required to reduce the activity of a purified kinase by 50% (the IC50 value).

biochemical_assay_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis reagents Prepare Reagents: - Assay Buffer - Purified Kinase - Substrate (e.g., peptide) - ATP - Inhibitor Dilutions plate_setup Plate Setup: Add buffer, inhibitor, and kinase to wells reagents->plate_setup initiation Initiate Reaction: Add ATP/Substrate mix plate_setup->initiation incubation Incubate at controlled temperature (e.g., 30°C) initiation->incubation detection Measure Signal: (e.g., Fluorescence, Luminescence, Radioactivity) incubation->detection analysis Data Analysis: Plot dose-response curve and calculate IC50 detection->analysis

Caption: Workflow for a typical biochemical kinase inhibition assay.

Protocol: In Vitro Kinase Inhibition Assay (Fluorescence-Based)

This protocol outlines a general procedure for determining the IC50 of an inhibitor against a specific kinase using a continuous fluorescence-based assay.

I. Materials and Reagents:

  • Purified recombinant kinase

  • Kinase-specific peptide substrate

  • ATP (Adenosine 5'-triphosphate)

  • Assay buffer (e.g., HEPES-based buffer with MgCl2, DTT, and a surfactant like Brij-35)

  • Test inhibitor (dissolved in DMSO)

  • Detection reagent (e.g., a fluorescent reporter system)

  • 384-well, low-volume assay plates

  • Fluorescence plate reader capable of kinetic measurements

II. Experimental Procedure:

  • Compound Dilution: Prepare a serial dilution of the test inhibitor in DMSO. A typical starting concentration might be 10 mM, with subsequent 3-fold dilutions to generate a 10-point dose-response curve.

  • Assay Plate Preparation:

    • Add assay buffer to all wells.

    • Transfer a small volume (e.g., nanoliters) of the diluted inhibitor and DMSO (for vehicle controls) to the appropriate wells.

    • Add the purified kinase to all wells except the "no enzyme" controls.

    • Allow the inhibitor and kinase to pre-incubate for a defined period (e.g., 15-30 minutes) at room temperature.

  • Reaction Initiation: Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP to all wells. The final ATP concentration should ideally be at or near the Km of the kinase to provide a sensitive measure of competitive inhibition.[12]

  • Signal Detection: Immediately place the plate in a fluorescence plate reader pre-set to the appropriate temperature (e.g., 30°C). Monitor the increase in fluorescence over time (e.g., every 60 seconds for 60 minutes). The rate of the reaction is determined from the initial linear portion of the progress curve.[8]

  • Data Analysis:

    • Calculate the initial reaction rates for each inhibitor concentration.

    • Normalize the rates to the vehicle (DMSO) control (100% activity) and the "no enzyme" control (0% activity).

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.[7][13]

Causality Behind Experimental Choices:

  • Pre-incubation of inhibitor and kinase: This step allows the inhibitor to bind to the kinase before the reaction is initiated, ensuring that the measured inhibition is at or near equilibrium.

  • ATP concentration near Km: For ATP-competitive inhibitors, the measured IC50 is dependent on the ATP concentration. Using an ATP concentration close to the Km for each kinase allows for a more direct comparison of inhibitor potencies across different kinases.[12]

  • Kinetic measurement: Continuously monitoring the reaction allows for the accurate determination of the initial reaction rate, which is less prone to artifacts than endpoint assays. It also allows for the detection of time-dependent inhibition.[8]

Cellular Thermal Shift Assay (CETSA®) for Target Engagement

While biochemical assays are essential, they do not fully recapitulate the cellular environment. The Cellular Thermal Shift Assay (CETSA®) is a powerful technique for verifying that an inhibitor binds to its intended target in intact cells.[11][14][15][16] The principle is that ligand binding stabilizes the target protein, leading to an increase in its melting temperature.

cetsa_workflow cluster_cell_treatment Cell Treatment cluster_thermal_challenge Thermal Challenge cluster_lysis_and_separation Lysis & Separation cluster_detection_analysis Detection & Analysis cell_culture Culture cells to desired confluency inhibitor_treatment Treat cells with inhibitor or vehicle (DMSO) cell_culture->inhibitor_treatment heating Heat cell suspensions to a range of temperatures inhibitor_treatment->heating lysis Lyse cells (e.g., freeze-thaw) heating->lysis centrifugation Centrifuge to separate soluble (folded) from precipitated (unfolded) proteins lysis->centrifugation detection Detect soluble target protein (e.g., Western Blot, ELISA) centrifugation->detection analysis Plot protein abundance vs. temperature to generate a melting curve detection->analysis kinobeads_workflow cluster_lysate_prep Lysate Preparation & Treatment cluster_affinity_capture Affinity Capture cluster_ms_analysis Mass Spectrometry Analysis cell_lysis Prepare cell lysate inhibitor_incubation Incubate lysate with varying concentrations of free inhibitor cell_lysis->inhibitor_incubation kinobeads_incubation Add kinobeads to the treated lysate inhibitor_incubation->kinobeads_incubation wash_beads Wash beads to remove non-specifically bound proteins kinobeads_incubation->wash_beads on_bead_digestion On-bead digestion of captured proteins wash_beads->on_bead_digestion lc_msms LC-MS/MS analysis of peptides on_bead_digestion->lc_msms data_analysis Quantify protein abundance and determine dose-dependent displacement lc_msms->data_analysis btk_pathway BCR B-Cell Receptor (BCR) LYN_SYK LYN/SYK BCR->LYN_SYK Antigen Antigen Antigen->BCR BTK BTK LYN_SYK->BTK PIP2 PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG PIP3 PIP3 PLCG2 PLCγ2 BTK->PLCG2 PLCG2->PIP2 hydrolyzes Ca_release Ca²⁺ Release IP3->Ca_release PKC PKC DAG->PKC NF_kB NF-κB Activation Ca_release->NF_kB PKC->NF_kB Proliferation B-Cell Proliferation & Survival NF_kB->Proliferation Acalabrutinib Acalabrutinib (Pyridopyrazine Core Inhibitor) Acalabrutinib->BTK inhibits

Sources

A Head-to-Head Preclinical Assessment: Novel Pyridopyrazine Derivatives Versus Second-Generation ALK Inhibitors in ALK-Positive Non-Small Cell Lung Cancer

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of targeted oncology, the treatment of anaplastic lymphoma kinase (ALK)-positive non-small cell lung cancer (NSCLC) has been revolutionized by the development of potent tyrosine kinase inhibitors (TKIs). The first-generation inhibitor, crizotinib, demonstrated significant efficacy, but the eventual emergence of resistance mutations necessitated the development of more advanced therapies. Second-generation ALK inhibitors, including ceritinib, alectinib, and brigatinib, have since become mainstays of treatment, offering improved potency and activity against many crizotinib-resistant mutations.[1]

However, the challenge of acquired resistance persists, driving the continuous search for novel chemical scaffolds with superior efficacy and the ability to overcome known resistance mechanisms. This guide introduces a novel class of pyridopyrazine derivatives and provides a comprehensive framework for their preclinical benchmarking against the established second-generation ALK inhibitors. Our objective is to furnish researchers, scientists, and drug development professionals with the rationale and detailed methodologies for a robust comparative evaluation.

The Evolving Landscape of ALK Inhibition

The ALK signaling pathway, when constitutively activated by chromosomal rearrangements (most commonly EML4-ALK), becomes a potent oncogenic driver.[2] Inhibition of the ALK kinase domain is a clinically validated strategy to induce tumor regression. Second-generation ALK inhibitors were designed to have enhanced potency against the wild-type ALK enzyme and to be active against common crizotinib-resistance mutations. However, their efficacy can be limited by the emergence of new mutations, such as the recalcitrant G1202R solvent front mutation, or the activation of bypass signaling pathways.[3][4]

This guide will focus on a hypothetical novel pyridopyrazine derivative, herein referred to as "PPD-X," as a representative of a new chemical class of ALK inhibitors. We will outline a preclinical benchmarking workflow to rigorously compare its performance against ceritinib, alectinib, and brigatinib.

Benchmarking Strategy: A Multi-tiered Approach

A comprehensive preclinical comparison requires a multi-tiered approach, moving from initial biochemical assays to cell-based models and culminating in in vivo efficacy studies. This strategy allows for a thorough characterization of the compound's potency, selectivity, cellular activity, and its ability to overcome resistance.

ALK_Signaling cluster_pathways Downstream Signaling ALK EML4-ALK STAT3 STAT3 ALK->STAT3 phosphorylation ERK ERK1/2 ALK->ERK phosphorylation AKT AKT ALK->AKT phosphorylation PPD_X PPD-X PPD_X->ALK inhibition Second_Gen Second-Gen Inhibitors Second_Gen->ALK inhibition Proliferation Cell Proliferation & Survival STAT3->Proliferation ERK->Proliferation AKT->Proliferation

Caption: Simplified ALK signaling pathway and points of inhibition.

Materials:

  • ALK-positive NSCLC cells

  • Lysis buffer

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels and electrophoresis equipment

  • Western blot transfer system

  • Primary antibodies: anti-phospho-ALK (Tyr1604), anti-ALK, anti-phospho-STAT3 (Tyr705), anti-STAT3, anti-phospho-ERK1/2 (Thr202/Tyr204), anti-ERK1/2

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Cell Treatment and Lysis: Treat ALK-positive cells with PPD-X and reference inhibitors at various concentrations for a defined period (e.g., 2-6 hours). Lyse the cells to extract proteins.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • SDS-PAGE and Western Blotting: Separate the proteins by size using SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.

  • Antibody Incubation: Block the membrane and incubate with the primary antibodies overnight at 4°C. Subsequently, incubate with the appropriate HRP-conjugated secondary antibodies.

  • Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Data Analysis: Densitometry analysis can be used to quantify the changes in protein phosphorylation levels relative to the total protein levels.

Expected Outcome: A successful ALK inhibitor will show a dose-dependent decrease in the phosphorylation of ALK, STAT3, and ERK1/2, confirming its on-target activity in cells.

Part 3: In Vivo Efficacy

The final stage of preclinical benchmarking involves evaluating the anti-tumor activity of PPD-X in a living organism.

Experimental Protocol: ALK-Positive NSCLC Xenograft Model

This model involves implanting human ALK-positive cancer cells into immunocompromised mice to form tumors. [5] Materials:

  • Immunocompromised mice (e.g., NOD-scid gamma or athymic nude mice)

  • NCI-H3122 or other suitable ALK-positive NSCLC cells

  • Matrigel

  • PPD-X and second-generation ALK inhibitors formulated for in vivo administration

  • Calipers for tumor measurement

Procedure:

  • Tumor Implantation: Subcutaneously inject a suspension of ALK-positive cells mixed with Matrigel into the flank of the mice.

  • Tumor Growth and Randomization: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³). Randomize the mice into treatment groups (vehicle control, PPD-X, ceritinib, alectinib, brigatinib).

  • Drug Administration: Administer the compounds to the mice according to a predetermined dosing schedule (e.g., daily oral gavage).

  • Tumor Measurement: Measure the tumor volume with calipers every 2-3 days.

  • Endpoint: At the end of the study (e.g., when tumors in the control group reach a certain size), euthanize the mice and excise the tumors for further analysis (e.g., western blotting to confirm target inhibition in vivo).

  • Data Analysis: Plot the average tumor volume over time for each treatment group to assess the anti-tumor efficacy.

Expected Outcome: A potent and effective ALK inhibitor will significantly inhibit tumor growth compared to the vehicle control. This study will provide a direct comparison of the in vivo efficacy of PPD-X against the established second-generation inhibitors.

Data Summary and Interpretation

To facilitate a clear comparison, the quantitative data from these experiments should be summarized in tables.

Table 1: In Vitro Potency and Cellular Activity

CompoundALK IC50 (nM)NCI-H3122 GI50 (nM)NCI-H2228 GI50 (nM)ALK G1202R GI50 (nM)
PPD-XValueValueValueValue
CeritinibValueValueValueValue
AlectinibValueValueValueValue
BrigatinibValueValueValueValue

Table 2: In Vivo Anti-Tumor Efficacy

Treatment GroupTumor Growth Inhibition (%)
PPD-X (dose)Value
Ceritinib (dose)Value
Alectinib (dose)Value
Brigatinib (dose)Value

Conclusion

The preclinical benchmarking of novel ALK inhibitors, such as the pyridopyrazine derivatives represented by PPD-X, is a critical step in the drug discovery and development process. The comprehensive, multi-tiered approach outlined in this guide, encompassing biochemical, cellular, and in vivo assays, provides a robust framework for a head-to-head comparison against established second-generation inhibitors. By meticulously following these detailed protocols and carefully analyzing the resulting data, researchers can gain a clear understanding of the therapeutic potential of new chemical entities and make informed decisions about their advancement toward clinical investigation. The ultimate goal is to identify and develop next-generation ALK inhibitors that can overcome existing resistance mechanisms and further improve outcomes for patients with ALK-positive NSCLC.

References

  • Hallberg, B., & Palmer, R. H. (2013). Phosphoproteomic analysis of anaplastic lymphoma kinase (ALK) downstream signaling pathways identifies signal transducer and activator of transcription 3 as a functional target of activated ALK in neuroblastoma cells. The FEBS journal, 280(23), 6074-6086. [Link]

  • Vitro Biotech. (n.d.). Model Selection: A Comparison of NCI-H3122 and NCI-H2228 for ALK-Positive Lung Cancer Research. [Link]

  • Adriaenssens, E., et al. (2024). In vitro kinase assay. protocols.io. [Link]

  • He, Y., et al. (2020). Development of an ALK-positive Non-Small-Cell Lung Cancer in Vitro Tumor 3D Culture Model for Therapeutic Screening. Journal of Visualized Experiments, (166), e61911. [Link]

  • G. S. Hassan, et al. (2024). Design, Synthesis, and Activity of a Novel Series of Pyridazine-Based ALK5 Inhibitors. ACS Medicinal Chemistry Letters. [Link]

  • Carcereny, E., et al. (2021). Head to head evaluation of second generation ALK inhibitors brigatinib and alectinib as first-line treatment for ALK+ NSCLC using an in silico systems biology-based approach. Oncotarget, 12(4), 359–371. [Link]

  • Lin, J. J., et al. (2017). The Resistance Mechanisms and Treatment Strategies for ALK-Rearranged Non-Small Cell Lung Cancer. Cancers, 9(12), 164. [Link]

  • Roche. (n.d.). Protocol Guide: XTT Assay for Cell Viability and Proliferation. [Link]

  • R. J. K. Johnson, et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. International Journal of Molecular Sciences. [Link]

  • P. A. Jänne, et al. (2024). Personalizing non-small cell lung cancer treatment through patient-derived xenograft models: preclinical and clinical factors for consideration. Journal of Translational Medicine. [Link]

  • Carcereny, E., et al. (2021). Head to head evaluation of second generation ALK inhibitors brigatinib and alectinib as first-line treatment for ALK+ NSCLC using an in silico systems biology-based approach. Oncotarget, 12(4), 359-371. [Link]

  • Soda, M., et al. (2008). EML4-ALK fusion gene and efficacy of an ALK kinase inhibitor in lung cancer. Clinical Cancer Research, 14(20), 6618–6623. [Link]

  • Shaw, A. T., et al. (2019). ALK Resistance Mutations and Efficacy of Lorlatinib in Advanced Anaplastic Lymphoma Kinase-Positive Non–Small-Cell Lung Cancer. Journal of Clinical Oncology, 37(16), 1370–1379. [Link]

  • Lam, V. (2021). Strategizing Effective Ways to Overcome TKI Resistance in ALK+ NSCLC. OncLive. [Link]

  • Tan, D. S. W., et al. (2017). A Polytherapy Strategy Using Vincristine and ALK Inhibitors to Sensitise EML4-ALK-Positive NSCLC. Cancers, 9(11), 151. [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. [Link]

  • Cui, J. J., et al. (2016). Design and synthesis of novel 3-sulfonylpyrazol-4-amino pyrimidines as potent anaplastic lymphoma kinase (ALK) inhibitors. Bioorganic & Medicinal Chemistry Letters, 26(10), 2465–2470. [Link]

  • Kim, D. W., et al. (2018). Comparative efficacy of brigatinib versus ceritinib and alectinib in patients with crizotinib-refractory anaplastic lymphoma kinase-positive non-small cell lung cancer. Current Medical Research and Opinion, 34(12), 2137–2145. [Link]

  • Devarakonda, S., et al. (2020). Patient-derived xenograft models of non-small cell lung cancer for evaluating targeted drug sensitivity and resistance. Cancer Science, 111(11), 4069–4080. [Link]

  • Pyo, K. H., et al. (2016). Oncogenic ALK regulates EMT in non-small cell lung carcinoma through repression of the epithelial splicing regulatory protein 1. Oncotarget, 7(25), 37877–37890. [Link]

  • Ou, S. H. I., et al. (2024). ALK inhibitors in cancer: mechanisms of resistance and therapeutic management strategies. Journal of Hematology & Oncology, 17(1), 73. [Link]

  • Melior Discovery. (n.d.). The A549 Xenograft Model for Lung Cancer. [Link]

  • Kim, D. W., et al. (2018). Comparative efficacy of brigatinib versus ceritinib and alectinib in patients with crizotinib-refractory anaplastic lymphoma kinase-positive non-small cell lung cancer. Current Medical Research and Opinion, 34(12), 2137-2145. [Link]

  • Adriaenssens, E., et al. (2023). In vitro kinase assay. protocols.io. [Link]

  • ResearchGate. (n.d.). Western blot analysis of phospho-ERK and total ERK in total cell extracts... [Link]

  • Kim, S., et al. (2014). Epithelial-mesenchymal transition leads to crizotinib resistance in H2228 lung cancer cells with EML4-ALK translocation. Molecular Oncology, 8(6), 1087–1096. [Link]

  • Addeo, A., et al. (2021). EML4-ALK: Update on ALK Inhibitors. Cancers, 13(1), 125. [Link]

  • Gadgeel, S., et al. (2023). Strategies to overcome resistance to ALK inhibitors in non-small cell lung cancer: a narrative review. Translational Lung Cancer Research, 12(3), 483–496. [Link]

  • JoVE. (2022). Assaying The Kinase Activity Of LRRK2 In Vitro. [Link]

  • Lin, Y. T., et al. (2021). Comparison of efficacy and safety of brigatinib in first-line treatments for patients with anaplastic lymphoma kinase-positive. ISPOR. [Link]

  • Altogen Labs. (n.d.). Lung Cancer Xenograft. [Link]

  • Hallberg, B., & Palmer, R. H. (2013). Phosphoproteomic analysis of anaplastic lymphoma kinase (ALK) downstream signaling pathways identifies signal transducer and activator of transcription 3 as a functional target of activated ALK in neuroblastoma cells. The FEBS journal, 280(23), 6074–6086. [Link]

  • Deshmukh, S. P., et al. (2024). Novel pyrido[2,3-b]o[2][5]xazine-based EGFR-TK inhibitors: rational design and synthesis of potent and selective agents targeting resistance mutations in non-small cell lung cancer. RSC Medicinal Chemistry. [Link]

  • ResearchGate. (n.d.). Western blot band for Erk and phopho(p). [Link]

  • Ardini, E., et al. (2016). ALK Inhibitors in Non–Small Cell Lung Cancer: Crizotinib and Beyond. Expert Opinion on Investigational Drugs, 25(3), 279-293. [Link]

Sources

Safety Operating Guide

Navigating the Final Step: A Comprehensive Guide to the Safe Disposal of 7-Bromo-1,2-dihydropyrido[2,3-b]pyrazin-3(4H)-one

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals: Ensuring Safety and Compliance Beyond the Bench

As a Senior Application Scientist, I understand that the lifecycle of a chemical reagent extends far beyond its use in an experiment. The final step—disposal—is a critical process that safeguards not only the immediate laboratory environment but also our broader ecosystem. This guide provides a detailed, step-by-step protocol for the proper disposal of 7-Bromo-1,2-dihydropyrido[2,3-b]pyrazin-3(4H)-one (CAS No. 957198-15-1), a halogenated heterocyclic compound frequently utilized in medicinal chemistry and drug discovery. The procedures outlined here are grounded in established safety protocols and regulatory standards to ensure you can manage this waste stream with confidence and integrity.

The Core Principle: Treat as Hazardous Waste

Due to its chemical structure—a brominated heterocyclic organic molecule—and the associated precautionary statements, 7-Bromo-1,2-dihydropyrido[2,3-b]pyrazin-3(4H)-one must be managed as hazardous waste.[1] The precautionary statement P501 specifically mandates proper disposal of its contents and container, reinforcing that it should not be treated as common laboratory trash. Halogenated organic compounds can pose environmental risks and require specific disposal methods to ensure their complete and safe destruction.

The U.S. Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA) have established comprehensive regulations for the management of hazardous waste from its point of generation to its final disposal—a system often referred to as "cradle-to-grave".[2][3] Laboratories are the first link in this chain and are responsible for the correct identification, segregation, and handling of chemical waste.[3]

Immediate Safety & Handling Protocol

Before initiating any disposal procedure, it is imperative to handle the material with the appropriate safety measures. The nature of this compound necessitates stringent personal protective equipment (PPE) to prevent accidental exposure.

Required Personal Protective Equipment (PPE):

PPE ItemSpecificationRationale
Gloves Nitrile or other chemically resistant gloves.To prevent skin contact. The precautionary statement P302+P352 indicates the need for washing if skin contact occurs.[1]
Eye Protection Safety glasses with side shields or chemical splash goggles.To protect eyes from dust particles. P305+P351+P338 outlines rinsing procedures for eye contact.[1]
Lab Coat Standard laboratory coat.To protect clothing and skin from contamination.
Respiratory Protection Use in a well-ventilated area. A fume hood is required for handling larger quantities or if dust is generated.P261 advises avoiding the inhalation of dust.[1]

Step-by-Step Disposal Procedure

The disposal of 7-Bromo-1,2-dihydropyrido[2,3-b]pyrazin-3(4H)-one should be a deliberate and documented process. The following workflow ensures compliance and safety.

DisposalWorkflow cluster_0 Step 1: Waste Identification & Segregation cluster_1 Step 2: Waste Collection & Labeling cluster_2 Step 3: Secure Storage cluster_3 Step 4: Final Disposal A Identify Waste: - Unused/expired solid compound - Contaminated labware (pipette tips, etc.) - Spill cleanup materials B Select a compatible, sealable waste container (e.g., HDPE). A->B C Affix a 'Hazardous Waste' label. B->C D Clearly write chemical name: '7-Bromo-1,2-dihydropyrido[2,3-b]pyrazin-3(4H)-one' and 'CAS: 957198-15-1'. C->D E Keep container tightly closed (P403+P233). D->E F Store in a designated, well-ventilated satellite accumulation area. E->F G Segregate from incompatible chemicals (e.g., strong oxidizing agents). F->G H Arrange for pickup by your institution's Environmental Health & Safety (EHS) department. G->H I EHS transports to a licensed Treatment, Storage, and Disposal Facility (TSDF). H->I J Preferred Disposal Method: High-temperature incineration with flue gas scrubbing. I->J

Caption: Disposal workflow for 7-Bromo-1,2-dihydropyrido[2,3-b]pyrazin-3(4H)-one.

Protocol Narrative:
  • Waste Identification and Segregation:

    • Solid Waste: Any unused or expired 7-Bromo-1,2-dihydropyrido[2,3-b]pyrazin-3(4H)-one solid should be collected as hazardous waste.

    • Contaminated Materials: All disposable items that have come into direct contact with the compound, such as weighing paper, pipette tips, and contaminated gloves, must also be disposed of as hazardous waste. Do not discard these items in the regular trash.

    • Causality: Cross-contamination is a primary vector for unintended chemical exposure and environmental release. Segregating at the source is a foundational principle of laboratory safety, as mandated by OSHA's Laboratory Standard.[4][5]

  • Waste Collection and Labeling:

    • Use a dedicated, chemically compatible container with a secure, tight-fitting lid. High-density polyethylene (HDPE) containers are a suitable choice.

    • The container must be clearly labeled as "Hazardous Waste."

    • The label must include the full chemical name: "7-Bromo-1,2-dihydropyrido[2,3-b]pyrazin-3(4H)-one" and its CAS number, "957198-15-1." This precise identification is critical for the final disposal facility to handle the waste stream correctly.[6]

  • Secure Storage:

    • Store the waste container in a designated satellite accumulation area within or near the laboratory.

    • The container must be kept closed at all times, except when adding waste.[6] This minimizes the release of any potential vapors and prevents spills.

    • Store away from incompatible materials. While specific reactivity data for this compound is not widely available, as a general precaution for organic compounds, it should be stored away from strong acids, bases, and oxidizing agents.

  • Final Disposal Pathway:

    • Do Not Sewer: Never dispose of this chemical down the drain. Its water solubility is not well characterized, and halogenated compounds can be toxic to aquatic life.

    • Incineration: The recommended final disposal method for brominated organic compounds is high-temperature incineration at a licensed hazardous waste facility.[7] This process ensures the complete destruction of the molecule into simpler, less harmful components. Modern incinerators are equipped with "scrubbers" to neutralize and capture acidic gases (like hydrogen bromide) that are formed during combustion.

    • Institutional EHS: Your laboratory's waste is managed through your institution's Environmental Health and Safety (EHS) office. Schedule a waste pickup according to your institution's procedures. They are trained and equipped to handle, transport, and consolidate waste for shipment to a certified Treatment, Storage, and Disposal Facility (TSDF).

Spill & Emergency Procedures

In the event of a spill or exposure, follow these immediate steps:

  • Skin Contact: As per P302+P352, immediately wash the affected area with plenty of soap and water.[1] Remove contaminated clothing and wash it before reuse. If irritation develops, seek medical attention.

  • Eye Contact: Following P305+P351+P338, rinse cautiously with water for several minutes.[1] If you wear contact lenses, remove them if it is easy to do so and continue rinsing. Seek medical attention if irritation persists.

  • Inhalation: If dust is inhaled, move the individual to fresh air and keep them comfortable for breathing, as advised by P304+P340.[1] If the person feels unwell, call a poison center or doctor.

  • Small Spill (Solid): Carefully sweep up the solid material, avoiding the creation of dust. Place the spilled material and any cleanup items (e.g., paper towels) into your labeled hazardous waste container. Decontaminate the area with an appropriate solvent and then soap and water.

  • Large Spill: Evacuate the immediate area and alert your laboratory supervisor and institutional EHS.

By adhering to these rigorous disposal protocols, you contribute to a culture of safety and environmental stewardship, ensuring that your vital research does not come at the cost of unintended harm.

References

  • American Chemical Society. (n.d.). Regulation of Laboratory Waste. Retrieved from [Link]

  • Capot Chemical Co., Ltd. (n.d.). MSDS of 7-Bromo-pyrido[2,3-b]pyrazine. Retrieved from [Link]

  • Dartmouth College. (n.d.). Hazardous Waste Disposal Guide. Retrieved from [Link]

  • MCAT. (2022). Are You In Compliance With Proper Lab Waste Disposal Regulations?. Retrieved from [Link]

  • Ohio EPA. (n.d.). Managing Hazardous Waste Generated in Laboratories. Retrieved from [Link]

  • ResearchGate. (2015). Which is the best way to recycle or neutralise Bromine?. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Regulations for Hazardous Waste Generated at Academic Laboratories. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Frequent Questions About Managing Hazardous Waste at Academic Laboratories. Retrieved from [Link]

  • U.S. Occupational Safety and Health Administration. (n.d.). Occupational exposure to hazardous chemicals in laboratories. Retrieved from [Link]

  • U.S. Occupational Safety and Health Administration. (n.d.). Hazardous Waste - Overview. Retrieved from [Link]

  • US Bio-Clean. (n.d.). OSHA Compliance For Laboratories. Retrieved from [Link]

Sources

Navigating the Safe Handling of 7-Bromo-1,2-dihydropyrido[2,3-b]pyrazin-3(4H)-one: A Guide to Personal Protective Equipment and Disposal

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and scientists engaged in the dynamic field of drug development, the synthesis and handling of novel chemical entities are routine. Among these, 7-Bromo-1,2-dihydropyrido[2,3-b]pyrazin-3(4H)-one, a halogenated heterocyclic compound, presents a unique set of handling considerations. While comprehensive toxicological data for this specific molecule are not yet fully established, a proactive and rigorous approach to safety is paramount.[1] This guide provides a detailed operational plan for the safe handling and disposal of this compound, drawing upon established protocols for similar chemical structures to ensure a secure laboratory environment.

Hazard Assessment: Understanding the Risk Profile

A thorough understanding of the potential hazards associated with 7-Bromo-1,2-dihydropyrido[2,3-b]pyrazin-3(4H)-one is the foundation of a robust safety protocol. Based on data from structurally related compounds, the primary risks are anticipated to be:

  • Inhalation: May cause respiratory irritation.[1]

  • Skin Contact: Potential for irritation.

  • Eye Contact: Potential for serious eye irritation.

  • Ingestion: May be harmful if swallowed.

It is crucial to note that the chemical, physical, and toxicological properties of 7-Bromo-1,2-dihydropyrido[2,3-b]pyrazin-3(4H)-one have not been thoroughly investigated.[1] Therefore, it should be handled with the utmost care, treating it as a potentially hazardous substance.

Chemical and Physical Properties Summary:

PropertyValueSource
Molecular FormulaC₇H₆BrN₃OPubChem[2]
Molecular Weight228.05 g/mol PubChem[2]
AppearanceSolid (assumed)General knowledge

Personal Protective Equipment (PPE): A Multi-Layered Defense

A comprehensive PPE strategy is non-negotiable when handling 7-Bromo-1,2-dihydropyrido[2,3-b]pyrazin-3(4H)-one. The following provides a step-by-step guide to appropriate PPE selection and use.

Primary Engineering Controls: The First Line of Defense

All handling of this compound, including weighing, transferring, and preparing solutions, must be conducted within a certified chemical fume hood.[3] This engineering control is critical for minimizing the risk of inhalation exposure. The fume hood sash should be kept at the lowest practical height to ensure optimal airflow and containment.

Essential Personal Protective Equipment

The following PPE is mandatory for all personnel handling 7-Bromo-1,2-dihydropyrido[2,3-b]pyrazin-3(4H)-one:

  • Eye and Face Protection: Chemical splash goggles that meet the ANSI Z.87.1 standard are required.[4] A face shield worn over safety glasses is recommended, especially when there is a risk of splashing.[4][5]

  • Hand Protection: Two pairs of powder-free nitrile gloves should be worn.[6] Regularly inspect gloves for any signs of degradation or perforation and change them immediately upon any suspected contact with the compound. Consult the glove manufacturer's chemical resistance guide for specific breakthrough times if available.

  • Body Protection: A flame-resistant laboratory coat with a buttoned front and long sleeves is essential.[4] Ensure that the lab coat is fully fastened to provide maximum coverage.

  • Footwear: Closed-toe and closed-heel shoes that cover the entire foot are mandatory.[4]

  • Respiratory Protection: If there is a potential for aerosol generation or if work must be performed outside of a fume hood (which is strongly discouraged), a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[1][4] All respirator use must be in accordance with a comprehensive respiratory protection program, including fit testing and medical evaluation.

PPE_Workflow cluster_PreHandling Pre-Handling Protocol cluster_Handling Handling Protocol cluster_PostHandling Post-Handling Protocol Assess_Hazards Assess Hazards Select_PPE Select Appropriate PPE Assess_Hazards->Select_PPE Informs Don_PPE Don PPE in Correct Order Select_PPE->Don_PPE Work_in_Hood Work in Chemical Fume Hood Don_PPE->Work_in_Hood Handle_Compound Handle Compound with Care Work_in_Hood->Handle_Compound Doff_PPE Doff PPE in Correct Order Handle_Compound->Doff_PPE Wash_Hands Wash Hands Thoroughly Doff_PPE->Wash_Hands Disposal_Workflow cluster_Generation Waste Generation cluster_Collection Waste Collection & Storage cluster_Disposal Final Disposal Unused_Product Unused Product Segregate_Waste Segregate into Halogenated Organic Waste Unused_Product->Segregate_Waste Contaminated_PPE Contaminated PPE Contaminated_PPE->Segregate_Waste Spill_Residue Spill Residue Spill_Residue->Segregate_Waste Label_Container Label Container Clearly Segregate_Waste->Label_Container Store_Safely Store in a Secure Area Label_Container->Store_Safely Contact_EHS Contact EHS for Pickup Store_Safely->Contact_EHS Professional_Disposal Professional Disposal (e.g., Incineration) Contact_EHS->Professional_Disposal

Caption: A systematic approach to the safe disposal of chemical waste.

By adhering to these rigorous safety and disposal protocols, researchers can confidently work with 7-Bromo-1,2-dihydropyrido[2,3-b]pyrazin-3(4H)-one, minimizing risks and ensuring a safe and productive laboratory environment.

References

  • Capot Chemical. (2025). MSDS of 7-Bromo-pyrido[2,3-b]pyrazine. Retrieved from

  • National Center for Biotechnology Information. (n.d.). 7-Bromo-1,2-dihydropyrido[2,3-b]pyrazin-3(4H)-one. PubChem. Retrieved from [Link]

  • Providence College. (n.d.).
  • Rutgers University. (n.d.). Standard Operating Procedure for Laboratories: BROMINE. Retrieved from [Link]

  • Provista. (2022, August 25). Types of PPE to Wear When Compounding Hazardous Drugs. Retrieved from [Link]

  • Chemtalk. (2008, October 20). Bromine water - disposal. Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-Bromo-1,2-dihydropyrido[2,3-b]pyrazin-3(4H)-one
Reactant of Route 2
7-Bromo-1,2-dihydropyrido[2,3-b]pyrazin-3(4H)-one

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。